molecular formula C13H8N2O2 B1602468 6-(3-Cyanophenyl)nicotinic acid CAS No. 887975-97-5

6-(3-Cyanophenyl)nicotinic acid

Cat. No.: B1602468
CAS No.: 887975-97-5
M. Wt: 224.21 g/mol
InChI Key: GKSSIPVARYBMTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(3-Cyanophenyl)nicotinic acid is a high-purity chemical compound provided for research and development purposes. This molecule, with the CAS number 887975-97-5 and a molecular weight of 224.22 g/mol, has the molecular formula C13H8N2O2 . The structure features a nicotinic acid core substituted at the 6-position with a 3-cyanophenyl group, providing two distinct functional moieties—a carboxylic acid and a nitrile group—that make it a valuable building block in medicinal chemistry and drug discovery . Researchers utilize this compound as a key synthetic intermediate for developing more complex molecules, particularly in constructing active pharmaceutical ingredients (APIs) and ligands for biological targets. The presence of both hydrogen bond donor/acceptor (carboxylic acid) and a polar nitrile group contributes to its potential in modulating physicochemical properties and binding affinity in target interactions. This product is intended for laboratory research by qualified personnel only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-(3-cyanophenyl)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N2O2/c14-7-9-2-1-3-10(6-9)12-5-4-11(8-15-12)13(16)17/h1-6,8H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKSSIPVARYBMTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=NC=C(C=C2)C(=O)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70591435
Record name 6-(3-Cyanophenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70591435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887975-97-5
Record name 6-(3-Cyanophenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70591435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Topic: Synthesis and Characterization of 6-(3-Cyanophenyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive, field-proven methodology for the synthesis and detailed characterization of 6-(3-Cyanophenyl)nicotinic acid. This biaryl compound represents a valuable scaffold in medicinal chemistry and materials science, combining the functionalities of a nicotinic acid moiety with a cyanophenyl group. The synthetic strategy is centered around a robust Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, followed by ester hydrolysis. We will delve into the causal mechanisms behind experimental choices, provide step-by-step protocols for synthesis and purification, and outline a complete workflow for structural verification and purity assessment using modern analytical techniques. This document is designed to be a self-validating resource, grounded in established chemical principles and supported by authoritative references.

Strategic Approach: Retrosynthetic Analysis

To devise a logical and efficient synthesis, we begin with a retrosynthetic analysis of the target molecule, this compound. The key carbon-carbon bond to be formed is the one connecting the pyridine and phenyl rings. This C-C bond disconnection is ideally suited for a cross-coupling reaction.

The Suzuki-Miyaura coupling is selected as the method of choice due to its high functional group tolerance, mild reaction conditions, and the commercial availability of the required building blocks.[1][2] This disconnection leads to two key synthons: a pyridyl electrophile and a phenyl nucleophile (in the form of an organoboron species).

To ensure the stability of the carboxylic acid and prevent potential side reactions during the coupling, it is strategically advantageous to protect it as a methyl ester. This leads to the following disconnection pathway:

  • Target Molecule: this compound

  • Step 1 (Functional Group Interconversion): Disconnect the carboxylic acid to its corresponding methyl ester, simplifying the final hydrolysis step.

  • Step 2 (C-C Disconnection): Apply the Suzuki coupling disconnection at the aryl-aryl bond. This yields Methyl 6-chloronicotinate (the electrophile) and 3-Cyanophenylboronic acid (the nucleophile). Both precursors are readily available commercially.

This strategic approach forms the foundation of our synthetic workflow.

Synthesis Workflow Diagram

The overall process from starting materials to the final, characterized product is outlined below.

G cluster_0 Part A: Suzuki-Miyaura Coupling cluster_1 Part B: Saponification cluster_2 Part C: Characterization A Methyl 6-chloronicotinate D Reaction Mixture (Heat, Inert Atmosphere) A->D B 3-Cyanophenylboronic acid B->D C Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3) Solvent (e.g., Dioxane/H2O) C->D E Work-up & Purification (Extraction, Chromatography) D->E F Methyl 6-(3-cyanophenyl)nicotinate (Intermediate) E->F H Hydrolysis Reaction (Heat) F->H Intermediate from Part A G Base (e.g., NaOH) Solvent (e.g., MeOH/H2O) G->H I Acidification & Isolation (HCl, Filtration) H->I J This compound (Final Product) I->J K Structural & Purity Analysis J->K L ¹H NMR, ¹³C NMR FT-IR, LC-MS K->L

Caption: Overall workflow for the synthesis and characterization of the target compound.

Detailed Experimental Protocols

Part A: Synthesis of Methyl 6-(3-cyanophenyl)nicotinate via Suzuki-Miyaura Coupling

Rationale: This step employs a Palladium(0)-catalyzed cross-coupling. The mechanism involves three key stages: oxidative addition of the aryl halide to the Pd(0) center, transmetalation with the boronic acid, and reductive elimination to form the C-C bond and regenerate the catalyst.[3] An aqueous base and solvent system is often used to facilitate the reaction.

Protocol:

  • To a 100 mL round-bottom flask, add Methyl 6-chloronicotinate (1.0 eq.), 3-Cyanophenylboronic acid (1.2 eq.), and Potassium Carbonate (K₂CO₃, 2.5 eq.).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 eq.) to the flask.

  • Add a degassed solvent mixture of 1,4-Dioxane and Water (4:1 ratio, ~0.1 M concentration relative to the limiting reagent).

  • Heat the reaction mixture to 90 °C and stir vigorously under the inert atmosphere for 12-16 hours. Monitor reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the mixture to room temperature. Dilute with Ethyl Acetate and water.

  • Separate the organic layer. Wash sequentially with water and brine.

  • Dry the organic layer over anhydrous Sodium Sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield Methyl 6-(3-cyanophenyl)nicotinate as a solid.

Part B: Hydrolysis to this compound

Rationale: The final step is a standard saponification (base-catalyzed hydrolysis) of the methyl ester to the corresponding carboxylic acid.[4] Subsequent acidification protonates the carboxylate salt, causing the final product to precipitate from the aqueous solution.

Protocol:

  • Dissolve the purified Methyl 6-(3-cyanophenyl)nicotinate (1.0 eq.) from Part A in a mixture of Methanol and Water (3:1 ratio).

  • Add Sodium Hydroxide (NaOH, 3.0 eq.) and heat the mixture to reflux (approx. 70 °C) for 2-4 hours. Monitor the disappearance of the starting material by TLC.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the methanol.

  • Dilute the remaining aqueous solution with water.

  • Cool the solution in an ice bath and slowly acidify by adding 2M Hydrochloric Acid (HCl) dropwise until the pH is approximately 3-4. A precipitate should form.

  • Stir the resulting slurry in the ice bath for 30 minutes.

  • Collect the solid product by vacuum filtration. Wash the filter cake with cold deionized water.

  • Dry the product under vacuum to yield this compound.

Characterization and Data Presentation

The identity and purity of the synthesized this compound must be confirmed using a suite of analytical techniques. The expected data, based on the known properties of nicotinic acid derivatives and cyanophenyl moieties, are summarized below.[5][6][7]

Physicochemical Properties
PropertyObservation
Appearance White to off-white solid
Melting Point Expected >240 °C (decomposes)
Solubility Sparingly soluble in water, soluble in DMSO, DMF
Spectroscopic Data

Table 1: ¹H NMR Spectroscopy (Expected data based on analysis in a solvent like DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~13.5br s1H-COOH
~9.10d1HPyridine H-2
~8.65s1HPhenyl H-2'
~8.50dd1HPhenyl H-4'
~8.35dd1HPyridine H-4
~8.15d1HPyridine H-5
~7.90d1HPhenyl H-6'
~7.70t1HPhenyl H-5'

Table 2: ¹³C NMR Spectroscopy (Expected data based on analysis in a solvent like DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
~166.0-COOH
~160.0Pyridine C-6
~152.0Pyridine C-2
~140.0Pyridine C-4
~138.5Phenyl C-1'
~134.0Phenyl C-4'
~132.5Phenyl C-6'
~130.0Phenyl C-2'
~129.5Phenyl C-5'
~125.0Pyridine C-3
~120.0Pyridine C-5
~118.5-CN
~112.0Phenyl C-3'

Table 3: FT-IR and Mass Spectrometry Data

TechniqueKey Peak/ValueInterpretation
FT-IR (cm⁻¹) 3300-2500 (broad)O-H stretch of carboxylic acid
~2230C≡N stretch (nitrile)
~1710C=O stretch (carbonyl)
~1600, ~1580C=C and C=N aromatic ring stretches
LC-MS (ESI+) m/z = 225.06[M+H]⁺ for C₁₃H₈N₂O₂

Suzuki-Miyaura Catalytic Cycle

To provide deeper insight into the key bond-forming reaction, the catalytic cycle is illustrated below.

SuzukiCycle pd0 Pd(0)L₂ pd_complex Oxidative Addition pdiil Ar¹-Pd(II)L₂-X pd0->pdiil Ar¹-X reductive_elim Reductive Elimination pd0->reductive_elim 3 pdiil->pd_complex 1 transmetalation Transmetalation pdiil_aryl Ar¹-Pd(II)L₂-Ar² pdiil->pdiil_aryl [Ar²-B(OR)₂(OH)]⁻ boronate Ar²-B(OR)₂ activated_boron [Ar²-B(OR)₂(OH)]⁻ boronate->activated_boron Base base Base (OH⁻) pdiil_aryl->pd0 pdiil_aryl->transmetalation 2 product Ar¹-Ar² reductive_elim->product Product

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Safety and Handling

  • Reagents: Palladium catalysts are toxic and should be handled in a fume hood. 1,4-Dioxane is a flammable solvent and a suspected carcinogen. Boronic acids can be irritants. Strong acids and bases (HCl, NaOH) are corrosive.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.

  • Procedure: All reactions, especially those involving heating and volatile solvents, must be conducted in a well-ventilated chemical fume hood. The use of an inert atmosphere is critical for the success of the palladium-catalyzed reaction.

Conclusion

This guide outlines a reliable and well-documented pathway for the synthesis of this compound. By employing a strategic Suzuki-Miyaura coupling followed by a straightforward hydrolysis, the target molecule can be obtained in good yield and high purity. The provided characterization data serves as a benchmark for researchers to validate their results. This methodology provides a solid foundation for the production of this compound, enabling further investigation into its potential applications in drug discovery and materials science.

References

  • Wang, J. et al. (2010). Spectral and biological changes induced in nicotinic acid and related compounds by ultraviolet light. Biochemical Journal. Available at: [Link]

  • Gökce, H. & Bahçeli, S. (2013). Molecular structure, spectroscopic properties and DFT calculations of 2-(methylthio)nicotinic acid. Optics and Spectroscopy. Available at: [Link]

  • Arjunan, V. et al. (2012). Theoretical and Experimental Studies of Vibrational Spectra of Nicotinic Acid. Journal of Chemistry. Available at: [Link]

  • Shive, W. & Glenn, R.A. (1946). Synthesis of nicotinic compounds. U.S. Patent 2,409,806.
  • Karimi, F. et al. (2020). FT-IR spectra: (a) Niacin, (b) MNPs and (c) MNPs-Niacin. ResearchGate. Available at: [Link]

  • Tuntarawongsa, S. & Phae-nok, P. (2018). Copper Complexes of Nicotinic-Aromatic Carboxylic Acids as Superoxide Dismutase Mimetics. Molecules. Available at: [Link]

  • Ma, M. et al. (2009). Efficient Synthesis of 6-Aryl-2-chloronicotinic Acids via Pd Catalyzed Regioselective Suzuki Coupling of 2,6-Dichloronicotinic Acid. ChemInform. Available at: [Link]

  • Sharma, M. et al. (2024). Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. Frontiers in Bioengineering and Biotechnology. Available at: [Link]

  • CN102249994B (2014). Preparation method of nicotinic acid. Google Patents.
  • Sujak, A. & Grzegorczyk, M. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. Molecules. Available at: [Link]

  • Sujak, A. & Grzegorczyk, M. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. ResearchGate. Available at: [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001488). Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

Sources

An In-Depth Technical Guide to the Physicochemical Characterization of 6-(3-Cyanophenyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Physicochemical Properties in Drug Discovery

In the landscape of modern drug discovery and development, a thorough understanding of a molecule's physicochemical properties is not merely a preliminary step but a foundational pillar for success. These intrinsic characteristics govern a compound's behavior within biological systems, profoundly influencing its absorption, distribution, metabolism, and excretion (ADME).[1][2] For a promising drug candidate like 6-(3-Cyanophenyl)nicotinic acid, a derivative of the well-known nicotinic acid (Vitamin B3), a detailed physicochemical profile is paramount. This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the experimental determination of the core physicochemical properties of this compound. We will delve into the causality behind experimental choices, providing not just protocols, but the scientific rationale that underpins them, ensuring a robust and reproducible characterization.

Chemical Identity and Structure

A precise understanding of the molecule's basic chemical identity is the starting point for all subsequent characterization.

Table 1: Core Chemical Identifiers for this compound

PropertyValueSource(s)
IUPAC Name 6-(3-Cyanophenyl)pyridine-3-carboxylic acid-
CAS Number 887975-97-5[3][4]
Molecular Formula C₁₃H₈N₂O₂[4][5]
Molecular Weight 224.22 g/mol [3][4]
Chemical Structure Chemical structure of this compound-
SMILES Code O=C(O)C1=CN=C(C2=CC=CC(C#N)=C2)C=C1[4]

Aqueous Solubility: A Gateway to Bioavailability

Aqueous solubility is a critical determinant of a drug's oral bioavailability. Insufficient solubility can lead to poor absorption from the gastrointestinal tract, limiting the therapeutic efficacy of the compound. For this reason, a precise and relevant measure of solubility is essential in early-stage drug development. We will focus on the kinetic solubility assay, a high-throughput method well-suited for the discovery phase.

Causality of Experimental Choice: Kinetic vs. Thermodynamic Solubility

In early drug discovery, kinetic solubility is often favored over thermodynamic solubility.[6][7] This is because it mimics the conditions of many in vitro biological assays where a compound is introduced from a DMSO stock solution into an aqueous buffer. This method provides a rapid assessment of a compound's propensity to precipitate under these common experimental conditions.[6][8]

Experimental Protocol: High-Throughput Kinetic Solubility Assay

This protocol outlines a nephelometric method for determining the kinetic solubility of this compound.

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).

  • Plate Setup: In a 96-well microtiter plate, dispense 2 µL of the DMSO stock solution into the top wells.

  • Serial Dilution: Perform a serial dilution across the plate with DMSO to create a range of concentrations.

  • Buffer Addition: Add 98 µL of phosphate-buffered saline (PBS, pH 7.4) to each well to achieve the desired final compound concentrations with a consistent 2% DMSO.

  • Incubation: Mix the plate thoroughly and incubate at room temperature for 2 hours to allow for precipitation to occur.[9]

  • Nephelometric Measurement: Measure the light scattering in each well using a nephelometer. The point at which a significant increase in light scattering is observed indicates the concentration at which the compound has precipitated, thus defining its kinetic solubility.

Visualization of Experimental Workflow

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis stock Prepare 10 mM Stock in DMSO plate Dispense Stock into 96-well Plate stock->plate dilute Serial Dilution with DMSO plate->dilute buffer Add PBS (pH 7.4) dilute->buffer incubate Incubate for 2 hours buffer->incubate measure Measure Light Scattering (Nephelometry) incubate->measure analyze Determine Precipitation Point measure->analyze solubility Report Kinetic Solubility (µg/mL or µM) analyze->solubility

Caption: Workflow for Kinetic Solubility Determination.

Melting Point: An Indicator of Purity and Stability

The melting point is a fundamental thermal property that provides insights into the purity and solid-state stability of a compound. A sharp and defined melting point is often indicative of high purity. Differential Scanning Calorimetry (DSC) is a modern and precise method for this determination.

Causality of Experimental Choice: DSC over Capillary Methods

While traditional capillary melting point apparatuses are useful for a quick assessment, Differential Scanning Calorimetry (DSC) offers superior accuracy and provides more comprehensive thermodynamic information.[10] DSC measures the heat flow required to raise the temperature of a sample compared to a reference, allowing for the precise determination of the melting onset and peak temperatures, as well as the enthalpy of fusion.[11][12]

Experimental Protocol: Melting Point Determination by DSC

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum DSC pan.[13]

  • Encapsulation: Crimp the pan with a lid to encapsulate the sample.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program:

    • Equilibrate the cell at a starting temperature (e.g., 25°C).

    • Ramp the temperature at a controlled rate (e.g., 10°C/min) to a temperature well above the expected melting point.[13]

    • Maintain a constant nitrogen purge to provide an inert atmosphere.

  • Data Analysis: Analyze the resulting thermogram to determine the onset temperature of the endothermic melting peak, which is reported as the melting point.

Visualization of Experimental Workflow

G cluster_prep Sample Preparation cluster_dsc DSC Analysis cluster_analysis Data Interpretation weigh Weigh 2-5 mg of Sample pan Place in Aluminum DSC Pan weigh->pan seal Crimp and Seal the Pan pan->seal load Load Sample and Reference Pans seal->load program Set Thermal Program (e.g., 10°C/min) load->program run Run DSC Scan program->run thermogram Analyze Thermogram run->thermogram mp Determine Onset of Melting Peak (Tm) thermogram->mp

Caption: Workflow for Melting Point Determination by DSC.

Ionization Constant (pKa): Predicting In Vivo Behavior

The pKa of a molecule dictates its ionization state at different pH values. This is of utmost importance as the charge of a drug molecule affects its solubility, permeability across biological membranes, and binding to its target. For this compound, with its carboxylic acid and pyridine nitrogen, determining the pKa values is crucial.

Causality of Experimental Choice: Potentiometric Titration

Potentiometric titration is a highly accurate and reliable method for pKa determination.[14][15] It directly measures the change in pH of a solution as a titrant is added, allowing for the precise identification of the half-equivalence point where pH equals pKa.[16][17]

Experimental Protocol: pKa Determination by Potentiometric Titration

Step-by-Step Methodology:

  • Solution Preparation: Prepare a solution of this compound (e.g., 1 mM) in water or a suitable co-solvent system if solubility is low. Maintain a constant ionic strength with 0.15 M KCl.[16][18]

  • Instrument Calibration: Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10).[18]

  • Titration Setup: Place the solution in a jacketed vessel at a constant temperature (e.g., 25°C) and purge with nitrogen to remove dissolved CO₂.[16][18]

  • Titration: Titrate the solution with a standardized solution of 0.1 M NaOH, adding small increments and recording the pH after each addition has stabilized.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point of the titration curve.[17]

Visualization of Experimental Workflow

G cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis solution Prepare Analyte Solution (e.g., 1 mM) setup Setup Titration Vessel with N₂ Purge solution->setup calibrate Calibrate pH Meter calibrate->setup titrate Titrate with Standardized NaOH setup->titrate record Record pH at Increments titrate->record plot Plot pH vs. Titrant Volume record->plot pka Determine pKa at Half-Equivalence Point plot->pka

Caption: Workflow for pKa Determination by Potentiometric Titration.

Spectral Properties: Confirming Structure and Identity

A comprehensive spectral analysis is essential for confirming the chemical structure and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[19][20]

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Data Acquisition: Acquire ¹H NMR and ¹³C NMR spectra on a high-field NMR spectrometer. For more detailed structural elucidation, 2D NMR experiments such as COSY, HSQC, and HMBC should be performed.

Expected ¹H NMR Signals: The spectrum is expected to show distinct signals for the protons on the nicotinic acid ring and the cyanophenyl ring. The chemical shifts and coupling constants will be indicative of their positions relative to the electron-withdrawing carboxylic acid, nitrile, and nitrogen heteroatom.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule.

Experimental Protocol (KBr Pellet Method):

  • Sample Preparation: Mix a small amount of the finely ground compound (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder.[4]

  • Pellet Formation: Press the mixture in a pellet die under high pressure to form a transparent pellet.[4]

  • Data Acquisition: Obtain the IR spectrum of the pellet.

Expected Characteristic Peaks:

  • O-H stretch (from carboxylic acid): A broad band around 2500-3300 cm⁻¹.

  • C=O stretch (from carboxylic acid): A strong absorption around 1700 cm⁻¹.

  • C≡N stretch (from nitrile): A sharp, medium intensity peak around 2230 cm⁻¹.

  • C=C and C=N stretches (from aromatic rings): Peaks in the 1400-1600 cm⁻¹ region.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful technique for confirming the molecular weight and assessing the purity of the compound.[3][5]

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

  • LC Separation: Inject the sample onto a reverse-phase HPLC column (e.g., C18) and elute with a gradient of water and organic solvent (both typically containing 0.1% formic acid).

  • MS Detection: Analyze the eluent using a mass spectrometer (e.g., ESI-QTOF or ESI-qMS) in positive or negative ion mode.

Expected Result: The mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 225.06 or the deprotonated molecule [M-H]⁻ at m/z 223.05, confirming the molecular weight of 224.22.

Conclusion

The physicochemical properties of this compound are fundamental to its potential as a drug candidate. This guide has provided a detailed framework of robust and validated experimental protocols for the determination of its aqueous solubility, melting point, pKa, and spectral characteristics. By understanding the rationale behind these experimental choices and meticulously executing these protocols, researchers can build a comprehensive and reliable physicochemical profile. This data will be invaluable for guiding lead optimization, designing appropriate formulations, and ultimately, accelerating the journey of this compound through the drug development pipeline.

References

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

  • Fiveable. (n.d.). Physicochemical properties | Medicinal Chemistry Class Notes. Retrieved from [Link]

  • SciSupplies. (n.d.). This compound, 95.0%, 250mg. Retrieved from [Link]

  • Avdeef, A. (2012). Development of Methods for the Determination of pKa Values. In ADMET for Medicinal Chemists (pp. 33-66). John Wiley & Sons, Inc.
  • Chemistry LibreTexts. (2022, September 5). 4.2: IR Spectroscopy. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, August 29). How to Calculate pKa From the Half Equivalence Point in a Weak Acid-Weak Base Titration. Retrieved from [Link]

  • Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. Advanced Drug Delivery Reviews, 59(7), 546-567.
  • Wang, Y., & Gorenstein, D. G. (2014). NMR Characterization of RNA Small Molecule Interactions. Methods in molecular biology (Clifton, N.J.), 1086, 1–19.
  • Gahbauer, S., & Gault, J. (2019). A Rapid LC-MS Method for Accurate Molecular Weight Determination of Membrane and Hydrophobic Proteins. Journal of the American Society for Mass Spectrometry, 30(11), 2441–2449.
  • BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]

  • Charnwood Discovery. (n.d.). Kinetic Solubility - In Vitro Assay. Retrieved from [Link]

  • El-Gindy, A., & El-Yazbi, F. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry.
  • Emwas, A. H., Roy, R., McKay, R. T., & Wishart, D. S. (2019). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Metabolites, 9(12), 304.
  • Minikel, E. (2016, April 27). Differential scanning calorimetry. CureFFI.org. Retrieved from [Link]

  • Shimadzu. (n.d.). Confirmation of molecular weight. Retrieved from [Link]

  • Gahbauer, S., & Gault, J. (2018). Rapid LC−MS Method for Accurate Molecular Weight Determination of Membrane and Hydrophobic Proteins. Analytical Chemistry, 90(22), 13576-13583.
  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

  • Klamt, A., & Eckert, F. (2021).
  • Foroozandeh, M., & Morris, G. A. (2024). NMR spectroscopy of small molecules in solution. Nuclear Magnetic Resonance, 50, 1-35.
  • USP. (2020). Evaluation of USP melting point standards by differential scanning calorimetry. Pharmacopeial Forum, 46(4).
  • News-Medical.Net. (2019, April 11). Characterizing Small Molecules with NMR. Retrieved from [Link]

  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – DSC. Retrieved from [Link]

  • Hussain, Z., & Katakam, P. (2015). Solubility curve for Nicotinic acid. ResearchGate. Retrieved from [Link]

  • Qualitest. (2025, May 7). DSC Test in Practice: Step-by-Step Guide to Accurate Thermal Analysis. Retrieved from [Link]

  • Demarest, S. J., & Topp, E. M. (2018). Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen. Journal of visualized experiments : JoVE, (121), 55262.

Sources

An In-Depth Technical Guide to 6-(3-Cyanophenyl)nicotinic Acid (CAS 887975-97-5)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(3-Cyanophenyl)nicotinic acid, with the CAS number 887975-97-5, is a substituted pyridinecarboxylic acid derivative. As a member of the nicotinic acid family, it holds significant interest within the fields of medicinal chemistry and drug discovery. Nicotinic acid, also known as niacin or vitamin B3, and its derivatives are integral to various biological processes and have been explored for a wide range of therapeutic applications, including the treatment of dyslipidemia and as potential anti-inflammatory and anticancer agents.[1][2] The introduction of a cyanophenyl group at the 6-position of the nicotinic acid scaffold creates a molecule with unique electronic and steric properties, making it a compelling candidate for investigation as a modulator of various biological targets. This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of this compound, with a particular focus on its relevance in contemporary drug development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while some properties are readily available, others may be estimated based on the properties of structurally related compounds like nicotinic acid.

PropertyValueSource
CAS Number 887975-97-5
Molecular Formula C₁₃H₈N₂O₂
Molecular Weight 224.22 g/mol
Appearance Off-white solid (predicted)General observation for similar compounds
Melting Point Not available
Boiling Point Not available
Solubility Soluble in DMSO and DMF (predicted)[3]
pKa ~4-5 (estimated for carboxylic acid)Based on nicotinic acid[2]

Synthesis of this compound

The synthesis of this compound can be approached through several synthetic strategies. A highly efficient and versatile method is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an organoborane and an organohalide, offering a robust way to connect the cyanophenyl and nicotinic acid moieties.

Primary Synthetic Route: Suzuki-Miyaura Coupling

This approach involves the coupling of a halogenated nicotinic acid derivative, such as methyl 6-chloronicotinate, with 3-cyanophenylboronic acid, followed by hydrolysis of the resulting ester to yield the final carboxylic acid.

Experimental Protocol:

  • Step 1: Suzuki-Miyaura Coupling.

    • To a solution of methyl 6-chloronicotinate (1.0 eq) and 3-cyanophenylboronic acid (1.2 eq) in a suitable solvent system such as a 3:1 mixture of 1,4-dioxane and water, add a palladium catalyst, for instance, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq).

    • Add a base, such as potassium carbonate (K₂CO₃) (2.0 eq), to the reaction mixture.

    • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

    • Heat the reaction mixture to 80-100 °C and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, cool the reaction to room temperature and dilute with water.

    • Extract the product with an organic solvent like ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude methyl 6-(3-cyanophenyl)nicotinate.

  • Step 2: Saponification.

    • Dissolve the crude methyl 6-(3-cyanophenyl)nicotinate in a mixture of tetrahydrofuran (THF) and water.

    • Add an excess of a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2-3 eq).

    • Stir the mixture at room temperature until the hydrolysis is complete, as monitored by TLC or LC-MS.

    • Acidify the reaction mixture with a dilute acid, such as 1N HCl, to a pH of approximately 3-4, which will precipitate the carboxylic acid product.

    • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield this compound.

Causality Behind Experimental Choices:

  • The choice of a palladium catalyst like Pd(dppf)Cl₂ is crucial for efficient coupling, as the dppf ligand provides the necessary steric and electronic properties to facilitate the catalytic cycle.

  • The base is essential for the transmetalation step of the Suzuki-Miyaura reaction. Potassium carbonate is a common and effective choice for this purpose.

  • The use of an inert atmosphere (argon or nitrogen) is necessary to prevent the oxidation and deactivation of the palladium catalyst.

  • The final hydrolysis step is a standard saponification reaction to convert the methyl ester to the desired carboxylic acid.

Synthesis_Suzuki cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_hydrolysis Hydrolysis Reactant1 Methyl 6-chloronicotinate Intermediate Methyl 6-(3-cyanophenyl)nicotinate Reactant1->Intermediate Suzuki Coupling Reactant2 3-Cyanophenylboronic acid Reactant2->Intermediate Catalyst Pd(dppf)Cl₂ Catalyst->Intermediate Base1 K₂CO₃ Base1->Intermediate Solvent1 Dioxane/Water Solvent1->Intermediate Heat Heat Heat->Intermediate Product This compound Intermediate->Product Saponification Base2 LiOH or NaOH Base2->Product Solvent2 THF/Water Solvent2->Product Acid HCl (aq) Acid->Product

Caption: Synthetic pathway for this compound via Suzuki-Miyaura coupling.
Alternative Synthetic Route: Hydrolysis of a Dinitrile Precursor

An alternative approach involves the synthesis of a dinitrile precursor, 3-cyano-6-(3-cyanophenyl)pyridine, which can then be selectively hydrolyzed to the desired carboxylic acid. The dinitrile can be synthesized via a palladium-catalyzed cross-coupling reaction between 6-chloro-3-cyanopyridine and 3-cyanophenylboronic acid.

Experimental Protocol:

  • Step 1: Synthesis of 3-cyano-6-(3-cyanophenyl)pyridine.

    • Follow a similar Suzuki-Miyaura coupling procedure as described above, using 6-chloro-3-cyanopyridine as the starting material.

  • Step 2: Selective Hydrolysis.

    • The selective hydrolysis of the nitrile at the 3-position of the pyridine ring to a carboxylic acid while leaving the nitrile on the phenyl ring intact can be challenging. This may be achieved under controlled acidic or basic conditions, potentially with the aid of a specific catalyst. For instance, controlled hydrolysis using a strong acid like hydrochloric acid at elevated temperatures can be explored.[4]

Synthesis_Hydrolysis cluster_reactants Reactants cluster_hydrolysis Selective Hydrolysis Reactant1 6-Chloro-3-cyanopyridine Intermediate 3-Cyano-6-(3-cyanophenyl)pyridine Reactant1->Intermediate Suzuki Coupling Reactant2 3-Cyanophenylboronic acid Reactant2->Intermediate Product This compound Intermediate->Product Hydrolysis Reagent Acid or Base Reagent->Product Heat Heat Heat->Product

Caption: Alternative synthetic route via hydrolysis of a dinitrile precursor.

Analytical Characterization

The structural confirmation and purity assessment of this compound would be conducted using standard analytical techniques.

TechniqueExpected Observations
¹H NMR Aromatic protons on both the pyridine and phenyl rings would be observed in the range of 7.5-9.0 ppm. The carboxylic acid proton would appear as a broad singlet at a downfield chemical shift (>10 ppm).
¹³C NMR Resonances for the aromatic carbons, the nitrile carbon (~118 ppm), and the carboxylic acid carbonyl carbon (~165-170 ppm) would be expected.
Mass Spectrometry (MS) The molecular ion peak corresponding to the exact mass of the compound (C₁₃H₈N₂O₂) would be observed. Fragmentation patterns would be consistent with the structure.
High-Performance Liquid Chromatography (HPLC) A single major peak would indicate the purity of the compound. The retention time would be specific to the compound under the given chromatographic conditions.

Potential Applications in Drug Discovery

Nicotinic acid and its derivatives have a rich history in pharmacology.[5] While specific biological data for this compound is not extensively published, its structural features suggest potential applications in several therapeutic areas, most notably as an inhibitor of Poly(ADP-ribose) polymerase (PARP).

Potential as a PARP Inhibitor in Cancer Therapy

PARP enzymes are crucial for DNA repair, and their inhibition has emerged as a significant strategy in cancer therapy, particularly for tumors with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[6] This concept is known as synthetic lethality.[6] Several PARP inhibitors currently in clinical use feature a nicotinamide or related heterocyclic core, which mimics the nicotinamide moiety of the PARP substrate, NAD+. The cyanophenyl group of this compound can engage in additional interactions within the active site of PARP enzymes, potentially leading to potent and selective inhibition. Research on structurally similar compounds supports the hypothesis that cyanophenyl-substituted nicotinic acid derivatives can act as effective PARP inhibitors.[7]

PARP_Inhibition cluster_dna_damage DNA Damage cluster_parp PARP-mediated Repair cluster_inhibition PARP Inhibition cluster_cell_fate Cell Fate DNA_SSB Single-Strand Break (SSB) PARP PARP Enzyme DNA_SSB->PARP activates PAR Poly(ADP-ribose) (PAR) PARP->PAR uses NAD+ to synthesize No_Repair Inhibition of SSB Repair PARP->No_Repair leads to NAD NAD+ Repair_Proteins Recruitment of Repair Proteins PAR->Repair_Proteins recruits SSB_Repair SSB Repair Repair_Proteins->SSB_Repair mediates PARP_Inhibitor This compound (PARP Inhibitor) PARP_Inhibitor->PARP inhibits DSB Double-Strand Break (DSB) at Replication Fork No_Repair->DSB results in Apoptosis Cell Death (Apoptosis) DSB->Apoptosis in BRCA-deficient cells BRCA_deficient BRCA-deficient Cancer Cell BRCA_deficient->Apoptosis

Caption: Conceptual workflow for the development of this compound as a therapeutic agent.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

References

  • Mahmoud, Z. A., et al. (2024). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Bioorganic Chemistry, 144, 107136. [Link]

  • Zhang, L., et al. (2024). Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer. RSC Medicinal Chemistry. [Link]

  • Nantka-Namirski, P., & Kaczmarek, L. (1978). [Nicotinic acid derivatives. VIII. Various chemical transformations of 3-cyano-6-phenylpyridine-2-one]. Acta Poloniae Pharmaceutica, 35(4), 393–402. [Link]

  • Ismail, M. A., et al. (2020). Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. Journal of Medicinal Chemistry, 63(15), 8146–8166. [Link]

  • Zaremba, T., & Curtin, N. J. (2021). PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. Cancers, 13(16), 4104. [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H₂O, experimental) (HMDB0001406). [Link]

  • Li, F., et al. (2024). Discovery of PARP1-Sparing Inhibitors for Protein ADP-Ribosylation. ACS Medicinal Chemistry Letters. [Link]

  • Li, F., et al. (2024). Discovery of PARP1-Sparing Inhibitors for Protein ADP-Ribosylation. ACS Medicinal Chemistry Letters, 15(11), 1940–1946. [Link]

  • Sharma, P., et al. (2023). Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. Frontiers in Bioengineering and Biotechnology, 11, 1208611. [Link]

  • Wang, B., et al. (2022). A Very Long-Acting PARP Inhibitor Suppresses Cancer Cell Growth in DNA Repair-Deficient Tumor Models. Clinical Cancer Research, 28(14), 3210–3219. [Link]

  • Shive, W., & Glenn, R. A. (1946). U.S. Patent No. 2,409,806. Washington, DC: U.S.
  • Global Network of Personalised Medicine. GNPS Library Spectrum CCMSLIB00005759310. [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H₂O, experimental) (HMDB0001488). [Link]

  • MassBank. msbnk-lcsb-lu048801. [Link]

  • Dana-Farber Cancer Institute. (2016, November 17). What is a PARP Inhibitor? | Dana-Farber Cancer Institute | Science Illustrated [Video]. YouTube. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 936, Nicotinamide. [Link]

  • Kaczmarek, M., & Zabrocki, J. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. Molecules, 27(3), 735. [Link]

  • Caron, M., et al. (2023). Inhibition of nicotinamide dinucleotide salvage pathway counters acquired and intrinsic poly(ADP-ribose) polymerase inhibitor resistance in high-grade serous ovarian cancer. Nature Communications, 14(1), 1079. [Link]

  • Ciesielski, W., et al. (2010). Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS). Journal of Chromatography B, 878(13-14), 1015–1022. [Link]

  • ResearchGate. PARP inhibition by nicotinamide. (A) Nicotinamide inhibits in vitro... [Image]. [Link]

  • Chinnapillai, R., et al. (2012). An elegant method for the preparation of 3-cyanomethyl derivatives of imidazo[1,2-a]pyridines. Der Pharma Chemica, 4(6), 2466-2469. [Link]

  • Jin, L., et al. (2012). Biosynthesis of nicotinic acid from 3-cyanopyridine by a newly isolated Fusarium proliferatum ZJB-09150. Journal of Industrial Microbiology & Biotechnology, 39(12), 1751–1758. [Link]

  • Wikipedia. Nicotinic acid. [Link]

  • Chemistry Stack Exchange. Proton NMR Spectrum for Nicotinic Acid. [Link]

  • Deshpande, R. M., & Chaudhari, R. V. (2013). U.S. Patent No. 8,575,350. Washington, DC: U.S.
  • Tan, Y. H., & Lee, S. C. (2022). PARP Inhibitors in Breast and Ovarian Cancer. Cancers, 14(19), 4847. [Link]

  • Stolar, T., et al. (2019). On the synthesis of 3-cyano-6-hydroxy-4-methyl-2-pyridone at room temperature. Journal of the Serbian Chemical Society, 84(10), 1085-1093. [Link]

  • CAS Common Chemistry. Nicotinic acid. [Link]

  • Lee, J. W., et al. (2016). Determination of Niacin and Its Metabolites Using Supercritical Fluid Chromatography Coupled to Tandem Mass Spectrometry. Journal of Analytical Methods in Chemistry, 2016, 8547853. [Link]

  • Organic Syntheses. 3-aminopyridine. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 938, Nicotinic acid. [Link]

  • 3ASenrise. Organic Chemistry. [Link]

  • Encyclopedia.pub. Synthesis of 2,5-Furandicarboxylic Acid. [Link]

Sources

An In-depth Technical Guide to 6-(3-Cyanophenyl)nicotinic Acid: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

In the landscape of modern medicinal chemistry and materials science, the pyridine ring system, a core component of nicotinic acid, remains a scaffold of immense interest. Its versatility for functionalization allows for the exploration of a vast chemical space, leading to the discovery of novel therapeutic agents and functional materials. This technical guide focuses on a specific, yet intriguing, derivative: 6-(3-Cyanophenyl)nicotinic acid. While not a widely studied molecule in its own right, its structural motifs—a nicotinic acid core and a cyanophenyl substituent—suggest its potential as a valuable intermediate in the synthesis of more complex molecules. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of its synthesis, based on established chemical principles, and to explore its potential applications, drawing inferences from the known biological activities of related compounds.

Introduction and Background

This compound, with the Chemical Abstracts Service (CAS) number 887975-97-5, is a bifunctional organic molecule. It incorporates the pharmacologically significant nicotinic acid (vitamin B3) scaffold, which is a precursor to the essential coenzymes NAD and NADP, with a cyanophenyl group. The nitrile functionality is a versatile chemical handle that can be transformed into various other groups, such as amines, carboxylic acids, or tetrazoles, making this compound a potentially useful building block in combinatorial chemistry and drug discovery.

While the specific discovery of this compound is not well-documented in publicly accessible literature, its emergence is likely tied to the broader exploration of nicotinic acid derivatives for various therapeutic areas. The synthesis of libraries of such compounds is a common strategy in the quest for new drug candidates. The cyanophenyl moiety is a common feature in many biologically active molecules, often contributing to binding interactions with protein targets.

Synthesis of this compound

The synthesis of this compound can be logically approached through a two-step sequence involving a palladium-catalyzed cross-coupling reaction followed by a dehalogenation step. This strategy is based on established methodologies for the synthesis of 6-arylnicotinic acid derivatives.

Overall Synthetic Strategy

The most plausible synthetic route commences with a 6-halonicotinic acid derivative, which undergoes a Suzuki-Miyaura cross-coupling reaction with 3-cyanophenylboronic acid. The resulting 2-halo-6-(3-cyanophenyl)nicotinic acid is then subjected to a dehalogenation reaction to yield the final product.

Synthesis_Strategy Start 6-Halonicotinic Acid Derivative Intermediate 2-Halo-6-(3-cyanophenyl)nicotinic acid Start->Intermediate Suzuki-Miyaura Coupling (3-cyanophenylboronic acid, Pd catalyst) Final This compound Intermediate->Final Dehalogenation

Caption: Overall synthetic strategy for this compound.

Step 1: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of carbon-carbon bonds. In the context of this synthesis, a 6-halonicotinic acid, such as 6-chloronicotinic acid or 6-bromonicotinic acid, is reacted with 3-cyanophenylboronic acid in the presence of a palladium catalyst and a base. The choice of starting material can be 2,6-dichloronicotinic acid, which allows for a regioselective coupling at the 6-position.

Suzuki_Coupling cluster_reactants Reactants cluster_conditions Conditions cluster_product Product 2,6-Dichloronicotinic Acid Catalyst Pd(PPh₃)₄ 3-Cyanophenylboronic Acid 2-Chloro-6-(3-cyanophenyl)nicotinic acid Catalyst->2-Chloro-6-(3-cyanophenyl)nicotinic acid + Base Na₂CO₃ Solvent Dioxane/H₂O

Caption: Suzuki-Miyaura coupling of 2,6-dichloronicotinic acid.

  • To a reaction vessel, add 2,6-dichloronicotinic acid (1.0 eq.), 3-cyanophenylboronic acid (1.2 eq.), and a suitable base such as sodium carbonate (2.5 eq.).

  • The vessel is purged with an inert gas (e.g., argon or nitrogen).

  • A solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water or toluene/ethanol/water), is added.

  • A palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq.), is added.

  • The reaction mixture is heated to reflux (typically 80-100 °C) and stirred for several hours (e.g., 12-24 hours) until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature and the organic solvent is removed under reduced pressure.

  • The aqueous residue is acidified with a suitable acid (e.g., 1M HCl) to precipitate the product.

  • The solid is collected by filtration, washed with water, and dried to afford the crude 2-chloro-6-(3-cyanophenyl)nicotinic acid. Further purification can be achieved by recrystallization.

Step 2: Dehalogenation

The final step is the removal of the chlorine atom at the 2-position. Catalytic hydrogenation is a common and effective method for the dehalogenation of chloropyridines.

Dehalogenation cluster_reactant Reactant cluster_conditions Conditions cluster_product Product 2-Chloro-6-(3-cyanophenyl)nicotinic acid Catalyst Pd/C This compound Catalyst->this compound + Hydrogen H₂ (gas) Solvent Methanol

Caption: Dehalogenation via catalytic hydrogenation.

  • The 2-chloro-6-(3-cyanophenyl)nicotinic acid (1.0 eq.) is dissolved in a suitable solvent, such as methanol or ethanol.

  • A palladium on carbon catalyst (Pd/C, typically 5-10 mol%) is added to the solution.

  • The reaction vessel is purged with hydrogen gas, and the reaction is stirred under a hydrogen atmosphere (typically from a balloon or at a slightly elevated pressure) at room temperature.

  • The reaction is monitored by TLC or LC-MS until the starting material is consumed.

  • Upon completion, the reaction mixture is filtered through a pad of celite to remove the catalyst.

  • The solvent is removed under reduced pressure to yield the crude this compound.

  • The product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the final product as a solid.

Physicochemical Properties and Characterization

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted Value
Molecular FormulaC₁₃H₈N₂O₂
Molecular Weight224.22 g/mol
AppearanceWhite to off-white solid
Melting Point>200 °C (decomposes)
SolubilitySparingly soluble in water, soluble in organic solvents like DMSO and DMF
pKa~4-5 (for the carboxylic acid)
Spectroscopic Characterization (Anticipated)
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyridine and phenyl rings. The protons on the pyridine ring will appear as doublets and a doublet of doublets in the aromatic region. The protons on the cyanophenyl ring will also appear in the aromatic region with a distinct splitting pattern. The carboxylic acid proton will likely appear as a broad singlet at a downfield chemical shift.

  • ¹³C NMR: The carbon NMR spectrum will show signals for all 13 carbon atoms. The nitrile carbon will have a characteristic chemical shift around 118-120 ppm, and the carbonyl carbon of the carboxylic acid will be observed further downfield.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 224.22).

Potential Applications and Future Directions

The true value of this compound likely lies in its role as a versatile intermediate for the synthesis of more complex molecules with potential biological activity.

In Drug Discovery

Nicotinic acid and its derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial effects. The presence of the cyanophenyl group opens up avenues for further chemical modifications to explore structure-activity relationships (SAR). For example, the nitrile group can be reduced to an amine, which can then be further functionalized, or it can be hydrolyzed to a carboxylic acid, creating a new point for amide bond formation. These modifications could lead to the discovery of novel compounds with improved potency and selectivity for various biological targets.

As a Building Block in Materials Science

The rigid, planar structure of the pyridyl-phenyl scaffold, combined with the polar nitrile and carboxylic acid groups, makes this compound a potential candidate for the synthesis of novel organic materials, such as liquid crystals, polymers with specific electronic properties, or metal-organic frameworks (MOFs).

Conclusion

This compound represents an interesting, yet underexplored, molecule at the intersection of heterocyclic chemistry and functionalized aromatics. While its specific discovery and applications are not widely documented, a logical and efficient synthetic pathway can be designed based on well-established palladium-catalyzed cross-coupling and dehalogenation reactions. The presence of multiple functional groups on a rigid scaffold makes it a promising building block for the synthesis of a diverse range of compounds with potential applications in drug discovery and materials science. Further research into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted to fully unlock its potential.

References

  • Note: As specific literature detailing the discovery and properties of 6-(3-Cyanophenyl)
  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]

  • Ma, M., Li, C., Li, X., Wen, K., & Liu, Y. A. (2009). ChemInform Abstract: Efficient Synthesis of 6‐Aryl‐2‐chloronicotinic Acids via Pd Catalyzed Regioselective Suzuki Coupling of 2,6‐Dichloronicotinic Acid. ChemInform, 40(15). [Link]

  • Sreenivasulu, R., Ranganath, K. V. S., & Raju, R. R. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. International Journal of ChemTech Research, 8(4), 1836-1841.

  • Setliff, F. L., & Coop, L. B. (1997). Reductive Dechlorination of a 2-Chloronicotinic Acid Under Finkelstein Conditions. Journal of the Arkansas Academy of Science, 51, Article 37. [Link]

  • Mahmoud, Z. H., et al. (2024). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Bioorganic Chemistry, 144, 107136. [Link]

  • Zhao, B., et al. (2019). Synthesis of 2-Chloronicotinic Acid Derivatives. Key Engineering Materials, 818, 133-138. [Link]

  • BOC Sciences. (n.d.). Intermediates in Drug Development: Lab to Industry. Retrieved from a relevant BOC Sciences webpage.

  • Meng, F., et al. (2017). Design, synthesis and biological evaluation of N-(4-alkoxy-3-cyanophenyl)isonicotinamide/nicotinamide derivatives as novel xanthine oxidase inhibitors. European Journal of Medicinal Chemistry, 141, 316-328. [Link]

A Technical Guide to the Design, Synthesis, and Evaluation of 6-(3-Cyanophenyl)nicotinic Acid Structural Analogues

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The 6-aryl-nicotinic acid scaffold represents a privileged structure in medicinal chemistry, offering a versatile platform for engaging with a diverse range of biological targets. This guide focuses specifically on structural analogues of 6-(3-cyanophenyl)nicotinic acid, providing a comprehensive technical overview for its strategic derivatization. We will explore the rationale behind analogue design, detail robust synthetic methodologies, outline a systematic workflow for in vitro characterization, and discuss the interpretation of structure-activity relationship (SAR) data. This document serves as a foundational resource for research teams aiming to leverage this chemical space for the discovery of novel therapeutic agents.

Introduction: The this compound Core

Nicotinic acid, also known as niacin or vitamin B3, is a fundamental biological molecule that serves as a precursor to the essential coenzymes NAD+ and NADP+.[1][2] Beyond its nutritional role, nicotinic acid and its derivatives have been explored for various pharmacological applications, including the treatment of dyslipidemia.[3][4] The introduction of an aryl group at the 6-position of the pyridine ring, coupled with a cyano-substituted phenyl ring, creates a molecule with distinct physicochemical properties ripe for medicinal chemistry exploration.

The this compound scaffold contains three key features for analogue development:

  • The Nicotinic Acid Moiety: The carboxylic acid provides a critical hydrogen bond donor and acceptor and can engage in ionic interactions. Its acidity and planarity are key features that can be mimicked by bioisosteres.[5][6]

  • The Pyridine Ring: The nitrogen atom influences the overall electronics and basicity of the molecule, offering a potential hydrogen bond acceptor site.

  • The 3-Cyanophenyl Group: The nitrile group is a unique functional group in drug design. It is a strong electron-withdrawing group, is metabolically stable, and can act as a hydrogen bond acceptor or a bioisosteric replacement for other functional groups.[7] Its linear geometry can probe narrow hydrophobic pockets within a target protein.

This guide will systematically address the strategic modification of these three components to generate novel chemical entities with potentially enhanced potency, selectivity, and drug-like properties.

Rationale for Analogue Design: A Strategic Approach

The design of a focused library of analogues begins with a clear hypothesis regarding the key interactions between the parent molecule and its intended biological target. Even without a known target, a systematic exploration of the chemical space can reveal crucial structure-activity relationships (SAR).

Key Modification Sites and Strategies

Our analogue design strategy is centered on systematically probing the three main regions of the this compound scaffold.

  • Region 1: Carboxylic Acid Bioisosteres: The carboxylic acid is often a source of poor pharmacokinetic properties, such as low cell permeability.[6][8] Replacing it with a suitable bioisostere can maintain biological activity while improving drug-like properties.[9][10] Common replacements include tetrazoles, hydroxamic acids, and sulfonamides.[5][11]

  • Region 2: Phenyl Ring Substitution: The substitution pattern on the phenyl ring can be altered to explore electronic and steric effects. Moving the cyano group from the meta (3-position) to the ortho or para positions can significantly alter the molecule's geometry and interaction profile. Furthermore, introducing additional small, electron-donating or electron-withdrawing groups can fine-tune the electronic properties of the ring system.[12]

  • Region 3: Pyridine Ring Modifications: While maintaining the core pyridine, substitutions at other available positions (e.g., 2, 4, or 5) can be explored to modulate solubility, lipophilicity, and potential interactions with the target.

The following diagram illustrates the primary points of diversification on the core scaffold.

G core This compound Core Scaffold r1 Region 1: Carboxylic Acid Modification core->r1 Bioisosteric Replacement r2 Region 2: Phenyl Ring Substitution core->r2 Explore SAR r3 Region 3: Pyridine Ring Substitution core->r3 Modulate Physicochem. Props. tetrazole Tetrazole r1->tetrazole amide Amide/Ester r1->amide sulfonamide Sulfonamide r1->sulfonamide cyano_pos Cyano Position (ortho, para) r2->cyano_pos add_sub Additional Substituents (F, Cl, Me, OMe) r2->add_sub pos4 Substitution at C4/C5 r3->pos4

Caption: Strategic Diversification Points for Analogue Design.

General Synthetic Strategy

A convergent and flexible synthetic route is paramount for efficiently generating a library of analogues. The Suzuki cross-coupling reaction is a robust and widely used method for forming the key C-C bond between the pyridine and phenyl rings.

Core Synthesis via Suzuki Coupling

The primary disconnection is between the C6 of the nicotinic acid core and the C1 of the phenyl ring. The general workflow involves the coupling of a halogenated nicotinic acid derivative with an appropriately substituted phenylboronic acid.

G start1 6-Chloronicotinic Acid Ester reaction Suzuki Coupling (Pd Catalyst, Base) start1->reaction start2 3-Cyanophenylboronic Acid start2->reaction intermediate Coupled Ester Intermediate reaction->intermediate hydrolysis Ester Hydrolysis (e.g., LiOH, H2O/THF) intermediate->hydrolysis product Final Product: This compound hydrolysis->product

Caption: General Synthetic Workflow for the Core Scaffold.

Detailed Experimental Protocol: Synthesis of this compound

This protocol provides a self-validating system for the synthesis of the parent compound, which can be adapted for various analogues by substituting the starting materials.

Step 1: Suzuki-Miyaura Cross-Coupling

  • Reagents & Setup: To a flame-dried 100 mL round-bottom flask, add methyl 6-chloronicotinate (1.0 eq), 3-cyanophenylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).

  • Solvent & Degassing: Add a 3:1 mixture of Dioxane:Water (0.1 M relative to the limiting reagent). Degas the mixture by bubbling argon through the solution for 20 minutes.

  • Catalyst Addition: Add Pd(PPh₃)₄ (0.05 eq) to the flask under a positive pressure of argon.

  • Reaction: Equip the flask with a reflux condenser and heat the reaction mixture to 90 °C under an argon atmosphere.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 30:70 Ethyl Acetate/Hexanes mobile phase. The reaction is typically complete within 4-6 hours.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the methyl 6-(3-cyanophenyl)nicotinate intermediate.

Step 2: Saponification (Ester Hydrolysis)

  • Setup: Dissolve the purified ester intermediate from Step 1 in a 2:1 mixture of THF:Water.

  • Hydrolysis: Add lithium hydroxide (LiOH, 3.0 eq) and stir the mixture vigorously at room temperature.

  • Monitoring: Monitor the hydrolysis by TLC until the starting material is fully consumed (typically 2-3 hours).

  • Workup: Quench the reaction by adding 1N HCl until the pH is approximately 3-4.

  • Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product, this compound.

In Vitro Evaluation Cascade

A tiered approach to in vitro evaluation allows for the efficient screening of newly synthesized analogues, prioritizing the most promising compounds for more resource-intensive assays.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Secondary & Selectivity Assays cluster_2 Tier 3: Early ADME-Tox Profiling t1_assay Primary Target Binding Assay (e.g., Radioligand Binding, HTRF) t1_result Determine IC50/Ki t1_assay->t1_result t2_assay Cell-based Functional Assay (e.g., Reporter Gene, Ca2+ Flux) t1_result->t2_assay Active Compounds (IC50 < 1µM) t2_result Determine EC50/IC50 Assess Selectivity Profile t2_assay->t2_result t2_selectivity Selectivity Panel (Against related targets) t2_selectivity->t2_result t3_sol Kinetic Solubility t2_result->t3_sol Potent & Selective Leads t3_result Establish Early Drug-like Properties t3_sol->t3_result t3_perm Permeability (e.g., PAMPA) t3_perm->t3_result t3_met Metabolic Stability (Microsomes, Hepatocytes) t3_met->t3_result t3_tox Cytotoxicity Assay t3_tox->t3_result

Caption: Tiered In Vitro Evaluation Workflow.

Data Interpretation and Structure-Activity Relationships (SAR)

Systematic analysis of the data generated from the in vitro cascade is crucial for guiding the next cycle of analogue design. All quantitative data should be summarized for clear comparison.

Example SAR Table

The following table presents hypothetical data for a small set of analogues, demonstrating how SAR can be elucidated.

Compound IDR (Position 3)X (Position 6)Primary Target IC₅₀ (nM)Cell Functional EC₅₀ (nM)Kinetic Solubility (µM)
Parent-01 -COOH3-CN-Ph15045025
ANA-02 -Tetrazole3-CN-Ph12538075
ANA-03 -CONH₂3-CN-Ph>10,000>10,000>200
ANA-04 -COOH4-CN-Ph850210030
ANA-05 -COOH3-F, 4-CN-Ph670180045

Analysis of Hypothetical Data:

  • Carboxylic Acid Modification (ANA-02, ANA-03): Replacing the carboxylic acid with a tetrazole (ANA-02) maintained potency while significantly improving solubility, a favorable outcome.[11] The amide (ANA-03) was inactive, suggesting that an acidic group is critical for activity.

  • Cyano Group Position (ANA-04): Moving the nitrile from the meta to the para position (ANA-04) resulted in a >5-fold loss of potency. This strongly indicates that the geometry and electronic influence of the 3-cyanophenyl group are specifically important for target engagement.

  • Phenyl Ring Substitution (ANA-05): The addition of a fluorine atom did not rescue the loss of potency from the 4-cyano substitution, suggesting that steric or electronic changes at this position are not well-tolerated.

These insights provide a clear, data-driven rationale for the next round of synthesis, perhaps focusing on other acidic bioisosteres while maintaining the 3-cyanophenyl moiety.

Conclusion

The this compound scaffold serves as an excellent starting point for a focused drug discovery program. Its modular nature allows for systematic exploration of structure-activity relationships through well-established synthetic methodologies like the Suzuki coupling. By employing a strategic approach to analogue design and a tiered in vitro evaluation cascade, research teams can efficiently navigate this chemical space to identify novel lead compounds with optimized biological activity and pharmaceutical properties. The key to success lies in the iterative cycle of design, synthesis, testing, and data analysis, which progressively refines the molecular architecture towards the desired therapeutic profile.

References

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2022). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. Molecules, 27(5), 1634. [Link]

  • Belenky, P., Bogan, K. L., & Brenner, C. (2007). NAD+ metabolism in health and disease. Trends in Biochemical Sciences, 32(1), 12-19. [Link]

  • Fleming, F. F., Yao, L., Ravikumar, P. C., Weaver, L., & Nelson, S. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902–7917. [Link]

  • Gasiorowski, K., Brokos, B., & Opozda, K. (2020). Minireview Exploring the Biological Cycle of Vitamin B3 and Its Influence on Oxidative Stress. Nutrients, 12(7), 2154. [Link]

  • Garten, A., Schuster, S., & Kiess, W. (2015). The role of NAD+ in life and death. Journal of Justice, 2(1), 1-12. [Link]

  • Gong, J. S., Lu, Z. M., Li, H., Shi, J. S., & Xu, Z. H. (2012). Nitrilases in nitrile biocatalysis: recent progress and forthcoming prospects. Applied Microbiology and Biotechnology, 96(5), 1149-1158. [Link]

  • Herr, R. J. (2002). 5-Substituted-1H-tetrazoles as carboxylic acid isosteres: medicinal chemistry and synthetic methods. Bioorganic & Medicinal Chemistry, 10(11), 3379-3393. [Link]

  • Institute of Medicine (US) Standing Committee on the Scientific Evaluation of Dietary Reference Intakes. (1998). Dietary Reference Intakes for Thiamin, Riboflavin, Niacin, Vitamin B6, Folate, Vitamin B12, Pantothenic Acid, Biotin, and Choline. National Academies Press (US). [Link]

  • Prachayasittikul, V., Worachart, S., Piboonprai, K., & Ruchirawat, S. (2010). Elucidating the structure-activity relationships of the vasorelaxation and antioxidation properties of thionicotinic acid derivatives. European Journal of Medicinal Chemistry, 45(1), 383-389. [Link]

  • Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s toolbox: an analysis of Taniguchi-type cross-coupling reactions used in the synthesis of pharmaceuticals. Journal of Medicinal Chemistry, 54(10), 3451–3479. [Link]

  • Tong, Y., Lin, N. H., Wang, L., Hasvold, L., Weibo, W., Leonard, N., ... & Sham, H. L. (2003). Discovery of potent imidazole and cyanophenyl containing farnesyltransferase inhibitors with improved oral bioavailability. Bioorganic & Medicinal Chemistry Letters, 13(9), 1571-1574. [Link]

  • Wermuth, C. G. (2006). Bioisosteres. In The Practice of Medicinal Chemistry (pp. 227-249). Academic Press. [Link]

  • Witztum, J. L., & Steinberg, D. (1996). The role of oxidized low density lipoprotein in atherogenesis. Journal of Clinical Investigation, 98(10), 2211-2212. [Link]

  • Ballatore, C., Huryn, D. M., & Smith, A. B., 3rd (2013). Carboxylic acid (bio)isosteres in drug design. ChemMedChem, 8(3), 385–395. [Link]

  • Petri, A., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry, 12(9), 1435-1454. [Link]

  • Szymański, P., Markowicz, M., & Mikiciuk-Olasik, E. (2012). Methods to Produce Nicotinic Acid with Potential Industrial Applications. Molecules, 27(3), 856. [Link]

  • Kümmerer, K. (2016). Structure Property Relationships of Carboxylic Acid Isosteres. Journal of Medicinal Chemistry, 59(7), 3095-3105. [Link]

  • Badoei-Dalfard, A., Karami, Z., & Namaki-Shoushtari, A. (2016). Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. Frontiers in Bioengineering and Biotechnology, 10, 923762. [Link]

  • De Nisco, M., et al. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Journal of Chemistry, 2022, 1-18. [Link]

  • Gasper, T., et al. (2019). The Distinct Biological Effects of 6-Hydroxy-L-Nicotine in Representative Cancer Cell Lines. International Journal of Molecular Sciences, 20(22), 5649. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Innovating with Cyanophenyl Propionic Acid Derivatives in Peptide Therapeutics. [Link]

  • Liu, X., et al. (2022). Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors. European Journal of Medicinal Chemistry, 230, 114112. [Link]

  • Cuny, G. D. (2014). Synthetic Methods for the Preparation of Conformationally Restricted Analogues of Nicotine. Current Organic Chemistry, 18(1), 2-17. [Link]

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529-2591. [Link]

  • Bissyandé, M., et al. (2020). Niacin in the Central Nervous System: An Update of Biological Aspects and Clinical Applications. International Journal of Molecular Sciences, 21(24), 9715. [Link]

  • Patent CN102249994B. (2012).
  • Carlson, L. A. (2005). Nicotinic acid: the broad-spectrum lipid drug. A 50th anniversary review. Journal of Internal Medicine, 258(2), 94-114. [Link]

  • Patent US2409806A. (1946). Synthesis of nicotinic compounds.

Sources

In Silico Analysis of 6-(3-Cyanophenyl)nicotinic Acid: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the in silico evaluation of 6-(3-Cyanophenyl)nicotinic acid, a novel small molecule with therapeutic potential. In the absence of extensive empirical data, this document outlines a robust, multi-faceted computational workflow designed to elucidate its physicochemical properties, predict potential biological targets, and simulate its interactions at a molecular level. By integrating methodologies such as ligand-based pharmacophore modeling, target prediction, molecular docking, molecular dynamics simulations, and ADMET profiling, we present a self-validating system for generating actionable insights in the early stages of drug discovery. This guide is intended for researchers, computational chemists, and drug development professionals seeking to apply rigorous in silico techniques to novel chemical entities.

Introduction: The Rationale for In Silico First Approach

The journey of a drug from concept to clinic is fraught with high attrition rates and escalating costs. Early-stage identification of promising candidates with favorable biological activity and safety profiles is paramount. For novel chemical entities such as this compound, where experimental data is sparse, in silico modeling provides a powerful and cost-effective avenue for initial characterization and hypothesis generation.[1]

This compound belongs to the family of nicotinic acid (niacin) derivatives. Nicotinic acid, a form of Vitamin B3, is a well-characterized molecule that plays a crucial role in cellular metabolism and signaling.[2] It is known to be a ligand for G-protein coupled receptors (GPCRs), most notably the hydroxycarboxylic acid receptor 2 (HCA2 or GPR109A), and also interacts with other targets like nicotinic acetylcholine receptors (nAChRs). The structural novelty of this compound, with its cyanophenyl moiety, suggests the potential for altered selectivity and novel pharmacology compared to its parent compound.

This guide will detail a systematic in silico workflow to explore the therapeutic potential of this molecule. The causality behind our chosen experimental path is to build a progressively detailed understanding of the molecule, from its fundamental properties to its dynamic behavior within a biological system.

Foundational Analysis: Ligand Preparation and Physicochemical Profiling

Before any target interaction studies can be commenced, a thorough understanding of the molecule's intrinsic properties is essential. This foundational step ensures the use of a high-quality, energetically minimized 3D structure for all subsequent simulations and provides an early assessment of its "drug-likeness."

Ligand Structure Generation and Optimization

Since this compound is a novel compound, its 3D structure must be generated using chemical drawing software.

Experimental Protocol: Ligand Preparation

  • 2D Structure Drawing: Using a chemical sketcher such as ChemDraw or the open-source equivalent MarvinSketch, draw the 2D structure of this compound.

  • Conversion to 3D: Convert the 2D sketch into a 3D structure.

  • Energy Minimization: Perform an initial energy minimization of the 3D structure using a force field such as MMFF94. This step is crucial for obtaining a low-energy, stable conformation.

  • File Format Conversion: Save the optimized structure in multiple formats (e.g., .sdf, .mol2, .pdb) for compatibility with various modeling software.

ADMET Profiling: An Early Look at Pharmacokinetics and Safety

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical step in early-stage drug discovery to flag potential liabilities.[3] Several web-based tools can provide rapid predictions of these properties.[4][5][6][7][8]

Experimental Protocol: ADMET Prediction

  • Tool Selection: Utilize a comprehensive ADMET prediction server such as ADMETlab 2.0, pkCSM, or SwissADME.

  • Input: Submit the SMILES string of this compound.

  • Analysis: Analyze the output, paying close attention to predictions related to:

    • Absorption: Caco-2 permeability, human intestinal absorption.

    • Distribution: Blood-brain barrier penetration, plasma protein binding.

    • Metabolism: Cytochrome P450 (CYP) inhibition.

    • Excretion: Renal clearance.

    • Toxicity: Ames mutagenicity, hERG inhibition, hepatotoxicity.

Data Presentation: Predicted Physicochemical and ADMET Properties

PropertyPredicted ValueAcceptable Range for Oral Drugs
Molecular Weight ( g/mol )238.23< 500
LogP[Predicted]-0.4 to +5.6
Hydrogen Bond Donors1< 5
Hydrogen Bond Acceptors4< 10
Caco-2 Permeability[Predicted]> -5.15 log cm/s
Blood-Brain Barrier[Predicted]LogBB > -1
CYP2D6 Inhibitor[Predicted]No
hERG Inhibition[Predicted]No
Ames Mutagenicity[Predicted]No

*Note: Predicted values are placeholders and would be populated from the output of the ADMET prediction tools.

Target Identification and Prioritization

With a well-characterized ligand, the next logical step is to identify its potential biological targets. A combination of ligand-based and structure-based approaches will be employed to generate a list of high-probability targets.

Pharmacophore Modeling

A pharmacophore model represents the essential 3D arrangement of chemical features that a molecule must possess to interact with a specific target.[9][10][11][12][13] By comparing the pharmacophore of this compound with known ligands for various targets, we can infer potential interactions.

Experimental Protocol: Ligand-Based Pharmacophore Screening

  • Pharmacophore Generation: Generate a pharmacophore model for this compound using software like LigandScout or MOE. Key features will likely include hydrogen bond acceptors (from the carboxylic acid and nitrile), a hydrogen bond donor (from the carboxylic acid), and an aromatic ring.

  • Database Screening: Screen this pharmacophore against a database of known ligand-target complexes (e.g., the PDB).

  • Hit Analysis: Analyze the hits to identify protein targets that bind ligands with similar pharmacophoric features.

Reverse Docking and Target Prediction Servers

Reverse docking screens a single ligand against a library of protein structures to identify potential binding partners.[14][15]

Experimental Protocol: In Silico Target Prediction

  • Server Selection: Use a target prediction server such as SwissTargetPrediction or PharmMapper.

  • Input: Submit the 3D structure of this compound.

  • Target Prioritization: The server will return a ranked list of potential targets based on a combination of 2D and 3D similarity to known ligands. Prioritize targets that are biologically plausible based on the pharmacology of nicotinic acid derivatives (e.g., GPCRs, ion channels, enzymes).

Visualization: In Silico Target Discovery Workflow

workflow cluster_ligand Ligand Preparation cluster_prediction Target Prediction cluster_validation Target Validation & Analysis Ligand This compound (3D Structure) Pharm Pharmacophore Modeling Ligand->Pharm Generate Pharmacophore RevDock Reverse Docking Ligand->RevDock Screen vs. Protein Library Targets Prioritized Target List (e.g., GPR109A, nAChR α7) Pharm->Targets RevDock->Targets Docking Molecular Docking Targets->Docking Select PDB Structures MD Molecular Dynamics Docking->MD Top Scoring Pose

Caption: Workflow for in silico target identification and validation.

Based on the known pharmacology of nicotinic acid, we hypothesize that this compound may interact with GPR109A and nicotinic acetylcholine receptor alpha-7 (nAChR α7) .[16][17][18][19]

Molecular Docking: Predicting Binding Affinity and Pose

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target and estimates the strength of the interaction.[20][21][22][23]

Target Protein Preparation

High-quality crystal structures are essential for accurate docking. We will use experimentally determined structures from the Protein Data Bank (PDB).

  • GPR109A: PDB ID 8IY9 (cryo-EM structure of human GPR109A in complex with niacin).[17]

  • nAChR α7: PDB ID 9IIV (cryo-EM structure of human nAChR α7 in an open state).[24]

Experimental Protocol: Protein Preparation

  • PDB File Download: Download the PDB files for the selected targets.

  • Structure Cleaning: Remove water molecules, co-factors, and any existing ligands from the PDB file.

  • Protonation: Add polar hydrogens to the protein structure, as they are crucial for forming hydrogen bonds.

  • Charge Assignment: Assign partial charges to the protein atoms.

  • File Conversion: Convert the prepared protein structure to the .pdbqt format required by AutoDock Vina.

Docking Simulation

Experimental Protocol: Molecular Docking with AutoDock Vina

  • Grid Box Definition: Define a search space (grid box) that encompasses the known binding site of the target protein. For 8IY9, this will be centered on the niacin binding pocket. For 9IIV, it will be at the interface between subunits where acetylcholine binds.

  • Ligand Preparation: Convert the optimized ligand structure to the .pdbqt format.

  • Running Vina: Execute AutoDock Vina, specifying the prepared protein, ligand, and grid box parameters.

  • Pose Analysis: Vina will generate several possible binding poses, each with a corresponding binding affinity score in kcal/mol. The more negative the score, the stronger the predicted binding.

  • Interaction Visualization: Visualize the top-scoring pose in a molecular graphics program (e.g., PyMOL, Chimera) to analyze the specific interactions (hydrogen bonds, hydrophobic contacts, etc.) between the ligand and the protein.

Data Presentation: Docking Results

TargetPDB IDBinding Affinity (kcal/mol)Key Interacting Residues
GPR109A8IY9[Predicted Score][e.g., Arg111, Ser178, Asn242]
nAChR α79IIV[Predicted Score][e.g., Trp149, Tyr195, Cys192, Cys193]

*Note: Key interacting residues are hypothetical and would be identified from the visualized docking pose.

Molecular Dynamics: Assessing Complex Stability

While docking provides a static snapshot of binding, molecular dynamics (MD) simulations offer insights into the dynamic behavior of the ligand-protein complex over time in a simulated physiological environment.[25][26][27][28][29]

Experimental Protocol: GROMACS MD Simulation

  • System Setup:

    • Take the top-scoring docked pose of the this compound-protein complex.

    • Place the complex in a simulation box of appropriate dimensions.

    • Solvate the box with a water model (e.g., TIP3P).

    • Add ions to neutralize the system and mimic physiological salt concentration.

  • Energy Minimization: Perform a steep descent energy minimization of the entire system to remove steric clashes.

  • Equilibration:

    • Perform a short simulation under an NVT ensemble (constant Number of particles, Volume, and Temperature) to allow the solvent to equilibrate around the protein.

    • Perform a subsequent equilibration under an NPT ensemble (constant Number of particles, Pressure, and Temperature) to bring the system to the desired temperature and pressure.

  • Production MD: Run a longer production simulation (e.g., 100 nanoseconds) to collect trajectory data.

  • Analysis:

    • Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand to assess the stability of the complex over time. A stable RMSD suggests a stable binding mode.

    • Root Mean Square Fluctuation (RMSF): Calculate the RMSF of individual residues to identify flexible regions of the protein.

    • Hydrogen Bond Analysis: Monitor the formation and breaking of hydrogen bonds between the ligand and protein throughout the simulation.

Visualization: MD Simulation Workflow

md_workflow Start Docked Protein-Ligand Complex Setup System Setup (Solvation & Ionization) Start->Setup Min Energy Minimization Setup->Min NVT NVT Equilibration Min->NVT NPT NPT Equilibration NVT->NPT Prod Production MD Simulation NPT->Prod Analysis Trajectory Analysis (RMSD, RMSF, H-Bonds) Prod->Analysis

Caption: Step-by-step workflow for molecular dynamics simulation.

Advanced Analysis: Binding Free Energy Calculation

While docking scores provide a useful ranking, binding free energy calculations can offer a more accurate estimation of binding affinity.[30][31][32][33][34] Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) can be applied to the MD simulation trajectory.

Experimental Protocol: MM/PBSA Calculation

  • Trajectory Extraction: Extract snapshots from the stable portion of the MD trajectory.

  • Energy Calculation: For each snapshot, calculate the molecular mechanics energy, solvation free energy (using Poisson-Boltzmann or Generalized Born models), and surface area energy for the complex, protein, and ligand individually.

  • Free Energy Calculation: Calculate the binding free energy by subtracting the energies of the free protein and ligand from the energy of the complex.

Conclusion and Future Directions

This guide has outlined a comprehensive and logically structured in silico workflow for the initial characterization of this compound. By following these self-validating protocols, a researcher can generate robust hypotheses about the molecule's drug-like properties, potential biological targets, binding modes, and complex stability. The data generated from these computational experiments, including predicted ADMET properties, prioritized target lists, docking scores, and MD simulation analyses, provides a strong foundation for guiding subsequent experimental validation. Future work should focus on the synthesis of this compound and in vitro assays against the top-ranked predicted targets (GPR109A and nAChR α7) to confirm the in silico findings.

References

  • Nicotinic Acid | C6H5NO2 | CID 938 - PubChem. National Center for Biotechnology Information. [Link]

  • Nicotinamide | C6H6N2O | CID 936 - PubChem. National Center for Biotechnology Information. [Link]

  • ADMET Predictor® - Simulations Plus. Simulations Plus, Inc. [Link]

  • Calculation of binding free energies - PubMed. National Center for Biotechnology Information. [Link]

  • In silico prediction of novel therapeutic targets using gene–disease association data - NIH. National Center for Biotechnology Information. [Link]

  • Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced - YouTube. [Link]

  • GROMACS Tutorials. Justin A. Lemkul, Ph.D., Virginia Tech. [Link]

  • Learn the Art of Pharmacophore Modeling in Drug Designing - YouTube. [Link]

  • Discovery and Characterization of R/S-N-3-Cyanophenyl-N'-(6-tert-butoxycarbonylamino-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran-4-yl)urea, a ... - ChEMBL - EMBL-EBI. European Bioinformatics Institute. [Link]

  • 9IIV: human alpha 7 nicotinic acetylcholine receptor in complex with GAT107 and calcium (open state) - RCSB PDB. RCSB Protein Data Bank. [Link]

  • 8IY9: Structure of Niacin-GPR109A-G protein complex - RCSB PDB. RCSB Protein Data Bank. [Link]

  • 6-Phenylnicotinic acid | C12H9NO2 | CID 120118 - PubChem. National Center for Biotechnology Information. [Link]

  • How to Perform Molecular Docking with AutoDock Vina - YouTube. [Link]

  • (PDF) Calculation of Binding Free Energies - ResearchGate. [Link]

  • 9LH6: human alpha 7 nicotinic acetylcholine receptor in complex with L-nicotine (five-nicotine-bound desensitized state) - RCSB PDB. RCSB Protein Data Bank. [Link]

  • 7ZL9: Crystal structure of human GPCR Niacin receptor (HCA2) - RCSB PDB. RCSB Protein Data Bank. [Link]

  • ADMET Predictions - Computational Chemistry Glossary - Deep Origin. [Link]

  • How To Create And Use A Pharmacophore In MOE | MOE Tutorial - YouTube. [Link]

  • In Silico Target Prediction - Creative Biolabs. [Link]

  • Molecular Dynamics Simulation with GROMACS: A Beginner's Tutorial - YouTube. [Link]

  • In Silico Development of Novel Quinazoline-Based EGFR Inhibitors via 3D-QSAR, Docking, ADMET, and Molecular Dynamics - MDPI. [Link]

  • Tutorial – AutoDock Vina. The Scripps Research Institute. [Link]

  • ChEMBL - EMBL-EBI. European Bioinformatics Institute. [Link]

  • Creating a pharmacophore from a single protein-ligand complex. Inte:Ligand. [Link]

  • HCAR2 - Hydroxycarboxylic acid receptor 2 - Homo sapiens (Human) | UniProtKB | UniProt. UniProt. [Link]

  • Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments - NIH. National Center for Biotechnology Information. [Link]

  • Accurate Binding Free Energy Method from End-State MD Simulations - ACS Publications. American Chemical Society. [Link]

  • CHRNA7 - Neuronal acetylcholine receptor subunit alpha-7 - Homo sapiens (Human) | UniProtKB | UniProt. UniProt. [Link]

  • Introduction to Molecular Dynamics - the GROMACS tutorials! [Link]

  • Basic docking — Autodock Vina 1.2.0 documentation - Read the Docs. [Link]

  • in silico assays & screening for drug binding - YouTube. [Link]

  • Running molecular dynamics simulations using GROMACS - Galaxy Training! [Link]

  • 6-Aminonicotinic acid | C6H6N2O2 | CID 18496 - PubChem. National Center for Biotechnology Information. [Link]

  • Hydroxycarboxylic acid receptor 2 - Wikipedia. [Link]

  • ADMET-AI. [Link]

  • 7EKI: human alpha 7 nicotinic acetylcholine receptor in apo-form - RCSB PDB. RCSB Protein Data Bank. [Link]

  • Pharmacophore modeling | Medicinal Chemistry Class Notes - Fiveable. [Link]

  • Autodock Vina Tutorial - Molecular Docking - YouTube. [Link]

  • ADMET predictions - VLS3D.COM. [Link]

  • Developing end-point methods for absolute binding free energy calculation using the Boltzmann-quasiharmonic model - RSC Publishing. Royal Society of Chemistry. [Link]

  • Nicotinic acid (Compound) - Exposome-Explorer - IARC. [Link]

  • GROMACS tutorial | Biomolecular simulations - EMBL-EBI. European Bioinformatics Institute. [Link]

  • HCA 2 receptor (hcar2_human) - GPCRdb. [Link]

  • Pharmacophore Modelling in Drug Discovery and Development Module V B. Pharm. VI Sem. [Link]

  • Finding New Molecular Targets of Familiar Natural Products Using In Silico Target Prediction | bioRxiv. [Link]

  • Lecture 06, concept 21: Calculating binding free energy - alchemical transformation. [Link]

  • PDB: 7koo | Protein Data Bank in Europe - PDBe - EMBL-EBI. [Link]

  • 6-Hydroxynicotinic acid | C6H5NO3 | CID 72924 - PubChem. National Center for Biotechnology Information. [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of 6-(3-Cyanophenyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 6-(3-Cyanophenyl)nicotinic acid, a molecule of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The guide emphasizes the rationale behind experimental choices and provides a framework for the structural elucidation of this and similar bicyclic aromatic compounds.

Introduction

This compound belongs to a class of compounds featuring a pyridine carboxylic acid scaffold, a core structure in various biologically active molecules, including the essential human nutrient niacin (Vitamin B3)[1][2]. The introduction of a cyanophenyl group onto the nicotinic acid framework can significantly modulate its physicochemical and pharmacological properties[3][4][5]. The cyano (-C≡N) group, being a strong electron-withdrawing group, can influence the electronic distribution within the molecule, impacting its reactivity, binding affinities, and spectroscopic characteristics[3]. Understanding the precise spectroscopic signature of this compound is paramount for its unambiguous identification, purity assessment, and for elucidating its interactions in various chemical and biological systems.

This guide will delve into the theoretical and practical aspects of acquiring and interpreting the NMR, IR, and MS spectra of this compound. While direct experimental data for this specific molecule is not widely published, this guide will leverage data from analogous structures, such as nicotinic acid and various cyanophenyl-substituted pyridines, to provide a robust and predictive analysis.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For this compound, both ¹H and ¹³C NMR are crucial for confirming its structure.

A. ¹H NMR Spectroscopy: A Proton's Perspective

Experimental Protocol:

A standard ¹H NMR spectrum would be acquired by dissolving a 5-10 mg sample of this compound in a suitable deuterated solvent, typically DMSO-d₆ or CDCl₃, to a concentration of approximately 10-20 mM. The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of organic compounds and for the presence of a broad, exchangeable proton signal from the carboxylic acid. The spectrum would be recorded on a 400 MHz or higher field spectrometer to ensure adequate signal dispersion.

Data Interpretation and Causality:

The ¹H NMR spectrum of this compound is expected to exhibit a series of signals in the aromatic region (typically 7.0-9.5 ppm). The chemical shifts are influenced by the electron-withdrawing nature of the carboxylic acid, the cyano group, and the nitrogen atom in the pyridine ring.

  • Pyridine Ring Protons: The protons on the nicotinic acid core will be deshielded due to the electronegativity of the nitrogen atom and the carboxylic acid group. We can predict their approximate chemical shifts and coupling patterns based on data for nicotinic acid itself[1][6][7]. The proton at position 2 of the pyridine ring is expected to be the most downfield, appearing as a doublet with a small coupling constant. The protons at positions 4 and 5 will appear as a doublet of doublets and a doublet, respectively, with coupling constants typical for ortho and meta relationships in a pyridine ring.

  • Cyanophenyl Ring Protons: The protons on the 3-cyanophenyl ring will also resonate in the aromatic region. The cyano group's electron-withdrawing effect will influence their chemical shifts. The proton ortho to the cyano group will likely be the most deshielded among the phenyl protons. The coupling patterns (doublets, triplets, and doublet of doublets) will be consistent with a meta-substituted benzene ring.

  • Carboxylic Acid Proton: The acidic proton of the carboxyl group is expected to appear as a broad singlet at a downfield chemical shift (typically >10 ppm in DMSO-d₆), and its exact position can be concentration and temperature-dependent.

Predicted ¹H NMR Data Summary:

Proton AssignmentPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
Pyridine H-29.1 - 9.3d~2.0
Pyridine H-48.7 - 8.9dd~8.0, ~2.0
Pyridine H-57.5 - 7.7d~8.0
Phenyl H-2'8.2 - 8.4s-
Phenyl H-4'8.0 - 8.2d~7.8
Phenyl H-5'7.6 - 7.8t~7.8
Phenyl H-6'7.8 - 8.0d~7.8
-COOH>12 (in DMSO-d₆)br s-
B. ¹³C NMR Spectroscopy: The Carbon Skeleton

Experimental Protocol:

A ¹³C NMR spectrum would be acquired using the same sample prepared for ¹H NMR. A proton-decoupled sequence is standard, resulting in a spectrum where each unique carbon atom appears as a singlet. Acquisition times will be longer than for ¹H NMR due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

Data Interpretation and Causality:

The ¹³C NMR spectrum will provide a count of the unique carbon environments in the molecule. The chemical shifts are highly indicative of the carbon's hybridization and electronic environment.

  • Carbonyl Carbon: The carboxylic acid carbonyl carbon will be the most downfield signal, typically in the range of 165-175 ppm.

  • Aromatic Carbons: The carbons of the pyridine and phenyl rings will resonate in the 120-155 ppm region. The carbons attached to the nitrogen and the cyano group will have distinct chemical shifts. The carbon of the cyano group itself will appear in a characteristic region around 115-125 ppm.

  • Quaternary Carbons: The carbons at the points of substitution on both rings (C-3, C-6, C-1', C-3') will appear as signals with lower intensity compared to the protonated carbons in a standard ¹³C NMR spectrum.

Predicted ¹³C NMR Data Summary:

Carbon AssignmentPredicted Chemical Shift (ppm)
-COOH165 - 170
Pyridine C-2150 - 155
Pyridine C-3130 - 135
Pyridine C-4138 - 142
Pyridine C-5123 - 127
Pyridine C-6155 - 160
Phenyl C-1'138 - 142
Phenyl C-2'130 - 134
Phenyl C-3'112 - 116
Phenyl C-4'132 - 136
Phenyl C-5'129 - 133
Phenyl C-6'130 - 134
-C≡N118 - 122

II. Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying functional groups within a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds.

Experimental Protocol:

An IR spectrum of this compound can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a solid sample, the Attenuated Total Reflectance (ATR) technique is a rapid and convenient method. Alternatively, a KBr pellet can be prepared. The spectrum is typically recorded in the 4000-400 cm⁻¹ range.

Data Interpretation and Causality:

The IR spectrum will exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule.

  • O-H Stretch: A broad absorption band is expected in the region of 2500-3300 cm⁻¹ due to the O-H stretching vibration of the carboxylic acid, which is often involved in hydrogen bonding.

  • C-H Stretches: Aromatic C-H stretching vibrations will appear as a group of weaker bands above 3000 cm⁻¹.

  • C≡N Stretch: A sharp, medium-intensity absorption band characteristic of the nitrile group will be observed in the 2220-2260 cm⁻¹ region. This is a highly diagnostic peak for this molecule.

  • C=O Stretch: A strong, sharp absorption band corresponding to the carbonyl (C=O) stretching of the carboxylic acid will be present in the 1680-1710 cm⁻¹ range. The exact position is influenced by conjugation and hydrogen bonding.

  • C=C and C=N Stretches: Aromatic ring C=C and C=N stretching vibrations will give rise to several bands in the 1400-1600 cm⁻¹ region.

  • C-O Stretch and O-H Bend: The C-O stretching and O-H bending vibrations of the carboxylic acid will appear in the 1210-1320 cm⁻¹ and 1300-1440 cm⁻¹ regions, respectively.

Predicted IR Data Summary:

Vibrational ModePredicted Wavenumber (cm⁻¹)Intensity
O-H Stretch (Carboxylic Acid)2500 - 3300Broad, Strong
Aromatic C-H Stretch3000 - 3100Medium, Sharp
C≡N Stretch2220 - 2240Medium, Sharp
C=O Stretch (Carboxylic Acid)1690 - 1720Strong, Sharp
Aromatic C=C/C=N Stretch1400 - 1600Medium-Strong
C-O Stretch1250 - 1300Medium
O-H Bend1350 - 1420Medium

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity and elemental composition.

Experimental Protocol:

A mass spectrum of this compound can be obtained using various ionization techniques. Electrospray ionization (ESI) is a soft ionization method well-suited for this polar, acidic molecule and would likely be performed in negative ion mode to observe the deprotonated molecule [M-H]⁻. High-resolution mass spectrometry (HRMS) is essential for determining the exact mass and confirming the elemental formula.

Data Interpretation and Causality:

  • Molecular Ion: In ESI-MS, the most prominent peak is expected to be the deprotonated molecule [M-H]⁻ at an m/z corresponding to the molecular weight of the compound (224.22 g/mol ) minus the mass of a proton. Therefore, a peak at approximately m/z 223.05 is anticipated. High-resolution analysis would confirm the elemental formula C₁₃H₇N₂O₂⁻.

  • Fragmentation Pattern: While ESI is a soft ionization technique, some fragmentation may be observed. Common fragmentation pathways for carboxylic acids include the loss of CO₂ (44 Da). Fragmentation of the pyridine or phenyl rings is also possible under higher energy conditions.

Predicted Mass Spectrometry Data:

IonPredicted m/z (Nominal)Predicted m/z (Exact)Notes
[M-H]⁻223223.0513Deprotonated molecular ion
[M-H-CO₂]⁻179179.0615Loss of carbon dioxide from the carboxylate

IV. Synthesis and Structural Confirmation Workflow

The unambiguous assignment of the spectroscopic data is intrinsically linked to the synthetic route used to prepare this compound. A plausible synthesis involves a Suzuki coupling reaction between a halogenated nicotinic acid derivative and 3-cyanophenylboronic acid.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_product Product & Confirmation Halogenated Nicotinic Acid Halogenated Nicotinic Acid Suzuki Coupling Suzuki Coupling Halogenated Nicotinic Acid->Suzuki Coupling 3-Cyanophenylboronic Acid 3-Cyanophenylboronic Acid 3-Cyanophenylboronic Acid->Suzuki Coupling This compound This compound Suzuki Coupling->this compound Spectroscopic Analysis Spectroscopic Analysis This compound->Spectroscopic Analysis Confirmation

Caption: A plausible synthetic workflow for this compound.

Conclusion

This technical guide provides a comprehensive, albeit predictive, analysis of the key spectroscopic data (NMR, IR, and MS) for this compound. By leveraging established principles of spectroscopy and data from structurally related compounds, we have outlined the expected spectral features that are critical for the identification and characterization of this molecule. The detailed protocols and interpretations presented herein serve as a valuable resource for researchers in the fields of synthetic chemistry, drug discovery, and materials science, enabling them to confidently work with this and similar complex organic molecules. The validation of these predicted data with experimental results will be a crucial step in the further investigation of this compound.

References

  • Theoretical and Experimental Spectroscopic Analysis of Cyano-Substituted Styrylpyridine Compounds. PMC - PubMed Central. [Link]

  • Cyanophenyl vs. pyridine substituent: impact on the adlayer structure and formation on HOPG and Au(111). RSC Publishing - The Royal Society of Chemistry. [Link]

  • Nicotinic Acid | C6H5NO2 | CID 938. PubChem. [Link]

  • FT-IR spectra of Nicotinic acid (a) control and (b) treated. ResearchGate. [Link]

  • Synthesis, DFT, and photophysical studies of substituted pyridine carbonitrile derivatives | Request PDF. ResearchGate. [Link]

  • Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. Frontiers. [Link]

  • Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS). PubMed. [Link]

  • 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001488). Human Metabolome Database. [Link]

  • Synthesis of nicotinic compounds.
  • 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001406). Human Metabolome Database. [Link]

  • FT-IR spectra: (a) Niacin, (b) MNPs and (c) MNPs-Niacin. ResearchGate. [Link]

  • Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements. MDPI. [Link]

  • Nicotinic acid, 4-cyanophenyl ester. NIST WebBook. [Link]

  • Comparing Cyanophenyl and Pyridyl Ligands in the Formation of Porphyrin-Based Metal–Organic Coordination Networks. ACS Publications. [Link]

  • Proton NMR Spectrum for Nicotinic Acid. Chemistry Stack Exchange. [Link]

Sources

An In-depth Technical Guide to the Solubility and Stability of 6-(3-Cyanophenyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

6-(3-Cyanophenyl)nicotinic acid is a substituted pyridine carboxylic acid with potential applications in pharmaceutical and materials science. As with any compound intended for advanced development, a thorough understanding of its physicochemical properties is paramount. This guide provides a comprehensive framework for characterizing the solubility and stability of this compound, offering both theoretical grounding and detailed experimental protocols. While specific experimental data for this molecule is not yet publicly available, this document outlines the necessary steps to generate and interpret such data, drawing upon established principles and the known properties of its parent compound, nicotinic acid.

This guide is intended for researchers, scientists, and drug development professionals who require a robust understanding of how to approach the physicochemical characterization of novel chemical entities.

Physicochemical Profile: A Predictive Overview

This compound (CAS 887975-97-5) possesses a unique combination of functional groups that will govern its solubility and stability.[1] The presence of the carboxylic acid moiety suggests a pH-dependent aqueous solubility, similar to nicotinic acid.[2][3] However, the introduction of the bulky, hydrophobic 3-cyanophenyl group at the 6-position is expected to significantly decrease its aqueous solubility compared to the parent nicotinic acid. The nitrile group is generally stable but can be susceptible to hydrolysis under strong acidic or basic conditions.

Table 1: Predicted vs. Known Physicochemical Properties

PropertyThis compound (Predicted)Nicotinic Acid (Known)Rationale for Prediction
Molecular Weight 224.22 g/mol 123.11 g/mol [2]Known value.
pKa 3.5 - 4.5~4.85[3]The electron-withdrawing nature of the cyanophenyl group may slightly increase the acidity of the carboxylic acid compared to nicotinic acid.
LogP > 1~0.36[3]The addition of the cyanophenyl group significantly increases lipophilicity.
Aqueous Solubility Low18 g/L at 20°C[3]The hydrophobic cyanophenyl group will reduce interaction with water.
Organic Solvent Solubility Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF)Soluble in DMSO and DMF (~1 mg/mL)[4]The overall structure suggests solubility in polar organic solvents.

Strategic Approach to Solubility Determination

A multi-faceted approach is necessary to fully characterize the solubility profile of this compound. This involves determining its thermodynamic solubility in various media, understanding the impact of pH, and assessing its solubility in relevant organic solvents.

Experimental Workflow for Solubility Assessment

The following workflow provides a systematic approach to determining the solubility of the target compound.

G cluster_0 Solubility Determination Workflow A Compound Procurement & Purity Analysis (LC-MS, NMR) B Thermodynamic Solubility (Shake-Flask Method) A->B High Purity Confirmed C pH-Dependent Solubility Profile B->C Establish Baseline D Organic Solvent Solubility Screen B->D E Data Analysis & Reporting C->E D->E

Caption: A streamlined workflow for comprehensive solubility characterization.

Protocol: Thermodynamic Solubility in Aqueous Buffer (Shake-Flask Method)

This protocol details the gold-standard shake-flask method for determining thermodynamic solubility.

Objective: To determine the equilibrium solubility of this compound in a standard buffer (e.g., pH 7.4 phosphate-buffered saline).

Materials:

  • This compound (purity >98%)

  • Phosphate-buffered saline (PBS), pH 7.4

  • HPLC-grade water, acetonitrile, and methanol

  • Analytical balance

  • Vortex mixer

  • Thermostatic shaker

  • Centrifuge

  • HPLC system with UV detector

Procedure:

  • Add an excess amount of this compound to a known volume of pH 7.4 PBS in a sealed vial.

  • Agitate the vial in a thermostatic shaker at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After incubation, visually inspect for the presence of undissolved solid.

  • Centrifuge the suspension at high speed to pellet the undissolved solid.

  • Carefully remove an aliquot of the supernatant and dilute it with an appropriate mobile phase.

  • Analyze the diluted sample by a validated HPLC method to determine the concentration of the dissolved compound.

  • Repeat the experiment in triplicate.

Data Analysis: The concentration determined by HPLC represents the thermodynamic solubility of the compound at the specified pH and temperature.

Protocol: pH-Solubility Profile

Objective: To determine the solubility of this compound across a physiologically relevant pH range.

Procedure:

  • Prepare a series of buffers covering a pH range from 2 to 10 (e.g., citrate, phosphate, and borate buffers).

  • Perform the shake-flask method as described in section 2.2 for each buffer.

  • Plot the determined solubility (on a logarithmic scale) against the pH of the buffer.

Expected Outcome: A pH-solubility profile that demonstrates low solubility at acidic pH (below the pKa) and increased solubility at basic pH (above the pKa) as the carboxylic acid is deprotonated to the more soluble carboxylate form.

Comprehensive Stability Assessment

Evaluating the chemical stability of this compound is critical for determining its shelf-life and identifying potential degradation products. A forced degradation study is the standard approach.

Forced Degradation Strategy

The following diagram outlines the key stress conditions for a forced degradation study.

G cluster_0 Forced Degradation Conditions A This compound B Acidic Hydrolysis (e.g., 0.1 M HCl) A->B C Basic Hydrolysis (e.g., 0.1 M NaOH) A->C D Oxidative Degradation (e.g., 3% H2O2) A->D E Photolytic Degradation (ICH Q1B) A->E F Thermal Degradation (e.g., 60°C) A->F

Caption: Core stress conditions for forced degradation studies.

Protocol: General Forced Degradation Study

Objective: To identify potential degradation pathways and develop a stability-indicating analytical method.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with UV and Mass Spectrometry (LC-MS) detectors

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Stress Conditions:

    • Acidic: Mix the stock solution with 0.1 M HCl and incubate at an elevated temperature (e.g., 60°C).

    • Basic: Mix the stock solution with 0.1 M NaOH and incubate at room temperature.

    • Oxidative: Mix the stock solution with 3% H₂O₂ and incubate at room temperature.

    • Thermal: Incubate the solid compound and a solution of the compound at an elevated temperature (e.g., 60°C).

    • Photolytic: Expose the solid compound and a solution to light according to ICH Q1B guidelines.

  • Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Preparation: Neutralize the acidic and basic samples before analysis.

  • Analysis: Analyze all samples by a stability-indicating HPLC method (typically a gradient method capable of separating the parent compound from its degradants). Use LC-MS to identify the mass of any degradation products.

Data Analysis:

  • Calculate the percentage of degradation for the parent compound at each time point.

  • Identify the major degradation products and propose their structures based on the MS data.

  • The potential degradation of the nitrile group to a carboxylic acid or an amide, and hydroxylation of the pyridine ring are plausible degradation pathways that should be investigated.[5][6][7][8]

Table 2: Sample Data from a Forced Degradation Study

ConditionTime (hours)% Parent Compound RemainingMajor Degradants (m/z)
Control 24>99%-
0.1 M HCl, 60°C 885%[Proposed structure based on MS]
0.1 M NaOH, RT 470%[Proposed structure based on MS]
3% H₂O₂, RT 2492%[Proposed structure based on MS]
Photolytic (ICH Q1B) ->98%-
Thermal (60°C) 24>99%-

Analytical Methodologies

A robust and validated analytical method is essential for both solubility and stability studies. High-Performance Liquid Chromatography (HPLC) is the technique of choice.[9][10][11]

Proposed HPLC Method
  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[9]

  • Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% formic acid or phosphoric acid) to ensure good peak shape for the carboxylic acid.

  • Detection: UV detection at a wavelength of maximum absorbance (to be determined by UV-Vis spectroscopy, likely around 217 nm, similar to nicotinic acid).[4]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

This method should be validated for linearity, accuracy, precision, and specificity according to ICH guidelines.

Conclusion and Future Directions

This technical guide provides a comprehensive roadmap for the systematic evaluation of the solubility and stability of this compound. By following the outlined experimental protocols, researchers can generate the critical data necessary to advance the development of this compound. The proposed studies will elucidate its physicochemical behavior, identify potential liabilities, and establish a foundation for formulation development and regulatory submissions. Future work should focus on the solid-state characterization of the compound, including polymorphism and hygroscopicity, to gain a complete understanding of its properties.

References

  • The overview of biodegradation pathways of (A–C) nicotine and (D–F)... - ResearchGate. Available from: [Link]

  • Elucidating The Nicotinic Acid Degradation Pathway In Bacillus niacini : Identification and Biochemical Characterization Of Proteins Of Unknown Function - ResearchGate. Available from: [Link]

  • Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects - Frontiers. Available from: [Link]

  • Overview of the steps in nicotine degradation to blue pigment by A.... - ResearchGate. Available from: [Link]

  • Proposed pathway for nicotine degradation by A. tumefaciens S33. The... - ResearchGate. Available from: [Link]

  • Insights into Pharmacological Activities of Nicotine and 6-Hydroxy-L-nicotine, a Bacterial Nicotine Derivative: A Systematic Review - MDPI. Available from: [Link]

  • Synthesis of nicotinic compounds - US2409806A - Google Patents.
  • Extraction and quantification of nicotinic acid from 3-cyanopyrdinase catalysed reaction system - ResearchGate. Available from: [Link]

  • Nicotinic Acid | C6H5NO2 | CID 938 - PubChem. Available from: [Link]

  • Quantitative analysis of nicotinic acid, nicotinamide and 3-cyanopyridine in industrial effluent by high performance liquid chromatography | Request PDF - ResearchGate. Available from: [Link]

  • Biosynthesis of nicotinic acid from 3-cyanopyridine by a newly isolated Fusarium proliferatum ZJB-09150 | Request PDF - ResearchGate. Available from: [Link]

  • Methods to Produce Nicotinic Acid with Potential Industrial Applications - PMC - NIH. Available from: [Link]

  • Analysis of Nicotinic Acid and Nicotinamide (Vitamin B3) on Newcrom AH Column. Available from: [Link]

  • Niacin (Vitamin B3) - A review of analytical methods for use in food - GOV.UK. Available from: [Link]

  • Nicotinamide | C6H6N2O | CID 936 - PubChem - NIH. Available from: [Link]

  • Chemical Properties of Niacin (CAS 59-67-6) - Cheméo. Available from: [Link]

Sources

A Technical Guide to the Identification and Validation of Potential Biological Targets for 6-(3-Cyanophenyl)nicotinic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: 6-(3-Cyanophenyl)nicotinic acid is a synthetic organic molecule featuring a nicotinic acid (niacin) core, a structure known for its diverse pharmacological activities. The addition of a 6-phenyl substituent and a meta-positioned cyano group creates a unique chemical entity with a high potential for specific interactions with biological macromolecules. This technical guide provides a structured, evidence-based framework for researchers and drug development professionals to identify and validate its potential biological targets. By leveraging structure-activity relationships derived from analogous compounds, we hypothesize primary and secondary target classes, including metabolic enzymes (Cytochrome P450, UDP-glucuronosyltransferases), G-protein coupled receptors (HCA2), ion channels (TRPV1), and key enzymes in inflammation and oncology (COX-2, VEGFR-2). For each potential target, this guide presents the scientific rationale, detailed protocols for experimental validation, and the logic underpinning each methodological choice.

Section 1: Introduction to this compound

Molecular Profile and Rationale for Target Identification

This compound is a derivative of nicotinic acid (Vitamin B3). Its core structure is a fundamental building block for the essential coenzymes NAD and NADP, which are pivotal in cellular metabolism and redox signaling[1][2]. However, beyond its nutritional role, the nicotinic acid scaffold is a "privileged structure" in medicinal chemistry, with derivatives showing efficacy in treating dyslipidemia, inflammation, cancer, and neurodegenerative disorders[3][4][5][6].

The specific substitutions on the this compound molecule are key to predicting its biological activity:

  • Nicotinic Acid Core: Provides the foundational pharmacophore that may interact with targets of niacin and its analogues, such as the HCA2 receptor.[7]

  • 6-Phenyl Group: Substitution at the 6-position of the pyridine ring is known to confer potent inhibitory activity against specific enzymes, notably Cytochrome P450 2A6 (CYP2A6).[8] Furthermore, 6-phenylnicotinamide derivatives have been identified as antagonists of the TRPV1 ion channel.[9]

  • 3-Cyano Group: This electron-withdrawing group on the phenyl ring modifies the electronic properties of the molecule and can act as a hydrogen bond acceptor, potentially enhancing binding affinity and selectivity for specific protein targets.

Understanding the biological targets of this compound is crucial for elucidating its mechanism of action, predicting potential therapeutic applications, and identifying any off-target effects that could lead to toxicity.

Logical Flow for Target Discovery and Validation

This guide proposes a tiered approach to target validation, starting with the most probable targets based on strong evidence from structurally related compounds.

G cluster_0 Hypothesis Generation cluster_1 Primary Target Validation (High Probability) cluster_2 Secondary Target Validation (Moderate Probability) cluster_3 Outcome A Structural Analysis of This compound B Literature Review of Nicotinic Acid Derivatives C Metabolic Enzymes (CYPs, UGTs) B->C Strong SAR Evidence D Niacin Receptor (HCA2/GPR109A) B->D Direct Analogue E Ion Channels (TRPV1) B->E Close Analogue Evidence F Inflammatory & Kinase Targets (COX-2, VEGFR-2) B->F Scaffold-based Evidence G Target Profile & Mechanism of Action C->G D->G E->G F->G

Caption: Tiered workflow for target identification and validation.

Section 2: Primary Potential Target Class: Metabolic Enzymes

Metabolic enzymes are a highly probable target class due to the pyridine nitrogen in the nicotinic acid core, which is known to interact with the heme iron of cytochrome P450s, and the general role of UGTs in metabolizing xenobiotics with carboxylic acid moieties.[10][11]

Cytochrome P450 (CYP) Family

Hypothesis: this compound acts as a selective inhibitor of CYP2A6. The 6-phenyl substitution is a key structural motif found in potent CYP2A6 inhibitors.[8] Inhibition of other CYP isoforms involved in drug metabolism (e.g., CYP2D6, CYP3A4) is also possible, as demonstrated by nicotinic acid itself.[10]

Causality of Experimental Design: The initial screen should use human liver microsomes (HLMs) as they contain a full complement of metabolizing enzymes, providing a broad overview of potential interactions. Subsequent validation must use recombinant CYP enzymes (rCYPs) to definitively identify which specific isoform(s) are inhibited by the compound. Coumarin is the preferred probe substrate for CYP2A6 because it is almost exclusively metabolized by this enzyme in humans, making the assay highly specific.[12]

Experimental Protocol: In Vitro CYP2A6 Inhibition Assay

  • Preparation:

    • Prepare a stock solution of this compound in DMSO. Create a serial dilution series (e.g., 0.1 µM to 100 µM).

    • Thaw pooled Human Liver Microsomes (HLMs) and a recombinant human CYP2A6 enzyme (rCYP2A6) on ice.

    • Prepare a 2X concentrated NADPH-regenerating system (e.g., containing NADP+, glucose-6-phosphate, and G6P-dehydrogenase) in a 100 mM potassium phosphate buffer (pH 7.4).

  • Incubation:

    • In a 96-well plate, add 50 µL of 100 mM phosphate buffer, 2 µL of the test compound dilution, and 20 µL of HLM or rCYP2A6 protein (final concentration ~10 mg/mL).

    • Pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to interact with the enzyme.

    • Add 10 µL of the probe substrate, coumarin (final concentration ~5 µM), to all wells.

  • Reaction Initiation and Termination:

    • Initiate the metabolic reaction by adding 20 µL of the 2X NADPH-regenerating system.

    • Incubate at 37°C for 30 minutes with gentle shaking.

    • Terminate the reaction by adding 100 µL of ice-cold acetonitrile containing an internal standard (e.g., 4-methylumbelliferone).

  • Analysis:

    • Centrifuge the plate at 4000 rpm for 15 minutes to pellet the protein.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the formation of the metabolite, 7-hydroxycoumarin, using LC-MS/MS.

  • Data Interpretation:

    • Calculate the percent inhibition relative to a vehicle control (DMSO).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Analysis A Prepare Compound Dilutions D Pre-incubate: Compound + Enzyme (37°C, 10 min) A->D B Prepare Microsomes & rCYP2A6 B->D C Prepare NADPH Regen System E Add Probe Substrate (Coumarin) D->E F Initiate: Add NADPH System (37°C, 30 min) E->F G Terminate: Ice-cold Acetonitrile F->G H Centrifuge & Collect Supernatant G->H I LC-MS/MS Analysis of 7-Hydroxycoumarin H->I J Calculate IC50 I->J

Caption: Workflow for a CYP2A6 inhibition assay.

Table 1: Representative Data Table for CYP Inhibition Screen

CYP IsoformProbe SubstrateHypothetical IC50 (µM) for this compound
CYP2A6 Coumarin1.5
CYP1A2Phenacetin> 100
CYP2C9Diclofenac45.2
CYP2C19S-Mephenytoin> 100
CYP2D6Dextromethorphan25.8
CYP3A4Midazolam68.1
UDP-Glucuronosyltransferases (UGTs)

Hypothesis: this compound may inhibit UGT enzymes. Glucuronidation is a major clearance pathway for compounds containing carboxylic acids.[11][13] The compound could act as either a substrate or an inhibitor, potentially leading to drug-drug interactions.[14]

Causality of Experimental Design: The assay requires the cofactor UDP-glucuronic acid (UDPGA) as the donor of the glucuronic acid moiety.[15] Alamethicin, a pore-forming peptide, is included to disrupt the microsomal membrane, ensuring UDPGA can access the active site of the UGT enzymes, which is located in the lumen of the endoplasmic reticulum.[16] This step is critical for overcoming latency and obtaining accurate in vitro kinetic data.

Experimental Protocol: In Vitro UGT Inhibition Assay

  • Preparation:

    • Prepare compound dilutions as described for the CYP assay.

    • Thaw pooled HLMs on ice. Prepare HLM suspension (e.g., 1 mg/mL) in 100 mM Tris-HCl buffer (pH 7.4) containing MgCl2 (5 mM).

    • Activate the microsomes by adding alamethicin (final concentration 50 µg/mg protein) and incubating on ice for 20 minutes.

  • Incubation:

    • In a 96-well plate, add 2 µL of the test compound dilution, 50 µL of activated HLM suspension, and 20 µL of a UGT probe substrate (e.g., estradiol for UGT1A1, final concentration ~10 µM).

    • Pre-incubate the plate at 37°C for 5 minutes.

  • Reaction Initiation and Termination:

    • Initiate the reaction by adding 20 µL of UDPGA (final concentration 5 mM).

    • Incubate at 37°C for 60 minutes.

    • Terminate with 100 µL of ice-cold acetonitrile containing an internal standard.

  • Analysis and Interpretation:

    • Process the samples (centrifugation, supernatant collection) as in the CYP assay.

    • Quantify the formation of the glucuronide conjugate (e.g., Estradiol-3-glucuronide) via LC-MS/MS.

    • Calculate the IC50 value as previously described.

Section 3: Secondary Potential Target Class: Receptors and Ion Channels

Hydroxycarboxylic Acid Receptor 2 (HCA2/GPR109A)

Hypothesis: As a direct analogue of nicotinic acid, the compound is a potential modulator (agonist or antagonist) of HCA2, the receptor responsible for niacin's anti-lipolytic effects and the common "flushing" side effect.[7][17]

Causality of Experimental Design: HCA2 is a Gi-coupled GPCR. Upon activation by an agonist, the Gi alpha subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[7] Therefore, a cell-based cAMP assay is the most direct and physiologically relevant method to measure receptor activation. A cell line stably overexpressing the human HCA2 receptor is required to ensure a robust and specific signal.

G Compound 6-(3-Cyanophenyl) nicotinic acid HCA2 HCA2 Receptor (GPR109A) Compound->HCA2 Binds Gi Gi Protein HCA2->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Lipolysis Lipolysis PKA->Lipolysis Promotes

Caption: Simplified HCA2 signaling pathway leading to inhibition of lipolysis.

Experimental Protocol: Cell-Based cAMP Assay

  • Cell Culture:

    • Culture HEK293 cells stably expressing human HCA2 in appropriate media.

    • Seed cells into a 384-well plate and grow to ~90% confluency.

  • Assay Procedure:

    • Aspirate the culture medium and replace it with a stimulation buffer containing a phosphodiesterase inhibitor like IBMX (to prevent cAMP degradation).

    • Add serial dilutions of the test compound or a known agonist (nicotinic acid) as a positive control.

    • Add forskolin to all wells (except negative control) to stimulate adenylyl cyclase and generate a high basal cAMP signal. An agonist of HCA2 will suppress this signal.

    • Incubate at room temperature for 30 minutes.

  • Detection:

    • Lyse the cells and detect cAMP levels using a competitive immunoassay kit, such as HTRF or LANCE. These assays are based on fluorescence resonance energy transfer.

  • Data Interpretation:

    • A decrease in the fluorescent signal indicates HCA2 agonism.

    • Calculate the EC50 value for agonism.

    • To test for antagonism, pre-incubate the cells with the test compound before adding a known concentration (e.g., EC80) of nicotinic acid. An antagonist will prevent the nicotinic acid-induced drop in cAMP.

Transient Receptor Potential Vanilloid 1 (TRPV1)

Hypothesis: The compound may act as a TRPV1 antagonist. This is based on literature showing that 6-phenylnicotinamide derivatives, which are structurally very similar, are potent TRPV1 antagonists.[9]

Causality of Experimental Design: TRPV1 is a non-selective cation channel that can be activated by capsaicin, the pungent compound in chili peppers.[9] Activation leads to an influx of calcium (Ca2+). A fluorescent Ca2+ indicator dye (e.g., Fluo-4 AM) can be used to measure this influx in real-time. An antagonist will block or reduce the Ca2+ influx induced by capsaicin.

Experimental Protocol: Capsaicin-Induced Calcium Influx Assay

  • Cell Preparation:

    • Culture HEK293 cells stably expressing human TRPV1.

    • Seed cells in a 96-well, black-walled, clear-bottom plate.

    • On the day of the assay, load the cells with a Ca2+-sensitive dye (e.g., Fluo-4 AM) in assay buffer for 60 minutes at 37°C.

  • Compound Incubation:

    • Wash the cells to remove excess dye.

    • Add assay buffer containing various concentrations of this compound or a known antagonist (e.g., capsazepine).

    • Incubate for 20 minutes at room temperature.

  • Measurement:

    • Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation).

    • Establish a stable baseline fluorescence reading for ~20 seconds.

    • Inject a solution of capsaicin (agonist, final concentration ~1 µM) and immediately begin recording the change in fluorescence intensity over 2-3 minutes.

  • Data Interpretation:

    • The increase in fluorescence corresponds to Ca2+ influx.

    • Calculate the percent inhibition of the capsaicin response caused by the test compound.

    • Determine the IC50 value for antagonism.

Section 4: Tertiary Potential Target Class: Inflammatory and Proliferation Pathways

Evidence for these targets is based on broader activities observed for the nicotinic acid scaffold, suggesting they are plausible but perhaps less likely than the primary targets.

Cyclooxygenase-2 (COX-2)

Hypothesis: The compound may selectively inhibit COX-2. Several novel series of nicotinic acid derivatives have been reported as potent anti-inflammatory agents acting through COX-2 inhibition.[3][18]

Experimental Validation: A commercially available COX-2 inhibitor screening kit can be used. These assays typically measure the peroxidase component of COX-2 activity. The enzyme converts arachidonic acid to prostaglandin G2 (PGG2), and the peroxidase activity reduces PGG2 to PGH2, a reaction that can be monitored colorimetrically or fluorometrically. An inhibitor will reduce the rate of this reaction.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

Hypothesis: The compound may inhibit the kinase activity of VEGFR-2. Nicotinic acid derivatives have been specifically designed and synthesized as cytotoxic agents with selective VEGFR-2 inhibitory activity.[4]

Experimental Validation: A biochemical kinase assay is the most direct method. The ADP-Glo™ Kinase Assay is a common platform. It measures the amount of ADP produced during the kinase reaction. Recombinant VEGFR-2 kinase is incubated with the compound, a suitable substrate peptide, and ATP. After incubation, the remaining ATP is depleted, and the ADP is converted into ATP, which is then used to drive a luciferase/luciferin reaction. The resulting luminescence is proportional to kinase activity, and an inhibitor will reduce the light output.

G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds P1 Dimerization & Autophosphorylation VEGFR2->P1 Compound 6-(3-Cyanophenyl) nicotinic acid Compound->VEGFR2 Inhibits Kinase Domain P2 PLCγ Activation P1->P2 P3 Ras/Raf/MEK/ERK Pathway P1->P3 P4 PI3K/Akt Pathway P1->P4 Outcome Cell Proliferation, Migration, Survival P2->Outcome P3->Outcome P4->Outcome

Sources

An In-Depth Technical Guide to Early-Stage Research on 6-(3-Cyanophenyl)nicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Charting a Course for Novel Therapeutics

To the researchers, scientists, and drug development professionals embarking on the exploration of novel chemical entities, this guide serves as a comprehensive roadmap for the early-stage investigation of 6-(3-cyanophenyl)nicotinic acid and its derivatives. This class of compounds, while not yet extensively characterized in the public domain, holds significant therapeutic promise by marrying the well-documented biological activities of the nicotinic acid scaffold with the unique electronic and structural contributions of a 6-aryl substituent.

This document is structured not as a rigid protocol but as a dynamic guide, designed to be adapted and expanded upon as your research progresses. We will delve into the strategic synthesis, lay out a foundational framework for biological screening, and provide detailed, self-validating experimental methodologies. Our focus will be on not just the "what" but the "why," empowering you to make informed decisions and navigate the challenges of early-stage drug discovery.

The Scientific Rationale: Why this compound?

Nicotinic acid, or niacin (Vitamin B3), is a fundamental molecule in cellular metabolism and signaling.[1] Its derivatives have been explored for a wide range of therapeutic applications, including anti-inflammatory, anticancer, and cardiovascular effects.[2] The introduction of a substituted phenyl group at the 6-position of the nicotinic acid ring offers a compelling avenue for modulating these activities and discovering novel therapeutic agents.

The 3-cyanophenyl moiety, in particular, is a strategic choice. The nitrile group is a versatile functional handle for further chemical modification and can participate in key interactions with biological targets. Its electron-withdrawing nature can also influence the overall electronic properties of the molecule, potentially altering its binding affinity, selectivity, and pharmacokinetic profile.

This guide will focus on a logical, stepwise approach to unlocking the therapeutic potential of this promising chemical scaffold.

Synthesis Strategy: A Proposed Route to this compound and Its Derivatives

The synthesis of 6-aryl-nicotinic acids can be efficiently achieved through a palladium-catalyzed cross-coupling reaction, such as the Suzuki coupling.[3][4][5][6] This approach offers a robust and versatile method for creating the crucial carbon-carbon bond between the pyridine and phenyl rings.

Proposed Synthetic Pathway

The following diagram outlines a proposed two-step synthesis of this compound, starting from commercially available 6-chloronicotinic acid.

Synthetic Pathway cluster_0 Step 1: Suzuki Coupling cluster_1 Step 2: (Optional) Esterification & Amidation 6-Chloronicotinic_acid 6-Chloronicotinic Acid Coupled_product This compound 6-Chloronicotinic_acid->Coupled_product 3-Cyanophenylboronic_acid 3-Cyanophenylboronic Acid 3-Cyanophenylboronic_acid->Coupled_product Pd_catalyst Pd(PPh3)4 Na2CO3, Dioxane/H2O Pd_catalyst->Coupled_product Carboxylic_acid This compound Derivative Ester or Amide Derivative Carboxylic_acid->Derivative Alcohol_or_Amine R-OH or R-NH2 Alcohol_or_Amine->Derivative Coupling_reagents EDC, HOBt or SOCl2 Coupling_reagents->Derivative Screening_Cascade Start Synthesized 6-(3-Cyanophenyl)nicotinic Acid Derivatives Cytotoxicity Cytotoxicity/Viability Assay (e.g., MTT on cancer and normal cell lines) Start->Cytotoxicity Anti_Inflammatory Anti-Inflammatory Assay (e.g., LPS-stimulated macrophages) Start->Anti_Inflammatory Enzyme_Inhibition Enzyme Inhibition Assays (e.g., COX-2, Xanthine Oxidase) Start->Enzyme_Inhibition Hit_Identification Hit Identification & Prioritization Cytotoxicity->Hit_Identification Anti_Inflammatory->Hit_Identification Hit_identification Hit_identification Enzyme_Inhibition->Hit_identification SAR_Studies Structure-Activity Relationship (SAR) Studies Hit_Identification->SAR_Studies Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization SAR_Exploration cluster_0 Modifications to the 6-Phenyl Ring cluster_1 Modifications to the Nicotinic Acid Core Core_Scaffold This compound Position_of_CN Position of the Cyano Group (2-, 3-, 4-) Core_Scaffold->Position_of_CN Other_Substituents Addition of other substituents (e.g., -OCH3, -F, -Cl, -CH3) Core_Scaffold->Other_Substituents Carboxylic_Acid_Derivatives Esterification, Amidation Core_Scaffold->Carboxylic_Acid_Derivatives Substituents_on_Pyridine Substituents at other positions (e.g., 2-, 4-, 5-) Core_Scaffold->Substituents_on_Pyridine

Sources

Methodological & Application

Application Notes and Protocols for In Vitro Evaluation of 6-(3-Cyanophenyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Profiling a Novel Nicotinic Acid Derivative

6-(3-Cyanophenyl)nicotinic acid is a novel small molecule with a chemical scaffold incorporating both a nicotinic acid (niacin) backbone and a cyanophenyl moiety. While the specific biological targets of this compound are not yet fully elucidated, its structural features suggest potential interactions with pathways where either nicotinic acid derivatives or compounds with similar electronic and steric properties are active. A primary and highly plausible target for compounds of this nature, particularly in the context of oncology and immunology drug discovery, is the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1).

IDO1 is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid L-tryptophan along the kynurenine pathway.[1] By depleting tryptophan and generating immunosuppressive metabolites like kynurenine, IDO1 plays a critical role in creating an immune-tolerant microenvironment.[2] This mechanism is often exploited by tumor cells to evade immune surveillance, making IDO1 a compelling target for cancer immunotherapy.[3][4]

These application notes provide a comprehensive guide for the in vitro characterization of this compound, with a primary focus on its potential as an IDO1 inhibitor. We present detailed protocols for a cell-free enzymatic assay to determine direct inhibition of IDO1, a cell-based assay to assess activity in a more physiologically relevant context, and a crucial counter-screen for cytotoxicity to ensure the observed effects are not due to cellular toxicity.

Part 1: Foundational Assays for Target Validation

A critical first step in characterizing a novel compound is to determine its direct effect on the purified target enzyme and its activity within a cellular context.

Cell-Free IDO1 Enzymatic Inhibition Assay

This assay directly measures the ability of this compound to inhibit the enzymatic activity of purified recombinant human IDO1. The protocol is based on the colorimetric quantification of kynurenine, the product of the IDO1-catalyzed reaction.

Rationale:

A cell-free assay is essential to confirm direct interaction with the enzyme, independent of cellular uptake, metabolism, or off-target effects within a cell.[4] This provides a clean measure of the compound's intrinsic inhibitory potency, typically expressed as an IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Experimental Workflow:

cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection reagents Prepare Assay Buffer, IDO1 Enzyme, Tryptophan, Test Compound Dilutions mix Combine Reagents & Test Compound in Plate reagents->mix Add to 96-well plate incubate Incubate at 37°C mix->incubate stop Terminate Reaction (e.g., with TCA) incubate->stop develop Add Detection Reagent (p-DMAB) stop->develop read Read Absorbance (480 nm) develop->read

Caption: Workflow for the cell-free IDO1 enzymatic assay.

Protocol:

Materials:

  • Recombinant Human IDO1 Enzyme

  • L-Tryptophan

  • Potassium Phosphate Buffer (50 mM, pH 6.5)

  • Ascorbic Acid

  • Methylene Blue

  • Catalase

  • Trichloroacetic Acid (TCA), 30% (w/v)

  • p-Dimethylaminobenzaldehyde (p-DMAB) in acetic acid

  • This compound

  • 96-well microplate

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in a suitable solvent (e.g., DMSO).[5] Perform serial dilutions in the assay buffer to achieve the desired final concentrations for the dose-response curve.

  • Assay Mixture Preparation: Prepare the reaction mixture containing 50 mM potassium phosphate buffer (pH 6.5), 20 mM ascorbate, 10 µM methylene blue, and 100 µg/mL catalase.[6]

  • Reaction Initiation: In a 96-well plate, add the test compound dilutions, the IDO1 enzyme, and the assay mixture. Initiate the reaction by adding L-tryptophan (final concentration of 400 µM).[6] Include appropriate controls: no enzyme, no inhibitor (vehicle control), and a reference inhibitor (e.g., Epacadostat).

  • Incubation: Incubate the plate at 37°C for 30-60 minutes.[6]

  • Reaction Termination: Stop the reaction by adding 30% TCA.[6]

  • Kynurenine Detection: Incubate the plate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.[6] Centrifuge the plate to pellet any precipitate.

  • Transfer the supernatant to a new plate and add p-DMAB solution.

  • Data Acquisition: Measure the absorbance at 480 nm using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control. Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell-Based IDO1 Functional Assay

This assay measures the inhibitory effect of this compound on IDO1 activity within a cellular environment. Human cancer cell lines, such as HeLa or SKOV-3, are stimulated with interferon-gamma (IFN-γ) to induce IDO1 expression.[3][7] The activity of IDO1 is then determined by measuring the accumulation of kynurenine in the cell culture supernatant.

Rationale:

Cell-based assays provide a more physiologically relevant system to evaluate compound efficacy.[4] They account for factors such as cell permeability, potential for metabolism, and interaction with the enzyme in its native intracellular environment.[4][7]

Signaling Pathway and Assay Principle:

cluster_cell Tumor Cell cluster_extracellular IFNg IFN-γ IFNgR IFN-γ Receptor IFNg->IFNgR Binds STAT1 STAT1 Activation IFNgR->STAT1 Activates IDO1_Gene IDO1 Gene Transcription STAT1->IDO1_Gene Induces IDO1_Enzyme IDO1 Enzyme IDO1_Gene->IDO1_Enzyme Translates Kyn_out Kynurenine (secreted) IDO1_Enzyme->Kyn_out Catalyzes Trp_in L-Tryptophan Trp_in->IDO1_Enzyme Substrate Kyn_out->Kyn_measure Test_Compound 6-(3-Cyanophenyl) nicotinic acid Test_Compound->IDO1_Enzyme Inhibits Trp_source->Trp_in

Caption: IFN-γ induced IDO1 pathway and point of inhibition.

Protocol:

Materials:

  • HeLa or SKOV-3 cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Recombinant Human IFN-γ

  • This compound

  • Reagents for kynurenine detection (as in the cell-free assay)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed HeLa or SKOV-3 cells into a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and allow them to adhere overnight.[6][8]

  • IDO1 Induction and Compound Treatment: The next day, treat the cells with IFN-γ (e.g., 100 ng/mL) to induce IDO1 expression.[7] Concurrently, add serial dilutions of this compound. Include vehicle and reference inhibitor controls.

  • Incubation: Incubate the cells for 24-48 hours at 37°C in a 5% CO2 incubator.[6][7]

  • Supernatant Collection: After incubation, carefully collect the cell culture supernatant.

  • Kynurenine Measurement: Measure the kynurenine concentration in the supernatant using the same TCA and p-DMAB method described for the cell-free assay.[6]

  • Data Analysis: Calculate the cellular IC50 value by plotting the percentage of inhibition of kynurenine production against the log of the compound concentration.

Part 2: Essential Counter-Screening

To ensure that the observed inhibition of kynurenine production in the cell-based assay is due to specific inhibition of IDO1 and not a result of general cytotoxicity, a cell viability assay must be performed in parallel.

Cytotoxicity Assay (Resazurin-based)

This assay measures the metabolic activity of the cells, which is an indicator of cell viability. Resazurin (a blue, non-fluorescent dye) is reduced to the highly fluorescent resorufin by metabolically active cells. A decrease in fluorescence indicates a reduction in cell viability.

Rationale:

Compounds that are cytotoxic will lead to a decrease in kynurenine production simply by killing the cells. A cytotoxicity assay is crucial to differentiate true IDO1 inhibitors from cytotoxic compounds, thus avoiding false-positive results.[3][7]

Experimental Workflow:

cluster_prep Preparation cluster_treatment Treatment cluster_detection Detection cells Seed Cells in 96-well Plate add_compound Add Compound to Cells cells->add_compound compound Prepare Compound Dilutions compound->add_compound incubate Incubate for 24-72 hours add_compound->incubate add_resazurin Add Resazurin Reagent incubate->add_resazurin incubate_detect Incubate for 1-4 hours add_resazurin->incubate_detect read Read Fluorescence (Ex/Em ~560/590 nm) incubate_detect->read

Caption: Workflow for a resazurin-based cytotoxicity assay.

Protocol:

Materials:

  • HeLa or SKOV-3 cells

  • Cell culture medium

  • This compound

  • Resazurin sodium salt solution

  • 96-well cell culture plates (black-walled for fluorescence)

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells with this compound using the same concentrations and incubation time as in the cell-based IDO1 assay.

  • Addition of Resazurin: After the treatment period, add resazurin solution to each well and incubate for 1-4 hours at 37°C.[9]

  • Fluorescence Measurement: Measure the fluorescence using a microplate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle-treated control cells. Determine the CC50 (the concentration that reduces cell viability by 50%).

Data Interpretation and Summary

The data from these assays should be compiled to provide a comprehensive initial profile of this compound.

Table 1: Summary of In Vitro Activity

Assay TypeParameterThis compoundReference Compound (Epacadostat)
Cell-Free IDO1IC50 (µM)Experimental ValueKnown Value (e.g., ~0.07 µM)
Cell-Based IDO1IC50 (µM)Experimental ValueKnown Value (e.g., ~0.2 µM)
Cytotoxicity (HeLa)CC50 (µM)Experimental Value> 50 µM

A potent inhibitor of IDO1 should exhibit low IC50 values in both the cell-free and cell-based assays, and a high CC50 value in the cytotoxicity assay, indicating a good therapeutic window.

Conclusion

The protocols detailed in these application notes provide a robust framework for the initial in vitro characterization of this compound, focusing on its potential as an inhibitor of the immuno-oncology target IDO1. By systematically evaluating its direct enzymatic inhibition, cellular activity, and cytotoxicity, researchers can gain critical insights into its mechanism of action and therapeutic potential.

References

  • Cell based functional assays for IDO1 inhibitor screening and characterization. Oncotarget. [Link]

  • Cell-based assay developed to identify IDO1 inhibitors for immuno-oncology. Drug Target Review. [Link]

  • Quantification of IDO1 enzyme activity in normal and malignant tissues. PubMed Central. [Link]

  • Cell based functional assays for IDO1 inhibitor screening and characterization. PMC - NIH. [Link]

  • Virtual screening procedures and activity assays for IDO1 in vitro. ResearchGate. [Link]

  • IDO1 Inhibitor Mechanism of Action Assay Kit. BPS Bioscience. [Link]

  • Indoleamine 2,3-Dioxygenase (IDO) Activity: A Perspective Biomarker for Laboratory Determination in Tumor Immunotherapy. MDPI. [Link]

  • Challenges in the Discovery of Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors. ACS Publications. [Link]

  • Design, Synthesis, and Biological Evaluation of Dual Functional Inhibitors Targeting Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO). ACS Medicinal Chemistry Letters. [Link]

  • Nicotinic acid. Wikipedia. [Link]

  • Nicotinic acid: pharmacological effects and mechanisms of action. PubMed. [Link]

  • Nicotinic acid attenuates amyloid β1-42-induced mitochondrial dysfunction and inhibits the mitochondrial pathway of apoptosis in differentiated SH-SY5Y cells. PubMed. [Link]

  • Nicotinic acid: A case for a vitamin that moonlights for cancer? PMC - NIH. [Link]

  • An improved resazurin-based cytotoxicity assay for hepatic cells. PubMed. [Link]

  • Nicotinic acid, its mechanism of action and pharmacological effects. ResearchGate. [Link]

  • Selective cytotoxicity of marine-derived fungal metabolite (3S,6S)-3,6-dibenzylpiperazine-2,5-dione against cancer cells adapted to nutrient starvation. PubMed. [Link]

  • Mechanism of action of niacin. PubMed. [Link]

  • Biorelevant In Vitro Release Testing and In Vivo Study of Extended-Release Niacin Hydrophilic Matrix Tablets. NIH. [Link]

  • Extraction and quantification of nicotinic acid from 3-cyanopyrdinase catalysed reaction system. ResearchGate. [Link]

  • In Vitro Cytotoxicity Evaluation of Plastoquinone Analogues against Colorectal and Breast Cancers along with In Silico Insights. MDPI. [Link]

  • Niacin. StatPearls - NCBI Bookshelf. [Link]

  • Highly Efficient Biosynthesis of Nicotinic Acid by Immobilized Whole Cells of E. coli Expressing Nitrilase in Semi-Continuous Packed-Bed Bioreactor. MDPI. [Link]

Sources

Application Notes and Protocols: Evaluating 6-(3-Cyanophenyl)nicotinic acid as a Putative Inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1)

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Targeting a Key Regulator of Immune Evasion

Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical enzyme in the modulation of the immune system.[1][2] As a heme-containing enzyme, IDO1 catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid L-tryptophan, converting it to N-formylkynurenine.[3][4][5] This process is a central component of the kynurenine pathway.[3][6][7] The significance of this pathway in disease, particularly in oncology, lies in its profound immunosuppressive effects.[2][3][8][9]

In the tumor microenvironment, the upregulation of IDO1 leads to two key outcomes that facilitate immune evasion:

  • Depletion of L-tryptophan: T-cells are highly sensitive to tryptophan levels, and its depletion can induce cell cycle arrest and anergy.

  • Accumulation of kynurenine and its metabolites: These metabolites actively suppress effector T-cell function and promote the differentiation of regulatory T-cells (Tregs).[8][9]

This dual mechanism of immunosuppression makes IDO1 a compelling target for therapeutic intervention, with the goal of restoring anti-tumor immunity.[10] The development of small molecule inhibitors of IDO1 is therefore an area of intense research.[11][12]

This document provides a comprehensive guide to the evaluation of 6-(3-Cyanophenyl)nicotinic acid , a novel compound with structural motifs that suggest a potential for IDO1 inhibition, as a putative inhibitor of this key enzyme. The protocols detailed herein are designed to rigorously assess its inhibitory activity through both biochemical and cell-based assays.

The Kynurenine Pathway and IDO1-Mediated Immunosuppression

The catabolism of tryptophan via the kynurenine pathway is a complex process that generates several bioactive metabolites.[1][4][5] IDO1 is a primary initiator of this pathway, particularly in the context of inflammation, where its expression is strongly induced by interferon-gamma (IFN-γ).[13][14][15][16][17]

G L-Tryptophan L-Tryptophan IDO1_Enzyme IDO1 Enzyme (Heme-containing) L-Tryptophan->IDO1_Enzyme Substrate T-Cell_Arrest T-Cell Arrest & Anergy L-Tryptophan->T-Cell_Arrest Depletion leads to N-Formylkynurenine N-Formylkynurenine IDO1_Enzyme->N-Formylkynurenine Catalyzes Kynurenine Kynurenine N-Formylkynurenine->Kynurenine Immunosuppression Immunosuppression Kynurenine->Immunosuppression Immunosuppression->T-Cell_Arrest Enhances Treg_Activation Regulatory T-Cell (Treg) Activation Immunosuppression->Treg_Activation Promotes IFN_gamma IFN-γ Tumor_Cell Tumor Cell / APC IFN_gamma->Tumor_Cell Induces Tumor_Cell->IDO1_Enzyme Expresses Inhibitor This compound (Putative Inhibitor) Inhibitor->IDO1_Enzyme Inhibits

Caption: IDO1 signaling pathway and point of inhibition.

Experimental Protocols

The following protocols provide a step-by-step guide for the comprehensive evaluation of this compound as an IDO1 inhibitor.

Protocol 1: Biochemical Assay for IDO1 Inhibition (IC50 Determination)

This protocol outlines an in vitro enzymatic assay to determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant human IDO1. The assay measures the production of N-formylkynurenine, which is subsequently converted to kynurenine for detection.

Materials:

  • Recombinant Human IDO1 Enzyme

  • L-Tryptophan

  • Ascorbic Acid

  • Methylene Blue

  • Catalase

  • Potassium Phosphate Buffer (pH 6.5)

  • Trichloroacetic Acid (TCA)

  • This compound

  • Dimethyl Sulfoxide (DMSO)

  • 96-well UV-transparent microplates

  • Microplate reader capable of measuring absorbance at 321 nm

Procedure:

  • Preparation of Reagents:

    • Assay Buffer: 50 mM Potassium Phosphate Buffer (pH 6.5) containing 20 mM Ascorbic Acid, 10 µM Methylene Blue, and 100 µg/mL Catalase. Prepare fresh.

    • Substrate Solution: Prepare a 400 µM L-Tryptophan solution in the Assay Buffer.

    • Test Compound Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Serial Dilutions: Perform serial dilutions of the test compound stock solution in Assay Buffer to achieve a range of concentrations for IC50 determination (e.g., 100 µM to 0.01 µM). Ensure the final DMSO concentration in the assay does not exceed 0.5% to avoid solvent-induced enzyme inhibition.[18][19][20][21][22]

    • Enzyme Solution: Dilute the Recombinant Human IDO1 enzyme in Assay Buffer to the desired working concentration. The optimal concentration should be determined empirically to ensure a linear reaction rate over the assay time course.

  • Assay Protocol:

    • Add 50 µL of the Substrate Solution to each well of a 96-well microplate.

    • Add 10 µL of the serially diluted test compound or vehicle control (Assay Buffer with the same final DMSO concentration) to the appropriate wells.

    • To initiate the reaction, add 40 µL of the Enzyme Solution to each well.

    • Incubate the plate at 37°C for 30-60 minutes. The incubation time should be within the linear range of the enzymatic reaction.

    • Stop the reaction by adding 20 µL of 30% (w/v) TCA to each well.

    • Incubate the plate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.

    • Measure the absorbance at 321 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the no-enzyme control from all other readings.

    • Calculate the percentage of inhibition for each concentration of the test compound compared to the vehicle-treated control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic curve.

Parameter Description Typical Value/Range
Enzyme Concentration Concentration of recombinant IDO1Empirically determined
Substrate Concentration L-Tryptophan400 µM
Incubation Time Duration of enzymatic reaction30-60 minutes
Incubation Temperature Temperature of enzymatic reaction37°C
Detection Wavelength Wavelength to measure kynurenine321 nm
Final DMSO Concentration Maximum allowable DMSO concentration≤ 0.5%
Protocol 2: Cell-Based Assay for IDO1 Inhibition

This protocol describes a cell-based assay to evaluate the ability of this compound to inhibit IDO1 activity in a cellular context.[23][24][25] Human cancer cell lines, such as SKOV-3 (ovarian cancer) or HeLa (cervical cancer), are stimulated with IFN-γ to induce IDO1 expression.[16][23] The inhibitory effect is quantified by measuring the reduction of kynurenine in the cell culture supernatant.

Materials:

  • SKOV-3 or HeLa cells

  • Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Recombinant Human Interferon-gamma (IFN-γ)

  • This compound

  • Known IDO1 inhibitor (e.g., Epacadostat or Navoximod) as a positive control[10][11][26][27][28][29][30][31][32]

  • Trichloroacetic Acid (TCA)

  • Ehrlich's Reagent (p-dimethylaminobenzaldehyde in acetic acid)

  • 96-well cell culture plates

  • Microplate reader capable of measuring absorbance at 480 nm

Procedure:

  • Cell Seeding:

    • Seed SKOV-3 or HeLa cells in a 96-well plate at a density of 3 x 10^4 cells/well and allow them to attach overnight.[23]

  • IDO1 Induction and Inhibitor Treatment:

    • The next day, treat the cells with 100 ng/mL of IFN-γ to induce IDO1 expression.[23]

    • Simultaneously, add serial dilutions of this compound, the positive control inhibitor, or vehicle control (medium with the same final DMSO concentration) to the wells.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours.

  • Kynurenine Measurement:

    • After incubation, carefully collect 140 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.

    • Add 10 µL of 6.1 N TCA to each well, mix, and incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine.

    • Centrifuge the plate to pellet any precipitate.

    • Transfer 100 µL of the supernatant to a new 96-well plate.

    • Add 100 µL of Ehrlich's Reagent to each well and incubate at room temperature for 10 minutes. A yellow color will develop in the presence of kynurenine.

    • Measure the absorbance at 480 nm using a microplate reader.

  • Data Analysis:

    • Create a standard curve using known concentrations of kynurenine to quantify the amount of kynurenine in the samples.

    • Calculate the percentage of IDO1 inhibition for each concentration of the test compound relative to the IFN-γ-treated vehicle control.

    • Determine the cellular IC50 value as described in Protocol 1.

Protocol 3: Cell Viability Assay (MTT Assay)

It is crucial to determine if the observed inhibition of kynurenine production is due to direct IDO1 inhibition or a result of compound-induced cytotoxicity. The MTT assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.[33][34][35][36][37]

Materials:

  • Cells treated as in the cell-based IDO1 assay

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Treatment:

    • Prepare a separate 96-well plate with cells treated with serial dilutions of this compound under the same conditions as the cell-based IDO1 assay (with and without IFN-γ).

  • MTT Assay:

    • After the 24-48 hour treatment period, add 10 µL of MTT solution to each well.

    • Incubate the plate at 37°C for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

    • Carefully remove the culture medium.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.

    • Measure the absorbance at 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment condition relative to the vehicle-treated control.

    • A significant decrease in cell viability at concentrations where IDO1 inhibition is observed would suggest a cytotoxic effect.

G cluster_biochemical Protocol 1: Biochemical Assay cluster_cellular Protocol 2: Cell-Based Assay cluster_viability Protocol 3: Cell Viability Assay Biochem_Start Prepare Reagents (Enzyme, Substrate, Inhibitor) Biochem_Assay Perform Enzymatic Reaction in 96-well plate Biochem_Start->Biochem_Assay Biochem_Stop Stop Reaction (TCA) & Hydrolyze Biochem_Assay->Biochem_Stop Biochem_Read Measure Absorbance (321 nm) Biochem_Stop->Biochem_Read Biochem_Analyze Calculate IC50 Biochem_Read->Biochem_Analyze Cell_Seed Seed Cells (e.g., SKOV-3) Cell_Treat Induce IDO1 (IFN-γ) & Treat with Inhibitor Cell_Seed->Cell_Treat Cell_Collect Collect Supernatant Cell_Treat->Cell_Collect Cell_Measure Measure Kynurenine (Ehrlich's Reagent, 480 nm) Cell_Collect->Cell_Measure Cell_Analyze Calculate Cellular IC50 Cell_Measure->Cell_Analyze Via_Treat Treat Cells as in Protocol 2 Via_MTT Add MTT Reagent Via_Treat->Via_MTT Via_Solubilize Solubilize Formazan Via_MTT->Via_Solubilize Via_Read Measure Absorbance (570 nm) Via_Solubilize->Via_Read Via_Analyze Assess Cytotoxicity Via_Read->Via_Analyze

Caption: Experimental workflow for evaluating an IDO1 inhibitor.

Data Interpretation and Further Steps

A successful outcome from these protocols would be the demonstration that this compound inhibits IDO1 activity in both the biochemical and cell-based assays with a clear dose-response relationship, and that this inhibition is not a result of general cytotoxicity.

Should this compound prove to be a potent and selective inhibitor of IDO1, further studies would be warranted, including:

  • Enzyme kinetics studies: To determine the mechanism of inhibition (e.g., competitive, non-competitive).

  • Selectivity profiling: To assess the inhibitory activity against other tryptophan-catabolizing enzymes, such as IDO2 and Tryptophan 2,3-dioxygenase (TDO).

  • In vivo studies: To evaluate the compound's efficacy in pre-clinical animal models of cancer.

References

  • Tryptophan Catabolism: Identification and Characterization of a New Degradative Pathway. (n.d.). Journal of Bacteriology. Retrieved from [Link]

  • Mellor, A. L., & Munn, D. H. (2004). IDO expression by dendritic cells: tolerance and tryptophan catabolism. Nature Reviews Immunology, 4(10), 762-774.
  • The Kynurenine Pathway—New Linkage between Innate and Adaptive Immunity in Autoimmune Endocrinopathies. (2021). International Journal of Molecular Sciences, 22(16), 8899.
  • Tryptophan Catabolism and Inflammation: A Novel Therapeutic Target For Aortic Diseases. (2021). Frontiers in Immunology, 12, 794336.
  • Kynurenine pathway. (n.d.). Wikipedia. Retrieved from [Link]

  • Cell Viability Assays. (2013). In Assay Guidance Manual. Bethesda (MD)
  • Tryptophan catabolism. (n.d.). PubChem. Retrieved from [Link]

  • MTT Proliferation Assay Protocol. (2025). ResearchGate. Retrieved from [Link]

  • Tryptophan Catabolism: Identification and Characterization of a New Degradative Pathway. (2005). Journal of Bacteriology, 187(22), 7590-7598.
  • Navoximod. (n.d.). PubChem. Retrieved from [Link]

  • IDO1: The Metabolic Gatekeeper of Immune Regulation and Its Therapeutic Promise. (n.d.). Preprints.org.
  • Implications of Kynurenine Pathway Metabolism for the Immune System, Hypothalamic–Pituitary–Adrenal Axis, and Neurotransmission in Alcohol Use Disorder. (2022). International Journal of Molecular Sciences, 23(23), 15303.
  • Graphviz Examples and Tutorial. (n.d.). Sketchviz. Retrieved from [Link]

  • Induction of Indoleamine 2,3-dioxygenase (IDO) Enzymatic Activity Contributes to Interferon-Gamma Induced Apoptosis and Death Receptor 5 Expression in Human Non-small Cell Lung Cancer Cells. (2012). Journal of Biological Chemistry, 287(39), 32806-32816.
  • 6E45: CRYSTAL STRUCTURE OF HUMAN INDOLEAMINE 2,3-DIOXYGENASE 1 (IDO1) free enzyme in the ferrous state. (2018). RCSB PDB. Retrieved from [Link]

  • Let's Draw a Graph: An Introduction with Graphviz. (2013). UC Berkeley EECS.
  • What effects does DMSO have on cell assays? (2017). Quora. Retrieved from [Link]

  • The tryptophan–kynurenine pathway in immunomodulation and cancer metastasis. (2023).
  • A Quick Introduction to Graphviz. (2017). Better Programming.
  • The Tryptophan and Kynurenine Pathway Involved in the Development of Immune-Related Diseases. (2023). International Journal of Molecular Sciences, 24(6), 5643.
  • DMSO in cell based assays. (2025). Scientist Solutions. Retrieved from [Link]

  • The IDO1 selective inhibitor epacadostat enhances dendritic cell immunogenicity and lytic ability of tumor antigen-specific T cells. (2017). OncoImmunology, 6(8), e1330622.
  • Cell based functional assays for IDO1 inhibitor screening and characterization. (2018). PLoS ONE, 13(7), e0201043.
  • Targeting immunometabolism mediated by the IDO1 Pathway: A new mechanism of immune resistance in endometrial cancer. (2022). Frontiers in Oncology, 12, 911228.
  • Structure and Plasticity of Indoleamine 2,3-Dioxygenase 1 (IDO1). (2021). Journal of Medicinal Chemistry, 64(24), 17799-17815.
  • IFNγ induce IDO1 expression in PSCC cells lines. (n.d.). ResearchGate. Retrieved from [Link]

  • Simple Graph - GraphViz Examples and Tutorial. (n.d.). cs.cmu.edu. Retrieved from [Link]

  • Graphviz tutorial. (2021). YouTube. Retrieved from [Link]

  • Crystal structure of human indoleamine 2,3-dioxygenase: Catalytic mechanism of O2 incorporation by a heme-containing dioxygenase. (2006). Proceedings of the National Academy of Sciences, 103(46), 17215-17220.
  • The IFN-γ-IDO1-kynureine pathway-induced autophagy in cervical cancer cell promotes phagocytosis of macrophage. (2021). Journal of Experimental & Clinical Cancer Research, 40(1), 1-14.
  • Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources. (2022). Frontiers in Pharmacology, 13, 992211.
  • Epacadostat stabilizes the apo-form of IDO1 and signals a pro-tumorigenic pathway in human ovarian cancer cells. (2021). Frontiers in Immunology, 12, 794337.
  • Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. (2025).
  • Using live-cell imaging in cell counting — The cytotoxicity of DMSO. (n.d.). Nikon. Retrieved from [Link]

  • The catalytic inhibitor epacadostat can affect the non-enzymatic function of IDO1. (2023). Frontiers in Immunology, 14, 1146603.
  • What the concentration of DMSO you use in cell culture assays? (2016). ResearchGate. Retrieved from [Link]

  • Effects of upregulated indoleamine 2, 3-dioxygenase 1 by interferon γ gene transfer on interferon γ-mediated antitumor activity. (2014). Cancer Science, 105(10), 1266-1272.
  • Epacadostat stabilizes the apo-form of IDO1 and signals a pro-tumorigenic pathway in human ovarian cancer cells. (2024). Frontiers in Immunology, 14, 1319253.
  • IDO Inhibitor Development Shows Fresh Signs of Life Across Tumor Types. (2019). OncLive. Retrieved from [Link]

  • Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy. (2021).
  • Cell-based assay developed to identify IDO1 inhibitors for immuno-oncology. (2021). Drug Target Review. Retrieved from [Link]

  • Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells. (2021). Journal of Pharmaceutical and Biomedical Analysis, 198, 114002.
  • Cell based functional assays for IDO1 inhibitor screening and characterization. (2018). PLoS ONE, 13(7), e0201043.
  • Phase I Study of the Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitor Navoximod (GDC-0919) Administered with PD-L1 Inhibitor (Atezolizumab) in Patients with Advanced Solid Tumors. (2019). Clinical Cancer Research, 25(24), 7310-7319.

Sources

Cell-based assay development with 6-(3-Cyanophenyl)nicotinic acid

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note on the Systematic Development of Cell-Based Assays for Novel Nicotinic Acid Derivatives

Abstract

Nicotinic acid and its derivatives represent a promising class of compounds with diverse biological activities, from lipid metabolism modulation to potential anticancer properties.[1][2] When investigating a novel analog such as 6-(3-Cyanophenyl)nicotinic acid, for which the biological target and cellular effects are unknown, a systematic and robust assay development cascade is paramount. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to progress from initial compound handling to definitive target engagement and functional validation. We eschew a rigid template, instead presenting a logical, field-proven workflow that prioritizes scientific integrity and causality. The protocols within are designed to be self-validating, ensuring that each step builds a foundation of confidence for the next, ultimately enabling data-driven decisions in the characterization of novel chemical entities.

Introduction: The Rationale for a Phased Approach

The journey from a novel compound to a validated biological tool or therapeutic lead is paved with uncertainty. Cell-based assays are critical in this process, offering a more physiologically relevant context than purely biochemical assays by accounting for factors like cell permeability and the presence of native biomolecules.[3][4][5] For a novel nicotinic acid derivative, we must assume nothing about its mechanism of action (MoA). The parent molecule, nicotinic acid, primarily acts on the G protein-coupled receptor GPR109A (HCA2) to modulate lipid metabolism.[2][6] However, structural modifications can lead to entirely new activities, including enzyme inhibition.[7]

Therefore, our approach must be an investigative workflow designed to answer a sequence of fundamental questions:

  • Can we work with the compound reliably? (Physicochemical Properties)

  • Is it tolerated by cells? (Cytotoxicity)

  • Can it enter the cells to reach potential intracellular targets? (Permeability)

  • Does it elicit a measurable cellular response? (Phenotypic Screening)

  • What protein(s) does it bind to in the cell? (Target Identification & Engagement)

  • Does this binding functionally alter a biological pathway? (Functional MoA)

This document will guide you through this workflow, providing both the "why" (the scientific reasoning) and the "how" (detailed protocols).

Visualized Workflow: Assay Development Cascade

The following diagram illustrates the logical progression for characterizing a novel compound like this compound.

Assay_Development_Workflow cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: Effect & Target Discovery cluster_2 Phase 3: Mechanism of Action (MoA) Validation A Compound Handling (Solubility & Stability) B Cytotoxicity Assay (e.g., LDH, MTT) A->B Is it soluble & stable? C Cell Permeability Assay (e.g., Caco-2) B->C Is there a non-toxic concentration window? D Phenotypic Screening (Proliferation, Migration, etc.) C->D Is it cell-permeable? E Hypothesis Generation (Known Nicotinic Acid Targets, e.g., GPR109A) C->E F Target Engagement Assay (e.g., CETSA, NanoBRET) D->F Phenotype observed E->F Test primary hypothesis G Target Deconvolution (If hypothesis fails) F->G No binding to hypothesized target H Downstream Functional Assay (e.g., cAMP, Phospho-Substrate) F->H Direct target binding confirmed I Structure-Activity Relationship (SAR) Studies H->I Functional effect validated

Caption: A logical workflow for cell-based assay development.

Phase 1: Foundational Characterization

Before assessing specific biological functions, we must establish the basic parameters for using this compound in a cellular context.

Compound Handling: Solubility and Stability

The first step in any in vitro experiment is to prepare a stock solution. The accuracy of all subsequent data depends on the compound being fully dissolved and stable.

  • Rationale: Undissolved compound particulates can cause artifacts in plate reader-based assays and lead to inaccurate concentration calculations. Degradation of the compound over time will reduce its effective concentration.

  • Recommendation: Nicotinic acid and its derivatives are often soluble in organic solvents like DMSO.[8][9] Water solubility can be limited.[10]

  • Protocol Insight: Start by attempting to dissolve the compound in 100% DMSO to create a high-concentration stock (e.g., 10-50 mM). This stock can then be diluted into aqueous cell culture media for experiments. Always include a vehicle control (media with the same final concentration of DMSO) in all assays. The final DMSO concentration should typically be kept below 0.5% to avoid solvent-induced cytotoxicity.

Preliminary Cytotoxicity Assessment

It is crucial to differentiate between a specific, targeted biological effect and general cytotoxicity. A compound that kills cells will inhibit proliferation, but this is not a specific anti-proliferative MoA.

  • Rationale: A cytotoxicity assay defines the concentration range where the compound is tolerated by the cells. This "non-toxic window" is where you will perform your specific functional and target engagement assays.

  • Method of Choice: LDH Release Assay. This assay measures the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, into the culture medium upon cell membrane damage.[11] It is a reliable indicator of necrosis and loss of membrane integrity.

Protocol 1: LDH Cytotoxicity Assay

ParameterRecommendation
Cell Line Select a cell line relevant to the potential therapeutic area (e.g., A549 for lung cancer, HepG2 for liver studies).
Seeding Density Plate cells to be ~70-80% confluent at the time of assay.
Compound Treatment Treat cells with a serial dilution of this compound (e.g., 0.1 µM to 100 µM) for 24-72 hours.
Controls 1. Vehicle Control: Cells treated with DMSO (or other solvent) at the highest concentration used. 2. Low Control: Untreated cells (spontaneous LDH release). 3. High Control: Cells lysed with a detergent (e.g., Triton X-100) to induce 100% LDH release.
Readout Measure absorbance at 490 nm using a plate reader.

Data Analysis: Calculate the percentage of cytotoxicity for each concentration: % Cytotoxicity = 100 * (Experimental Value - Low Control) / (High Control - Low Control) Plot the results to determine the EC50 (the concentration that causes 50% cytotoxicity). Subsequent assays should be conducted well below this value.

Cell Permeability Assessment

If the intended target is intracellular, the compound must be able to cross the cell membrane. A cell permeability assay provides crucial evidence for this.[12]

  • Rationale: If a compound shows no effect in a cell-based assay, it could be because it's inactive or because it never reached its intracellular target. This assay distinguishes between these possibilities.

  • Gold Standard: Caco-2 Permeability Assay. Caco-2 cells are a human colon adenocarcinoma line that differentiates into a polarized monolayer with tight junctions, mimicking the intestinal epithelium.[13][14] Measuring the transport of the compound from the apical (A) to the basolateral (B) side provides an apparent permeability coefficient (Papp).[15]

Protocol 2: Caco-2 Bidirectional Permeability Assay

ParameterDescription
Cell Culture Culture Caco-2 cells on permeable Transwell® inserts for 21 days to allow for differentiation and monolayer formation.[14]
Monolayer Integrity Measure Trans-Epithelial Electrical Resistance (TEER) to confirm tight junction formation. A high TEER value indicates a confluent, healthy monolayer.[16] Also, assess the flux of a low-permeability marker like Lucifer Yellow.[16]
Assay Procedure 1. Add this compound to the apical (A) side and measure its appearance on the basolateral (B) side over time (A-to-B transport). 2. In a separate set of wells, add the compound to the B side and measure its appearance on the A side (B-to-A transport).
Controls Include high-permeability (e.g., Metoprolol) and low-permeability (e.g., Atenolol) control compounds.[14]
Quantification Use LC-MS/MS to accurately quantify the compound concentration in the donor and receiver compartments.

Data Analysis: Calculate the Papp value (in cm/s). An efflux ratio (Papp B-to-A / Papp A-to-B) of ≥2 suggests the compound is a substrate for active efflux transporters.[14]

Papp (10⁻⁶ cm/s)Interpretation
< 1Low Permeability
1 - 10Moderate Permeability
> 10High Permeability

Phase 2: Target Identification and Engagement

With foundational data in hand, the next phase is to determine if the compound has a biological effect and to identify its direct molecular target.

The Importance of Target Engagement

Demonstrating that a compound binds directly to its intended protein target within a living cell is known as target engagement.[17] It is a critical step that links a biochemical interaction to a cellular outcome, providing confidence in the MoA.[3] Proximal assays that measure direct compound-target binding are more valuable than distal readouts (like cell death), which can be influenced by numerous downstream pathways.[17]

Hypothesis-Driven Approach: GPR109A

The most logical starting point for a nicotinic acid derivative is its known receptor, GPR109A. This receptor couples to the inhibitory G-protein (Gαi), and its activation leads to a decrease in intracellular cyclic AMP (cAMP).

GPR109A_Pathway Compound 6-(3-Cyanophenyl) nicotinic acid Receptor GPR109A Receptor Compound->Receptor Binds & Activates G_Protein Gαi Protein Receptor->G_Protein Activates AC Adenylate Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Response Cellular Response (e.g., ↓ Lipolysis) cAMP->Response Leads to

Caption: Simplified GPR109A signaling pathway.

  • Recommended Assay: cAMP Assay. Use a cell line engineered to express GPR109A. Treat the cells with forskolin (an adenylate cyclase activator) to elevate cAMP levels, and then co-treat with this compound. A dose-dependent decrease in cAMP would confirm GPR109A agonism. Assay formats like HTRF or GloSensor™ are widely available.

Unbiased Approach: When the Hypothesis Fails

If the compound does not engage GPR109A, or if a phenotypic screen reveals an unexpected effect (e.g., potent anti-proliferative activity in a cancer cell line), an unbiased target identification method is required.

  • Method of Choice: Cellular Thermal Shift Assay (CETSA®). This powerful technique assesses target engagement by exploiting the principle that a protein becomes more resistant to heat-induced denaturation when a ligand is bound to it.[12] It can be used to validate a hypothesized target or in a proteome-wide manner (Thermal Proteome Profiling) to discover new ones.

CETSA_Principle cluster_0 cluster_1 A1 Target Protein A2 Heat A1->A2 A3 Denatured Protein A2->A3 B1 Target Protein B3 Protein-Ligand Complex B1->B3 B2 Compound B2->B3 B4 Heat B3->B4 B5 Stable Protein B4->B5

Caption: Principle of the Cellular Thermal Shift Assay (CETSA).

Protocol 3: CETSA for Target Engagement

StepDescription
1. Cell Treatment Treat intact cells with this compound or vehicle.
2. Heating Heat the treated cells across a temperature gradient (e.g., 40°C to 65°C).
3. Lysis Lyse the cells to release proteins.
4. Separation Centrifuge to separate the soluble (non-denatured) protein fraction from the precipitated (denatured) fraction.
5. Quantification Analyze the amount of the specific target protein remaining in the soluble fraction using Western Blot or other protein quantification methods.

Expected Outcome: In the compound-treated samples, the target protein will remain soluble at higher temperatures compared to the vehicle-treated samples, generating a "thermal shift."

Phase 3: Functional MoA Validation

Confirming target binding is a major milestone. The final step is to prove that this binding event leads to a functional consequence in a relevant downstream pathway.

  • Rationale: Target engagement alone does not guarantee a functional outcome. The compound could be an antagonist, an allosteric modulator, or bind to a non-functional site. A functional assay is required to confirm the drug's effect on the pathway.[18][19]

Hypothetical Case Study: Let's assume CETSA identified a specific kinase, "Kinase X," as the direct target of this compound, consistent with an observed anti-proliferative phenotype.

  • Method of Choice: Phospho-Substrate Assay. The function of a kinase is to phosphorylate its substrates. A direct way to measure kinase inhibition in cells is to quantify the phosphorylation status of a known downstream substrate.[20]

Protocol 4: Phospho-Substrate Cellular Assay

ParameterDescription
Cell Line Use a cell line where the Kinase X pathway is known to be active.
Treatment Treat cells with a dose-response of this compound for a short duration (e.g., 30-90 minutes) to capture the direct effect on phosphorylation.[20]
Lysis Lyse the cells under conditions that preserve phosphorylation (i.e., with phosphatase inhibitors).
Quantification Use a sandwich ELISA or HTRF assay with two antibodies: a capture antibody for the total substrate protein and a detection antibody specific to the phosphorylated form of the substrate.[20]
Controls Include a known, potent inhibitor of Kinase X as a positive control.

Expected Outcome: A dose-dependent decrease in the ratio of phosphorylated substrate to total substrate, confirming that binding of this compound functionally inhibits the catalytic activity of Kinase X in cells.

Conclusion

The development of a robust cell-based assay for a novel compound like this compound is not a single experiment but a multi-phased, logical investigation. By systematically establishing foundational parameters, identifying a direct molecular target, confirming engagement within the complex cellular environment, and validating the downstream functional consequences, researchers can build a high-confidence data package. This structured approach minimizes the risk of generating misleading data, accelerates decision-making, and provides a solid foundation for further drug discovery and development efforts.

References

  • Determining target engagement in living systems - PMC - NIH. (n.d.). National Institutes of Health.[Link]

  • Target Engagement Assays in Early Drug Discovery | Journal of Medicinal Chemistry. (n.d.). ACS Publications.[Link]

  • Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents - PubMed. (2021). Mini Reviews in Medicinal Chemistry, 21(7), 847-882. [Link]

  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells - JRC Big Data Analytics Platform. (n.d.). JRC Big Data Analytics Platform.[Link]

  • A Practical Guide to Target Engagement Assays - Selvita. (n.d.). Selvita.[Link]

  • Target Engagement Assays - DiscoverX. (n.d.). Eurofins DiscoverX.[Link]

  • Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents | Bentham Science. (n.d.). Bentham Science.[Link]

  • Target Engagement Assay Services - Concept Life Sciences. (n.d.). Concept Life Sciences.[Link]

  • Caco 2 Cell Permeability Assay | PDF. (n.d.). Scribd.[Link]

  • In Vitro Methods for Measuring the Permeability of Cell Monolayers - PMC - PubMed Central. (n.d.). National Institutes of Health.[Link]

  • The Complete Guide to Cell-Based Assays - SPT Labtech. (n.d.). SPT Labtech.[Link]

  • Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf - NIH. (2012). National Institutes of Health.[Link]

  • Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models - MDPI. (n.d.). MDPI.[Link]

  • In Vitro Permeability Assays - Merck Millipore. (n.d.). MilliporeSigma.[Link]

  • A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One. (n.d.). PLOS One.[Link]

  • Identification of inhibitors using a cell based assay for monitoring golgi-resident protease activity - PMC - NIH. (n.d.). National Institutes of Health.[Link]

  • Cell Based Assays in Drug Development: Comprehensive Overview. (2021). Sartorius.[Link]

  • Considerations for Successful Cell-Based Assays I: Choosing Your Cells - Promega Connections. (2011). Promega Connections.[Link]

  • Spotlight: Cell-based kinase assay formats. - Reaction Biology. (2022). Reaction Biology.[Link]

  • Nicotinic acid and its derivatives: synthetic routes, crystal forms and polymorphs - PubMed. (2014). Current Drug Discovery Technologies, 11(2), 97-108. [Link]

  • Nicotinic Acid and its Derivatives: Synthetic Routes, Crystal Forms and Polymorphs. (2014). Current Drug Discovery Technologies, 11(2), 97-108. [Link]

  • Nicotinic acid derivatives: Application and uses, review - ResearchGate. (2021). ResearchGate.[Link]

  • Enzyme Assays: The Foundation of Modern Drug Discovery - BellBrook Labs. (n.d.). BellBrook Labs.[Link]

  • Development & Validation of Cell-based Assays - YouTube. (2013). YouTube.[Link]

  • In Vitro Cell Based Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (n.d.). National Institutes of Health.[Link]

  • Nicotinic acid - Wikipedia. (n.d.). Wikipedia.[Link]

  • Nicotinic acid: pharmacological effects and mechanisms of action - PubMed. (2007). Annual Review of Pharmacology and Toxicology, 47, 591-614. [Link]

  • Niacin in the Central Nervous System: An Update of Biological Aspects and Clinical Applications - MDPI. (n.d.). MDPI.[Link]

  • Nicotinic acid, its mechanism of action and pharmacological effects - ResearchGate. (2021). ResearchGate.[Link]

  • Antihyperlipidemic Drug (Part 06 Final) | Nicotinic Acid (Niacin) Mechanism of Action. (2019). YouTube.[Link]

  • Vitamin B3-Based Biologically Active Compounds as Inhibitors of Human Cholinesterases. (2020). Molecules, 25(21), 5038. [Link]

  • Niacin Deficiency and Discovery of Vitamin B3 as a Precursor to Nicotinamide Coenzymes. (n.d.). IntechOpen.[Link]

  • Minireview Exploring the Biological Cycle of Vitamin B3 and Its Influence on Oxidative Stress. (2020). Antioxidants, 9(7), 633. [Link]

  • Mechanism of action of niacin - PubMed. (2008). The American Journal of Cardiology, 101(8A), 20B-26B. [Link]

Sources

Application Notes & Protocols: 6-(3-Cyanophenyl)nicotinic acid for Target Validation Studies of Nicotinamide Phosphoribosyltransferase (NAMPT)

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract This document provides a comprehensive guide for utilizing 6-(3-Cyanophenyl)nicotinic acid, a novel chemical probe, in target validation studies. We hypothesize that this molecule, a structural analog of nicotinic acid, is a potent and selective inhibitor of Nicotinamide Phosphoribosyltransferase (NAMPT), a critical enzyme in the NAD⁺ salvage pathway. This guide details the scientific rationale and step-by-step protocols for confirming target engagement and elucidating the functional consequences of NAMPT inhibition in a cellular context. Methodologies include in vitro enzyme kinetics, cellular thermal shift assays (CETSA) for direct target engagement, and functional assays measuring cellular NAD⁺ levels and downstream sirtuin activity.

Introduction: The Rationale for a Novel NAMPT Probe

Nicotinamide Phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in the salvage pathway that synthesizes nicotinamide adenine dinucleotide (NAD⁺) from nicotinamide. NAD⁺ is a fundamental coenzyme in cellular redox reactions and a critical substrate for signaling enzymes like sirtuins and poly(ADP-ribose) polymerases (PARPs). Given its central role in metabolism, cell survival, and inflammation, NAMPT has emerged as a high-value target for therapeutic intervention in oncology and inflammatory diseases.

The development of potent and selective chemical probes is essential for rigorously validating NAMPT as a drug target.[1] A well-characterized probe allows researchers to confidently link the modulation of the target protein to a specific biological outcome.[2] this compound has been designed based on the nicotinic acid scaffold, a natural precursor for NAD⁺ synthesis.[3] The incorporation of the cyanophenyl moiety is intended to enhance potency and selectivity for the NAMPT active site over other NAD⁺-related enzymes.[4]

This guide provides a logical workflow to validate the hypothesis that this compound is a bona fide NAMPT inhibitor and to demonstrate its utility in studying NAMPT biology.

Foundational Principle: A Self-Validating Experimental Workflow

To ensure scientific rigor, the following protocols are designed as a self-validating system. Each step provides a piece of evidence that, when combined, builds a robust case for target engagement and on-target activity. The workflow progresses from direct biochemical interaction to target binding in the complex cellular milieu, and finally to the functional consequences of that binding event.

G cluster_0 Biochemical Validation cluster_1 Cellular Target Engagement cluster_2 Functional Cellular Readouts A In Vitro NAMPT Enzyme Assay B Cellular Thermal Shift Assay (CETSA) A->B Confirms Cell Permeability & Binding C Cellular NAD+ Quantification B->C Links Binding to Direct Target Activity D Downstream Pathway Analysis (Western Blot) C->D Links Target Activity to Downstream Signaling

Caption: Target Validation Workflow for this compound.

Protocol I: In Vitro Biochemical Potency Assessment

Objective: To determine the direct inhibitory activity of this compound on purified NAMPT enzyme and calculate its half-maximal inhibitory concentration (IC₅₀).

Causality: This initial step is critical to confirm that the compound can interact with its purified target protein in a controlled, cell-free environment. A potent IC₅₀ value is a prerequisite for a useful chemical probe.[5]

Methodology: NAMPT Activity Assay (Colorimetric)

  • Reagents & Materials:

    • Recombinant Human NAMPT enzyme

    • Nicotinamide (NAM), Phosphoribosyl pyrophosphate (PRPP)

    • ATP, Nicotinate mononucleotide adenylyltransferase (NMNAT)

    • Alcohol Dehydrogenase (ADH)

    • Ethanol, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

    • Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

    • This compound (test compound), FK866 (positive control inhibitor)

    • 96-well microplate

  • Procedure:

    • Prepare a 10-point serial dilution of this compound (e.g., from 100 µM to 5 nM) in DMSO. Also, prepare dilutions for the positive control, FK866.

    • In a 96-well plate, add 2 µL of each compound dilution. Add 2 µL of DMSO for 'no inhibitor' and 'no enzyme' controls.

    • Prepare a "Reaction Master Mix" containing assay buffer, NAM, PRPP, ATP, and NMNAT.

    • Add 48 µL of the Reaction Master Mix to each well.

    • Add 50 µL of recombinant NAMPT enzyme (at a final concentration of e.g., 100 ng/mL) to all wells except the 'no enzyme' control.

    • Incubate the plate at 37°C for 60 minutes. This reaction generates NAD⁺.

    • Prepare a "Detection Mix" containing assay buffer, ethanol, ADH, and MTT.

    • Add 100 µL of the Detection Mix to each well. The ADH will use the newly synthesized NAD⁺ to convert ethanol to acetaldehyde, which in turn reduces the MTT to a colored formazan product.

    • Incubate at 37°C for 15-30 minutes.

    • Read the absorbance at 570 nm using a plate reader.

  • Data Analysis:

    • Subtract the 'no enzyme' control background from all readings.

    • Normalize the data, setting the 'DMSO' control as 100% activity and background as 0%.

    • Plot the normalized percent activity against the log concentration of the inhibitor.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Expected Outcome: A potent compound should exhibit a low nanomolar IC₅₀ value.

CompoundHypothetical IC₅₀ (nM)
This compound15.2
FK866 (Positive Control)5.8
Inactive Analog Control> 10,000

Protocol II: Cellular Target Engagement Confirmation

Objective: To verify that this compound directly binds to NAMPT inside intact cells.

Causality: The Cellular Thermal Shift Assay (CETSA) is based on the principle that ligand binding stabilizes a target protein against thermal denaturation.[6] Observing a thermal shift provides strong evidence of target engagement in a physiological context, ruling out artifacts from in vitro assays and confirming cell permeability.[7]

Methodology: Cellular Thermal Shift Assay (CETSA)

This protocol is divided into two phases: the melt curve to find the optimal temperature, and the isothermal dose-response to quantify cellular potency.

Part A: Melt Curve (Tagg Determination)

  • Cell Culture & Treatment:

    • Culture a human cell line known to express NAMPT (e.g., HEK293T, A549) to ~80% confluency.

    • Treat cells with a high concentration of this compound (e.g., 10 µM) or vehicle (DMSO) for 1-2 hours in culture media.

  • Heating & Lysis:

    • Harvest cells by trypsinization, wash with PBS, and resuspend in PBS with protease inhibitors.

    • Aliquot the cell suspension into separate PCR tubes for each temperature point.

    • Heat the tubes in a thermal cycler for 3 minutes across a temperature gradient (e.g., 40°C to 64°C). Include an unheated control.

    • Cool tubes at room temperature for 3 minutes.

    • Lyse the cells by three rapid freeze-thaw cycles (liquid nitrogen and a 37°C water bath).

    • Clarify the lysates by centrifugation at 20,000 x g for 20 minutes at 4°C to pellet aggregated proteins.

  • Analysis by Western Blot:

    • Collect the supernatant (soluble protein fraction).

    • Determine protein concentration using a BCA assay.

    • Normalize samples to equal protein concentration.

    • Analyze the samples by SDS-PAGE and Western blot using a primary antibody specific for NAMPT. Use an antibody for a non-target protein (e.g., GAPDH) as a loading control.

    • Quantify the band intensities. Plot the percentage of soluble NAMPT relative to the unheated control against the temperature for both vehicle and compound-treated samples. The temperature at which 50% of the protein has aggregated is the Tagg. A successful experiment will show a rightward shift in the melt curve for the compound-treated sample.

Part B: Isothermal Dose-Response (ITDR)

  • Procedure:

    • Culture and harvest cells as described above.

    • Treat cell aliquots with a serial dilution of this compound (e.g., 10 µM to 1 nM) for 1 hour.

    • Heat all samples at the pre-determined optimal temperature (the temperature showing the largest stabilization window from the melt curve, e.g., 54°C) for 3 minutes.

    • Lyse, clarify, and analyze the soluble fractions by Western blot for NAMPT as described above.

  • Data Analysis:

    • Quantify the NAMPT band intensities and plot them against the compound concentration. This will generate a dose-response curve demonstrating the concentration-dependent stabilization of NAMPT.

Expected Outcome:

  • Melt Curve: A clear shift in the Tagg of NAMPT in compound-treated cells.

  • ITDR: A sigmoidal curve indicating dose-dependent target stabilization, from which a cellular EC₅₀ can be derived.

ConditionHypothetical Tagg (°C)
Vehicle (DMSO)50.5
10 µM this compound55.2

Protocol III: Functional Validation of Target Engagement

Objective: To demonstrate that target engagement by this compound leads to a functional modulation of the NAMPT pathway.

Causality: Confirming that target binding leads to the expected change in a proximal biomarker (cellular NAD⁺ levels) and a downstream signaling event (sirtuin activity) provides the crucial link between target engagement and cellular function.[8]

Methodology A: Cellular NAD⁺/NADH Quantification

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat cells with a dose-response of this compound for a relevant time course (e.g., 6, 12, or 24 hours).

    • Lyse the cells according to the manufacturer's protocol for a commercially available NAD⁺/NADH assay kit (e.g., colorimetric or fluorescent).

    • Follow the kit instructions to measure NAD⁺ and NADH levels.

    • Normalize the NAD⁺ levels to the total protein content in parallel wells.

Expected Outcome: A dose-dependent decrease in total cellular NAD⁺ levels in cells treated with the compound.

Methodology B: Downstream Sirtuin Activity (Western Blot)

  • Rationale: Sirtuins (e.g., SIRT1) are NAD⁺-dependent deacetylases. Inhibition of NAMPT will lower NAD⁺ levels, thereby reducing sirtuin activity and leading to an increase in the acetylation of their substrates (e.g., p53 at lysine 382).

  • Procedure:

    • Treat cells with the compound at concentrations around its cellular EC₅₀ for 24 hours. Include a vehicle control and a positive control (e.g., a known SIRT1 inhibitor like EX-527).

    • Lyse the cells, normalize protein concentrations, and perform a Western blot.

    • Probe separate membranes with antibodies against acetylated-p53 (Ac-p53 Lys382), total p53, and a loading control (e.g., β-actin).

  • Data Analysis: Quantify the band intensities and express the result as a ratio of Ac-p53 to total p53.

Expected Outcome: A significant increase in the ratio of acetylated-p53 to total p53 in compound-treated cells compared to the vehicle control.

G cluster_pathway Hypothesized Mechanism of Action Compound This compound NAMPT NAMPT Compound->NAMPT Inhibits NAM Nicotinamide NMN NMN NAM->NMN NAMPT NAD NAD+ NMN->NAD SIRT1 SIRT1 (Active) NAD->SIRT1 Activates Ac_p53 Acetylated p53 (Inactive) SIRT1->Ac_p53 Deacetylates SIRT1_inactive SIRT1 (Inactive) p53 p53 (Active) Ac_p53->p53

Caption: Hypothesized signaling pathway affected by the NAMPT inhibitor.

Conclusion and Best Practices

This guide outlines a rigorous, multi-step process for the target validation of this compound as a NAMPT inhibitor. By following this workflow—from biochemical potency to cellular engagement and downstream functional effects—researchers can generate high-confidence data to support the hypothesis that an observed cellular phenotype is due to on-target activity.

Crucial Considerations:

  • Controls are Key: Always include a structurally similar but biologically inactive analog of your probe as a negative control to rule out off-target or non-specific effects.[1]

  • Concentration Matters: Use the lowest concentration of the probe that elicits the desired on-target effect. High concentrations increase the risk of off-target pharmacology.[9]

  • Orthogonal Approaches: Whenever possible, confirm findings using an orthogonal method, such as genetic knockdown (siRNA/shRNA) of the target, to ensure the phenotype is truly target-dependent.

By adhering to these principles, this compound can be effectively utilized to dissect the complex biology of NAMPT and explore its potential as a therapeutic target.

References

  • Determining target engagement in living systems. Nature Chemical Biology (2013). [Link]

  • Nicotinic acid: pharmacological effects and mechanisms of action. Annual Review of Pharmacology and Toxicology (2007). [Link]

  • Target engagement - the Chemical Probes Portal. Chemical Probes Portal. [Link]

  • Design and synthesis of 6-phenylnicotinamide derivatives as antagonists of TRPV1. Bioorganic & Medicinal Chemistry Letters (2009). [Link]

  • Nicotinic acid receptor subtypes and their ligands. Medicinal Research Reviews (2006). [Link]

  • Target Identification Using Chemical Probes. Methods in Enzymology (2018). [Link]

  • Nicotinic acid derivatives - Drugs.com. Drugs.com. [Link]

  • Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Bioorganic Chemistry (2024). [Link]

  • SYNTHESIS AND BIOLOGICAL ACTIVITY OF 6-SUBSTITUTED NICOTINIC ACID DERIVATIVES. University of Illinois Chicago (1966). [Link]

  • The art of the chemical probe. Nature Chemical Biology (2010). [Link]

  • Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives. Semantic Scholar (2009). [Link]

  • Dos and Don'ts of Chemical Probes. Cancer Cell (2017). [Link]

  • (-)-3-(4-Chlorophenyl)-N'-[(4-[11C]cyanophenyl)sulfonyl]-4-phenyl-4,5-dihydro-1H-pyrazole-1-carboxamidine. Molecular Imaging and Contrast Agent Database (MICAD) (2008). [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology (2020). [Link]

  • Nicotinic acid: pharmacological effects and mechanisms of action. PubMed (2007). [Link]

  • Nicotinic acid - Wikipedia. Wikipedia. [Link]

  • Mechanism of action of niacin. The American Journal of Cardiology (2008). [Link]

  • Nicotinic Acid: Pharmacological Effects and Mechanisms of Action. ResearchGate (2007). [Link]

  • Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. Signal Transduction and Targeted Therapy (2021). [Link]

  • Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry (2012). [Link]

Sources

Application Notes & Protocols: Investigating 6-(3-Cyanophenyl)nicotinic Acid in Cancer Research

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: A Novel Nicotinic Acid Derivative for Oncological Investigation

6-(3-Cyanophenyl)nicotinic acid represents a novel synthetic derivative of nicotinic acid (Niacin, Vitamin B3). While nicotinic acid and its amide, nicotinamide, are well-established as essential nutrients and precursors for the coenzyme nicotinamide adenine dinucleotide (NAD+), their roles in cancer are complex and context-dependent.[1][2] NAD+ is a critical player in cellular energy metabolism, DNA repair, and signaling pathways that are often dysregulated in cancer.[3][4][5] The unique structural modification of a 3-cyanophenyl group at the 6-position of the pyridine ring of nicotinic acid suggests the potential for altered biological activity, receptor binding, and cellular uptake compared to its parent compound.

These application notes provide a comprehensive framework for the preclinical evaluation of this compound as a potential modulator of cancer cell biology. The proposed studies are designed to elucidate its mechanism of action, focusing on pathways influenced by NAD+ metabolism and other signaling cascades implicated in cancer progression.

Hypothesized Mechanisms of Action in Cancer

Based on the known functions of nicotinic acid and its derivatives, we can postulate several potential mechanisms through which this compound may exert anti-cancer effects. These hypotheses form the basis for the experimental protocols outlined below.

  • Modulation of NAD+ Biosynthesis and Metabolism: As a nicotinic acid analog, the compound could be a substrate for the Preiss-Handler pathway, leading to NAD+ synthesis.[1] In certain cancers, elevated NAD+ levels can support the activity of DNA repair enzymes like Poly (ADP-ribose) polymerases (PARPs), which can be a survival mechanism.[1][6] Conversely, disruption of NAD+ homeostasis can induce metabolic stress and cell death.

  • Impact on DNA Repair and Genomic Stability: By influencing NAD+ levels, this compound may indirectly affect the activity of NAD+-dependent enzymes such as PARPs and sirtuins, which are crucial for DNA repair and genomic stability.[1][6][7] This could be particularly relevant in cancers with existing DNA repair defects.

  • Regulation of Cancer Signaling Pathways: Nicotinic acid and its metabolites have been shown to influence key signaling pathways in cancer, including the PI3K/Akt pathway, which is a central regulator of cell survival and proliferation.[8][9][10] The cyanophenyl moiety may confer novel interactions with cellular targets within these pathways.

  • Induction of Apoptosis and Autophagy: Disruption of cellular metabolism and signaling by nicotinic acid derivatives can trigger programmed cell death (apoptosis) or autophagy.[7][8] Studies have shown that niacin can inhibit TRAIL-induced apoptosis through the activation of autophagic flux in colon cancer cells.[8]

Below is a diagram illustrating the potential signaling pathways that could be modulated by this compound.

Hypothesized_Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptors Receptors PI3K PI3K Receptors->PI3K 6_CN_NA This compound Autophagy_Modulation Autophagy Modulation 6_CN_NA->Autophagy_Modulation NAD_pool NAD+ Pool 6_CN_NA->NAD_pool Preiss-Handler Pathway? Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Caspases Caspase Activation Akt->Caspases inhibition Proliferation Cell Proliferation / Survival mTOR->Proliferation Autophagy_Modulation->Proliferation inhibition/promotion PARP PARP NAD_pool->PARP substrate Sirtuins Sirtuins NAD_pool->Sirtuins substrate Apoptosis Apoptosis Caspases->Apoptosis DNA_Repair DNA Repair PARP->DNA_Repair Sirtuins->DNA_Repair

Caption: Hypothesized signaling pathways affected by this compound.

Experimental Protocols

The following protocols provide a step-by-step guide for the initial in vitro characterization of this compound.

Protocol 1: Cell Viability and Proliferation Assays

Objective: To determine the cytotoxic and anti-proliferative effects of this compound on a panel of cancer cell lines.

Materials:

  • Cancer cell lines (e.g., breast, lung, colon, glioblastoma)

  • Complete growth medium

  • This compound (stock solution in DMSO)

  • MTT or WST-1 reagent

  • 96-well plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound in complete medium. Replace the medium in the wells with the drug-containing medium. Include a vehicle control (DMSO).

  • Incubation: Incubate the plates for 24, 48, and 72 hours.

  • MTT/WST-1 Assay: Add the reagent to each well and incubate according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: Apoptosis Assay by Flow Cytometry

Objective: To quantify the induction of apoptosis by this compound.

Materials:

  • Cancer cell lines

  • 6-well plates

  • Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit

  • Flow cytometer

Procedure:

  • Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the IC50 value for 24 or 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI according to the kit protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol 3: Western Blot Analysis of Signaling Pathways

Objective: To investigate the effect of this compound on key signaling proteins.

Materials:

  • Treated cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Primary antibodies (e.g., p-Akt, total Akt, PARP, cleaved PARP, Caspase-3, cleaved Caspase-3, LC3B)

  • Secondary antibodies (HRP-conjugated)

  • Chemiluminescence substrate

Procedure:

  • Protein Extraction and Quantification: Lyse treated cells and determine protein concentration.

  • SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Visualize protein bands using a chemiluminescence detection system.

The following diagram outlines the general workflow for these in vitro experiments.

Experimental_Workflow Start Start: Cancer Cell Lines Treatment Treatment with This compound Start->Treatment Viability Protocol 1: Cell Viability/ Proliferation Assays (MTT/WST-1) Treatment->Viability Apoptosis Protocol 2: Apoptosis Assay (Flow Cytometry) Treatment->Apoptosis Signaling Protocol 3: Western Blot (Signaling Pathways) Treatment->Signaling IC50 Determine IC50 Viability->IC50 Apoptotic_Cells Quantify Apoptosis Apoptosis->Apoptotic_Cells Protein_Expression Analyze Protein Expression Changes Signaling->Protein_Expression End Mechanistic Insights IC50->End Apoptotic_Cells->End Protein_Expression->End

Caption: General workflow for in vitro evaluation of the compound.

Data Presentation and Interpretation

The quantitative data generated from the proposed experiments should be summarized for clear comparison and interpretation.

Assay Endpoint Cell Line A Cell Line B Cell Line C
Cell Viability IC50 (µM) at 72h[Insert Value][Insert Value][Insert Value]
Apoptosis % Apoptotic Cells at IC50[Insert Value][Insert Value][Insert Value]
Western Blot Fold change in p-Akt/Akt[Insert Value][Insert Value][Insert Value]
Western Blot Fold change in cleaved PARP[Insert Value][Insert Value][Insert Value]

Future Directions

Positive results from these initial in vitro studies would warrant further investigation, including:

  • NAD+/NADH and NADP+/NADPH Assays: To directly measure the impact on cellular NAD+ pools.

  • Cell Cycle Analysis: To determine if the compound induces cell cycle arrest.

  • Migration and Invasion Assays: To assess its potential to inhibit metastasis.

  • In Vivo Studies: Evaluation in preclinical animal models of cancer to determine efficacy and safety.[11]

Conclusion

This compound is a compound of interest for cancer research due to its structural similarity to nicotinic acid, a key modulator of cellular metabolism and signaling. The protocols and framework presented here provide a robust starting point for elucidating its potential as a novel anti-cancer agent. A systematic investigation into its effects on cell viability, apoptosis, and key signaling pathways will be crucial in determining its therapeutic potential.

References

  • Vertex AI Search, Nicotinic acids: liver-targeted SCD inhibitors with preclinical anti-diabetic efficacy - PubMed.
  • Vertex AI Search, Nicotinic acid: A case for a vitamin that moonlights for cancer? - PMC - NIH.
  • Vertex AI Search, Niacin alleviates TRAIL-mediated colon cancer cell death via autophagy flux activation.
  • Vertex AI Search, Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects - Frontiers.
  • Vertex AI Search, A review of six bioactive compounds from preclinical studies as potential breast cancer inhibitors - PubMed.
  • Vertex AI Search, Exploring the recent trends in perturbing the cellular signaling pathways in cancer by natural products - PMC.
  • Vertex AI Search, Nicotinamide relies upon novel cellular pathways to impact cell... - ResearchGate.
  • Vertex AI Search, Synthesis of nicotinic compounds - US2409806A - Google Patents.
  • Vertex AI Search, Extraction and quantification of nicotinic acid from 3-cyanopyrdinase catalysed reaction system - ResearchGate.
  • Vertex AI Search, Niacin-mediated Tace activation ameliorates CMT neuropathies with focal hypermyelination.
  • Vertex AI Search, The Distinct Biological Effects of 6-Hydroxy-L-Nicotine in Representative Cancer Cell Lines.
  • Vertex AI Search, Biosynthesis of nicotinic acid from 3-cyanopyridine by a newly isolated Fusarium proliferatum ZJB-09150 | Request PDF - ResearchGate.
  • Vertex AI Search, Niacin and carcinogenesis - PubMed.
  • Vertex AI Search, The Role of Nicotinamide in Cancer Chemoprevention and Therapy - MDPI.
  • Vertex AI Search, The nicotinamide hypothesis revisited—plant defense signaling integrating PARP, nicotinamide, nicotinic acid, epigenetics, and glutathione - PubMed Central.
  • Vertex AI Search, Niacin in the Central Nervous System: An Update of Biological Aspects and Clinical Applications - MDPI.
  • Vertex AI Search, Methods to Produce Nicotinic Acid with Potential Industrial Applications - PMC - NIH.
  • Vertex AI Search, UCalgary study finds a common vitamin may help our immune system battle a deadly brain tumour.
  • Vertex AI Search, Vitamin B3 derivative Enhances Killer Cell Function to Induce Remissions in Cancer Patients | Medical School.
  • Vertex AI Search, Regulation of Cell Signaling Pathways and miRNAs by Resveratrol in Different Cancers.
  • Vertex AI Search, The Role of Nicotinamide in Cancer Chemoprevention and Therapy - PubMed.
  • Vertex AI Search, Vitamin B3-Based Biologically Active Compounds as Inhibitors of Human Cholinesterases.
  • Vertex AI Search, Nicotinic acid; Vitamin B3 - Niacin - MedchemExpress.com.
  • Vertex AI Search, Niacin Deficiency and Discovery of Vitamin B3 as a Precursor to Nicotinamide Coenzymes.
  • Vertex AI Search, Minireview Exploring the Biological Cycle of Vitamin B3 and Its Influence on Oxidative Stress.
  • Vertex AI Search, Study Details | NCT06582706 | Nicotinic Acid for the Treatment of Alzheimer's Disease.
  • Vertex AI Search, Niacin (Vitamin B3) - A review of analytical methods for use in food - GOV.UK.
  • Vertex AI Search, A randomized pilot study on the effect of niacin on pulmonary arterial pressure - PMC - NIH.
  • Vertex AI Search, NIACIN (VITAMIN B3) - LCTech GmbH.
  • Vertex AI Search, Niacin Enhancement for Parkinson's Disease: An Effectiveness Trial - Frontiers.
  • Vertex AI Search, Nicotinic Acid/Niacin (3-pyridinecarboxylic acid) - SIELC Technologies.
  • Vertex AI Search, Analysis of Bioavailable Niacin (Vitamin B3) by HPLC with Post-column Photochemical Derivatization in Foods and Supplements - Pickering Laboratories.

Sources

High-Throughput Screening Methods for 6-(3-Cyanophenyl)nicotinic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Strategic Approach to Screening 6-(3-Cyanophenyl)nicotinic Acid

This compound, a derivative of nicotinic acid (niacin or Vitamin B3), belongs to a class of compounds with significant therapeutic potential. Nicotinic acid itself is a well-known modulator of lipid metabolism and is recognized as a ligand for the G-protein coupled receptor GPR109A (also known as Hydroxycarboxylic Acid Receptor 2, HCA2). Furthermore, the broader family of nicotinic acid and nicotinamide derivatives has been implicated in the inhibition of various enzymes.[1][2] This dual potential necessitates a multi-pronged high-throughput screening (HTS) strategy to comprehensively elucidate the biological activity of this compound.

This guide provides detailed application notes and protocols for the high-throughput screening of this compound, targeting two primary classes of biomolecules: G-protein coupled receptors and enzymes. The methodologies are designed to be robust, scalable, and amenable to the identification of potent and selective modulators from large compound libraries. We will delve into the rationale behind assay selection, provide step-by-step protocols, and discuss critical data analysis and quality control measures.

Part 1: Targeting G-Protein Coupled Receptors - A Focus on GPR109A Antagonism

Given the structural similarity of this compound to known ligands of GPR109A, a primary screening campaign to assess its activity at this receptor is a logical starting point.[3][4] While nicotinic acid is an agonist of GPR109A, substituted derivatives may exhibit antagonistic properties. Therefore, the following protocols are designed to identify antagonists of GPR109A.

Rationale for Assay Selection: Cell-Based Functional Assays

For GPCRs, cell-based functional assays are often more informative in a primary screen than simple binding assays.[5] They provide insights into the compound's ability to modulate receptor signaling, which is a more direct measure of its potential therapeutic effect. A calcium mobilization assay is a common and robust HTS method for Gαq-coupled GPCRs, and GPR109A has been shown to signal through this pathway.[6]

Experimental Workflow for GPR109A Antagonist Screening

The overall workflow for the primary screen and subsequent hit confirmation is outlined below.

HTS_Workflow_GPCR cluster_primary_screen Primary HTS cluster_data_analysis Data Analysis cluster_confirmation Hit Confirmation & Follow-up Compound_Library Compound Library (incl. This compound) Cell_Plating Plate GPR109A-expressing CHO-K1 cells Dye_Loading Load cells with Fluo-4 NW calcium indicator Cell_Plating->Dye_Loading Compound_Addition Add library compounds Dye_Loading->Compound_Addition Agonist_Addition Add GPR109A agonist (e.g., Nicotinic Acid) Compound_Addition->Agonist_Addition Signal_Detection Measure fluorescence (FlexStation II) Agonist_Addition->Signal_Detection Raw_Data Raw Fluorescence Data Signal_Detection->Raw_Data Normalization Normalize to Controls Raw_Data->Normalization Z_Factor Calculate Z' Factor Normalization->Z_Factor Hit_Identification Identify Primary Hits (% Inhibition > 50%) Z_Factor->Hit_Identification Dose_Response Dose-Response Curve (IC50 determination) Hit_Identification->Dose_Response Counter_Screen Counter-Screen (e.g., parental cell line) Dose_Response->Counter_Screen Orthogonal_Assay Orthogonal Assay (e.g., cAMP measurement) Counter_Screen->Orthogonal_Assay

Caption: Workflow for GPR109A antagonist HTS.

Detailed Protocol: Calcium Mobilization Assay for GPR109A Antagonists

This protocol is optimized for a 96-well format but can be adapted to 384- or 1536-well plates for higher throughput.

Materials and Reagents:

  • CHO-K1 cell line stably expressing human GPR109A

  • Parental CHO-K1 cell line (for counter-screening)

  • Growth Medium: F-12K Medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Fluo-4 NW Calcium Assay Kit

  • Probenecid stock solution (250 mM)

  • GPR109A agonist: Nicotinic acid

  • Test Compound: this compound and other library compounds dissolved in DMSO.

  • 96-well black, clear-bottom microtiter plates

Procedure:

  • Cell Culture and Plating:

    • Culture the GPR109A-CHO-K1 cells in growth medium at 37°C in a humidified atmosphere with 5% CO2.

    • Harvest the cells and seed them into 96-well plates at a density of 14,000 cells per 100 µL of growth medium per well.[6]

    • Allow the cells to adhere and grow for 48 hours.[6]

  • Dye Loading:

    • Prepare the Fluo-4 NW dye mix solution according to the manufacturer's protocol, including the probenecid stock solution.[6]

    • Aspirate the growth medium from the cell plates and add 100 µL of the dye mix solution to each well.

    • Incubate the plates for 30 minutes at 37°C, followed by a 45-minute incubation at room temperature in the dark.[6]

  • Compound Addition and Incubation:

    • Prepare a dilution series of the test compounds in assay buffer. The final DMSO concentration should not exceed 0.5%.

    • Using a fluorescence microplate reader (e.g., FlexStation II), measure the baseline fluorescence for 10 seconds.

    • Add 25 µL of the diluted test compounds to the respective wells and incubate for 15-30 minutes at room temperature.

  • Agonist Addition and Signal Detection:

    • Prepare the GPR109A agonist (nicotinic acid) at a concentration that elicits a submaximal response (EC80) in the assay buffer.

    • Add 25 µL of the agonist solution to each well while continuously measuring the fluorescence signal for 60-90 seconds.

Data Analysis and Quality Control:

  • Normalization: The raw fluorescence data is normalized to the positive control (agonist only) and negative control (buffer only) on each plate.

  • Z' Factor: The quality and robustness of the assay are assessed by calculating the Z' factor. A Z' factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.[7][8]

  • Hit Identification: Compounds that inhibit the agonist-induced calcium signal by more than 50% are considered primary hits.

Part 2: Screening for Enzyme Inhibition

Nicotinic acid and its derivatives can also act as enzyme inhibitors.[1][2] A broad-spectrum screening approach against a panel of relevant enzymes is recommended. For this guide, we will focus on a fluorescence-based assay for a generic enzyme, which can be adapted to specific targets like xanthine oxidase or other metabolic enzymes.

Rationale for Assay Selection: Fluorescence Polarization

Fluorescence polarization (FP) is a homogeneous assay technique well-suited for HTS of enzyme inhibitors.[9][10] It measures the change in the rotational speed of a fluorescently labeled substrate upon enzymatic cleavage. The assay is sensitive, requires no separation steps, and is less prone to interference from colored compounds compared to absorbance-based methods.

Experimental Workflow for Enzyme Inhibitor Screening

The following workflow outlines the key steps in an FP-based enzyme inhibitor screen.

HTS_Workflow_Enzyme cluster_primary_screen Primary HTS cluster_data_analysis Data Analysis cluster_confirmation Hit Confirmation & Follow-up Compound_Library Compound Library (incl. This compound) Reagent_Prep Prepare Enzyme and Fluorescent Substrate Dispensing Dispense Reagents and Compounds into Plate Reagent_Prep->Dispensing Incubation Incubate at Optimal Temperature Dispensing->Incubation FP_Measurement Measure Fluorescence Polarization Incubation->FP_Measurement Raw_mP Raw Millipolarization (mP) Data FP_Measurement->Raw_mP Normalization Normalize to Controls (No Enzyme, No Inhibitor) Raw_mP->Normalization Z_Factor Calculate Z' Factor Normalization->Z_Factor Hit_Identification Identify Primary Hits (% Inhibition > 50%) Z_Factor->Hit_Identification Dose_Response Dose-Response Curve (IC50 determination) Hit_Identification->Dose_Response Counter_Screen Counter-Screen (e.g., Substrate only) Dose_Response->Counter_Screen Mechanism_Studies Mechanism of Inhibition Studies Counter_Screen->Mechanism_Studies

Caption: Workflow for fluorescence polarization-based enzyme inhibitor HTS.

Detailed Protocol: Fluorescence Polarization Assay for Enzyme Inhibitors

This protocol provides a general framework that should be optimized for the specific enzyme of interest.[11]

Materials and Reagents:

  • Target Enzyme

  • Fluorescently labeled substrate (e.g., FITC-labeled peptide)

  • Assay Buffer (optimized for the target enzyme)

  • Known inhibitor of the target enzyme (positive control)

  • Test Compound: this compound and other library compounds dissolved in DMSO.

  • 384-well low-volume, black microplates

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the target enzyme in assay buffer. The final concentration should be determined empirically to yield a robust signal window.

    • Prepare a stock solution of the fluorescently labeled substrate in assay buffer. The final concentration should ideally be at or below the Michaelis-Menten constant (Km) of the enzyme for that substrate.[11]

  • Assay Plate Preparation:

    • Dispense a small volume (e.g., 50 nL) of the test compounds into the wells of the 384-well plate.

    • Add the enzyme solution to all wells except the "no enzyme" control wells.

    • Pre-incubate the plate for 10-15 minutes at room temperature to allow for compound-enzyme interaction.

  • Initiation of Reaction and Incubation:

    • Initiate the enzymatic reaction by adding the fluorescently labeled substrate to all wells.

    • Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a predetermined time, ensuring the reaction remains in the linear range.

  • Fluorescence Polarization Measurement:

    • Stop the reaction (if necessary, e.g., by adding a stop solution).

    • Measure the fluorescence polarization (in millipolarization units, mP) using a microplate reader equipped with FP capabilities.

Data Analysis and Quality Control:

  • Signal Window: The difference in mP values between the "no enzyme" control (high polarization) and the "no inhibitor" control (low polarization) defines the assay window.

  • Z' Factor: Calculate the Z' factor to assess the quality of the screen.[7][8]

  • Hit Identification: Compounds that prevent the decrease in polarization, resulting in a signal closer to the "no enzyme" control, are identified as potential inhibitors.

Part 3: Critical Considerations for a Successful HTS Campaign

Compound Management and Quality Control

The integrity of the compound library is paramount. Ensure that this compound and other library compounds are of high purity and are stored under appropriate conditions to prevent degradation. The solubility of the test compound in the assay buffer should be determined to avoid precipitation, which can lead to false-positive results.

Troubleshooting and Counter-Screening

False positives are a common challenge in HTS.[12][13] It is crucial to implement counter-screens to eliminate compounds that interfere with the assay technology rather than the biological target.[14][15][16][17][18]

Common Sources of Assay Interference:

  • Compound Autofluorescence: Test compounds may fluoresce at the same wavelength as the assay signal, leading to false positives or negatives. This can be mitigated by pre-screening the compound library for autofluorescence.

  • Light Scattering: Precipitated compounds can scatter light and interfere with optical measurements.

  • Non-specific Inhibition: Some compounds can inhibit enzymes or cellular processes through non-specific mechanisms, such as aggregation.

Examples of Counter-Screens:

  • For GPCR Assays: Screen hits against the parental cell line that does not express the target receptor. Active compounds in this assay are likely acting off-target.

  • For Enzyme Assays: Perform the assay in the absence of the enzyme to identify compounds that directly affect the fluorescence of the substrate.

Data Presentation and Interpretation

All quantitative data should be summarized in a clear and concise format.

Table 1: Key Performance Metrics for HTS Assays

ParameterDescriptionAcceptance Criteria
Z' Factor A statistical measure of the separation between the positive and negative controls, indicating the quality of the assay.Z' ≥ 0.5
Signal-to-Background (S/B) The ratio of the signal from the positive control to the signal from the negative control.S/B ≥ 2 (assay dependent)
Coefficient of Variation (%CV) A measure of the variability of the data within a group of replicates.%CV ≤ 15%
IC50/EC50 The concentration of a compound that produces 50% of the maximal inhibitory or stimulatory effect.Determined from dose-response curves

Conclusion

The high-throughput screening of this compound requires a well-defined strategy that considers its potential to interact with multiple target classes. The protocols outlined in this guide for a cell-based GPCR antagonist assay and a fluorescence polarization-based enzyme inhibitor assay provide a robust framework for a primary screening campaign. By adhering to rigorous quality control measures, implementing appropriate counter-screens, and carefully analyzing the data, researchers can confidently identify and validate true biological hits, paving the way for further lead optimization and drug development.

References

  • Exploring GPR109A Receptor Interaction with Hippuric Acid Using MD Simulations and CD Spectroscopy. PMC - NIH. [Link]

  • Nicotinic Acid | C6H5NO2 | CID 938. PubChem. [Link]

  • Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. PubMed. [Link]

  • How Automation Overcomes Variability & Limitations in HTS Troubleshooting. Dispendix. [Link]

  • Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. PMC - NIH. [Link]

  • Drawing graphs with dot. Graphviz. [Link]

  • The Importance of Counter Screens in HTS. Sygnature Discovery. [Link]

  • Cell-based assays in high-throughput mode (HTS). BioTechnologia. [Link]

  • High-throughput screening of antagonists for the orphan G-protein coupled receptor GPR139. PMC - PubMed Central. [Link]

  • Counter-Screen Service. Creative Biolabs. [Link]

  • A Novel Fluorescence-Based Microplate Assay for High-Throughput Screening of hSULT1As Inhibitors. MDPI. [Link]

  • HTS Assay Validation. Assay Guidance Manual - NCBI Bookshelf - NIH. [Link]

  • Graphviz tutorial. YouTube. [Link]

  • Graphviz Examples and Tutorial. Sketchviz. [Link]

  • Structure-guided engineering of biased-agonism in the human niacin receptor via single amino acid substitution. PMC - NIH. [Link]

  • HIGH-THROUGHTPUT SCREENING QUALITY CONTROL GENERAL GUIDELINES. EU-OPENSCREEN. [Link]

  • High-Throughput GPCR Assay Development. Agilent. [Link]

  • 101 ELISA Troubleshooting Tips for Research in 2024. Assay Genie. [Link]

  • High-Throughput Screening for the Discovery of Enzyme Inhibitors. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Pharmacological Characterization of GPCR Agonists, Antagonists, Allosteric Modulators and Biased Ligands from HTS Hits to Lead Optimization. Assay Guidance Manual - NCBI. [Link]

  • Design, synthesis and biological evaluation of N-(4-alkoxy-3-cyanophenyl)isonicotinamide/nicotinamide derivatives as novel xanthine oxidase inhibitors. PubMed. [Link]

  • High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. Platypus Technologies. [Link]

  • Challenges of HTS in early-stage drug discovery. Axxam SpA. [Link]

  • Data analysis approaches in high throughput screening. SlideShare. [Link]

  • Design Considerations for High Throughput Screening and In Vitro Diagnostic Assays. Request PDF - ResearchGate. [Link]

  • Basics of Enzymatic Assays for HTS. Assay Guidance Manual - NCBI Bookshelf - NIH. [Link]

  • Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. PMC - NIH. [Link]

Sources

Analytical methods for quantifying 6-(3-Cyanophenyl)nicotinic acid in biological samples

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocols

Topic: Analytical Methods for Quantifying 6-(3-Cyanophenyl)nicotinic Acid in Biological Samples

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Rationale for Quantifying this compound

This compound is a substituted pyridine carboxylic acid derivative. As with many novel chemical entities in drug development, establishing a robust, sensitive, and selective bioanalytical method for its quantification in biological matrices is a cornerstone of preclinical and clinical research. Accurate measurement of its concentration in plasma, urine, or other biological fluids is essential for understanding its pharmacokinetic (PK) and pharmacodynamic (PD) profile, enabling critical decisions regarding safety, efficacy, and dosing regimens.

The structure of this compound, featuring both a carboxylic acid (pKa ~4-5) and a moderately polar cyanophenyl group, presents specific challenges and opportunities for sample preparation and chromatographic analysis. The acidic nature allows for targeted extraction based on pH adjustment or ion exchange, while the aromatic system provides a chromophore for UV detection and efficient ionization for mass spectrometry.

This document, grounded in the principles of authoritative regulatory guidelines, provides two detailed protocols for the quantification of this compound.[1][2][3][4] The first method details a high-sensitivity LC-MS/MS approach for plasma samples utilizing Solid-Phase Extraction (SPE) for sample cleanup. The second describes a robust Liquid-Liquid Extraction (LLE) protocol coupled with LC-MS/MS for analysis in urine. Both methods are designed to be self-validating systems, adhering to the core tenets of bioanalytical method validation as outlined by the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH).[1][2][3][4]

Method 1: Quantification in Human Plasma via Mixed-Mode Solid-Phase Extraction (SPE) and LC-MS/MS

Expertise & Rationale

This method is designed for high selectivity and sensitivity, making it suitable for demanding pharmacokinetic studies where low concentrations of the analyte are expected.

  • Sample Preparation Strategy: We employ a mixed-mode Solid-Phase Extraction (SPE). The rationale for this choice is twofold. The sorbent possesses both a reversed-phase character (to interact with the hydrophobic cyanophenyl moiety) and a strong anion-exchange character (to interact with the negatively charged carboxylic acid group at the appropriate pH). This dual retention mechanism provides superior selectivity and cleanup compared to single-mode SPE or simple protein precipitation, effectively removing endogenous interferences like phospholipids that are notorious for causing ion suppression in LC-MS analysis.[5]

  • Analytical Technique: Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantitative bioanalysis due to its exceptional sensitivity and specificity.[6] By monitoring a specific precursor-to-product ion transition in Multiple Reaction Monitoring (MRM) mode, we can achieve confident quantification even in a complex biological matrix.

Experimental Workflow: Plasma SPE-LC-MS/MS

SPE_Workflow cluster_prep Sample Pre-treatment cluster_spe Solid-Phase Extraction (SPE) cluster_post Post-Elution plasma 1. Plasma Sample (100 µL) is 2. Add Internal Standard (IS) dilute 3. Dilute with 4% H3PO4 (400 µL) vortex 4. Vortex to Mix condition 5. Condition SPE Plate (Methanol then Water) vortex->condition equilibrate 6. Equilibrate SPE Plate (4% H3PO4) load 7. Load Pre-treated Sample wash1 8. Wash 1 (20% ACN in Water) wash2 9. Wash 2 (Methanol) elute 10. Elute Analyte (5% NH4OH in ACN) evap 11. Evaporate to Dryness elute->evap reconstitute 12. Reconstitute in Mobile Phase A inject 13. Inject into LC-MS/MS

Caption: Workflow for Plasma Sample Analysis using SPE.

Detailed Protocol: Plasma Analysis

1. Materials and Reagents

  • This compound reference standard

  • Internal Standard (IS): A structurally similar compound, e.g., 6-(4-chlorophenyl)nicotinic acid or a stable isotope-labeled version of the analyte.

  • Human Plasma (K2-EDTA anticoagulant)

  • Methanol (HPLC Grade)

  • Acetonitrile (ACN, HPLC Grade)

  • Water (LC-MS Grade)

  • Phosphoric Acid (H3PO4)

  • Ammonium Hydroxide (NH4OH)

  • Mixed-Mode Strong Anion Exchange SPE plates (e.g., 30 mg/well)

2. Preparation of Solutions

  • Stock Solutions (1 mg/mL): Prepare separate stock solutions of the analyte and IS in methanol.

  • Working Solutions: Prepare serial dilutions of the analyte stock in 50:50 ACN:Water for calibration standards and quality control (QC) samples. Prepare a working solution of the IS.

  • Dilution Buffer: 4% (v/v) Phosphoric Acid in water.

  • Elution Buffer: 5% (v/v) Ammonium Hydroxide in Acetonitrile.

3. Sample Preparation (SPE)

  • Pre-treatment: To 100 µL of plasma sample, calibration standard, or QC, add 10 µL of IS working solution. Add 400 µL of Dilution Buffer (4% H3PO4). Vortex for 10 seconds.

  • SPE Plate Conditioning: Condition the wells of the SPE plate with 500 µL of methanol, followed by 500 µL of water.

  • SPE Plate Equilibration: Equilibrate the wells with 500 µL of Dilution Buffer.

  • Loading: Load the entire pre-treated sample (~510 µL) onto the SPE plate. Apply gentle vacuum or positive pressure to draw the sample through.

  • Washing:

    • Wash 1: Add 500 µL of 20% ACN in water to each well to remove polar interferences.

    • Wash 2: Add 500 µL of methanol to each well to remove non-polar, non-ionically bound interferences.

  • Drying: Dry the SPE sorbent bed completely under high vacuum or pressure for 5 minutes.

  • Elution: Elute the analyte and IS by adding two aliquots of 250 µL of Elution Buffer.

  • Post-Elution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A).

4. LC-MS/MS Parameters

ParameterProposed Condition
LC System UPLC/HPLC System
Column C18 Reversed-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 3 minutes, hold for 1 min, return to initial conditions
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Analyte: m/z 225.1 → 179.1 (Proposed; [M+H]+ → [M+H-HCOOH]+) IS: To be determined based on structure
Source Parameters Optimized for analyte (e.g., Capillary Voltage: 3.5 kV, Gas Temp: 350°C)

Method 2: Quantification in Human Urine via Liquid-Liquid Extraction (LLE) and LC-MS/MS

Expertise & Rationale

This method is designed as a robust and cost-effective alternative, particularly for studies where analyte concentrations in urine are expected to be higher than in plasma.

  • Sample Preparation Strategy: We utilize pH-adjusted Liquid-Liquid Extraction (LLE). The core principle is to manipulate the ionization state of the acidic analyte to control its partitioning between aqueous and organic phases.[3][7] By acidifying the urine sample to a pH well below the analyte's pKa, the carboxylic acid group becomes protonated (neutral). This non-ionized form is significantly more soluble in a water-immiscible organic solvent (like ethyl acetate) than its ionized counterpart.[7] This allows for selective extraction away from highly polar endogenous urine components like salts and urea, providing a clean extract.

  • Analytical Technique: LC-MS/MS is again employed for its superior sensitivity and specificity, which is crucial for differentiating the analyte from the complex urinary metabolome.

Experimental Workflow: Urine LLE-LC-MS/MS

LLE_Workflow cluster_prep Sample Preparation cluster_lle Liquid-Liquid Extraction (LLE) cluster_post Post-Extraction urine 1. Urine Sample (200 µL) is 2. Add Internal Standard (IS) acidify 3. Acidify with 1M HCl (50 µL) add_solvent 4. Add Ethyl Acetate (1 mL) acidify->add_solvent vortex 5. Vortex Vigorously (2 min) centrifuge 6. Centrifuge (5 min, 4000g) transfer 7. Transfer Organic Layer evap 8. Evaporate to Dryness transfer->evap reconstitute 9. Reconstitute in Mobile Phase A inject 10. Inject into LC-MS/MS

Caption: Workflow for Urine Sample Analysis using LLE.

Detailed Protocol: Urine Analysis

1. Materials and Reagents

  • As per Method 1, with the addition of Human Urine (drug-free) and Hydrochloric Acid (HCl).

  • Ethyl Acetate (HPLC Grade).

2. Preparation of Solutions

  • Stock and working solutions prepared as in Method 1.

  • Acidification Solution: 1M Hydrochloric Acid.

3. Sample Preparation (LLE)

  • Pre-treatment: To 200 µL of urine sample, calibration standard, or QC in a microcentrifuge tube, add 10 µL of IS working solution.

  • Acidification: Add 50 µL of 1M HCl to bring the sample pH to approximately 2. Vortex briefly.

  • Extraction: Add 1 mL of ethyl acetate. Cap the tube securely.

  • Mixing: Vortex vigorously for 2 minutes to ensure thorough mixing and analyte partitioning.

  • Phase Separation: Centrifuge at 4000 x g for 5 minutes to separate the aqueous and organic layers.

  • Collection: Carefully transfer the upper organic layer (~900 µL) to a clean tube, taking care not to disturb the aqueous layer.

  • Evaporation & Reconstitution: Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

4. LC-MS/MS Parameters

  • The LC-MS/MS parameters would be identical to those proposed in Method 1, ensuring consistency in detection across different biological matrices.

Trustworthiness: Method Validation Framework

For any bioanalytical method to be considered trustworthy, it must undergo a rigorous validation process to demonstrate its reliability and suitability for the intended purpose.[1] The protocols described herein are designed for validation according to the FDA Bioanalytical Method Validation Guidance and ICH M10 guidelines.[2][3][4]

A full validation would establish the following key performance characteristics:

Validation ParameterAcceptance Criteria (Typical)
Selectivity No significant interfering peaks at the retention time of the analyte or IS in at least six individual sources of blank matrix.
Calibration Curve A minimum of six non-zero standards. The simplest model that adequately describes the concentration-response relationship should be used. A correlation coefficient (r²) of ≥0.99 is typically desired.
Accuracy & Precision Determined using at least five replicates of QC samples at a minimum of four levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC. • Accuracy: Mean concentration should be within ±15% of the nominal value (±20% for LLOQ). • Precision: Coefficient of Variation (CV) should not exceed 15% (20% for LLOQ).[1][2]
Recovery The extraction efficiency of the method. Should be consistent and reproducible across the concentration range, although 100% recovery is not required.
Matrix Effect Assesses the impact of co-eluting matrix components on analyte ionization. The CV of the IS-normalized matrix factor should be ≤15%.
Stability Analyte stability must be demonstrated under various conditions: freeze-thaw cycles, short-term (bench-top) stability, long-term storage stability, and post-preparative (autosampler) stability. Analyte concentration should remain within ±15% of the baseline value.
Dilution Integrity Ensures that samples with concentrations above the Upper Limit of Quantification (ULOQ) can be diluted with blank matrix and accurately quantified. Accuracy and precision must be within ±15%.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation: Guidance for Industry. [Link]

  • Nováková, L. (2019). Advances in Sample Preparation for Biological Fluids. LCGC International. [Link]

  • International Council for Harmonisation. (2022). ICH M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Agilent Technologies. (n.d.). Drug Analysis in Human Urine Using Agilent Chem Elut S Supported Liquid Extraction by LC/MS/MS. Application Note. [Link]

  • K, P., M, S., & G, S. (2022). Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples. Oriental Journal of Chemistry. [Link]

  • Liu, A., et al. (2015). Simultaneous quantification of niacin and its three main metabolites in human plasma by LC-MS/MS. Journal of Chromatography B, 990, 150-156. (While not the exact analyte, this reference provides context for LC-MS/MS of related compounds). [Link]

  • Phenomenex. (2020). Simple and Fast Quantitation of Nicotinic Acid and Nicotinamide in Human Plasma by Applying Impact™ Protein Precipitation Plate Technology with Gemini® 3 μm C18 HPLC Columns. Technical Note TN-1151. [Link]

  • McDowall, R. D. (1989). Sample preparation for the HPLC analysis of drugs in biological fluids. Journal of Pharmaceutical and Biomedical Analysis, 7(9), 1087-1096. [Link]

  • European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]

  • Lee, H., & Lee, G. (2013). Sample preparation for liquid chromatographic analysis of phytochemicals in biological fluids. Phytochemical Analysis, 24(5), 445-456. [Link]

  • Scheurer, J., & Moore, C. M. (1992). Isolation of acidic, neutral, and basic drugs from whole blood using a single mixed-mode solid-phase extraction column. Journal of Analytical Toxicology, 16(4), 264-269. [Link]

  • Kamal, M. M., et al. (2020). An Optimization of Liquid–Liquid Extraction of Urinary Volatile and Semi-Volatile Compounds and Its Application for Gas Chromatography-Mass Spectrometry and Proton Nuclear Magnetic Resonance Spectroscopy. Metabolites, 10(8), 326. [Link]

Sources

Application Notes & Protocols: A Guide to In Vivo Preclinical Evaluation of 6-(3-Cyanophenyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of in vivo studies for 6-(3-Cyanophenyl)nicotinic acid, a novel derivative of nicotinic acid (Niacin). Recognizing the therapeutic potential of nicotinic acid derivatives in oncology[1], this guide moves beyond a simple recitation of steps. It offers an integrated strategy that encompasses initial compound formulation, pharmacokinetic profiling, toxicology assessment, and robust efficacy evaluation in established murine cancer models. The protocols herein are designed to be self-validating, emphasizing the scientific rationale behind each experimental choice to ensure data integrity and translatability. Our objective is to provide a logical, field-proven framework for generating the critical data necessary to advance a promising compound from the bench toward clinical consideration.

Introduction and Scientific Rationale

Nicotinic acid (Niacin) is a well-characterized pharmacological agent that primarily modulates lipid metabolism through the G protein-coupled receptor GPR109A (also known as HCA₂).[2][3][4] The modification of this core structure with a 3-cyanophenyl group creates a new chemical entity, this compound, whose biological activities must be systematically characterized. The introduction of this moiety may alter receptor affinity, downstream signaling, metabolic stability, and overall pharmacokinetic/pharmacodynamic (PK/PD) profiles.

Recent studies have highlighted the role of nicotinamide adenine dinucleotide (NAD⁺) metabolism in cancer, with some neuroendocrine tumors showing vulnerability to the inhibition of the NAD⁺ salvage pathway enzyme NAMPT.[5] Given that nicotinic acid is a precursor for NAD⁺ synthesis, investigating derivatives like this compound in an oncological context is a rational scientific pursuit.

This guide outlines a phased in vivo evaluation process, beginning with essential characterization and safety studies before proceeding to definitive efficacy trials. This structured approach is critical for the efficient allocation of resources and for building a robust data package for regulatory consideration.[6]

Hypothesized Mechanism of Action (MoA)

The primary hypothesis is that this compound retains activity at the GPR109A receptor. Activation of this Gi-coupled receptor in adipocytes inhibits adenylyl cyclase, leading to decreased intracellular cAMP and reduced hormone-sensitive lipase activity. This, in turn, decreases the release of free fatty acids.[3][4] In the context of cancer, alterations in lipid metabolism and NAD+ biosynthesis can profoundly impact tumor cell growth and survival.

Below is a diagram illustrating the canonical GPR109A signaling pathway, which serves as the foundational hypothesis for the compound's action.

MoA_Pathway cluster_cell Target Cell (e.g., Adipocyte, Immune Cell) Compound This compound GPR109A GPR109A Receptor Compound->GPR109A Binds & Activates Gi_protein Gi Alpha Subunit GPR109A->Gi_protein Activates AC Adenylyl Cyclase Gi_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates HSL Hormone-Sensitive Lipase (HSL) PKA->HSL Activates Downstream Modulation of Lipid Metabolism & Cellular Energetics (e.g., NAD+) HSL->Downstream Impacts

Caption: Hypothesized signaling of this compound via the GPR109A receptor.

Preliminary Studies: Formulation and Vehicle Selection

Expertise & Experience: An often-underestimated cause of failure in preclinical studies is poor compound formulation. Before any animal is dosed, it is imperative to develop a stable, homogenous, and administrable formulation. The choice of vehicle is critical; it must solubilize the compound at the required concentrations without exerting any biological effects of its own.

Protocol: Vehicle Screening and Formulation Development

  • Solubility Assessment:

    • Test the solubility of this compound in a panel of common, pharmaceutically acceptable vehicles.

    • Rationale: This empirical step identifies the most promising solvents and co-solvent systems for achieving the target dose concentration.

  • pH Adjustment:

    • For aqueous vehicles, assess the impact of pH on solubility. The carboxylic acid moiety of the compound suggests that solubility will be pH-dependent.

    • Rationale: Maintaining a physiological pH (typically ~7.4) is crucial to prevent injection site irritation and ensure physiological compatibility.

  • Stability Testing:

    • Once a lead vehicle is identified, prepare the formulation at the highest intended concentration.

    • Store aliquots at room temperature and 4°C.

    • Analyze for compound degradation and precipitation at 0, 4, 24, and 48 hours via HPLC.

    • Rationale: This ensures the compound remains stable and in solution for the duration of dose preparation and administration, guaranteeing accurate dosing.

Parameter Vehicle Option 1 Vehicle Option 2 Vehicle Option 3
Composition 5% DMSO, 40% PEG300, 55% Saline10% Solutol HS 15, 90% Water for Injection0.5% Carboxymethylcellulose (CMC) in Saline
Max Solubility Report [mg/mL]Report [mg/mL]Report [mg/mL]
Stability (24h, RT) Stable / Precipitate / DegradationStable / Precipitate / DegradationStable / Precipitate / Degradation
In Vivo Tolerance Good / Moderate / PoorGood / Moderate / PoorGood / Moderate / Poor

Trustworthiness: The final selected vehicle must be administered to a small cohort of non-tumor-bearing mice to confirm it does not cause adverse effects (e.g., weight loss, lethargy, injection site reactions) on its own. This validates the vehicle as a true negative control.

Pharmacokinetic (PK) Studies

Expertise & Experience: A PK study is a non-negotiable prerequisite to efficacy studies.[7][8] It answers the fundamental questions: Is the drug absorbed? How high do the concentrations get? How long does it stay in the system? Without this information, designing an effective dosing schedule for an efficacy study is merely guesswork. A serial microsampling approach in mice is highly recommended as it reduces animal usage and inter-animal variability.[9][10]

PK_Workflow Start Start: Acclimatized Mice (n=3-4 per group) Dosing_IV Dose Group 1: Intravenous (IV) Bolus (e.g., 2 mg/kg) Start->Dosing_IV Dosing_PO Dose Group 2: Oral Gavage (PO) (e.g., 10 mg/kg) Start->Dosing_PO Sampling Serial Blood Sampling (e.g., Submandibular Vein) Dosing_IV->Sampling Dosing_PO->Sampling Timepoints Timepoints: Pre-dose, 5, 15, 30 min 1, 2, 4, 8, 24 hr Sampling->Timepoints Processing Process to Plasma Store at -80°C Sampling->Processing Analysis LC-MS/MS Analysis Quantify Compound Conc. Processing->Analysis Modeling PK Modeling Software (e.g., Phoenix WinNonlin) Analysis->Modeling Output Output: Cmax, Tmax, AUC, t1/2, Bioavailability Modeling->Output

Caption: Workflow for a murine pharmacokinetic (PK) study.

Protocol: Murine Pharmacokinetic Study
  • Animal Model: Use 6-8 week old female BALB/c or C57BL/6 mice.[11] Allow a minimum of 5 days for acclimatization.

  • Grouping:

    • Group 1: Intravenous (IV) administration (e.g., 1-2 mg/kg via tail vein).[12]

    • Group 2: Oral (PO) administration (e.g., 10-20 mg/kg via gavage).[13]

    • Use n=3-4 mice per group.

  • Dose Administration:

    • Fast mice for ~4 hours before PO dosing. Food can remain for IV dosing.

    • Accurately record the time of dosing for each animal.

    • Rationale: Fasting standardizes gut conditions for oral absorption. IV administration provides a baseline for 100% bioavailability.

  • Blood Sampling:

    • Collect ~30-50 µL of blood per time point into EDTA-coated capillaries.[9]

    • Recommended Timepoints (IV): 2, 5, 15, 30 min, and 1, 2, 4, 8 hours.

    • Recommended Timepoints (PO): 15, 30 min, and 1, 2, 4, 8, 24 hours.

    • Rationale: The early timepoints capture the distribution phase, while later points define the elimination phase.

  • Sample Processing:

    • Immediately centrifuge blood samples (e.g., 5000 x g for 10 min at 4°C) to separate plasma.

    • Transfer plasma to labeled tubes and store at -80°C until analysis.

  • Bioanalysis:

    • Quantify the concentration of this compound in plasma samples using a validated Liquid Chromatography-Mass Spectrometry (LC-MS/MS) method.

  • Data Analysis:

    • Calculate key PK parameters using non-compartmental analysis.[9]

PK Parameter Definition IV Route PO Route
Cmax Maximum observed plasma concentrationReport [ng/mL]Report [ng/mL]
Tmax Time to reach CmaxN/AReport [hours]
AUC(0-t) Area under the curve from time 0 to last measurementReport [ngh/mL]Report [ngh/mL]
Elimination half-lifeReport [hours]Report [hours]
F% Absolute BioavailabilityN/ACalculate [%]

Toxicology and Dose-Finding Studies

Expertise & Experience: Before committing to a long and expensive efficacy study, it is essential to understand the compound's safety profile and establish a dose range.[14][15][16] An acute dose-escalation study is performed to determine the Maximum Tolerated Dose (MTD), which is typically defined as the highest dose that does not induce more than 10-15% body weight loss or other signs of significant morbidity.[17]

Protocol: Acute Maximum Tolerated Dose (MTD) Study
  • Animal Model: Use the same strain and sex of mice intended for the efficacy study (e.g., female athymic nude mice for xenografts).

  • Study Design:

    • Use a dose-escalation design with n=3 mice per group.

    • Group 1: Vehicle control.

    • Group 2: Dose 1 (e.g., 10 mg/kg).

    • Group 3: Dose 2 (e.g., 30 mg/kg).

    • Group 4: Dose 3 (e.g., 100 mg/kg).

    • Rationale: The dose levels should be sufficiently spaced to identify a toxicity threshold. Doses can be informed by any available in vitro cytotoxicity data.

  • Administration and Monitoring:

    • Administer the compound daily for 5-7 consecutive days via the intended therapeutic route (e.g., PO or IP).

    • Record body weight and clinical observations (e.g., posture, activity, fur texture) daily for each animal.

    • Continue monitoring for 7-14 days after the last dose to observe for delayed toxicity.

  • Endpoint Analysis:

    • At the end of the study, collect blood for complete blood count (CBC) and serum chemistry analysis.

    • Perform a gross necropsy and collect major organs (liver, kidney, spleen, heart, lungs) for histopathological analysis.[18][19][20][21]

    • Rationale: Blood analysis and histopathology provide quantitative and qualitative data on organ-specific toxicity, which is critical for safety assessment.[22]

In Vivo Efficacy (Xenograft Model) Studies

Expertise & Experience: The xenograft model, where human tumor cells are implanted into immunodeficient mice, remains a cornerstone of preclinical oncology research.[23][24][25][26] The success of such a study hinges on rigorous execution: consistent tumor implantation, accurate randomization, precise measurement, and unbiased data analysis.[27]

Efficacy_Workflow cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Treatment & Monitoring cluster_analysis Phase 3: Endpoint Analysis Cell_Culture 1. Culture Human Cancer Cells Implantation 2. Implant Cells Subcutaneously in Immunodeficient Mice Cell_Culture->Implantation Tumor_Growth 3. Monitor Tumor Growth (Calipers) Implantation->Tumor_Growth Randomization 4. Randomize Mice (Tumor Volume ~100-150 mm³) Tumor_Growth->Randomization Group1 Group 1: Vehicle Control Randomization->Group1 Group2 Group 2: Test Compound (Low Dose) Randomization->Group2 Group3 Group 3: Test Compound (High Dose) Randomization->Group3 Group4 Group 4: Positive Control Randomization->Group4 Dosing 5. Daily Dosing (PO/IP) for 21-28 days Group1->Dosing Group2->Dosing Group3->Dosing Group4->Dosing Monitoring 6. Monitor Tumor Volume & Body Weight (2-3x / week) Dosing->Monitoring Monitoring->Monitoring Repeat Endpoint 7. Euthanize at Endpoint (e.g., Tumor >1500 mm³) Monitoring->Endpoint Collection 8. Collect Tumors & Organs Endpoint->Collection Analysis 9. Data Analysis: - Tumor Growth Inhibition (TGI) - Histopathology (Tumor & Organs) - PD Biomarker Analysis Collection->Analysis

Caption: Comprehensive workflow for an in vivo cancer xenograft efficacy study.

Protocol: Subcutaneous Xenograft Efficacy Study
  • Animal Model: Female athymic nude or NOD/SCID mice, 6-8 weeks old.

    • Rationale: These mice lack a functional immune system, preventing the rejection of human tumor cells.[23]

  • Tumor Implantation:

    • Harvest cancer cells (e.g., a cell line with known sensitivity or relevance to the compound's MoA) during their exponential growth phase.

    • Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel.

    • Inject 2-5 million cells in a 100-200 µL volume into the right flank of each mouse.

  • Tumor Growth and Randomization:

    • Begin measuring tumors with digital calipers 2-3 times per week once they become palpable. Tumor Volume = (Length x Width²) / 2.

    • When the average tumor volume reaches 100-150 mm³, randomize mice into treatment groups (n=8-10 mice per group) ensuring the average tumor volume is similar across all groups.

    • Trustworthiness: Proper randomization is crucial to prevent bias and ensure that any observed treatment effect is due to the compound and not pre-existing differences in tumor size.

  • Treatment Groups:

    • Group 1: Vehicle Control

    • Group 2: this compound (Low Dose, e.g., MTD/2)

    • Group 3: this compound (High Dose, e.g., MTD)

    • Group 4: Positive Control (a standard-of-care agent for the chosen cell line)

  • Dosing and Monitoring:

    • Administer treatments daily (or as determined by PK data) for 21-28 days.

    • Measure tumor volumes and body weights 2-3 times per week.

    • Monitor animal health daily.

  • Study Endpoints:

    • The primary endpoint is typically when tumors in the control group reach a pre-defined size (e.g., 1500 mm³).

    • Individual mice may be euthanized if their tumor exceeds the size limit, becomes ulcerated, or if they lose >20% of their initial body weight.

  • Tissue Collection and Analysis:

    • Excise and weigh the tumors.

    • Fix a portion of the tumor and key organs in 10% neutral buffered formalin for histopathology.[19]

    • Snap-freeze the remaining tumor tissue in liquid nitrogen for pharmacodynamic (e.g., Western blot, qPCR) biomarker analysis.[28]

Data Analysis and Interpretation

  • Tumor Growth Inhibition (TGI): This is a primary efficacy endpoint. It is often calculated as:

    • TGI (%) = [1 - (ΔT / ΔC)] x 100

    • Where ΔT is the change in mean tumor volume for the treated group and ΔC is the change for the control group.

  • Statistical Analysis:

    • Tumor growth curves should be analyzed using appropriate statistical methods that account for repeated measurements, such as a two-way repeated measures ANOVA or a mixed-effects model.[31]

    • Endpoint tumor weights can be compared using a one-way ANOVA with post-hoc tests (e.g., Dunnett's test) to compare each treatment group to the vehicle control.

  • Histopathology: A board-certified veterinary pathologist should examine tissue sections to assess tumor necrosis, apoptosis, and proliferation (e.g., Ki-67 staining), as well as to identify any off-target toxicities in major organs.[18][20] This provides invaluable context to the gross tumor measurements.

  • Pharmacodynamic (PD) Biomarkers: Analysis of tumor tissue from treated animals can confirm target engagement. For this compound, one might measure downstream markers of GPR109A signaling or changes in NAD⁺ levels to link the anti-tumor effect to the hypothesized mechanism of action.[28][32]

Conclusion

The in vivo evaluation of a novel compound like this compound is a complex but logical process. By systematically progressing from formulation and pharmacokinetics to toxicology and efficacy, researchers can build a comprehensive data package that clearly defines the compound's therapeutic potential and safety profile. Each step is designed to inform the next, ensuring that animal studies are conducted efficiently, ethically, and with the highest probability of generating clear, translatable results. This structured, rationale-driven approach is the bedrock of successful preclinical drug development.

References

  • Application of Animal Models in Cancer Research: Recent Progress and Future Prospects. (n.d.). Google Search.
  • Preclinical Histopathology: A Powerful Insight into Early Drug Development. (2024, November 6). Google Search.
  • Statistical Analysis of in Vivo Tumor Growth Experiments. (n.d.). AACR Journals.
  • What Is Histopathology? A Complete Guide for Preclinical Research. (2025, July 18). iHisto.
  • Statistical analysis of in vivo tumor growth experiments. (1993, December 15). PubMed.
  • Routes and Volumes of Administration in Mice. (n.d.). Google Search.
  • Rodent Pharmacokinetics. (n.d.). WuXi AppTec Lab Testing Division.
  • Study of different routes of drugs administration in mice & rats. (n.d.). RJPTSimLab.
  • Histopathology of Preclinical Toxicity Studies. (n.d.). ResearchGate.
  • Statistical Analysis of in Vivo Anticancer Experiments: Tumor Growth Inhibition. (2025, August 6). ResearchGate.
  • Routes of drug administration Dr.NITIN. (n.d.). Slideshare.
  • The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. (n.d.). MDPI.
  • Experimental mouse models for translational human cancer research. (n.d.). Frontiers.
  • Routes of Administration. (n.d.). Google Search.
  • Murine Pharmacokinetic Studies. (n.d.). PMC - NIH.
  • Statistical Analysis of in Vivo Tumor Growth Experiments. (n.d.). Google Search.
  • Pharmacokinetics Studies in Mice or Rats. (n.d.). Enamine.
  • Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC). (2025, March 4). Boston University Office of Research.
  • Statistical Analysis of in Vivo Anticancer Experiments: Tumor Growth Inhibition. (n.d.). Google Search.
  • Toxicology Study Design Considerations. (n.d.). Noble Life Sciences.
  • Pharmacokinetics (PK) and In Vivo Studies. (n.d.). Paraza Pharma Inc.
  • In vivo Methods for Preclinical Screening of Anticancer Drugs. (n.d.). International Journal of Pharmacy and Biological Sciences.
  • Murine Pharmacokinetic Studies. (2018, October 20). PubMed.
  • Histopathology of Preclinical Toxicity Studies - 4th Edition. (2011, November 8). Elsevier Shop.
  • The Critical Role of Histopathology in Drug Development: Unveiling the Invisible. (2024, October 29). HistoWiz.
  • Anticancer Drug Pharmacodynamic. (n.d.). Creative Biolabs.
  • ANIMAL MODELS IN CANCER RESEARCH. (2016, March 7). Google Search.
  • Implementation of Validated Pharmacodynamic Assays in Multiple Laboratories: Challenges, Successes, and Limitations. (n.d.). PubMed Central.
  • Preclinical Oncology CRO Study Design Tips. (n.d.). Noble Life Sciences.
  • Mouse Models of Cancer Study. (2023, April 30). JoVE.
  • In vivo testing methods. (n.d.). Fiveable.
  • In vivo Toxicology. (n.d.). InterBioTox.
  • Pharmacokinetic and Pharmacodynamic Modeling of Anticancer Agents. (n.d.). Google Search.
  • Best Practices for Preclinical In Vivo Testing of Cancer Nanomedicines. (n.d.). PubMed.
  • In Vivo Toxicology. (n.d.). Inotiv.
  • Designing an In Vivo Preclinical Research Study. (n.d.). MDPI.
  • [Pharmacodynamics of anticancer agents]. (n.d.). PubMed.
  • in vivo general toxicology studies. (2023, October 7). YouTube.
  • In Vivo Preclinical Mouse Models. (n.d.). Champions Oncology.
  • Preclinical Studies : In Vitro & In Vivo. (n.d.). Rasayu Cancer Clinic.
  • Nicotinic acid: pharmacological effects and mechanisms of action. (n.d.). PubMed.
  • Nicotinic acid. (n.d.). Wikipedia.
  • Niacin restriction with NAMPT-inhibition is synthetic lethal to neuroendocrine carcinoma. (n.d.). Google Search.
  • Nicotinic acid, its mechanism of action and pharmacological effects. (2021, May 15). ResearchGate.
  • Nicotinamide (niacin) supplement increases lipid metabolism and ROS-induced energy disruption in triple-negative breast cancer: potential for drug repositioning as an anti-tumor agent. (2022, March 25). PubMed Central.
  • Biorelevant In Vitro Release Testing and In Vivo Study of Extended-Release Niacin Hydrophilic Matrix Tablets. (2020, January 27). NIH.
  • Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. (n.d.). Semantic Scholar.
  • Mechanism of action of niacin. (2008, April 17). PubMed.
  • (PDF) Study on the Regulatory Mechanism of Niacin Combined with B. animalis F1-7 in Alleviating Alcoholic Fatty Liver Disease by Up-Regulating GPR109A. (2025, October 12). ResearchGate.

Sources

Application Notes and Protocols for 6-(3-Cyanophenyl)nicotinic acid as a Chemical Probe

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of 6-(3-Cyanophenyl)nicotinic acid as a Bespoke Chemical Probe

In the intricate landscape of cellular biology and drug discovery, chemical probes serve as powerful tools to dissect protein function and validate novel therapeutic targets.[1][2][3][4][5] These small molecules, when rigorously characterized, allow for the acute and reversible modulation of a target protein's activity, offering a complementary approach to genetic methods.[6][7] This guide provides a comprehensive framework for the evaluation and application of this compound, a novel compound with the potential to be developed into a specific chemical probe.

Nicotinic acid and its derivatives have a rich history in medicinal chemistry, known to interact with a variety of protein targets and exhibit a range of biological activities.[8][9][10][11] The unique substitution pattern of this compound, featuring a cyanophenyl group, presents an intriguing scaffold for targeted interactions within the proteome. This document is intended for researchers, scientists, and drug development professionals, offering detailed protocols and the underlying scientific rationale to guide the journey from a putative bioactive molecule to a validated chemical probe.

Our approach emphasizes the principles of scientific integrity, ensuring that each experimental step contributes to a self-validating system. We will delve into the critical aspects of probe characterization, including target engagement, selectivity profiling, and application in cellular contexts.

Physicochemical Properties of this compound

A foundational step in the development of any chemical probe is the thorough characterization of its physicochemical properties. These parameters influence the compound's behavior in biological assays and its suitability for cellular and in vivo studies.

PropertyValue (Predicted/Measured)Significance in Probe Development
Molecular Formula C₁₃H₈N₂O₂Defines the elemental composition.
Molecular Weight 224.22 g/mol Influences diffusion and membrane permeability.
LogP Value to be determinedA measure of lipophilicity, impacting solubility and cell permeability.
Aqueous Solubility Value to be determinedCrucial for preparing stock solutions and ensuring compound availability in assays.
pKa Value to be determinedThe ionization state affects solubility, cell permeability, and target binding.
Chemical Purity >95% (Recommended)Essential to ensure that observed biological effects are due to the compound of interest.
Chemical Stability Value to be determinedStability in assay buffers and cell culture media is critical for reproducible results.

Note: The values for LogP, aqueous solubility, pKa, and chemical stability need to be experimentally determined.

Part 1: Target Identification and Engagement

The primary objective for any novel small molecule is to identify its interacting protein partners. This section outlines key experimental workflows to determine the direct binding of this compound to its putative target(s).

Workflow for Target Engagement Validation

This workflow provides a logical progression from initial binding assessment to cellular target engagement.

Target_Engagement_Workflow cluster_0 In Vitro / Biochemical cluster_1 In-Cell / Cellular Context A Thermal Shift Assay (TSA) Initial screen for direct binding B Isothermal Titration Calorimetry (ITC) Quantify binding affinity (Kd) A->B If positive shift D Cellular Thermal Shift Assay (CETSA) Confirm target engagement in intact cells A->D Validate in cellular context C Surface Plasmon Resonance (SPR) Analyze binding kinetics (kon, koff) B->C For kinetic details E Chemical Pulldown Assay Identify binding partners from cell lysate D->E Identify unknown targets Selectivity_Profiling A This compound E In Vitro Assays (Enzymatic or Binding) A->E F Cell-Based Assays A->F B Primary Target C Closely Related Off-Targets (e.g., other enzymes in the same family) D Broader Panel of Off-Targets (e.g., kinases, GPCRs) E->B High Potency (e.g., IC50/Kd) E->C Low or No Potency E->D Low or No Potency F->B On-Target Effect F->C Minimal Off-Target Effects

Caption: Strategy for assessing the selectivity of a chemical probe.

Protocol 3: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify that a compound engages its target inside intact cells. [1] Principle: Similar to TSA, CETSA relies on the principle of ligand-induced thermal stabilization of the target protein. Intact cells are treated with the compound, heated to various temperatures, and then lysed. The amount of soluble target protein remaining at each temperature is quantified, typically by Western blotting.

Materials:

  • Cultured cells that express the target protein

  • This compound

  • Cell culture medium

  • PBS (Phosphate-Buffered Saline)

  • Lysis buffer with protease inhibitors

  • Antibody specific to the target protein for Western blotting

Procedure:

  • Cell Treatment:

    • Treat cultured cells with the desired concentrations of this compound or vehicle control for a defined period (e.g., 1 hour).

  • Heating:

    • Harvest the cells and resuspend them in PBS.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., 40-70 °C) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles or sonication.

    • Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.

  • Analysis:

    • Analyze the soluble fractions by SDS-PAGE and Western blotting using an antibody against the target protein.

    • Quantify the band intensities to generate a CETSA melt curve.

    • A shift in the melt curve to higher temperatures in the compound-treated samples confirms target engagement in the cellular environment.

Conclusion and Future Directions

This document provides a foundational guide for the characterization of this compound as a potential chemical probe. The successful execution of these protocols will build a strong evidence base for its direct target binding, selectivity, and cellular activity. A well-validated probe is an invaluable tool for exploring the biological roles of its target and can serve as a starting point for therapeutic development. [6][7]Future work should focus on elucidating the downstream cellular consequences of target engagement and exploring the utility of this probe in disease-relevant models.

References

  • Barsyte-Lovejoy, D., & McPherson, P. S. (2022). Validating Small Molecule Chemical Probes for Biological Discovery. Annual Review of Biochemistry, 91, 61-87. [Link]

  • Workman, P., & Collins, I. (2015). Which Small Molecule? Selecting Chemical Probes for Use in Cancer Research and Target Validation. Cancer Research, 75(14), 2817-2823. [Link]

  • Arrowsmith, C. H., Audia, J. E., Austin, C., Baell, J., Bennett, J., Blagg, J., ... & Workman, P. (2015). The promise and peril of chemical probes.
  • Frye, S. V. (2010). The art of the chemical probe.
  • Bunnage, M. E., Gilbert, A. M., Jones, L. H., & Shape, A. (2015). The Discovery and Utility of Chemical Probes in Target Discovery. In Chemical Probes in Drug Discovery (pp. 1-26). Springer, Cham.
  • Antolin, A. A., & Workman, P. (2023). Open resources for chemical probes and their implications for future drug discovery. Expert Opinion on Drug Discovery, 18(7), 693-707.
  • Wagner, B. K. (2013). Advancing Biological Understanding and Therapeutics Discovery with Small Molecule Probes. Cell, 154(6), 1183-1188.
  • RSC Publishing. (2023).
  • DeRiso, A., & Helquist, P. (2012). Chemical pulldown combined with mass spectrometry to identify the molecular targets of antimalarials in cell-free lysates. Methods in Molecular Biology, 922, 223-238.
  • Bachovchin, D. A., & Cravatt, B. F. (2012). Advancing Biological Understanding and Therapeutics Discovery with Small Molecule Probes. Trends in Pharmacological Sciences, 33(1), 29-37.
  • Uehara, T. N., & Yamaguchi, N. (2019). Assays for direct binding of small molecules and proteins. Plant and Cell Physiology, 60(9), 1905-1912.
  • Wright, M. H., & Sieber, S. A. (2016). Chemical proteomics approaches for identifying the cellular targets of natural products.
  • Koehler, A. N. (2010). Small-Molecule Reagents for Cellular Pull-Down Experiments.
  • Arrowsmith, C., & Workman, P. (2022). A conversation on using chemical probes to study protein function in cells and organisms.
  • Wikipedia. (n.d.). Thermal shift assay.
  • Abdel-Maksoud, M. S., et al. (2023). Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. Archiv der Pharmazie.
  • Sreelatha, A., & Gonzalez, A. (2024). Utilizing Thermal Shift Assay to Probe Substrate Binding to Selenoprotein O. Journal of Visualized Experiments.
  • Creative Proteomics. (n.d.). Pull-Down Assay: A Key Technique for Protein-Protein Interaction Analysis.
  • Bioclone Inc. (n.d.). Explore the World of Proteomics with Pull-Down Assay!
  • NanoTemper Technologies. (n.d.). Thermal Shift Assays (TSA).
  • ICE Bioscience. (n.d.). Thermal Shift Assay (TSA).
  • G. M. L. Consoli, et al. (2021). Selected probes successfully used for the identification of protein targets involved in toxic side effects.
  • The Chemical Probes Portal. (2016). Engaging targets.
  • P. S. S. S. A. A. T. B. K. K. P. (2021).
  • BLD Pharm. (n.d.). 887975-97-5|this compound.
  • JoVE. (2024). Author Spotlight: Advancing Structural and Biochemical Studies of Proteins Through Thermal Shift Assays.
  • Nantka-Namirski, P., & Kaczmarek, L. (1978). [Nicotinic acid derivatives. VIII. Various chemical transformations of 3-cyano-6-phenylpyridine-2-one]. Acta Poloniae Pharmaceutica.
  • Sharma, P., & Kumar, V. (2021). Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents. Mini-Reviews in Medicinal Chemistry.
  • ACS Publications. (n.d.). Journal of Medicinal Chemistry Ahead of Print.
  • YouTube. (2020). Best Practices: Chemical Probes Webinar (Case Study).
  • Mahmoud, Z. A., et al. (2024). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Bioorganic Chemistry.
  • Sharma, P., et al. (2025). Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. Frontiers in Bioengineering and Biotechnology.
  • Sharma, P., et al. (2025). Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. Frontiers in Bioengineering and Biotechnology.
  • Sharma, P., et al. (2025). Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. Frontiers in Bioengineering and Biotechnology.
  • Eagle Biosciences. (n.d.). Niacin Assay Kit.
  • Harris, S. A. (1946). U.S. Patent No. 2,409,806. Washington, DC: U.S.
  • Wikipedia. (n.d.). Nicotinic acid.
  • Zheng, Y., et al. (2012). Biosynthesis of nicotinic acid from 3-cyanopyridine by a newly isolated Fusarium proliferatum ZJB-09150.
  • CN102249994B - Preparation method of nicotinic acid - Google P
  • PubChem. (n.d.). Nicotinic Acid.
  • National Institutes of Health. (n.d.). Niacin - Health Professional Fact Sheet.
  • Pirbux, S., & Sharman, T. (2024). Vitamin B3. In StatPearls.
  • National Academies of Sciences, Engineering, and Medicine. (1998). Dietary Reference Intakes for Thiamin, Riboflavin, Niacin, Vitamin B6, Folate, Vitamin B12, Pantothenic Acid, Biotin, and Choline.
  • Harvard T.H. Chan School of Public Health. (n.d.). Niacin – Vitamin B3.

Sources

Protocol for dissolving 6-(3-Cyanophenyl)nicotinic acid for cell culture

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Protocol for the Solubilization and Use of 6-(3-Cyanophenyl)nicotinic Acid in Mammalian Cell Culture

Abstract: This document provides a comprehensive, field-tested protocol for the dissolution, storage, and application of this compound for in vitro cell culture experiments. Due to its poor aqueous solubility, a strategic approach is required to prepare biologically compatible stock and working solutions. We present a primary method utilizing Dimethyl Sulfoxide (DMSO) and an alternative base-assisted method, explaining the scientific rationale behind each step. This guide is intended for researchers in cell biology, pharmacology, and drug development to ensure reproducible and reliable experimental outcomes.

Scientific Rationale & Compound Profile

This compound is a bifunctional molecule featuring a nicotinic acid (Vitamin B3) core and a cyanophenyl substituent. Understanding its structure is critical to developing a successful solubilization strategy.

  • Nicotinic Acid Core: This pyridinemonocarboxylic acid portion of the molecule is acidic and, on its own, possesses moderate water solubility (approximately 18 g/L).[1] The carboxylic acid group (pKa ≈ 4.75) can be deprotonated to a carboxylate salt in basic solutions, which enhances solubility.[2]

  • 3-Cyanophenyl Group: The addition of this large, aromatic ring significantly increases the molecule's hydrophobicity and surface area, drastically reducing its solubility in aqueous solutions like cell culture media.

Therefore, direct dissolution in physiological buffers or media is impractical and will likely result in compound precipitation. The most reliable approach involves preparing a highly concentrated stock solution in a suitable organic solvent.

Solvent Selection: Dimethyl Sulfoxide (DMSO) is the recommended primary solvent. Its strong dipolar, aprotic nature makes it an excellent solubilizing agent for a wide range of organic compounds.[3] For cell culture applications, the final concentration of DMSO must be carefully controlled, as it can induce cytotoxicity and other biological effects at concentrations typically above 0.5% (v/v).[4][5][6]

Table 1: Physicochemical & Handling Properties
PropertyValue / RecommendationRationale & Citation
Molecular Formula C₁₃H₈N₂O₂Derived from structure.
Molecular Weight 224.22 g/mol Calculated from formula.
Appearance Typically a white to off-white solid powder.Based on similar aromatic carboxylic acids.[2]
Aqueous Solubility Predicted to be very low.The hydrophobic cyanophenyl group negates the moderate solubility of the nicotinic acid backbone.
Primary Solvent Dimethyl Sulfoxide (DMSO), cell culture grade.Excellent solvating power for complex organic molecules.[3]
Alternative Solvent 1 N NaOH for initial dissolution, followed by neutralization.The acidic proton on the carboxylic acid can be removed to form a more soluble salt.[7]
Storage (Powder) Room temperature, desiccated.Stable as a solid.[2]
Storage (Stock Sol.) -20°C or -80°C, in aliquots.Minimizes degradation and prevents contamination. Avoids repeated freeze-thaw cycles.[8][9]

Detailed Dissolution Protocols

This section outlines two distinct methods for preparing a stock solution. Method A is the standard and preferred approach. Method B is an alternative for particularly difficult-to-dissolve batches.

Method A: Direct Dissolution in DMSO (Primary Method)

This is the most straightforward and widely applicable method for creating a high-concentration stock solution.

Materials:

  • This compound powder

  • Anhydrous, cell culture-grade DMSO

  • Sterile 1.5 mL or 2.0 mL microcentrifuge tubes or glass vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettors and sterile tips

Step-by-Step Protocol:

  • Pre-weighing Calculation: Determine the mass of the compound needed for your desired stock concentration. For a 10 mM stock solution :

    • Mass (mg) = 10 mmol/L * 0.001 L * 224.22 g/mol * 1000 mg/g = 2.24 mg (for 1 mL of stock).

  • Weighing: Accurately weigh the calculated amount of this compound powder and place it into a sterile vial.

    • Expertise Note: Weighing a small amount like ~2 mg can be inaccurate. It is best practice to weigh a larger mass (e.g., 11.21 mg) and dissolve it in a proportionally larger volume of DMSO (e.g., 5 mL) to minimize weighing errors.

  • Solvent Addition: Add the calculated volume of cell culture-grade DMSO to the vial containing the compound.

  • Solubilization: Tightly cap the vial and vortex vigorously for 1-2 minutes. If the solid does not fully dissolve, use a combination of the following techniques:

    • Gentle Warming: Warm the solution in a 37°C water bath for 5-10 minutes.

    • Sonication: Place the vial in a bath sonicator for 5-10 minutes.

    • Causality: These methods provide the necessary energy to overcome the crystal lattice energy of the solid, facilitating its dissolution in the solvent.

  • Visual Confirmation: Inspect the solution against a light source to ensure there are no visible particulates. The solution should be clear.

  • Sterilization (Optional but Recommended): If preparing a large volume of stock that will be used over an extended period, sterilize it by filtering through a 0.22 µm sterile syringe filter.

    • CRITICAL: Use a polytetrafluoroethylene (PTFE) syringe filter. Other membrane types (e.g., PES, PVDF, Nylon) can be degraded by concentrated DMSO.

Method B: Base-Assisted Dissolution (Alternative Method)

This method leverages the acidic nature of the carboxylic acid group to form a more soluble sodium salt. It requires careful pH management.

Materials:

  • All materials from Method A

  • 1 N NaOH solution, sterile

  • 1 N HCl solution, sterile

  • pH indicator strips (0.5-5.0 range) or a calibrated micro-pH probe

Step-by-Step Protocol:

  • Weighing: Weigh the desired amount of compound into a sterile vial as described in Method A.

  • Initial Solubilization: Add a small volume of 1 N NaOH dropwise while gently agitating until the solid dissolves completely. Use the minimal volume necessary. This deprotonates the carboxylic acid, forming the highly soluble sodium salt.

  • Dilution: Add sterile, nuclease-free water to reach approximately 90% of your final desired stock volume.

  • Neutralization: Carefully neutralize the solution by adding 1 N HCl dropwise. Monitor the pH closely. The goal is to bring the pH to a near-neutral range (~7.0-8.0).

    • Expertise Note: Do not overshoot the neutralization. An acidic pH could cause the compound to precipitate back out of solution. The goal is not a perfect pH 7.4, but rather to reduce the basicity of the stock before adding it to buffered cell culture media.

  • Final Volume Adjustment: Add sterile water to reach the final desired volume. Confirm that the compound remains in solution.

Workflow and Decision Diagram

Dissolution_Workflow cluster_prep Stock Solution Preparation cluster_alt Alternative Path cluster_final Finalization & Storage start Start: Weigh Compound add_dmso Add DMSO (Method A) start->add_dmso vortex Vortex / Sonicate at 37°C add_dmso->vortex check_sol Is it fully dissolved? vortex->check_sol add_base Add minimal 1N NaOH (Method B) check_sol->add_base No sterilize Sterile Filter (0.22µm PTFE) check_sol->sterilize Yes neutralize Neutralize with 1N HCl add_base->neutralize check_sol_B Does it remain dissolved? neutralize->check_sol_B check_sol_B->vortex No, needs more energy check_sol_B->sterilize Yes aliquot Aliquot into sterile tubes sterilize->aliquot store Store at -20°C or -80°C aliquot->store

Caption: Workflow for preparing this compound stock solution.

Preparation of Working Solutions for Cell Treatment

The transition from a high-concentration organic stock to a low-concentration aqueous working solution is a critical step where precipitation can occur.

Protocol:

  • Thaw Stock: Thaw a single aliquot of your concentrated stock solution at room temperature.

  • Pre-warm Medium: Warm your cell culture medium to 37°C. This is crucial as solubility is temperature-dependent.

  • Serial Dilution: It is highly recommended to perform at least one intermediate dilution step. Direct, large dilutions (e.g., 1:10,000) increase the likelihood of precipitation.

    • Example for 1 µM final concentration from a 10 mM stock (1:10,000 dilution):

      • Step A (Intermediate Dilution): Pipette 2 µL of the 10 mM stock into 198 µL of pre-warmed medium. Vortex immediately. This creates a 100 µM intermediate solution.

      • Step B (Final Dilution): Add the required volume of the 100 µM solution to your cell culture plates. For example, add 10 µL of the 100 µM solution to 1 mL of medium in a well to achieve a final concentration of 1 µM.

  • Dilution Technique: Always add the stock solution (or intermediate dilution) to the larger volume of cell culture medium while gently vortexing or swirling the medium. Never add the medium to the concentrated stock. This ensures rapid dispersal of the compound into the aqueous environment.

  • Vehicle Control: Always prepare a vehicle control by adding the same final concentration of the solvent (e.g., 0.1% DMSO) to control cells. This allows you to distinguish the effects of the compound from the effects of the solvent itself.[3]

Storage, Stability, and Troubleshooting

Storage and Stability
  • Stock Solutions: Store aliquots of the stock solution in tightly sealed vials at -20°C for short-term storage (up to 3 months) or -80°C for long-term storage (up to 1 year).[9]

  • Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles, as this can degrade the compound and introduce water condensation into DMSO stocks.[8] Prepare small, single-use aliquots.

  • Potential for Hydrolysis: Be aware that the nitrile (cyanide) group can be susceptible to hydrolysis to an amide and subsequently a carboxylic acid, especially if the stock solution is not anhydrous or is exposed to pH extremes.

Troubleshooting Guide
ProblemPossible Cause(s)Recommended Solution(s)
Compound won't dissolve in DMSO stock. Insufficient solvent volume. Low-quality or wet DMSO. Compound batch has low purity.Increase solvent volume to lower concentration. Use fresh, anhydrous DMSO. Apply gentle heat (37°C) or sonication. If issues persist, try Method B.
Stock solution is cloudy or has precipitate after freezing. Compound has come out of solution at low temperature. Water contamination in DMSO.Warm the aliquot to 37°C and vortex/sonicate to redissolve before use. Ensure DMSO is anhydrous and vials are sealed tightly.
Precipitate forms when diluting stock into culture medium. Dilution factor is too large (supersaturation). Medium is cold. Final concentration exceeds aqueous solubility limit.Perform serial dilutions. Ensure medium is pre-warmed to 37°C. Add stock to medium while vortexing. Lower the final working concentration.
Cells in the vehicle control group show signs of stress or death. DMSO concentration is too high.Ensure the final DMSO concentration is ≤0.5%, and preferably ≤0.1%. Perform a dose-response curve for DMSO on your specific cell line to determine its tolerance.[6]

References

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 938, Nicotinic acid. [Link]

  • Wikipedia. Nicotinic acid. [Link]

  • Cheméo. (2024). Chemical Properties of Niacin (CAS 59-67-6). [Link]

  • Google Patents.
  • Tran, H. N., et al. (2020). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biomedical Research and Therapy. [Link]

  • Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening. [Link]

  • Iversen, P. L., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. BMC Immunology. [Link]

  • ResearchGate. Review articles in DMSO. [Link]

  • MDPI. (2023). Synthesis of Niacin from 3-Cyanopyridine with Recombinant Escherichia coli. [Link]

  • PhytoTech Labs. Preparing Stock Solutions. [Link]

  • ResearchGate. In cell culture, what is the appropriate solvent for a drug other than DMSO?[Link]

  • MDPI. (2024). Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research. [Link]

  • LCTech GmbH. Niacin (Vitamin B3) Application Note. [Link]

  • McNabb, B.J., & Tortell, P.D. (2025). A potential photo-protective, antioxidant function for DMSO in marine phytoplankton. PLOS ONE. [Link]

  • Google Patents.
  • Koc, A., et al. (2022). Time and Concentration Dependent Effects of Different Solvents on Proliferation of K562, HL60, HCT-116 and H929 Cell Lines. Ankara Üniversitesi Tıp Fakültesi Mecmuası. [Link]

  • National Center for Biotechnology Information. (2013). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters. [Link]

  • National Center for Biotechnology Information. (2020). Biorelevant In Vitro Release Testing and In Vivo Study of Extended-Release Niacin Hydrophilic Matrix Tablets. Pharmaceutics. [Link]

  • Exposome-Explorer. Nicotinic acid (Compound). [Link]

  • National Center for Biotechnology Information. (2025). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines. [Link]

  • Stephenson, D. (2019). Nicotinic acid (aka niacin, aka pyridine-3-carboxylic acid, aka vitamin b3). ResearchGate. [Link]

Sources

Troubleshooting & Optimization

Technisches Support-Center: Optimierung der Synthese von 6-(3-Cyanophenyl)nicotinsäure

Author: BenchChem Technical Support Team. Date: February 2026

Answering in German. Absolut! Hier ist ein technisches Support-Center, das darauf ausgelegt ist, Forscher bei der Optimierung der Synthese von 6-(3-Cyanophenyl)nicotinsäure zu unterstützen.

An: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung Von: Dr. Anika Sharma, Leitende Anwendungswissenschaftlerin Datum: 22. Januar 2026 Betreff: Ein Leitfaden zur Fehlerbehebung zur Steigerung der Ausbeute und Reinheit bei der Synthese von 6-(3-Cyanophenyl)nicotinsäure

Einführung

Willkommen im technischen Support-Center. Dieser Leitfaden wurde entwickelt, um Sie durch die Feinheiten der Synthese von 6-(3-Cyanophenyl)nicotinsäure zu führen, einer entscheidenden Zwischenstufe in verschiedenen pharmazeutischen Programmen. Die häufigste Synthesestrategie beinhaltet eine Palladium-katalysierte Suzuki-Miyaura-Kreuzkupplung, eine leistungsstarke Methode zur Bildung von C-C-Bindungen.[1][2] Trotz ihrer Robustheit kann die Reaktion durch eine Vielzahl von Faktoren beeinflusst werden, die zu suboptimalen Ausbeuten und schwierigen Reinigungen führen können.

Dieser Leitfaden verfolgt einen problemorientierten Ansatz und bietet detaillierte Lösungen für häufig auftretende Herausforderungen. Wir werden die zugrunde liegende Kausalität für jeden experimentellen Schritt untersuchen und Ihnen ermöglichen, fundierte Entscheidungen zur Optimierung Ihres Syntheseprotokolls zu treffen.

Schematische Darstellung der Synthese

Die primäre Route zur Synthese von 6-(3-Cyanophenyl)nicotinsäure beinhaltet die Kupplung eines 6-Halonicotinsäure-Derivats (typischerweise ein Bromid oder Chlorid) mit 3-Cyanophenylboronsäure. Oft wird ein Ester der Nicotinsäure verwendet, um die Löslichkeit zu verbessern und Nebenreaktionen zu minimieren, gefolgt von einer abschließenden Hydrolyse.

Synthesis_Scheme cluster_step1 Schritt 1: Suzuki-Miyaura-Kupplung cluster_step2 Schritt 2: Esterhydrolyse Startmaterial 1 6-Bromonicotinsäureethylester Zwischenprodukt 6-(3-Cyanophenyl)nicotinsäureethylester Startmaterial 1->Zwischenprodukt Pd-Katalysator, Base Lösungsmittel, Wärme Startmaterial 2 3-Cyanophenylboronsäure Startmaterial 2->Zwischenprodukt Zwischenprodukt_ref 6-(3-Cyanophenyl)nicotinsäureethylester Endprodukt 6-(3-Cyanophenyl)nicotinsäure Zwischenprodukt_ref->Endprodukt 1. NaOH, H₂O/EtOH 2. HCl (aq)

Abbildung 1: Allgemeiner zweistufiger Syntheseweg zur 6-(3-Cyanophenyl)nicotinsäure.

Fehlerbehebungsleitfaden: Fragen und Antworten

Dieser Abschnitt befasst sich mit spezifischen Problemen, die während des Suzuki-Kupplungsschritts auftreten können.

Frage 1: Meine Reaktion ergibt eine sehr geringe Ausbeute (<20 %) oder schlägt vollständig fehl. Was sind die wahrscheinlichsten Ursachen und wie kann ich das Problem systematisch beheben?

Antwort: Eine geringe oder keine Umsetzung ist das häufigste Problem bei Suzuki-Kupplungen. Die Ursache liegt oft in der Deaktivierung des Katalysators, der schlechten Qualität der Reagenzien oder suboptimalen Reaktionsbedingungen.

Kausale Analyse: Der Palladiumkatalysator muss sich in seinem aktiven Pd(0)-Zustand befinden, um den katalytischen Zyklus zu durchlaufen.[3] Sauerstoff kann Pd(0) zu inaktivem Pd(II) oxidieren und den Zyklus stoppen. Ebenso können Verunreinigungen in Lösungsmitteln oder degradierte Reagenzien den Katalysator vergiften oder an konkurrierenden Nebenreaktionen teilnehmen.[3][4] Insbesondere Pyridin-Substrate können den Katalysator durch Koordination mit dem Lewis-basischen Stickstoffatom hemmen, was die Auswahl des Liganden entscheidend macht.[5]

Workflow zur Fehlerbehebung:

Troubleshooting_Workflow Start Problem: Geringe/Keine Umsetzung Check_Inert 1. Inertatmosphäre überprüfen Sind Lösungsmittel/Gasleitung ordnungsgemäß entgast/gespült? Start->Check_Inert Check_Reagents 2. Reagenzqualität bewerten Ist die Boronsäure frisch? Ist die Base trocken und pulverisiert? Check_Inert->Check_Reagents Ja Fix_Inert Lösungsmittel erneut entgasen System mit Inertgas spülen Check_Inert->Fix_Inert Nein Screen_Catalyst 3. Katalysatorsystem optimieren Ist der Ligand für Pyridine geeignet? Versuchen Sie einen anderen Pd-Vorläufer/Liganden. Check_Reagents->Screen_Catalyst Ja Fix_Reagents Frische Boronsäure verwenden Base im Vakuum trocknen Check_Reagents->Fix_Reagents Nein Screen_Conditions 4. Bedingungen anpassen Temperatur erhöhen? Base/Lösungsmittel ändern? Screen_Catalyst->Screen_Conditions Immer noch geringe Ausbeute Success Problem gelöst Screen_Catalyst->Success Ausbeute verbessert Screen_Conditions->Success Ausbeute verbessert Fix_Inert->Check_Inert Erneut versuchen Fix_Reagents->Check_Reagents Erneut versuchen

Abbildung 2: Systematischer Workflow zur Fehlerbehebung bei Suzuki-Kupplungen mit geringer Ausbeute.

Empfohlene Maßnahmen:

  • Sauerstoffausschluss sicherstellen: Entgasen Sie Ihre Lösungsmittel (z. B. Dioxan/Wasser) gründlich durch drei Gefrier-Pump-Tau-Zyklen oder durch 30-minütiges Spülen mit Argon oder Stickstoff.[3] Stellen Sie sicher, dass die Reaktion während der gesamten Dauer unter einer positiven Inertgasatmosphäre gehalten wird.

  • Boronsäurequalität überprüfen: Boronsäuren können sich bei Lagerung zersetzen (Protodeborylierung).[3][4] Verwenden Sie frische, qualitativ hochwertige 3-Cyanophenylboronsäure. Wenn die Zersetzung ein wiederkehrendes Problem ist, ziehen Sie die Verwendung eines stabileren Pinacol-Esters in Betracht.

  • Katalysatorsystem optimieren: Für Pyridin-Substrate sind oft elektronenreiche, sperrige Phosphinliganden erforderlich, um die oxidative Addition zu fördern und die Produktbindung zu hemmen. Während Pd(PPh₃)₄ ein guter Ausgangspunkt ist, können Katalysatorsysteme wie Pd(dppf)Cl₂ oder eine Kombination aus Pd₂(dba)₃ und einem Liganden wie SPhos oder XPhos überlegene Ergebnisse liefern.[6][7][8][9][10]

Frage 2: Ich beobachte eine signifikante Menge an zwei Hauptnebenprodukten: dehalogeniertes Ausgangsmaterial und Homokupplung der Boronsäure. Wie kann ich diese Nebenreaktionen minimieren?

Antwort: Die Bildung von dehalogenierten und Homokupplungs-Nebenprodukten ist ein klassisches Problem bei Suzuki-Kupplungen und deutet auf ein Ungleichgewicht in den Raten der Schritte des katalytischen Zyklus hin.

Kausale Analyse:

  • Dehalogenierung: Diese Reaktion tritt auf, wenn das Organopalladium-Intermediat (gebildet nach der oxidativen Addition) auf eine Protonenquelle trifft, bevor es mit der Boronsäure transmetallieren kann.[3][4] Dies wird oft durch Verunreinigungen (Wasser in nicht-wässrigen Lösungsmitteln) oder bestimmte Basen verschlimmert.

  • Homokupplung (Glaser-Kupplung): Die Kupplung von zwei Boronsäuremolekülen wird typischerweise durch das Vorhandensein von Sauerstoff katalysiert, der Pd(0) zu Pd(II) reoxidiert, welches dann die Homokupplung fördert.[4][11] Es kann auch auftreten, wenn die Transmetallierung langsam ist.

Suzuki_Cycle_and_Side_Reactions Pd0 Pd(0)L₂ (Aktiv) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-X(L)₂ OxAdd->PdII_Aryl Transmetal Transmetallierung PdII_Aryl->Transmetal Dehalogenation Dehalogenierung (Nebenreaktion) PdII_Aryl->Dehalogenation H⁺ Quelle PdII_Diaryl Ar-Pd(II)-Ar'(L)₂ Transmetal->PdII_Diaryl RedElim Reduktive Eliminierung PdII_Diaryl->RedElim RedElim->Pd0 ArAr Ar-Ar' RedElim->ArAr ArX Ar-X ArX->OxAdd ArBOH Ar'-B(OH)₂ + Base ArBOH->Transmetal Homocoupling Homokupplung (Nebenreaktion) ArBOH->Homocoupling O₂, Pd(II) ArH Ar-H Dehalogenation->ArH ArAr_homo Ar'-Ar' Homocoupling->ArAr_homo

Abbildung 3: Suzuki-katalytischer Zyklus mit konkurrierenden Dehalogenierungs- und Homokupplungs-Nebenreaktionen.

Empfohlene Maßnahmen:

  • Base sorgfältig auswählen: Starke Basen wie Cs₂CO₃ oder K₃PO₄ sind oft wirksamer als K₂CO₃, da sie die Bildung des "ate"-Komplexes der Boronsäure erleichtern und die Transmetallierung beschleunigen.[12] Dies verkürzt die Lebensdauer des Ar-Pd-X-Intermediats und verringert die Wahrscheinlichkeit einer Dehalogenierung.

  • Strenge Inertbedingungen aufrechterhalten: Wie oben erwähnt, minimiert der Ausschluss von Sauerstoff die Homokupplung drastisch.[4]

  • Reagenzstöchiometrie anpassen: Die Verwendung eines leichten Überschusses (1,1-1,2 Äquivalente) der Boronsäure kann die gewünschte Kreuzkupplung gegenüber der Dehalogenierung begünstigen. Ein zu großer Überschuss kann jedoch die Homokupplung und die anschließende Reinigung erschweren.

Häufig gestellte Fragen (FAQs)

F1: Welches ist das beste Lösungsmittelsystem für diese spezielle Kupplung? A: Eine Mischung aus einem aprotischen organischen Lösungsmittel und Wasser ist typisch. 1,4-Dioxan/Wasser oder Toluol/Wasser (typischerweise im Verhältnis 4:1 bis 10:1) sind ausgezeichnete Ausgangspunkte.[7][8][12] Das Wasser ist entscheidend für die Solubilisierung der anorganischen Base und die Erleichterung der Transmetallierung.[7]

F2: Wie hoch sollte die Reaktionstemperatur sein? A: Die meisten Suzuki-Kupplungen erfordern Wärme, um die oxidative Addition und die reduktive Eliminierung zu fördern. Ein Bereich von 80-100 °C ist ein üblicher Ausgangspunkt.[12] Wenn die Umsetzung langsam ist, kann eine Erhöhung der Temperatur auf 110 °C (Rückfluss in Dioxan) vorteilhaft sein. Bei empfindlichen Substraten können hochaktive Katalysatorsysteme (z. B. unter Verwendung von Buchwald-Liganden) Reaktionen bei niedrigeren Temperaturen ermöglichen.

F3: Wie überwache ich den Fortschritt der Reaktion? A: Dünnschichtchromatographie (DC) ist die einfachste Methode. Tupfen Sie Ihr Ausgangsmaterial (6-Halonicotinatester), die Boronsäure und die Reaktionsmischung auf. Das Produkt sollte einen neuen Fleck mit einem Rf-Wert aufweisen, der sich typischerweise zwischen denen der beiden Ausgangsmaterialien befindet. Das Verschwinden des limitierenden Reagenzes (normalerweise des Halogenids) zeigt die Vollständigkeit an. Für eine genauere Analyse können HPLC oder GC-MS verwendet werden.

F4: Meine abschließende Hydrolyse zur Carbonsäure ist unvollständig. Wie kann ich die Ausbeute verbessern? A: Die Hydrolyse von Estern zu Carbonsäuren ist in der Regel unkompliziert, kann aber bei sterisch gehinderten oder elektronenarmen Estern langsam sein. Stellen Sie sicher, dass Sie mindestens 2-3 Äquivalente einer starken Base wie NaOH oder KOH verwenden und die Reaktion unter Rückfluss erhitzen (typischerweise in einer Mischung aus EtOH/H₂O) bis zur vollständigen Umsetzung (durch DC/LC-MS überwacht).[13] Die Reaktion kann mehrere Stunden dauern.

F5: Die Reinigung des Endprodukts ist schwierig. Gibt es Tipps? A: Die Reinigung von 6-(3-Cyanophenyl)nicotinsäure nutzt ihre saure Natur. Nach Abschluss der Hydrolyse ist Ihr Produkt als Natrium- oder Kaliumcarboxylat im basischen wässrigen Medium löslich.

  • Säure-Base-Extraktion: Waschen Sie die gekühlte Reaktionsmischung mit einem organischen Lösungsmittel (z. B. Ethylacetat oder Dichlormethan), um unpolare Verunreinigungen und nicht umgesetztes Ester-Zwischenprodukt zu entfernen.[14]

  • Ausfällung: Säuern Sie die wässrige Schicht langsam mit kalter 1M HCl an, bis der pH-Wert etwa 3-4 beträgt.[15] Die Nicotinsäure sollte als fester Niederschlag ausfallen.

  • Sammlung & Trocknung: Sammeln Sie den Feststoff durch Vakuumfiltration, waschen Sie ihn mit kaltem Wasser, um anorganische Salze zu entfernen, und trocknen Sie ihn gründlich im Vakuum.[15]

  • Umkristallisation: Wenn weitere Reinigung erforderlich ist, kann eine Umkristallisation aus einem geeigneten Lösungsmittel (z. B. Ethanol/Wasser oder Acetonitril) die Reinheit erheblich verbessern.[16]

Optimierte Protokolle

Protokoll 1: Optimierte Suzuki-Miyaura-Kupplung
ParameterEmpfehlungBegründung
Halogenid Ethyl-6-bromonicotinatBromide sind reaktiver als Chloride und bieten einen guten Kompromiss zwischen Reaktivität und Stabilität.[1]
Boronsäure 3-Cyanophenylboronsäure1,2 Äquivalente
Katalysator Pd(dppf)Cl₂3 mol%
Base K₃PO₄ (fein gepulvert)3,0 Äquivalente
Lösungsmittel 1,4-Dioxan / H₂O (5:1)Entgast
Temperatur 100 °C-
Zeit 12-18 Stunden-

Schritt-für-Schritt-Verfahren:

  • In einem ofengetrockneten Schlenkkolben Ethyl-6-bromonicotinat (1,0 Äq.), 3-Cyanophenylboronsäure (1,2 Äq.) und K₃PO₄ (3,0 Äq.) kombinieren.

  • Den Kolben evakuieren und dreimal mit Argon oder Stickstoff spülen.

  • Pd(dppf)Cl₂ (0,03 Äq.) unter einer positiven Inertgasströmung zugeben.

  • Entgastes 1,4-Dioxan und entgastes Wasser im Verhältnis 5:1 über eine Kanüle zugeben.

  • Die Mischung unter starkem Rühren auf 100 °C erhitzen und 12-18 Stunden lang oder bis zum vollständigen Verbrauch des Bromids (durch DC/LC-MS überwacht) rühren.

  • Die Reaktion auf Raumtemperatur abkühlen lassen und mit der Aufarbeitung fortfahren.

Protokoll 2: Esterhydrolyse und Produktisolierung

Schritt-für-Schritt-Verfahren:

  • Die abgekühlte Suzuki-Reaktionsmischung mit Ethylacetat verdünnen und in einen Scheidetrichter überführen. Die organische Schicht abtrennen.

  • Die wässrige Schicht zweimal mit Ethylacetat extrahieren. Die vereinigten organischen Schichten (die das Ester-Zwischenprodukt enthalten) mit Wasser und dann mit Sole waschen, über Na₂SO₄ trocknen und im Vakuum konzentrieren.

  • Den rohen Ester in einer Mischung aus Ethanol und Wasser (3:1) lösen.

  • NaOH (3,0 Äq.) zugeben und die Mischung 4-6 Stunden lang unter Rückfluss erhitzen, bis die Hydrolyse abgeschlossen ist (durch DC/LC-MS überwacht).

  • Die Reaktion auf Raumtemperatur abkühlen und das Ethanol unter reduziertem Druck entfernen.

  • Den verbleibenden wässrigen Rückstand mit Diethylether waschen, um unpolare Verunreinigungen zu entfernen.

  • Die wässrige Schicht in einem Eisbad kühlen und unter Rühren langsam 1M HCl zugeben, bis der pH-Wert 3-4 erreicht ist und ein Niederschlag entsteht.

  • Den Niederschlag 30 Minuten lang im Eisbad reifen lassen.

  • Den festen Produkt durch Vakuumfiltration sammeln, mit kaltem deionisiertem Wasser waschen und im Vakuumofen bei 50 °C trocknen, um die 6-(3-Cyanophenyl)nicotinsäure zu erhalten.

Referenzen

  • Organic Chemistry Portal. (n.d.). Nitrile to Acid - Common Conditions. Verfügbar unter: [Link]

  • Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. Verfügbar unter: [Link]

  • Clark, J. (2023). hydrolysis of nitriles. Chemguide. Verfügbar unter: [Link]

  • Chemistry Stack Exchange. (2021). Hydrolysis of nitriles: Amide vs Carboxylic acid. Verfügbar unter: [Link]

  • Ventura College. (n.d.). Hydrolysis of Nitriles to Carboxylic Acid. Ventura College Organic Chemistry Lab. Verfügbar unter: [Link]

  • Ma, M., et al. (2008). Efficient Synthesis of 6‐Aryl‐2‐chloronicotinic Acids via Pd Catalyzed Regioselective Suzuki Coupling of 2,6‐Dichloronicotinic Acid. Journal of Heterocyclic Chemistry.

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Verfügbar unter: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Verfügbar unter: [Link]

  • Zhang, P., et al. (2010). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters.

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Verfügbar unter: [Link]

  • Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry. Verfügbar unter: [Link]

  • Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC - NIH. Verfügbar unter: [Link]

  • Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. Verfügbar unter: [Link]

  • Rueda-Espinosa, J., et al. (2023). (PDF) Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. ResearchGate. Verfügbar unter: [Link]

  • YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. Verfügbar unter: [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Verfügbar unter: [Link]

  • Yang, W., et al. (2003). Efficient synthesis of 2-aryl-6-chloronicotinamides via PXPd2-catalyzed regioselective Suzuki coupling. PubMed. Verfügbar unter: [Link]

  • Yang, W., et al. (2003). Efficient Synthesis of 2-Aryl-6-chloronicotinamides via PXPd2-Catalyzed Regioselective Suzuki Coupling. Organic Letters.

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Verfügbar unter: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Verfügbar unter: [Link]

  • Frontiers. (2025). Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. Verfügbar unter: [Link]

  • Shive, W., & Glenn, R. A. (1946). U.S. Patent No. US2409806A. Google Patents. Verfügbar unter:

  • Thomas, S. A., et al. (2012). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. PMC - NIH. Verfügbar unter: [Link]

  • ResearchGate. (2017). How to purify Nicotinic acid derivatives from the reaction mixture?. Verfügbar unter: [Link]

  • Gorska, A., et al. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. PMC - NIH. Verfügbar unter: [Link]

  • CN102249994B. (2014). Preparation method of nicotinic acid. Google Patents. Verfügbar unter:

  • International Journal of Pharmaceutical Sciences and Research. (2017). PARTIAL PURIFICATION AND CHARACTERIZATION OF 3-CYANOPRIDINASE RESPONSIBLE FOR PRODUCTION OF NICOTINIC ACID. Verfügbar unter: [Link]

  • Jin, L., et al. (2012). Biosynthesis of nicotinic acid from 3-cyanopyridine by a newly isolated Fusarium proliferatum ZJB-09150. ResearchGate. Verfügbar unter: [Link]

  • Carlson, G. J. (1962). U.S. Patent No. US3037987A. Google Patents. Verfügbar unter:

  • ResearchGate. (2021). Extraction and quantification of nicotinic acid from 3-cyanopyrdinase catalysed reaction system. Verfügbar unter: [Link]

Sources

Technical Support Center: Overcoming Solubility Challenges with 6-(3-Cyanophenyl)nicotinic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 6-(3-Cyanophenyl)nicotinic acid. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming solubility issues that may be encountered during your experiments. This guide is structured to provide not just protocols, but a deeper understanding of the chemical principles at play, empowering you to make informed decisions in your work.

Understanding the Molecule: this compound

This compound is a molecule that, by its very structure, presents some solubility challenges. It possesses both a polar carboxylic acid group and a relatively non-polar cyanophenyl group. This amphiphilic nature means its solubility is highly dependent on the chosen solvent system. The key to successfully working with this compound is to understand and manipulate these properties to your advantage.

Troubleshooting Guide: Step-by-Step Solutions to Common Solubility Issues

This section provides a problem-and-solution-oriented approach to common challenges you might face when trying to dissolve this compound.

Issue 1: My this compound is not dissolving in my aqueous buffer.

This is a common issue, especially with neutral or acidic aqueous buffers. The carboxylic acid group is likely in its protonated, less soluble form at lower pH values.[1][2][3] Here’s a systematic approach to troubleshoot this:

Step-by-Step Protocol:

  • pH Adjustment: The most effective first step is to increase the pH of your buffer.[2][3]

    • Rationale: Increasing the pH will deprotonate the carboxylic acid group, forming a more soluble carboxylate salt.[2]

  • Gentle Heating: If pH adjustment alone is insufficient, gentle heating can be employed.

    • Rationale: For many compounds, solubility increases with temperature.[1][5]

    • Action: While stirring, gently warm the solution in a water bath. Do not exceed temperatures that could cause degradation of your compound. Monitor for dissolution.

  • Sonication: Mechanical energy can also aid in the dissolution process.

    • Rationale: Sonication helps to break down solid aggregates and increase the surface area of the compound exposed to the solvent.

    • Action: Place your sample in a sonicator bath and sonicate in short bursts. Be mindful of potential heating of the sample during sonication.

Issue 2: I need to dissolve this compound in an organic solvent for a reaction, but it's insoluble.

When aqueous systems are not an option, selecting the right organic solvent is crucial. The choice will depend on the polarity of the solvent and its ability to interact with the different functional groups of your molecule.

Step-by-Step Protocol:

  • Solvent Selection Based on Polarity:

    • Rationale: "Like dissolves like" is a fundamental principle.[5] Given the presence of both polar and non-polar regions, a solvent of intermediate polarity or a polar aprotic solvent is a good starting point.

    • Action:

      • Recommended Starting Solvents: Based on the solubility of the parent compound, nicotinic acid, the following are excellent candidates:

        • Dimethyl sulfoxide (DMSO): Known for its excellent ability to dissolve a wide range of compounds.[6][7][8]

        • Dimethylformamide (DMF): Another highly polar aprotic solvent.[7]

        • Ethanol: A polar protic solvent that may also be effective.[6]

      • Solvents to Use with Caution: Less polar solvents such as acetone and acetonitrile may show lower solubility.[6] Diethyl ether is likely to be a poor solvent.[6]

  • Co-solvent Systems:

    • Rationale: If a single solvent is not effective, a mixture of solvents can be used to fine-tune the polarity of the system.[9][10]

    • Action: Start with a good solvent like DMSO and add a co-solvent in which the compound is less soluble to achieve the desired properties for your specific application.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of this compound that influence its solubility?

The solubility of this compound is primarily governed by three functional groups:

  • Carboxylic Acid (-COOH): This is a polar, ionizable group. At low pH, it is protonated and less soluble in water. At higher pH, it deprotonates to the highly soluble carboxylate anion (-COO⁻).[2][11]

  • Pyridine Ring: A heterocyclic aromatic ring containing a nitrogen atom. It can participate in hydrogen bonding.

  • Cyanophenyl Group (-C₆H₄CN): This is a relatively large, non-polar, and hydrophobic part of the molecule, which tends to decrease aqueous solubility.

The interplay between the polar carboxylic acid and the non-polar cyanophenyl group dictates the compound's overall solubility profile.

Q2: How does pH dramatically affect the aqueous solubility of this compound?

The pH of the aqueous solution is a critical factor.[3] As with other carboxylic acids, the solubility of this compound in water will increase significantly as the pH rises above its pKa.[1][2][12] This is because the carboxylic acid group transitions from its neutral, less soluble form to its charged, more soluble salt form.

cluster_low_ph Low pH (Acidic) cluster_high_ph High pH (Basic) Low_Solubility R-COOH (Protonated) Low Aqueous Solubility High_Solubility R-COO⁻ + H⁺ (Deprotonated Salt) High Aqueous Solubility Low_Solubility->High_Solubility + OH⁻ High_Solubility->Low_Solubility + H⁺

Caption: Effect of pH on Carboxylic Acid Solubility.

Q3: What is a general workflow for finding a suitable solvent system?

A systematic approach is always recommended. The following flowchart outlines a decision-making process for selecting an appropriate solvent.

start Start: Undissolved This compound is_aqueous Is an aqueous system required? start->is_aqueous try_ph Increase pH > 7.0 (e.g., with NaOH) is_aqueous->try_ph Yes try_dmso Try DMSO or DMF is_aqueous->try_dmso No not_dissolved_aq Still not dissolved? try_ph->not_dissolved_aq dissolved_aq Dissolved end end dissolved_aq->end End not_dissolved_aq->dissolved_aq No heat_sonicate Apply gentle heat and/or sonication not_dissolved_aq->heat_sonicate Yes dissolved_aq2 Dissolved heat_sonicate->dissolved_aq2 consider_organic Consider organic solvent or co-solvent system heat_sonicate->consider_organic dissolved_aq2->end not_dissolved_org Still not dissolved? try_dmso->not_dissolved_org dissolved_org Dissolved dissolved_org->end not_dissolved_org->dissolved_org No try_cosolvent Try co-solvent system (e.g., DMSO/Ethanol) not_dissolved_org->try_cosolvent Yes dissolved_cosolvent Dissolved try_cosolvent->dissolved_cosolvent contact_support Contact Technical Support for further assistance try_cosolvent->contact_support dissolved_cosolvent->end

Caption: Solvent Selection Workflow.

Q4: Can I prepare a concentrated stock solution of this compound?

Yes, preparing a concentrated stock solution in an appropriate organic solvent is a common practice.

  • Recommended Solvent for Stock Solutions: DMSO is an excellent choice for preparing high-concentration stock solutions.[8]

  • Procedure:

    • Weigh the desired amount of this compound.

    • Add a small amount of DMSO and vortex or sonicate until fully dissolved.

    • Bring the solution to the final desired volume with DMSO.

  • Storage: Store stock solutions at -20°C or -80°C as recommended for the stability of your compound.[7][13]

Q5: Are there any potential stability issues I should be aware of when dissolving this compound?

While specific stability data for this compound is not available, general considerations for similar molecules apply:

  • pH Extremes: Prolonged exposure to very high or very low pH, especially in combination with heat, could potentially lead to hydrolysis of the nitrile group or other degradation pathways. It is always best to prepare fresh solutions.

  • Surfactant Interactions: In some cases, impurities in surfactants can accelerate the degradation of the active drug.[14][15] If you are using surfactants to aid dissolution, ensure they are of high purity.

Solubility Data Summary (Based on Parent Compound Nicotinic Acid)

The following table provides a qualitative and quantitative overview of the solubility of nicotinic acid in common laboratory solvents. This can serve as a useful starting point for your experiments with this compound, keeping in mind that the cyanophenyl group will likely decrease solubility in polar protic solvents like water and ethanol, and potentially increase it in polar aprotic solvents.

SolventTypeExpected Solubility of this compoundSolubility of Nicotinic Acid (approx.)
Water (pH < 4)Polar ProticLow18 g/L[4]
Water (pH > 7)Polar Protic (as salt)HighSignificantly increased
DMSOPolar AproticHigh~50 mg/mL[8][13]
DMFPolar AproticHigh~1 mg/mL[7]
EthanolPolar ProticModerateSoluble[6]
AcetonePolar AproticLow to ModerateSparingly soluble[6]
AcetonitrilePolar AproticLowSparingly soluble[6]
Diethyl EtherNon-polarVery LowInsoluble[6]

References

  • Pandit, N. K., & Strykowski, J. M. (1989). Effect of pH and temperature on the solubility of a surface active carboxylic acid. Journal of Pharmaceutical Sciences, 78(9), 767-770. Available from: [Link]

  • Kelly, G., & Jones, B. (2022). Dissolution Method Troubleshooting. Dissolution Technologies. Available from: [Link]

  • Mooney, K. G., Mintun, M. A., Himmelstein, K. J., & Stella, V. J. (1981). Dissolution of carboxylic acids. III: The effect of polyionizable buffers. Journal of Pharmaceutical Sciences, 70(1), 22-32. Available from: [Link]

  • Reddit. (2012). How does pH affect water solubility of organic acids (or acids in general)? Available from: [Link]

  • ResearchGate. (2014). How does the solubility of carboxylic type of surfactants in water change with chain length? What is the pH effect? Available from: [Link]

  • Kelly, G. (2022). Dissolution Method Troubleshooting: An Industry Perspective. Dissolution Technologies. Available from: [Link]

  • Proprep. (n.d.). What troubleshooting steps should be taken when a dissolution chamber not working properly in a drug... Available from: [Link]

  • Zhang, X., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 13(6), 2329-2351. Available from: [Link]

  • Chemistry LibreTexts. (2019). The Effects of pH on Solubility. Available from: [Link]

  • Pharma.Tips. (2023). Troubleshooting Incomplete Dissolution of Tablets. Available from: [Link]

  • Ascendia Pharmaceutical Solutions. (2021). 4 Factors Affecting Solubility of Drugs. Available from: [Link]

  • Żwawiak, J., et al. (2022). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. Molecules, 27(15), 4935. Available from: [Link]

  • Gonçalves, C. M., & da Piedade, M. E. (2011). Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide. The Journal of Chemical Thermodynamics, 43(11), 1667-1672. Available from: [Link]

  • Mooney, K. G., Mintun, M. A., Himmelstein, K. J., & Stella, V. J. (1981). Dissolution of carboxylic acids. III: The effect of polyionizable buffers. Semantic Scholar. Available from: [Link]

  • Wikipedia. (n.d.). Nicotinic acid. Available from: [Link]

  • PubChem. (n.d.). Nicotinic Acid. Available from: [Link]

  • Cheméo. (n.d.). Chemical Properties of Niacin (CAS 59-67-6). Available from: [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. Available from: [Link]

  • Kim, M. S., et al. (2021). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. Pharmaceutics, 13(10), 1599. Available from: [Link]

  • Abraham, M. H., & Acree, W. E. (2013). On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents. The Journal of Chemical Thermodynamics, 64, 11-15. Available from: [Link]

  • ResearchGate. (2013). On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents. Available from: [Link]

  • Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2014). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical and Chemical Analysis, 1(1), 1-8. Available from: [Link]

  • ResearchGate. (2022). Solubility and Thermodynamic Parameters of Nicotinic Acid in Different Solvents. Available from: [Link]

Sources

6-(3-Cyanophenyl)nicotinic acid stability in different solvents

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 6-(3-cyanophenyl)nicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for experiments involving this compound. As a bifunctional molecule containing both a nitrile and a carboxylic acid moiety, understanding its stability in different solvent systems is critical for obtaining reliable and reproducible experimental results.

This resource is structured to anticipate and address common challenges you may encounter. We will delve into the underlying chemical principles governing the stability of this molecule and provide practical, field-proven protocols to assess and manage its integrity in your research.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions regarding the handling and stability of this compound.

Q1: What are the primary functional groups in this compound that influence its stability?

A1: The two key functional groups are the nitrile (-C≡N) on the phenyl ring and the carboxylic acid (-COOH) on the pyridine ring. The nitrile group is susceptible to hydrolysis, particularly under acidic or basic conditions, which would convert it to a carboxylic acid.[1][2][3][4] The carboxylic acid group can undergo esterification in the presence of alcohols, especially under acidic catalysis. The pyridine ring itself is relatively stable but can influence the reactivity of the carboxylic acid.

Q2: What is the most significant degradation pathway I should be concerned about?

A2: The most probable degradation pathway is the hydrolysis of the nitrile group to a carboxylic acid, forming 6-(3-carboxyphenyl)nicotinic acid.[1][2][3][4] This is a common reaction for aromatic nitriles and can be catalyzed by both acids and bases.[1][2][3] The rate of hydrolysis will depend on the pH, temperature, and the specific solvent used.

Q3: What are the recommended solvents for short-term and long-term storage of this compound?

A3: For short-term use, aprotic solvents such as acetonitrile, tetrahydrofuran (THF), or dimethyl sulfoxide (DMSO) are generally recommended. For long-term storage, it is best to store the compound as a dry solid at -20°C in a desiccated environment.[5] If a stock solution is required for long-term storage, anhydrous DMSO is a suitable choice, stored at -80°C to minimize degradation. Protic solvents, especially water, methanol, and ethanol, should be used with caution and for immediate experimental use, as they can participate in degradation reactions.

Q4: How does pH affect the stability of this compound in aqueous solutions?

A4: The stability in aqueous solutions is highly pH-dependent. Both strongly acidic (pH < 3) and strongly alkaline (pH > 9) conditions are expected to accelerate the hydrolysis of the nitrile group.[1][2][3] Near-neutral pH (pH 6-8) is likely to provide the greatest stability in aqueous media for short-term experiments. However, even at neutral pH, some degree of hydrolysis may occur over extended periods, especially at elevated temperatures.

Q5: Can I heat solutions of this compound to aid dissolution?

A5: Gentle warming can be used to aid dissolution, but prolonged heating, especially in protic or aqueous solvents, should be avoided. Elevated temperatures will accelerate potential degradation reactions, primarily nitrile hydrolysis.[6] If heating is necessary, it should be done for the shortest possible time and the solution should be used immediately.

Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the use of this compound.

Issue 1: Appearance of an Unexpected Peak in HPLC Analysis

Scenario: You have prepared a solution of this compound in a solvent and, upon analysis by reverse-phase HPLC, you observe a new, more polar peak eluting earlier than the parent compound.

Potential Cause: This is a classic sign of degradation, most likely the hydrolysis of the nitrile group to a carboxylic acid. The resulting di-acid, 6-(3-carboxyphenyl)nicotinic acid, is more polar and will therefore have a shorter retention time on a C18 column.

Troubleshooting Workflow:

G This compound This compound 6-(3-Carboxyphenyl)nicotinic acid 6-(3-Carboxyphenyl)nicotinic acid This compound->6-(3-Carboxyphenyl)nicotinic acid Hydrolysis (Acid or Base Catalyzed)

Sources

Troubleshooting off-target effects of 6-(3-Cyanophenyl)nicotinic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for 6-(3-Cyanophenyl)nicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot potential off-target effects during experimentation. As a novel analog of nicotinic acid, understanding its selectivity is paramount for generating reproducible and reliable data. This document provides in-depth, question-and-answer-based troubleshooting guides, detailed protocols, and the scientific rationale behind our recommended strategies.

Section 1: Understanding the Compound and its Presumed On-Target Activity

This compound belongs to the family of nicotinic acid (also known as niacin or Vitamin B3) derivatives.[1][2] The parent molecule, nicotinic acid, is a well-characterized agonist for the G-protein coupled receptor GPR109A (also known as Hydroxycarboxylic Acid Receptor 2, HCA2).[3] Therefore, the primary hypothesis for the on-target activity of this compound is the activation of GPR109A signaling.

Activation of GPR109A in adipocytes leads to the inhibition of adenylate cyclase, a decrease in cyclic AMP (cAMP) levels, and subsequently, a reduction in hormone-sensitive lipase activity. This cascade ultimately decreases the release of free fatty acids into the circulation, which is the basis of nicotinic acid's anti-lipolytic effect.

Figure 1: Presumed on-target signaling pathway of this compound.

Section 2: Frequently Asked Questions & Troubleshooting

This section addresses common issues that may arise from off-target activity.

Q1: My phenotypic results are inconsistent with GPR109A activation. What could be the cause?

Answer: This is a classic indicator of potential off-target effects. While the nicotinic acid scaffold directs the molecule to GPR109A, the addition of the cyanophenyl group may confer affinity for other proteins.

  • Causality: The observed phenotype may be a composite of both on-target and off-target activities, or in some cases, completely dominated by an off-target interaction. Small molecules are rarely perfectly selective.[4]

  • Troubleshooting Steps:

    • Confirm Target Engagement: First, verify that your compound engages GPR109A in your experimental system using a target engagement assay like the Cellular Thermal Shift Assay (CETSA).

    • Use a Negative Control: Synthesize or procure a structurally similar but inactive analog of your compound. This analog should share the same physical properties but lack the key functional groups for GPR109A binding. If the phenotype persists with the inactive analog, it is likely an off-target effect.

    • Orthogonal Approach: Use a different tool to modulate the target. For example, use siRNA or CRISPR to knock down GPR109A. If the phenotype observed with your compound is not replicated by GPR109A knockdown, this strongly suggests an off-target mechanism.[5]

Q2: I'm observing unexpected cytotoxicity at concentrations where I expect to see a specific biological effect. How do I determine if this is an off-target effect?

Answer: Cytotoxicity can be a significant confounding factor and is often linked to off-target interactions.

  • Causality: Off-target binding to critical enzymes (e.g., kinases, metabolic enzymes) or ion channels can disrupt essential cellular processes, leading to cell death. Nicotinic acid itself is part of the NAD synthesis pathway, and high concentrations of analogs could potentially interfere with this vital metabolic network.[6][7]

  • Troubleshooting Steps:

    • Dose-Response Analysis: Perform a careful dose-response curve for both your expected biological endpoint and cytotoxicity (e.g., using an MTT or LDH release assay). Determine the concentration window where you see the desired effect without significant toxicity.

    • Rescue Experiment: If you hypothesize that the compound is interfering with a specific pathway (e.g., NAD synthesis), attempt a rescue by supplementing the media with downstream metabolites like nicotinamide mononucleotide (NMN).[6] If supplementation alleviates toxicity, it points towards a specific off-target pathway.

    • Broad Off-Target Profiling: If the cause is not obvious, a broader screen is necessary. Consider a broad kinase panel screen or a safety screen against a panel of common off-target liabilities (e.g., hERG channel, GPCRs).

Q3: How can I proactively identify potential off-target interactions of my compound?

Answer: Proactive profiling is a crucial step in validating a chemical probe. A tiered approach, starting broad and then moving to more specific validation, is most effective.

  • Causality: It is more efficient to first identify a list of potential off-target binders and then validate them in a cellular context, rather than testing every possibility. Biochemical methods are excellent for broad, unbiased screening because they remove cellular complexities.[8]

  • Recommended Workflow:

    • Biochemical Screening (Broad Discovery): Use a technique like a protein microarray or a competitive binding assay (e.g., KiNativ) to screen the compound against a large, diverse library of proteins.[9] This provides an unbiased list of potential interactors.

    • Cellular Validation (Biological Relevance): For the top hits from the biochemical screen, perform validation experiments in a relevant cellular model. This confirms that the interaction occurs in a biological context and has a functional consequence.

    • Structural Analysis: If possible, obtain a co-crystal structure of your compound with its primary target and any confirmed off-targets. This can provide invaluable insights into the molecular basis of binding and guide the design of more selective future analogs.

Troubleshooting_Workflow A Start: Unexpected Phenotype Observed B Is the on-target engaged at relevant doses? A->B C Perform Target Engagement Assay (e.g., CETSA, DARTS) B->C Test D No B->D No E Yes B->E Yes C->B O Conclusion: Phenotype is likely OFF-TARGET D->O F Does an inactive analog replicate the phenotype? E->F G Synthesize/Test Inactive Analog F->G Test H No F->H No I Yes F->I Yes G->F J Does target knockdown/out replicate the phenotype? H->J I->O K Use siRNA / CRISPR Knockdown J->K Test L No J->L No M Yes J->M Yes K->J L->O N Conclusion: Phenotype is likely ON-TARGET M->N P Proceed to Off-Target Identification Workflow O->P

Figure 2: Logical workflow for troubleshooting unexpected experimental results.

Section 3: Experimental Protocols

Here we provide detailed methodologies for key experiments.

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol verifies if this compound binds to its intended target, GPR109A, in intact cells.

  • Principle: Ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation. This change can be quantified by measuring the amount of soluble protein remaining after heat shock.

  • Methodology:

    • Cell Culture: Grow cells expressing GPR109A to ~80% confluency.

    • Compound Treatment: Treat cells with either vehicle (e.g., 0.1% DMSO) or varying concentrations of this compound for 1 hour at 37°C.

    • Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in a lysis buffer containing protease inhibitors. Aliquot the lysate into PCR tubes.

    • Heat Shock: Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler. One aliquot should be kept at room temperature as a non-heated control.

    • Separation: Centrifuge the tubes at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

    • Quantification: Carefully collect the supernatant (containing the soluble, non-denatured protein). Analyze the amount of soluble GPR109A at each temperature point by Western Blot or ELISA.

    • Data Analysis: Plot the percentage of soluble GPR109A against temperature for both vehicle and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates target engagement.

Protocol 2: Off-Target Validation using CRISPR-Cas9 Knockout Cells

This protocol determines if the observed phenotype is dependent on the presence of the primary target, GPR109A.

  • Principle: If the biological effect of the compound is truly on-target, it should be abolished in cells where the target protein has been genetically removed.

  • Methodology:

    • Generate Knockout Line: Create a stable GPR109A knockout (KO) cell line using CRISPR-Cas9 technology. It is crucial to select and validate a clonal population with complete loss of protein expression.

    • Experimental Setup: Set up four experimental groups:

      • Group A: Wild-Type (WT) cells + Vehicle

      • Group B: Wild-Type (WT) cells + this compound

      • Group C: GPR109A KO cells + Vehicle

      • Group D: GPR109A KO cells + this compound

    • Assay Performance: Treat the cells and perform the phenotypic assay of interest (e.g., measure free fatty acid release, cell viability, gene expression).

    • Data Analysis:

      • Compare Group A and B to confirm the compound's effect in WT cells.

      • Compare Group B and D. If the effect is on-target, the phenotype observed in Group B should be significantly diminished or completely absent in Group D. If the effect persists in Group D, it is unequivocally an off-target effect.

Section 4: Data Presentation & Interpretation

Table 1: Example Data from a Kinome Selectivity Screen

When profiling a compound against a panel of kinases (a common off-target class), results should be tabulated to clearly identify the most potent interactions.

Kinase Target% Inhibition @ 1 µM% Inhibition @ 10 µMNotes
GPR109A (On-Target) N/A (Agonist) N/A (Agonist) Functional EC50 = 150 nM
MAPK1 (ERK2)5%12%Likely non-significant
AURKB85%98%Potent Off-Target Hit
CDK262%91%Potent Off-Target Hit
PIK3CA11%25%Likely non-significant
  • Interpretation: The hypothetical data above suggests that while the compound is a potent agonist of its intended GPCR target, it also strongly inhibits Aurora Kinase B and CDK2. These off-target activities could explain unexpected effects on cell cycle progression or proliferation. These hits must be validated using orthogonal cellular assays.

References

  • Thermo Fisher Scientific. (2021). How to measure and minimize off-target effects in your genome editing experiments. YouTube. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 938, Nicotinic acid. [Link]

  • Piramid E, et al. (2024). Vitamin B3. In: StatPearls [Internet]. StatPearls Publishing. [Link]

  • Carusillo, A., & Santaeularia, M. L. (2023). Strategies to Avoid and Reduce Off-Target Effects. CRISPR Medicine News. [Link]

  • Nomura, M., et al. (2023). Niacin restriction with NAMPT-inhibition is synthetic lethal to neuroendocrine carcinoma. Nature Communications. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 936, Nicotinamide. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Nicotinic acid. [Link]

  • seqWell. (2023). BLOG: Selecting the Right Gene Editing Off-Target Assay. [Link]

  • Gao, Y., et al. (2021). Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging. eNeuro. [Link]

  • Nomura, M., et al. (2023). Niacin restriction with NAMPT-inhibition is synthetic lethal to neuroendocrine carcinoma. Nature Communications, 14(1), 8095. [Link]

  • Hudson, K., et al. (2015). Small molecule selectivity and specificity profiling using functional protein microarrays. Methods in Molecular Biology. [Link]

  • Kamanna, V. S., & Kashyap, M. L. (2008). Mechanism of action of niacin. The American Journal of Cardiology. [Link]

  • Hagedorn, P. H., et al. (2018). Identifying and avoiding off-target effects of RNase H-dependent antisense oligonucleotides in mice. Nucleic Acids Research. [Link]

  • Nomura, M., et al. (2023). Niacin restriction with NAMPT-inhibition is synthetic lethal to neuroendocrine carcinoma. Nature Communications. [Link]

  • Stephenson, D. (2019). Nicotinic acid (aka niacin, aka pyridine-3-carboxylic acid, aka vitamin b3). ResearchGate. [Link]

  • Philippa, T., et al. (2012). Effects of Nicotinic Acid on Gene Expression: Potential Mechanisms and Implications for Wanted and Unwanted Effects of the Lipid-Lowering Drug. Current Vascular Pharmacology. [Link]

  • Wikipedia. (n.d.). Nicotinic acid. [Link]

  • Wang, B., et al. (2017). High-Throughput Selectivity Assays for Small-Molecule Inhibitors of β-Catenin/T-Cell Factor Protein–Protein Interactions. ACS Medicinal Chemistry Letters. [Link]

  • Fu, Y., et al. (2023). Off-target effects in CRISPR/Cas9 gene editing. Signal Transduction and Targeted Therapy. [Link]

  • Vasta, J. D., & Crews, C. M. (2021). Achieving the promise and avoiding the peril of chemical probes using genetics. Current Opinion in Chemical Biology. [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 5-(4-Cyanophenyl)nicotinic acid. [Link]

  • SIELC Technologies. (n.d.). Nicotinic Acid/Niacin (3-pyridinecarboxylic acid). [Link]

  • Corredor, M., et al. (2016). Cell-based assays to support the profiling of small molecules with histone methyltransferase and demethylase modulatory activity. Drug Discovery Today: Technologies. [Link]

  • National Center for Biotechnology Information. (2023). Niacin - StatPearls. [Link]

Sources

Optimizing dosage for 6-(3-Cyanophenyl)nicotinic acid in animal models

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 6-(3-Cyanophenyl)nicotinic acid

A Guide to Preclinical Dosage Optimization in Animal Models

Disclaimer for the Senior Application Scientist: Initial literature and database searches for "this compound" did not yield specific public data regarding its biological mechanism of action, pharmacokinetics, or established in vivo dosing protocols. This guide has therefore been developed by treating the compound as a novel investigational entity. The principles, protocols, and troubleshooting advice provided are grounded in its structural relationship to nicotinic acid and established methodologies in preclinical drug development for novel small molecules. All recommendations should be validated by empirical testing.

Section 1: Compound Profile & Mechanistic Considerations

Before initiating any in vivo study, a thorough understanding of the test article is paramount. This compound is a derivative of nicotinic acid (also known as niacin or Vitamin B3). This structural backbone provides a logical starting point for hypothesizing its mechanism of action and anticipating its physicochemical properties.

1.1. Potential Mechanism of Action (MoA)

Nicotinic acid is well-characterized as a lipid-modifying agent that primarily acts through the G protein-coupled receptor 109A (GPR109A, also known as HCA₂), which is highly expressed in adipocytes and immune cells like Langerhans cells.[1][2]

  • Lipid Metabolism: Activation of GPR109A in adipocytes inhibits adenylate cyclase, leading to decreased cAMP levels and subsequent reduction in the mobilization of free fatty acids (FFAs) from adipose tissue. This reduces the substrate available to the liver for triglyceride (TG) and very-low-density lipoprotein (VLDL) synthesis.[2][3]

  • Anti-inflammatory Effects: Niacin has also been shown to exert vascular anti-inflammatory effects, which may be linked to GPR109A activation on immune cells.[2]

  • Hepatic Effects: More recent evidence suggests niacin also has direct effects in the liver, where it non-competitively inhibits diacylglycerol acyltransferase-2 (DGAT2), a critical enzyme for TG synthesis. This leads to increased intracellular degradation of Apolipoprotein B (ApoB) and reduced secretion of VLDL and LDL particles.[2][4]

The addition of a 3-cyanophenyl group to the nicotinic acid scaffold may alter its potency, selectivity, or pharmacokinetic properties. It is crucial to determine experimentally whether this compound retains activity at GPR109A or possesses a novel MoA.

1.2. Physicochemical Properties & Formulation

The solubility and stability of a compound are critical determinants of its bioavailability. While nicotinic acid is water-soluble, the properties of this derivative must be determined.[5][6]

  • Solubility: Determine the solubility in aqueous buffers (at various pH values) and in common organic solvents (e.g., DMSO, Ethanol). Poor aqueous solubility is a common challenge for novel compounds and often necessitates the use of complex vehicle formulations.[7][8]

  • Stability: Assess the stability of the compound in the solid state and in the chosen dosing vehicle under experimental conditions (e.g., room temperature, 4°C). Degradation can lead to inconsistent dosing and inaccurate results.

Section 2: FAQs on Formulation & Vehicle Selection

This section addresses common questions regarding the preparation of this compound for in vivo administration.

Q1: How do I select an appropriate vehicle for oral gavage studies?

A: Vehicle selection depends on the compound's solubility and the study's duration.[9] The ideal vehicle is non-toxic, does not affect the compound's pharmacology, and ensures a homogenous, stable formulation. A tiered approach is recommended.

  • Aqueous Vehicles: Start with the simplest options. If the compound is sufficiently soluble and stable, use Purified Water or 0.9% Saline. For suspensions, aqueous vehicles containing suspending agents like 0.5% (w/v) methylcellulose or carboxymethylcellulose (CMC) are common.

  • Co-solvents & Surfactants: For poorly soluble compounds, co-solvent systems may be necessary. However, these can have their own biological effects and should be used with caution, especially in chronic studies.[9] Always run a vehicle-only control group to assess any effects of the formulation itself.

  • Lipid-based Formulations: For highly lipophilic compounds, lipid-based vehicles can enhance oral absorption.[7]

Table 1: Common Dosing Vehicles for Preclinical Oral Studies

Vehicle Composition Use Case Potential Issues
Purified Water H₂O Soluble compounds May not be suitable for poorly soluble molecules.
0.5% Methylcellulose 0.5% (w/v) MC in water Suspensions Can increase viscosity; ensure homogeneity.
20% PEG 400 20% (v/v) Polyethylene Glycol 400 in Saline Solubilizing agent Potential for renal effects at high doses/chronic use.
5% DMSO / 5% Tween 80 5% DMSO, 5% Tween 80 in 90% Saline (v/v) Solubilizing for highly insoluble compounds DMSO can have pharmacological effects; Tween 80 can cause hypersensitivity in some animals. Use with caution.[10]

| Corn Oil / Sesame Oil | 100% Oil | Lipid-soluble compounds | Can affect animal metabolism and body weight. |

Q2: My compound precipitates when I add it to the aqueous vehicle. What should I do?

A: Precipitation indicates poor solubility. First, ensure you have not exceeded the compound's solubility limit. If the concentration is fixed, consider the following:

  • Particle Size Reduction: Milling or micronization can improve the dissolution rate and homogeneity of suspensions.[8]

  • pH Adjustment: For ionizable compounds like nicotinic acid derivatives, adjusting the pH of the vehicle can dramatically increase solubility. This must be done carefully to avoid causing irritation to the animal.[9]

  • Use a Different Vehicle: Move to a more complex vehicle system as outlined in Table 1. Always test the final formulation for stability over the intended period of use.

Section 3: Experimental Protocol: Dose-Range Finding (DRF) & Maximum Tolerated Dose (MTD) Study

The primary goal of the initial in vivo study is to determine a safe and tolerated dose range. This is not an efficacy study.

Objective: To identify the Maximum Tolerated Dose (MTD) and observe potential signs of toxicity for this compound following a single administration in a rodent model.

Methodology:

  • Animal Model: Use a standard rodent model (e.g., C57BL/6 mice or Sprague-Dawley rats), with both male and female animals. Age- and weight-match all animals.

  • Group Allocation: Assign animals to at least 4-5 groups (n=3-5 per sex per group).

    • Group 1: Vehicle Control

    • Group 2: Low Dose (e.g., 10 mg/kg)

    • Group 3: Mid Dose (e.g., 100 mg/kg)

    • Group 4: High Dose (e.g., 1000 mg/kg)

  • Dose Selection: Since no prior data exists, a wide, logarithmic dose escalation is recommended.[11] The range should be wide enough to potentially identify a no-effect level and a toxic level. If in vitro cytotoxicity data (e.g., CC₅₀) is available, it can help inform the starting dose, but direct extrapolation is not advised.

  • Administration: Administer the compound via the intended clinical route (e.g., oral gavage). Ensure the administration volume is consistent and appropriate for the animal size (e.g., 5-10 mL/kg for mice).

  • Monitoring & Data Collection:

    • Clinical Observations: Monitor animals intensely for the first 4 hours post-dose, and then daily for 7-14 days.[11] Record any signs of toxicity, such as changes in posture, breathing, activity, and fur appearance. Note any flushing (reddening of the ears), a known side effect of nicotinic acid.[1]

    • Body Weight: Measure body weight just before dosing and daily thereafter. A weight loss of >15-20% is a common humane endpoint.[11]

    • Necropsy: At the end of the study, perform a gross necropsy on all animals to look for any visible organ abnormalities.

DRF_Workflow cluster_prep Preparation cluster_study In Vivo Study Execution cluster_analysis Analysis & Decision A Determine Physicochemical Properties (Solubility, Stability) B Select & Validate Dosing Vehicle A->B C Prepare Dosing Formulations B->C D Select Animal Model (e.g., Mice, n=5/sex/group) C->D E Group Allocation (Vehicle + 3-4 Dose Levels) D->E F Administer Single Dose (e.g., Oral Gavage) E->F G Monitor: Clinical Signs, Body Weight (7-14 days) F->G H Analyze Toxicity Data & Body Weights G->H I Determine MTD (Highest dose with no mortality and <15% weight loss) H->I J Select Doses for Future Efficacy/PK Studies I->J

Caption: Workflow for a Dose-Range Finding (DRF) and MTD study.

Section 4: Troubleshooting Guide for In Vivo Experiments

Even with careful planning, unexpected issues can arise. This guide addresses common problems in a question-and-answer format.

Table 2: Troubleshooting Common In Vivo Issues

Issue Potential Cause(s) Recommended Action(s)
High variability in results between animals in the same group. 1. Animal Variation: Inherent biological differences. 2. Inconsistent Dosing: Errors in administration technique or formulation inhomogeneity. 3. Formulation Instability: Compound degrading or precipitating over time. 1. Increase group size (n) to improve statistical power. Ensure animals are tightly age/weight-matched.[12] 2. Standardize administration procedures with a detailed SOP. Ensure suspensions are vortexed between each animal. 3. Prepare formulation fresh daily. Re-evaluate vehicle and stability.
Lack of therapeutic efficacy at tested doses. 1. Sub-therapeutic Dose: The selected doses are too low. 2. Poor Pharmacokinetics (PK): Low absorption or rapid metabolism/clearance. 3. Inappropriate Model: The animal model may not be relevant to the compound's MoA. 1. Escalate to higher doses, guided by the MTD study. 2. Conduct a preliminary PK study. Determine plasma exposure (Cmax, AUC) to confirm the compound is being absorbed.[13][14] 3. Confirm target expression/relevance in the chosen model.
Unexpected toxicity or mortality at low doses. 1. Vehicle Toxicity: The formulation itself is causing adverse effects. 2. Formulation Error: Dosing concentration was prepared incorrectly. 3. High Compound Sensitivity: The chosen species is unexpectedly sensitive. 1. Review the vehicle control group data carefully. Consider a less aggressive vehicle.[10] 2. Re-verify all calculations and preparation steps. Analyze formulation concentration if possible. 3. Redesign the DRF study with a much lower starting dose (e.g., 10-fold lower).[11]

| Compound precipitates out of solution upon injection/administration. | 1. Poor Solubility: Compound is not soluble at physiological pH or in blood. 2. Vehicle Interaction: The vehicle is not maintaining solubility upon dilution in biological fluids. | 1. This is a critical formulation challenge. Re-evaluate the formulation strategy entirely.[15] 2. Consider alternative solubilization techniques such as cyclodextrins or lipid-based delivery systems. |

Troubleshooting_Workflow Start Efficacy Study Shows No Significant Effect Q1 Was the compound detected in plasma at sufficient levels? (Check PK Data) Start->Q1 A1_Yes Yes, exposure is adequate Q1->A1_Yes Yes A1_No No, exposure is low or undetectable Q1->A1_No No Q2 Is there evidence of target engagement in vivo? A1_Yes->Q2 Sol_PK Action: Re-evaluate Formulation & Route of Administration. Consider IV dosing to bypass absorption issues. A1_No->Sol_PK A2_Yes Yes, target is engaged Q2->A2_Yes Yes A2_No No, or target engagement is unknown Q2->A2_No No Sol_Model Action: Re-evaluate Animal Model. Is the target relevant? Is the disease progression appropriate? A2_Yes->Sol_Model Sol_Dose Action: Escalate Dose. The current dose may be too far below the effective concentration. A2_Yes->Sol_Dose Sol_PD Action: Conduct a Pharmacodynamic (PD) study to confirm target modulation at the given dose and exposure. A2_No->Sol_PD

Caption: Decision tree for troubleshooting lack of in vivo efficacy.

Section 5: The Importance of Pharmacokinetics (PK)

Understanding a drug's PK profile—its absorption, distribution, metabolism, and excretion (ADME)—is fundamental to designing a rational dosing regimen.[14][16] A compound that is cleared very rapidly may require more frequent dosing to maintain therapeutic concentrations.[17]

Q3: When should I run a preliminary PK study?

A: A preliminary, single-dose PK study should be conducted as early as possible, often in parallel with or immediately following the initial MTD study. The data gathered is invaluable for interpreting efficacy studies and selecting appropriate dose levels and frequencies. For instance, a study on a related compound, 6-aminonicotinamide, found it was cleared very rapidly in mice, which has significant implications for maintaining exposure.[18]

Experimental Protocol: Basic Single-Dose PK Study

  • Animal Model: Use the same strain and sex of animal as in the planned efficacy studies (e.g., male rats, n=3-4 per time point).

  • Dosing: Administer a single dose of this compound at a well-tolerated level (e.g., the mid-dose from the DRF study).

  • Sample Collection: Collect blood samples (e.g., via tail vein or saphenous vein) at multiple time points post-dose. A typical schedule might be: pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours.

  • Bioanalysis: Process blood to plasma and store frozen (-80°C). Analyze the plasma samples using a validated analytical method (e.g., LC-MS/MS) to determine the concentration of the parent compound.

  • Data Analysis: Plot plasma concentration versus time to determine key PK parameters like Cmax (maximum concentration), Tmax (time to Cmax), and AUC (Area Under the Curve, a measure of total drug exposure).

This data will directly inform whether the lack of efficacy is due to poor drug exposure or other factors, guiding the next steps in your research.

References

  • VCO. Drug dose and drug choice: Optimizing medical therapy for veterinary cancer. Veterinary and Comparative Oncology. Available at: [Link]

  • Ibrahim, M. et al. Application of PK/PD Modeling in Veterinary Field: Dose Optimization and Drug Resistance Prediction. Scientifica. Available at: [Link]

  • Healing, G. et al. Safety data on 19 vehicles for use in 1 month oral rodent pre-clinical studies: administration of hydroxypropyl-ß-cyclodextrin causes renal toxicity. Journal of Applied Toxicology. Available at: [Link]

  • Scantox. Preclinical Drug Formulation. Available at: [Link]

  • Takahashi, Y. et al. Novel technology to prepare oral formulations for preclinical safety studies. Journal of Pharmacological and Toxicological Methods. Available at: [Link]

  • Shankar, G. et al. Preclinical Formulations: Insight, Strategies, and Practical Considerations. The AAPS Journal. Available at: [Link]

  • Turner, P.V. et al. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. Journal of the American Association for Laboratory Animal Science. Available at: [Link]

  • Chen, C. et al. Impact of dosing schedule in animal models on compound progression decisions. Drug Discovery Today. Available at: [Link]

  • ModernVivo. 5 Effective Strategies to Tackle In Vivo Experimental Design Challenges. Available at: [Link]

  • ResearchGate. EdU in vivo (mouse) troubleshooting? Available at: [Link]

  • Ren, B. Troubleshooting and optimizing lab experiments. YouTube. Available at: [Link]

  • Chemistry World. How to troubleshoot experiments. Available at: [Link]

  • Wikipedia. Nicotinic acid. Available at: [Link]

  • Gille, A. et al. Nicotinic acid: pharmacological effects and mechanisms of action. Annual Review of Pharmacology and Toxicology. Available at: [Link]

  • Walker, D.L. et al. Murine pharmacokinetics of 6-aminonicotinamide (NSC 21206), a novel biochemical modulating agent. Biochemical Pharmacology. Available at: [Link]

  • He, P. et al. Animal models in the pharmacokinetic/pharmacodynamic evaluation of antimicrobial agents. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Murthy, S. et al. Nicotinic acid, its mechanism of action and pharmacological effects. Research Review International Journal of Multidisciplinary. Available at: [Link]

  • Smith, J. et al. Animal pharmacokinetics/pharmacodynamics (PK/PD) infection models for clinical development of antibacterial drugs: lessons from selected cases. Journal of Antimicrobial Chemotherapy. Available at: [Link]

  • Li, Z. et al. Pharmacokinetics/Pharmacodynamics models of veterinary antimicrobial agents. Journal of Veterinary Medical Science. Available at: [Link]

  • Kashyap, M.L. et al. Mechanism of action of niacin. The American Journal of Cardiology. Available at: [Link]

  • Couturier, A. et al. Pharmacological doses of niacin stimulate the expression of genes involved in carnitine uptake and biosynthesis and improve the carnitine status of obese Zucker rats. Nutrition & Metabolism. Available at: [Link]

  • Puckett, M. et al. Niacin. StatPearls. Available at: [Link]

Sources

Reducing cytotoxicity of 6-(3-Cyanophenyl)nicotinic acid in primary cells

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers on Mitigating Cytotoxicity in Primary Cell Models

Welcome to the technical support center for 6-(3-Cyanophenyl)nicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and foundational knowledge for working with this novel nicotinic acid analog in sensitive primary cell systems. As Senior Application Scientists, our goal is to empower you to design robust experiments, interpret your results accurately, and proactively manage the common challenge of compound-induced cytotoxicity.

Section 1: Understanding the Challenge: Cytotoxicity in Primary Cells

Primary cells are invaluable for their physiological relevance in drug toxicity and efficacy studies.[1] Unlike immortalized cell lines, they retain the specific characteristics of their tissue of origin but are also more susceptible to stress-induced cell death.[1] this compound, as an analog of nicotinic acid (Niacin/Vitamin B3), is expected to interact with cellular pathways involved in metabolism and signaling.[2][3] While nicotinic acid itself can be protective against certain stressors like oxidative damage[4], its activation of receptors like GPR109A can also trigger apoptosis in specific cellular contexts[5].

The introduction of a cyanophenyl group can alter the compound's physicochemical properties, such as solubility and cell permeability, potentially leading to off-target effects or intracellular stress. Therefore, a systematic approach is essential to distinguish true pharmacological effects from artifacts of cytotoxicity.

Section 2: Troubleshooting Guide

This section addresses common issues encountered during experiments in a question-and-answer format.

Question 1: My primary cells show a sharp decrease in viability (e.g., via MTT assay) even at low concentrations. What should I investigate first?

A sudden drop in viability suggests an acute toxic event. The first step is to deconstruct the experiment to isolate the variable causing the cell death.

Answer:

Your initial focus should be on distinguishing between compound-induced toxicity and artifactual toxicity from the experimental conditions.

Immediate Troubleshooting Steps:

  • Evaluate Solvent Toxicity: The most common source of non-compound-specific toxicity is the solvent used to dissolve the compound. Dimethyl sulfoxide (DMSO) is a universal solvent but can be toxic to primary cells at concentrations as low as 0.5% or even lower for particularly sensitive cell types like neurons.[6][7]

    • Action: Run a solvent control experiment. Plate your primary cells and expose them to the same volume of vehicle (e.g., DMSO in media) that you use for your highest compound concentration, but without the compound.

    • Expected Outcome: If you see significant cell death in the solvent-only control, you must reduce the final solvent concentration in your assay. Aim for a final concentration of ≤0.1% DMSO where possible.[6]

  • Check Compound Solubility and Stability: this compound is a crystalline solid.[8][9] Poor solubility can lead to the formation of micro-precipitates in your culture medium. These precipitates can cause physical stress to cells, leading to cell death that is independent of the compound's pharmacological activity.

    • Action: Prepare your highest stock concentration and visually inspect it for clarity. After diluting the stock into your final culture medium, inspect the medium under a microscope. Look for any crystalline structures or precipitates.

    • Protocol: See Protocol 1: Preparation and Verification of Compound Stock Solution .

  • Assess Assay Interference: Assays that measure metabolic activity, like the MTT or MTS assay, can be misleading.[10] The compound might not be killing the cells but rather inhibiting the mitochondrial dehydrogenase enzymes responsible for converting the tetrazolium dye.[10][11]

    • Action: Validate your viability findings with a secondary assay that uses a different mechanism. A lactate dehydrogenase (LDH) release assay is an excellent choice, as it directly measures membrane integrity and cell lysis.[12]

    • Expected Outcome: If the MTT assay shows low viability but the LDH assay shows minimal LDH release, the compound is likely interfering with cellular metabolism rather than causing outright cell death.

Question 2: I've confirmed the cytotoxicity is from the compound itself. I'm observing markers of apoptosis (e.g., caspase activation). How can I reduce this while still studying its primary effects?

Answer:

Observing apoptosis indicates the compound is activating a programmed cell death pathway.[12] Mitigation involves optimizing the exposure conditions and potentially providing cellular support.

Strategies to Reduce Apoptosis:

  • Time-Course Experiment: Cytotoxicity is a function of both concentration and exposure time.[10] It's possible the desired pharmacological effect occurs before the apoptotic cascade is irreversibly triggered.

    • Action: Design a time-course experiment. Treat cells with a fixed concentration of the compound and measure your primary endpoint and a viability marker at multiple early time points (e.g., 2, 4, 8, 12, and 24 hours).

    • Goal: Identify a time window where you can observe the desired effect with minimal impact on cell viability.

  • Pharmacokinetic Modulation (Formulation Approach): Modifying how the compound is delivered to the cells can reduce the peak concentration (Cmax) that often triggers toxicity, while maintaining a sufficient area-under-the-curve (AUC) exposure for the desired effect.[13]

    • Action: Consider using a controlled-release strategy. While complex, techniques like encapsulation in biocompatible polymers or conjugation to carrier molecules can be explored for follow-up studies.

    • Simpler In-Vitro Approach: Instead of a single bolus dose, try a "serial dosing" regimen. Add smaller amounts of the compound at intervals (e.g., add 25% of the final concentration every 2 hours for 8 hours) to avoid a sudden concentration shock.

  • Co-treatment with Cytoprotective Agents: If the cytotoxicity is mediated by a known pathway, you may be able to block it. For instance, if you suspect oxidative stress is a contributing factor (a common mechanism of drug toxicity[14]), co-treatment with an antioxidant could be beneficial.

    • Action: Perform a co-treatment experiment with a well-characterized, cell-permeable antioxidant like N-acetylcysteine (NAC).

    • Caution: This approach requires careful interpretation. If NAC rescues the cells, it provides mechanistic insight but may also interfere with the compound's primary mode of action.

Section 3: Proactive Mitigation Strategies (FAQs)

FAQ 1: How do I determine the optimal, non-toxic concentration range for my specific primary cell type?

The cornerstone of any in-vitro pharmacology study is a robust dose-response curve.[15] This should be the very first experiment you run with a new compound and cell type.

Answer:

A systematic titration is required. We recommend a two-phase approach:

  • Phase 1: Range-Finding (Logarithmic Scale): Test a wide range of concentrations spanning several orders of magnitude (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM, 100 µM). This will identify the approximate concentration at which toxicity begins.

  • Phase 2: Refined Titration (Linear Scale): Based on the results from Phase 1, perform a more detailed titration with more points around the initial "hit" concentration. For example, if toxicity appeared between 1 µM and 10 µM, test 1, 2, 4, 6, 8, and 10 µM.

This process will allow you to determine key toxicological parameters for your experimental system.

ParameterDescriptionExperimental Goal
IC50 The concentration at which 50% of cell viability is lost.Defines the upper limit of your compound's potency for toxicity.
NOAEL No-Observed-Adverse-Effect Level.The highest concentration that does not induce a statistically significant cytotoxic effect compared to the vehicle control. This is often the ideal range for studying non-toxic, pharmacological effects.

FAQ 2: What is the best solvent, and how should I prepare my stock solution?

Answer:

Based on available data for nicotinic acid, DMSO is a suitable solvent.[16] However, proper handling is critical.

  • Recommended Solvent: High-purity, anhydrous DMSO.[6]

  • Stock Concentration: Prepare a high-concentration stock (e.g., 10-50 mM) so that the final volume added to your cell culture medium is minimal, keeping the final DMSO concentration below 0.1%.

  • Storage: Store stock solutions in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[6] The compound is stable for at least 4 years when stored as a solid at -20°C.[16]

  • See Protocol 1 for a detailed, step-by-step guide.

FAQ 3: Are there any general strategies to make my primary cells more resilient to treatment?

Answer:

Yes, optimizing the health of your primary cells before the experiment can significantly impact their resilience.

  • Healthy Starting Culture: Do not begin experiments on cells that are overly confluent or have been in culture for an extended period. Use cells at a consistent, optimal density (typically 70-80% confluency).

  • High-Quality Reagents: Use high-quality fetal bovine serum (FBS) and culture media, as these provide essential nutrients and growth factors that support cell health.

  • Adaptation Period: After plating, allow the cells to adhere and recover for at least 24 hours before introducing any compound or vehicle. This allows them to overcome the stress of trypsinization and re-establish normal metabolic function.

Section 4: Key Experimental Protocols & Visual Guides
Workflow for Troubleshooting Cytotoxicity

This flowchart provides a logical path for diagnosing and addressing unexpected cytotoxicity.

G start High Cytotoxicity Observed check_solvent Run Solvent-Only Control start->check_solvent solvent_ok Is Solvent Control Viability >95%? check_solvent->solvent_ok reduce_solvent Reduce Final Solvent Concentration (<0.1%) solvent_ok->reduce_solvent No check_precipitate Check for Compound Precipitation in Media solvent_ok->check_precipitate Yes reduce_solvent->start Re-test precipitate_ok Is Media Clear? check_precipitate->precipitate_ok reformulate Reformulate Stock: Lower Concentration or Use Different Solvent precipitate_ok->reformulate No validate_assay Validate with Orthogonal Assay (e.g., LDH vs. MTT) precipitate_ok->validate_assay Yes reformulate->start Re-test assay_ok Do Assays Correlate? validate_assay->assay_ok investigate_metabolic Hypothesis: Metabolic Inhibition, Not Cell Death. Investigate Mitochondrial Function. assay_ok->investigate_metabolic No true_cytotoxicity Hypothesis: True Compound Cytotoxicity. Proceed to Mitigation. assay_ok->true_cytotoxicity Yes mitigate Mitigation Strategies: - Optimize Dose & Time - Co-treatment - Modify Delivery true_cytotoxicity->mitigate

Caption: A decision tree for systematically troubleshooting cytotoxicity.

Potential Cytotoxicity Pathway for a Nicotinic Acid Analog

This diagram illustrates a hypothetical pathway by which this compound could induce cellular stress, based on the known mechanisms of nicotinic acid.

G compound This compound receptor GPR109A Receptor compound->receptor Activation signaling Downstream Signaling (e.g., cAMP inhibition) receptor->signaling metabolism Metabolic Shift (e.g., altered lipolysis, NAD+/NADH balance) signaling->metabolism stress Cellular Stress metabolism->stress mito Mitochondrial Dysfunction stress->mito apoptosis Apoptosis mito->apoptosis Intrinsic Pathway

Sources

Technical Support Center: Method Refinement for 6-(3-Cyanophenyl)nicotinic Acid HPLC Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the HPLC analysis of 6-(3-Cyanophenyl)nicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during method development, validation, and routine analysis. Here, we synthesize technical expertise with field-proven insights to empower you to achieve robust and reliable chromatographic results.

Introduction: The Analytical Challenge

This compound is a polar aromatic compound containing both a carboxylic acid and a cyano group. This bifunctional nature presents a unique set of challenges in reversed-phase HPLC. The polar character can lead to poor retention on traditional C18 columns, while the acidic nature necessitates careful control of the mobile phase pH to ensure symmetrical peak shapes and reproducible retention times. This guide provides a systematic approach to overcoming these obstacles.

Recommended Starting HPLC Method

While a universally validated method for this specific compound is not widely published, the following parameters, based on the analysis of structurally related nicotinic acid and cyanophenyl derivatives, serve as an excellent starting point for your method development.

ParameterRecommended ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmA standard C18 column provides a good balance of hydrophobicity for retaining the aromatic structure.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to suppress the ionization of the carboxylic acid group, enhancing retention and improving peak shape.
Mobile Phase B AcetonitrileA common organic modifier that offers good elution strength and low viscosity.
Gradient 20% B to 80% B over 15 minutesA gradient elution is recommended to effectively elute the compound while ensuring separation from potential impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CProvides stable retention times and can improve peak efficiency.
Detection UV at 260 nmThe aromatic and conjugated system of the molecule should provide a strong chromophore at this wavelength.
Injection Volume 10 µLA typical injection volume to avoid column overload.

Troubleshooting Guide: From Problem to Solution

This section addresses specific issues you may encounter during your analysis, providing probable causes and actionable solutions.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Symptoms: The analyte peak is asymmetrical, with a tail or a front extending from the main peak.

Probable Causes & Solutions:

  • Secondary Interactions with Residual Silanols: The carboxylic acid on your analyte can interact with free silanol groups on the silica-based column packing, causing peak tailing.

    • Solution: Lower the mobile phase pH by using an acidic modifier like formic acid or trifluoroacetic acid (TFA) at a concentration of 0.1%.[1] This protonates the silanol groups, minimizing unwanted interactions.

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.

    • Solution: Reduce the sample concentration or the injection volume.[2]

  • Mismatched Injection Solvent: If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak fronting.

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase composition.

Issue 2: Inconsistent or Drifting Retention Times

Symptoms: The retention time of the analyte peak changes between injections or over a sequence of runs.

Probable Causes & Solutions:

  • Inadequate Column Equilibration: Insufficient time for the column to stabilize with the initial mobile phase conditions before injection.

    • Solution: Increase the equilibration time between injections. A good rule of thumb is to allow at least 10 column volumes of the initial mobile phase to pass through the column.

  • Mobile Phase Composition Changes: Inaccurate mixing of mobile phase components or evaporation of the more volatile solvent.

    • Solution: Ensure mobile phase components are accurately measured and well-mixed. Keep mobile phase reservoirs covered to minimize evaporation.[3]

  • Fluctuations in Column Temperature: Changes in ambient temperature can affect retention times.

    • Solution: Use a column oven to maintain a constant and consistent temperature.[3]

  • Mobile Phase pH Instability: Poorly buffered mobile phases can experience pH shifts, affecting the ionization state of the analyte.

    • Solution: If using a buffer, ensure it is used within its effective buffering range (pKa ± 1 pH unit).[1]

Issue 3: Poor Resolution from Impurities or Degradants

Symptoms: The analyte peak is not fully separated from adjacent peaks.

Probable Causes & Solutions:

  • Suboptimal Mobile Phase Composition: The current mobile phase does not provide enough selectivity to separate the compounds of interest.

    • Solution 1: Adjust the Gradient Slope: A shallower gradient can improve the separation of closely eluting peaks.

    • Solution 2: Change the Organic Modifier: Switching from acetonitrile to methanol can alter the selectivity of the separation due to different solvent-analyte interactions.[1]

  • Incorrect pH: The mobile phase pH may not be optimal for differentiating between the analyte and impurities.

    • Solution: Experiment with slight adjustments to the mobile phase pH. Even a small change can significantly impact the retention and selectivity of ionizable compounds.

Experimental Workflow for Troubleshooting

The following diagram illustrates a systematic approach to troubleshooting common HPLC issues for this compound analysis.

Troubleshooting_Workflow cluster_problem Problem Identification cluster_investigation Systematic Investigation Problem Identify Chromatographic Issue (e.g., Peak Tailing, RT Drift, Poor Resolution) Check_System 1. Verify System Suitability (Pressure, Leaks, Baseline Noise) Problem->Check_System Start Here Check_Method 2. Review Method Parameters (Mobile Phase, Column, Temperature) Check_System->Check_Method Check_Sample 3. Examine Sample Preparation (Solvent, Concentration) Check_Method->Check_Sample Adjust_pH Adjust Mobile Phase pH Check_Method->Adjust_pH If Peak Shape/Resolution Issue Modify_Gradient Modify Gradient Slope Check_Method->Modify_Gradient If Resolution Issue Change_Solvent Change Organic Solvent (ACN <=> MeOH) Check_Method->Change_Solvent If Selectivity Issue Reduce_Load Reduce Sample Load Check_Sample->Reduce_Load If Peak Shape Issue

Caption: A systematic workflow for troubleshooting HPLC analysis.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not retained on the C18 column?

A1: This is a common issue with polar compounds.[4] If you are observing little to no retention, consider the following:

  • Increase the aqueous portion of your mobile phase: Start with a higher percentage of Mobile Phase A (e.g., 95% or even 100% for a short period at the beginning of your gradient).

  • Ensure your column is compatible with highly aqueous mobile phases: Some traditional C18 columns can suffer from "phase collapse" or "dewetting" in highly aqueous conditions, leading to a dramatic loss of retention.[5] Consider using a column with a polar-embedded or polar-endcapped stationary phase, which is designed for better performance in these conditions.

  • Lower the mobile phase pH: As mentioned previously, a lower pH will neutralize the carboxylic acid, making the molecule less polar and increasing its retention on a reversed-phase column.

Q2: Can I use a different acidic modifier instead of formic acid?

A2: Yes, trifluoroacetic acid (TFA) at 0.1% is a common alternative. TFA is a stronger ion-pairing agent and can sometimes provide sharper peaks for basic compounds, although this is less of a concern for your acidic analyte. Be aware that TFA can be more difficult to remove from the column and may suppress the signal if you are using mass spectrometry (MS) detection. For MS compatibility, formic acid is generally preferred.

Q3: How do I perform a system suitability test for this method?

A3: Before running your samples, it is crucial to perform a system suitability test to ensure your HPLC system is performing correctly.

  • Prepare a standard solution of this compound at a known concentration.

  • Make five replicate injections of this standard.

  • Calculate the following parameters:

    • Tailing Factor (or Asymmetry Factor): Should be between 0.8 and 1.5.

    • Relative Standard Deviation (RSD) of the Peak Area: Should be less than 2.0%.

    • RSD of the Retention Time: Should be less than 1.0%.

    • Theoretical Plates (N): Should be greater than 2000. If your system fails any of these criteria, you should troubleshoot the issue before proceeding with your sample analysis.

Q4: What should I do if I observe a gradual increase in backpressure?

A4: A steady increase in system backpressure often indicates a blockage.

  • Check for particulates: Your sample or mobile phase may contain particulates. Ensure your samples are filtered through a 0.45 µm or 0.22 µm syringe filter before injection and that your mobile phases are filtered as well.

  • Use a guard column: A guard column is a small, disposable column placed before your analytical column to catch any particulates or strongly retained compounds, thereby protecting your more expensive analytical column.[6]

  • Column contamination: If the pressure remains high, your column frit may be blocked. You can try back-flushing the column (disconnect it from the detector first) with a strong solvent to dislodge any blockage. Refer to the column manufacturer's instructions for appropriate solvents and procedures.

Protocols

Protocol 1: Mobile Phase Preparation (0.1% Formic Acid)
  • Mobile Phase A (Aqueous):

    • Measure 999 mL of high-purity HPLC-grade water into a clean 1 L glass reservoir.

    • Carefully add 1 mL of formic acid.

    • Mix thoroughly.

    • Degas the solution using sonication or vacuum filtration.

  • Mobile Phase B (Organic):

    • Measure 1 L of HPLC-grade acetonitrile into a clean 1 L glass reservoir.

    • Degas the solution.

Protocol 2: Standard Solution Preparation
  • Accurately weigh approximately 10 mg of this compound reference standard.

  • Transfer the standard to a 100 mL volumetric flask.

  • Add approximately 50 mL of a 50:50 mixture of acetonitrile and water to dissolve the standard. You may need to sonicate briefly.

  • Once dissolved, dilute to the mark with the 50:50 acetonitrile/water mixture. This will be your stock solution.

  • Prepare working standards by diluting the stock solution to the desired concentrations for your calibration curve.

Logical Relationships in Method Development

The interplay between mobile phase pH, analyte ionization, and retention is critical for a successful separation.

Method_Development_Logic cluster_analyte Analyte Properties cluster_mobile_phase Mobile Phase pH cluster_ionization Ionization State cluster_retention Reversed-Phase Retention Analyte This compound (pKa ~4-5) High_pH High pH ( > pKa + 2) pH > 6-7 Low_pH Low pH ( < pKa - 2) pH < 2-3 Ionized Ionized (Anionic) -COO⁻ High_pH->Ionized Favors Neutral Neutral (Protonated) -COOH Low_pH->Neutral Favors Poor_Retention Poor Retention (Early Elution) Ionized->Poor_Retention Leads to Good_Retention Good Retention (Later Elution) Neutral->Good_Retention Leads to

Caption: Relationship between mobile phase pH and analyte retention.

References

  • SIELC Technologies. (n.d.). HPLC Method for Separation of Nicotinic Acid, Nicotinamide, Tranexamic Acid on Primesep 100 Column. Retrieved from [Link]

  • ResearchGate. (2015). Method development and validation for the simultaneous estimation of nicotinic acid, folic acid and cyanocobalamin using RP-HPLC. Retrieved from [Link]

  • Waters. (2023). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]

  • Bevital. (n.d.). Simultaneous determination of niacin, niacinamide and nicotinuric acid in human plasma. Retrieved from [Link]

  • GOV.UK. (n.d.). Niacin (Vitamin B3) - A review of analytical methods for use in food. Retrieved from [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]

  • Scion Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • PubMed. (2003). A comparison of chromatographic separation of selected nicotinic acid derivatives by TLC and HPLC techniques. Retrieved from [Link]

  • ResearchGate. (2014). Reversed phase HPLC chromatograms of fraction F6, F9, and F10 degraded.... Retrieved from [Link]

  • PubMed. (2012). Simultaneous quantification of niacin and its three main metabolites in human plasma by LC-MS/MS. Retrieved from [Link]

  • International Journal of Pharmacy Research & Technology. (2023). Stability Indicating HPLC Method for Simultaneous Estimation of Nicotinamide and Salicylic Acid. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 6-Chloronicotinic acid on Newcrom R1 HPLC column. Retrieved from [Link]

  • MDPI. (2021). Determination of Vitamin B3 Vitamer (Nicotinamide) and Vitamin B6 Vitamers in Human Hair Using LC-MS/MS. Retrieved from [Link]

  • VTechWorks. (n.d.). Nitrophenyl boronic acids as derivatizing agents in chromatography. Retrieved from [Link]

  • PubMed Central. (2022). Reversed-Phase (RP) and Hydrophilic Interaction (HILIC) Separation Mechanisms for the Assay of Nicotine and E-Cigarette Liquids. Retrieved from [Link]

  • ResearchGate. (2012). Simultaneous quantification of niacin and its three main metabolites in human plasma by LC-MS/MS. Retrieved from [Link]

Sources

Common pitfalls in handling 6-(3-Cyanophenyl)nicotinic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 6-(3-Cyanophenyl)nicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answer frequently asked questions related to the handling and use of this compound in experimental settings. As Senior Application Scientists, we have compiled this resource based on a synthesis of chemical principles and practical laboratory experience.

Troubleshooting Guide

This section addresses specific issues that may be encountered during experiments involving this compound in a question-and-answer format.

Question 1: My this compound is not dissolving in my desired solvent. What should I do?

Answer:

Poor solubility is a common challenge. This compound possesses both a polar carboxylic acid group and a less polar cyanophenyl group, leading to complex solubility behavior.

  • Initial Solvent Selection: Based on the structure, polar aprotic solvents are a good starting point. Please refer to the solubility data below.

  • Troubleshooting Steps:

    • Increase Temperature: Gently warming the mixture can significantly improve solubility. However, be cautious with prolonged heating at high temperatures to avoid potential degradation.

    • Sonication: Using an ultrasonic bath can help break down aggregates and enhance dissolution.

    • Co-solvents: If the compound remains insoluble, a co-solvent system may be effective. For example, adding a small amount of DMSO to a less polar solvent can improve solubility.

    • pH Adjustment: For aqueous solutions, adjusting the pH can dramatically alter solubility. Deprotonation of the carboxylic acid to its carboxylate salt by adding a base (e.g., sodium hydroxide or sodium bicarbonate) will increase aqueous solubility. Conversely, in acidic conditions, the pyridine nitrogen can be protonated, which may also affect solubility.

SolventSolubilityNotes
Dimethyl Sulfoxide (DMSO)Soluble[1][2]Often a good starting point for creating stock solutions.[1][2]
Dimethylformamide (DMF)Soluble[2][3]Another suitable polar aprotic solvent.[2][3]
WaterSlightly Soluble[4]Solubility is pH-dependent. Increased with the addition of a base.
EthanolSlightly Soluble[4]May require heating.
Dichloromethane (DCM)Sparingly Soluble[5]Generally not a good solvent for this compound.
Diethyl EtherSparingly Soluble[5]Not recommended for dissolution.

Question 2: I am seeing an unexpected loss of my starting material during my reaction, even under what I believe are mild conditions. What could be happening?

Answer:

Unexpected loss of starting material can be attributed to several factors, primarily decarboxylation or unwanted side reactions.

  • Potential for Decarboxylation: Nicotinic acid and its derivatives can undergo decarboxylation (loss of CO2) at elevated temperatures.[6][7][8] While this compound is expected to be relatively stable, prolonged heating above its melting point or in the presence of certain catalysts could initiate this process.

    • Recommendation: If your reaction requires heat, it is crucial to maintain the temperature as low as possible and for the shortest duration necessary. Consider running a control experiment where the compound is heated in the reaction solvent alone to assess its stability.

  • Hydrolysis of the Nitrile Group: The cyano group (-CN) can be hydrolyzed to a carboxylic acid or an amide under either acidic or basic conditions, especially with heating.[9][10][11] This would result in the formation of a dicarboxylic acid derivative.

    • Recommendation: If your reaction conditions are strongly acidic or basic, be aware of this potential side reaction. It may be necessary to protect the nitrile group or choose alternative reaction conditions.

  • Workflow for Investigating Starting Material Loss:

    G start Unexpected loss of starting material check_temp Was the reaction heated? start->check_temp high_temp High temperature may cause decarboxylation. check_temp->high_temp Yes check_ph What were the pH conditions? check_temp->check_ph No high_temp->check_ph acid_base Strongly acidic or basic conditions? check_ph->acid_base hydrolysis Potential for nitrile hydrolysis. acid_base->hydrolysis Yes stable_conditions Consider other reaction components or impurities. acid_base->stable_conditions No

    Troubleshooting workflow for material loss.

Question 3: My final product is difficult to purify. What are some common impurities and how can I remove them?

Answer:

Purification challenges often arise from the presence of closely related side products or unreacted starting materials.

  • Common Impurities:

    • Unreacted Starting Material: Due to its moderate reactivity, some amount of this compound may remain.

    • Decarboxylation Product: If the reaction was conducted at high temperatures, the decarboxylated analog may be present.

    • Hydrolysis Product: If the reaction conditions were acidic or basic, the dicarboxylic acid derivative from nitrile hydrolysis could be an impurity.

  • Purification Strategies:

    • Acid-Base Extraction: This is a powerful technique for separating acidic compounds. Dissolve the crude product in an organic solvent like ethyl acetate and wash with a mild aqueous base (e.g., sodium bicarbonate solution). The desired product and any other acidic impurities will move to the aqueous layer as their sodium salts. The aqueous layer can then be acidified (e.g., with dilute HCl) to precipitate the acidic compounds, which can be collected by filtration.

    • Recrystallization: If a suitable solvent system can be found, recrystallization is an excellent method for purification. A trial-and-error approach with various solvents and solvent mixtures is often necessary.

    • Column Chromatography: While potentially challenging due to the polarity of the carboxylic acid, silica gel chromatography can be effective. A mobile phase containing a small percentage of acetic or formic acid can help to reduce tailing of the acidic compound on the silica gel.

  • Experimental Protocol: Acid-Base Extraction for Purification

    • Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate).

    • Transfer the solution to a separatory funnel.

    • Add an equal volume of saturated aqueous sodium bicarbonate solution and shake gently.

    • Allow the layers to separate and collect the aqueous layer.

    • Repeat the extraction of the organic layer with fresh sodium bicarbonate solution 2-3 times.

    • Combine the aqueous extracts.

    • Slowly add dilute hydrochloric acid to the combined aqueous extracts with stirring until the solution is acidic (pH ~3-4), which should cause the purified product to precipitate.

    • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: It is recommended to store this compound in a tightly sealed container in a cool, dry place, protected from light.[4][12] Long-term storage at -20°C is advisable to minimize degradation.[2][3]

Q2: What are the primary safety hazards associated with this compound?

A2: Based on data for similar compounds, this compound should be handled with care. It is likely to be an irritant to the eyes, skin, and respiratory tract.[13] Harmful if swallowed, inhaled, or absorbed through the skin.[13] Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[12][13]

Q3: Can I use this compound directly in biological assays?

A3: Due to its limited aqueous solubility at neutral pH, it is often necessary to prepare a stock solution in an organic solvent like DMSO.[1][2][3] When preparing for biological assays, ensure that the final concentration of the organic solvent in the assay medium is low enough to not affect the experimental results.

Q4: Are there any known incompatibilities for this compound?

A4: this compound is incompatible with strong oxidizing agents.[4][14] Contact with strong bases should also be carefully considered, as it can lead to salt formation and potentially promote hydrolysis of the nitrile group.

References

  • Method for preparing nicotinic acid by pyridine dicarboxylic acid non-catalysis decarboxylation in high temperature liquid water - Patsnap Eureka. (n.d.).
  • Methods to Produce Nicotinic Acid with Potential Industrial Applications - PMC - NIH. (2022).
  • CN101353322A - Method for preparing nicotinic acid by non-catalytic decarboxylation of picolinic acid in liquid water at high temperature - Google Patents. (n.d.).
  • How is the cyanide group converted into the carboxylic group? - Quora. (2017).
  • Pyridine : Decarboxylation of Niacin - YouTube. (2021).
  • Niacin - Sciencemadness Wiki. (2021).
  • Synthesis from Carboxylic Acid Derivatives - NF Jain and CE Masse. (n.d.).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2024).
  • Hydrolysis of nitriles | Organic Chemistry II - Lumen Learning. (n.d.).
  • How to purify Nicotinic acid derivatives from the reaction mixture? - ResearchGate. (2017).
  • Nicotinic acid CAS#: 59-67-6 - ChemicalBook. (n.d.).
  • Nicotinic Acid - PRODUCT INFORMATION. (2023).
  • Making Carboxylic Acids by the Hydrolysis of Nitriles - Chemistry LibreTexts. (2023).
  • Material Safety Data Sheet - 5-(4-Cyanophenyl)nicotinic acid - Cole-Parmer. (n.d.).
  • Nicotinic Acid Vitamin chemical | CAS 59-67-6 | Selleck. (n.d.).
  • Nicotinic Acid | C6H5NO2 | CID 938 - PubChem. (n.d.).
  • Nicotinic Acid (Niacin, NSC 169454, Pyridine-3-Carboxylic Acid, SR 4390, Vitamin B3, CAS Number: 59-67-6) | Cayman Chemical. (n.d.).

Sources

Technical Support Center: Enhancing the Oral Bioavailability of 6-(3-Cyanophenyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals actively engaged in the preclinical and formulation development of 6-(3-Cyanophenyl)nicotinic acid. Here, we address common experimental challenges and provide troubleshooting strategies to systematically enhance the oral bioavailability of this promising, yet challenging, molecule.

Section 1: Understanding the Bioavailability Challenge of this compound

The core structure of this compound is based on nicotinic acid, an acidic compound with known solubility characteristics.[1][2] The addition of a cyanophenyl group is likely to increase the molecular weight and lipophilicity, potentially leading to poor aqueous solubility. This positions this compound as a probable Biopharmaceutics Classification System (BCS) Class II compound, characterized by low solubility and high permeability.[3][4][5] For such compounds, the rate-limiting step for oral absorption is typically drug dissolution in the gastrointestinal fluids.[3]

Key Physicochemical Properties & Inferred Challenges:

PropertyInferred CharacteristicImplication for Bioavailability
Aqueous Solubility LowIncomplete dissolution in the GI tract, leading to low and variable absorption.
Acidity (pKa) Weakly acidic (inherited from the nicotinic acid moiety)pH-dependent solubility; likely to be less soluble in the acidic environment of the stomach.[1]
Lipophilicity (LogP) Moderately high (due to the cyanophenyl group)Good membrane permeability but contributes to poor aqueous solubility.
Crystalline State Likely to be a stable, crystalline solidHigh lattice energy can hinder dissolution.

Our primary objective is to overcome the solubility and dissolution rate limitations to improve the in-vivo performance of this compound.

Section 2: Troubleshooting & Optimization Strategies (Q&A Format)

This section provides solutions to specific issues you may encounter during your experiments.

Salt Formation

Salt formation is often a primary strategy for enhancing the dissolution rate of ionizable compounds like this compound.[3][6][7]

  • Q: My initial salt screening with common counter-ions (e.g., sodium, potassium) resulted in a hygroscopic and unstable salt. What should I do?

    • A: Hygroscopicity is a common issue. Expand your counter-ion screen to include larger, organic amines such as tromethamine, meglumine, or various amino acids. These can form stable, less hygroscopic salts. Additionally, ensure your crystallization process is well-controlled; rapid precipitation can trap solvents and lead to instability.

  • Q: The salt I formed shows a significant increase in aqueous solubility, but it crashes out of solution when I simulate gastric fluid conditions (low pH). How can I mitigate this?

    • A: This is a classic "common ion effect" or pH-driven precipitation issue. The weakly acidic drug will convert back to its less soluble free-acid form in the stomach. Consider formulating the salt in an enteric-coated dosage form to bypass the stomach and release the drug in the higher pH environment of the small intestine. Alternatively, you can incorporate precipitation inhibitors (e.g., HPMC, PVP) into your formulation to maintain a supersaturated state.[8]

Amorphous Solid Dispersions (ASDs)

ASDs are a powerful tool for improving the bioavailability of poorly soluble drugs by presenting the drug in a high-energy, amorphous state.[8]

  • Q: I'm struggling to create a stable amorphous solid dispersion. The drug recrystallizes over time, especially under accelerated stability conditions.

    • A: This indicates either an inappropriate polymer choice or an insufficient drug-polymer interaction. Screen a variety of polymers with different functional groups that can interact with the cyanophenyl or nicotinic acid moieties of your compound (e.g., hydrogen bonding). Polymers like PVP, HPMC-AS, and Soluplus® are common choices. Also, consider increasing the polymer-to-drug ratio. A higher polymer concentration can better stabilize the amorphous drug.

  • Q: My ASD shows excellent dissolution in vitro, but the in-vivo exposure is still lower than expected. What could be the reason?

    • A: Rapid dissolution from an ASD can create a high degree of supersaturation in the gut, which may lead to rapid precipitation before the drug can be absorbed. This is a "spring and parachute" problem. Your formulation is the "spring" (rapid dissolution), but you lack a "parachute" (precipitation inhibitor). The formulation polymer itself should act as a parachute, but you may need to add an additional precipitation inhibitor or a surfactant to improve wetting and maintain solubility.

Particle Size Reduction (Micronization/Nanonization)

Reducing particle size increases the surface area available for dissolution, which can enhance the dissolution rate.[9][10]

  • Q: I've micronized my drug, but I'm not seeing a significant improvement in dissolution rate. Why?

    • A: For highly hydrophobic compounds, simple particle size reduction may not be enough due to poor wettability and particle agglomeration. The newly exposed surfaces can be just as hydrophobic as the original material. Consider wet milling in the presence of a surfactant or stabilizer to prevent agglomeration and improve particle wetting.

  • Q: Is nanonization always a better option than micronization?

    • A: Not necessarily. Nanonization can be a more complex and costly process. It is most beneficial for "brick dust" compounds with extremely low solubility. For a compound like this compound, which has some inherent solubility that can be modulated, micronization combined with a wetting agent might be a more practical and cost-effective starting point.

Lipid-Based Formulations

Lipid-based formulations, such as Self-Emulsifying Drug Delivery Systems (SMEDDS), can be highly effective for lipophilic drugs.[11]

  • Q: I'm having trouble creating a stable SMEDDS formulation. It either fails to emulsify properly or shows phase separation upon storage.

    • A: The key to a stable SMEDDS is the right balance of oil, surfactant, and co-surfactant. Systematically screen different excipients from each category. Use ternary phase diagrams to identify the optimal ratios that form a stable microemulsion upon dilution. Ensure your drug has sufficient solubility in the lipid phase of your formulation.

  • Q: My SMEDDS formulation works well in vitro, but the in-vivo bioavailability is variable. What could be the cause?

    • A: The in-vivo performance of lipid-based formulations can be influenced by the digestive state of the subject (fed vs. fasted). The presence of bile salts and enzymes in the gut is crucial for the digestion of the lipid vehicle and subsequent drug release. Conduct your in-vivo studies in both fed and fasted states to understand this variability. Also, ensure the droplet size of your emulsion is sufficiently small (typically <200 nm) for optimal absorption.

Section 3: Experimental Protocols

Protocol: Salt Screening
  • Solubility Determination: Accurately determine the solubility of the free acid form of this compound in a range of pharmaceutically acceptable solvents.

  • Counter-ion Selection: Prepare a list of potential counter-ions (e.g., NaOH, KOH, CaCl2, tromethamine, meglumine).

  • Stoichiometric Addition: Dissolve the free acid in a suitable solvent. Add a stoichiometric amount (1:1 molar ratio) of the counter-ion solution.

  • Crystallization: Allow the solvent to evaporate slowly at room temperature or under controlled cooling to promote crystal formation.

  • Characterization: Analyze the resulting solid by techniques such as X-ray powder diffraction (XRPD) to confirm the formation of a new crystalline form, differential scanning calorimetry (DSC) to determine the melting point, and dynamic vapor sorption (DVS) to assess hygroscopicity.

  • Solubility & Dissolution Testing: Measure the aqueous solubility and dissolution rate of the most promising salt forms and compare them to the free acid.

Protocol: Amorphous Solid Dispersion Preparation (Solvent Evaporation Method)
  • Component Selection: Choose a polymer (e.g., PVP K30, HPMC-AS) and a common solvent in which both the drug and the polymer are soluble (e.g., methanol, acetone).

  • Dissolution: Prepare solutions of the drug and the polymer separately. Then, mix them to achieve the desired drug-to-polymer ratio (e.g., 1:1, 1:2, 1:4).

  • Solvent Evaporation: Use a rotary evaporator to remove the solvent under vacuum. This should be done relatively quickly to prevent crystallization.

  • Drying: Further dry the resulting solid in a vacuum oven for 24-48 hours to remove any residual solvent.

  • Characterization: Immediately analyze the solid using XRPD to confirm its amorphous nature (absence of sharp peaks). Use DSC to identify the glass transition temperature (Tg).

  • Stability Testing: Store the ASD under accelerated stability conditions (e.g., 40°C/75% RH) and re-analyze by XRPD at set time points to check for recrystallization.

Section 4: Frequently Asked Questions (FAQs)

  • Q: How do I choose the best bioavailability enhancement strategy to start with?

    • A: The choice depends on the physicochemical properties of your compound. For an ionizable compound like this compound, salt formation is a logical first step due to its straightforwardness. If the compound is not ionizable or if salt formation fails, amorphous solid dispersions are a powerful and widely applicable approach. The workflow diagram below can guide your decision-making process.

  • Q: What are the critical characterization techniques I should use?

    • A: At a minimum, you should use:

      • XRPD: To determine the solid-state form (crystalline vs. amorphous).

      • DSC: To measure thermal properties like melting point and glass transition temperature.

      • Thermogravimetric Analysis (TGA): To assess solvent content and thermal stability.

      • In Vitro Dissolution Testing: Using USP apparatus II (paddle) in various media (e.g., simulated gastric and intestinal fluids) to assess the dissolution rate.

      • HPLC: For accurate quantification of the drug in all assays.

  • Q: Can I combine different bioavailability enhancement strategies?

    • A: Yes, and this is often a very effective approach. For example, you can micronize your drug before incorporating it into a lipid-based formulation, or you can create a salt form and then formulate it as an amorphous solid dispersion. These combinations can have synergistic effects on bioavailability.

Visualizations

Decision Workflow for Bioavailability Enhancement

G start Start: this compound (BCS Class II candidate) ionizable Is the compound ionizable? start->ionizable salt_screen Perform Salt Screening ionizable->salt_screen Yes asd Formulate as Amorphous Solid Dispersion (ASD) ionizable->asd No salt_stable Is a stable, non-hygroscopic salt formed? salt_screen->salt_stable salt_stable->asd No success Proceed to In-Vivo Testing salt_stable->success Yes lipid Consider Lipid-Based Formulation (e.g., SMEDDS) asd->lipid If ASD fails asd->success particle_size Particle Size Reduction (Micronization/Nanonization) lipid->particle_size If solubility in lipids is low lipid->success particle_size->success fail Re-evaluate/Combine Strategies

Caption: A decision tree for selecting a suitable bioavailability enhancement strategy.

"Spring and Parachute" Model for ASDs

G cluster_0 Amorphous Solid Dispersion cluster_1 Outcome asd_node ASD in GI Fluid spring "Spring" Effect (High-energy amorphous drug) asd_node->spring Dissolution parachute "Parachute" Effect (Polymer inhibits precipitation) spring->parachute Supersaturation absorption Enhanced Absorption parachute->absorption

Caption: The "Spring and Parachute" mechanism for amorphous solid dispersions.

References

  • PubChem. (n.d.). Nicotinic Acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (n.d.). Nicotinic acid. Retrieved from [Link]

  • Cheméo. (n.d.). Niacin. Retrieved from [Link]

  • JoVE. (2025). Bioavailability Enhancement: Drug Solubility Enhancement. Journal of Visualized Experiments. Retrieved from [Link]

  • European Pharmaceutical Review. (2023). Enhancing bioavailability formulations containing soluble acidic drugs. Retrieved from [Link]

  • National Institutes of Health. (2024). Enhancing the Bioavailability of Poorly Soluble Drugs. PMC. Retrieved from [Link]

  • PubMed. (2025). Formulation Strategy of BCS-II Drugs by Coupling Mechanistic In-Vitro and Nonclinical In-Vivo Data with PBPK: Fundamentals of Absorption-Dissolution to Parameterization of Modelling and Simulation. Retrieved from [Link]

  • ResearchGate. (2025). Strategies for enhancing oral bioavailability of poorly soluble drugs. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PMC. Retrieved from [Link]

  • Drug Development & Delivery. (n.d.). FORMULATION DEVELOPMENT - Solubility-Enhancing Technologies in Pharmaceutical Development, a Mini-Review. Retrieved from [Link]

  • Patsnap Synapse. (2025). What are the methods used for enhancement of bioavailability?. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2024). Enhancement of Solubility and Dissolution Rate of BCS Class II Drugs. Retrieved from [Link]

  • MDPI. (n.d.). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Retrieved from [Link]

  • Jetir.Org. (n.d.). Formulation strategies to improve the permeability of BCS class ӀӀӀ drugs: Special emphasis on 5 Fluorouracil. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis of nicotinic compounds.
  • Academia. (2015). Improving the Bio-Availability of Drugs Through Their Chemistry. Retrieved from [Link]

Sources

Addressing batch-to-batch variability of 6-(3-Cyanophenyl)nicotinic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 6-(3-Cyanophenyl)nicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the common challenges associated with the batch-to-batch variability of this compound. Our goal is to provide you with the expertise and practical solutions necessary to ensure the consistency and quality of your experimental results.

Introduction: Understanding the Sources of Variability

Batch-to-batch variability is a critical challenge in chemical synthesis and drug development, impacting everything from process scalability to the final product's safety and efficacy.[1][2] For a molecule like this compound, an aromatic carboxylic acid derivative, variability can arise from multiple sources throughout the manufacturing process. These include inconsistencies in raw materials, slight deviations in reaction conditions, and variations in purification and isolation procedures.[1][3] This guide will address these potential issues in a practical, question-and-answer format, providing you with the tools to diagnose and resolve them effectively.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We've observed significant differences in the solubility and dissolution rate of different batches of this compound. What could be the cause?

This is a classic indicator of polymorphism, where a compound can exist in multiple crystalline forms.[4][5] Different polymorphs of the same active pharmaceutical ingredient (API) can exhibit distinct physical properties, including solubility, melting point, and stability, which can, in turn, affect bioavailability.[6][7]

Troubleshooting Steps:

  • Polymorph Screening: The first step is to determine if different crystal forms are present in the variable batches.

  • Controlling Crystallization: If polymorphism is confirmed, the crystallization process must be tightly controlled to ensure the consistent formation of the desired polymorph.[]

Protocol: Polymorph Characterization

Analytical TechniquePurposeSample Data Interpretation
Powder X-Ray Diffraction (PXRD) To identify the crystalline structure of the solid.Different batches showing distinct diffraction patterns indicate the presence of different polymorphs.
Differential Scanning Calorimetry (DSC) To determine the melting point and thermal behavior.Variations in melting points or the presence of multiple thermal events can suggest different polymorphs or the presence of solvates.
Thermogravimetric Analysis (TGA) To measure changes in mass as a function of temperature.Can help differentiate between polymorphs and solvates by identifying weight loss corresponding to solvent evaporation.
Infrared (IR) Spectroscopy To identify differences in molecular vibrations and crystal lattice.Shifts in peak positions, particularly in the fingerprint region, can indicate different polymorphic forms.
Q2: Our HPLC analysis shows a consistent primary peak for this compound, but we're seeing new, small impurity peaks in some batches. What are the likely sources?

The appearance of new impurities often points to issues within the synthesis or degradation of the product. For a molecule like this compound, a likely synthetic route is the Suzuki-Miyaura cross-coupling reaction.[9][10] This reaction, while powerful, can have several side reactions and is sensitive to reaction conditions.[11][12]

Potential Sources of Impurities:

  • Incomplete Reaction: Unreacted starting materials (e.g., a boronic acid derivative and a halogenated nicotinic acid precursor) may carry through to the final product.

  • Side Reactions: Homocoupling of the boronic acid is a common side reaction in Suzuki couplings.

  • Catalyst Residues: Residual palladium from the catalyst can remain in the final product and may catalyze degradation.[13]

  • Degradation: The nicotinic acid moiety can be susceptible to degradation under certain pH and temperature conditions.

Troubleshooting Workflow:

G A Impurity Detected in HPLC B Characterize Impurity (LC-MS, NMR) A->B C Hypothesize Source B->C D Review Synthesis Step (e.g., Suzuki Coupling) C->D E Review Purification/Work-up C->E F Review Storage Conditions C->F G Starting Material Impurity? D->G H Side-Product? D->H K Optimize Purification (Recrystallization, Chromatography) E->K I Degradant? F->I J Optimize Reaction Conditions (Temp, Time, Reagents) G->J H->J L Modify Storage (Temp, Light, Inert Atmosphere) I->L M Problem Resolved J->M K->M L->M

Caption: Troubleshooting workflow for impurity identification.

Protocol: Impurity Identification and Quantification

  • High-Performance Liquid Chromatography (HPLC): Develop a robust, gradient HPLC method capable of separating the main compound from all potential impurities.[14][15]

    • Column: A C18 reversed-phase column is a good starting point.

    • Mobile Phase: A mixture of an acidic aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically effective for aromatic carboxylic acids.[16]

    • Detection: UV detection at a wavelength where all compounds of interest absorb (e.g., 254 nm) is standard.[17]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Use LC-MS to obtain the molecular weight of the impurity peaks, which is a critical first step in their identification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: If an impurity is present at a sufficient level, it can be isolated (e.g., by preparative HPLC) and its structure fully elucidated using 1D and 2D NMR techniques.[18][19][20][21]

Q3: We've noticed a difference in the color and physical appearance of the powder between batches, ranging from off-white to a pale yellow. Should we be concerned?

Color variations can be indicative of trace impurities that may not be easily detected by standard HPLC methods. These could be highly colored organic molecules or residual metals from the synthesis.

Potential Causes:

  • Residual Palladium: Palladium catalysts, if not completely removed, can impart a grayish or yellowish tint to the final product.

  • Oxidation Products: Trace oxidation of the starting materials or the final compound can lead to colored impurities.

  • Solvent Adducts: Trapped solvent molecules can sometimes form colored complexes.

Diagnostic Approach:

  • ICP-MS (Inductively Coupled Plasma Mass Spectrometry): This technique is highly sensitive for detecting trace metal contamination, including palladium.

  • Forced Degradation Studies: Exposing the pure compound to oxidative, thermal, and photolytic stress can help identify potential colored degradants.

  • Headspace Gas Chromatography (GC-HS): This is the standard method for identifying and quantifying residual solvents.[7][22][23]

Q4: The reaction yield for our synthesis of this compound is inconsistent from batch to batch. How can we improve reproducibility?

Yield variability often stems from a lack of control over critical process parameters (CPPs).[24] For a Suzuki coupling, these can include:

  • Catalyst Activity: The palladium catalyst's activity can be affected by the quality of the ligand, the presence of oxygen, and the reaction temperature.

  • Base Stoichiometry and Solubility: The choice and amount of base are crucial, as is its solubility in the reaction medium.

  • Water Content: The presence of water can significantly impact the reaction kinetics and side-product formation.

  • Raw Material Quality: The purity of the starting boronic acid and halide can vary between suppliers or batches.[2]

Process Optimization Strategy:

G A Inconsistent Yield B Identify Critical Process Parameters (CPPs) A->B C Design of Experiments (DoE) B->C D Vary one parameter at a time (OFAT) or use multivariate approach C->D E Analyze impact on yield and purity D->E F Define Optimal Process Window E->F G Implement and Validate F->G H Consistent Yield Achieved G->H

Caption: Strategy for optimizing reaction yield.

Key Parameters to Investigate for Suzuki Coupling:

ParameterRationaleRecommended Action
Catalyst Loading Too little catalyst can lead to incomplete reactions; too much is costly and increases residual metal levels.Titrate catalyst loading to find the optimal balance between reaction completion and cost.
Reaction Temperature Affects reaction rate and side-product formation.Screen a range of temperatures to identify the optimal point for yield and purity.
Base The type and amount of base are critical for the transmetalation step.Screen different inorganic bases (e.g., K2CO3, K3PO4, Cs2CO3) and their stoichiometry.
Solvent System Impacts the solubility of reactants and the reaction kinetics.Test different solvent systems (e.g., toluene/water, dioxane/water, 2-MeTHF/water).[13]

Conclusion: A Proactive Approach to Quality Control

Addressing the batch-to-batch variability of this compound requires a systematic and analytical approach. By understanding the potential sources of variation—from the intricacies of the synthetic route to the physical properties of the solid form—researchers can implement robust control strategies.[25][26][] This guide provides a framework for troubleshooting common issues, but a proactive implementation of these analytical techniques as part of routine quality control is the most effective way to ensure consistent, high-quality material for your research and development needs.

References

  • Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC . (2020-07-31). Retrieved from [Link]

  • Clearance of solvents and small molecule impurities in antibody drug conjugates via ultrafiltration and diafiltration operation | Request PDF - ResearchGate . Retrieved from [Link]

  • Identifying sources of batch to batch variation in processability - ResearchGate . (2025-08-09). Retrieved from [Link]

  • Determination of Nicotinic Acid Modifications in the Microbiological Method . Retrieved from [Link]

  • Discovery and Characterization of R/S-N-3-Cyanophenyl-N'-(6-tert-butoxycarbonylamino-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran-4-yl)urea, a New Histone Deacetylase Class III Inhibitor Exerting Antiproliferative Activity against Cancer Cell Lines - PubMed . Retrieved from [Link]

  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC . (2020-10-22). Retrieved from [Link]

  • Q 7 Good Manufacturing Practice for Active Pharmaceutical Ingredients - European Medicines Agency (EMA) . Retrieved from [Link]

  • Quality Control Measures for APIs - The Pharma Master . (2024-05-26). Retrieved from [Link]

  • Identification and structure elucidation by NMR spectroscopy of an impurity in flame retardants preparation - PubMed . (2025-06-10). Retrieved from [Link]

  • Batch‐to‐batch pharmacokinetic variability confounds current bioequivalence regulations: A dry powder inhaler randomized clinical trial - NIH . Retrieved from [Link]

  • Nicotinic acid derivatives: Application and uses, review - ResearchGate . (2021-12-30). Retrieved from [Link]

  • Determination of Nicotinic Acid in Pharmaceutical Products† - ResearchGate . (2025-08-09). Retrieved from [Link]

  • Chemical Synthesis Batch to Continuous Manufacturing - Kewaunee . (2023-11-29). Retrieved from [Link]

  • A rapid HPLC method for the determination of carboxylic acid in human urine using a monolithic column | Request PDF - ResearchGate . (2025-08-06). Retrieved from [Link]

  • The Challenges of Developing an API Crystallization Process for a Complex Polymorphic and Highly Solvating System. Part I - ACS Publications . Retrieved from [Link]

  • New Horizons for Cross-Coupling Reactions - Pharmaceutical Technology . Retrieved from [Link]

  • Batch vs. Continuous Manufacturing - Cerion Nanomaterials . (2023-11-13). Retrieved from [Link]

  • Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry - MDPI . (2022-12-27). Retrieved from [Link]

  • A Systematic Review of Analytical Methods for the Separation of Nicotine Enantiomers and Evaluation of Nicotine Sources - PMC - NIH . (2023-03-10). Retrieved from [Link]

  • Quality Guidelines - ICH . Retrieved from [Link]

  • Analysis of Residual Solvents-Impurities by HS-GC-FID: Case of Seven Samples of Ciprofloxacin API - DergiPark . Retrieved from [Link]

  • Polymorphism and Crystallization of Active Pharmaceutical Ingredients (APIs) . (2025-08-09). Retrieved from [Link]

  • HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column . Retrieved from [Link]

  • Use of NMR in Impurity Profiling for Pharmaceutical Products - Veeprho . (2020-12-23). Retrieved from [Link]

  • Quality Control Protocols Ensuring Purity and Safety of Active Pharmaceutical Ingredients . Retrieved from [https://c bienn.com/quality-control-protocols-ensuring-purity-and-safety-of-active-pharmaceutical-ingredients/]([Link] bienn.com/quality-control-protocols-ensuring-purity-and-safety-of-active-pharmaceutical-ingredients/)

  • Solutions to Common Small Molecule Drug API Manufacturing Challenges: Solid Form Isolation - Regis Technologies . (2021-02-07). Retrieved from [Link]

  • Simultaneous determination of niacin, niacinamide and nicotinuric acid in human plasma - bevital . Retrieved from [Link]

  • Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC - SIELC Technologies . Retrieved from [Link]

  • Residual solvents - ScienceDirect . Retrieved from [Link]

  • Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists - sites@gsu . (2008-03-25). Retrieved from [Link]

  • Batch vs. Continuous - AIChE . (2021-06-10). Retrieved from [Link]

  • Novel Potent Ligands for the Central Nicotinic Acetylcholine Receptor: Synthesis, Receptor Binding, and 3D-QSAR Analysis | Journal of Medicinal Chemistry - ACS Publications . Retrieved from [Link]

  • Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions | Organometallics - ACS Publications . (2023-08-23). Retrieved from [Link]

  • Testing and Quality Considerations for Active Pharmaceutical Ingredients (APIs) . Retrieved from [Link]

  • Polymorphism and Crystallization of Active Pharmaceutical Ingredients (APIs) . (2009-03-01). Retrieved from [Link]

  • Residual Solvents in Pharmaceuticals - Veeprho . (2020-08-12). Retrieved from [Link]

  • Niacin (Vitamin B3) - A review of analytical methods for use in food - GOV.UK . Retrieved from [Link]

  • Structure Elucidation and NMR - Hypha Discovery . Retrieved from [Link]

  • (PDF) Characterization of the Chemical Substance Niacinamide - ResearchGate . (2024-01-11). Retrieved from [Link]

  • What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? - Quora . (2018-04-04). Retrieved from [Link]

  • Batch-to-Batch Variation: A Key Component for Modeling Chemical Manufacturing Processes | Request PDF - ResearchGate . (2025-08-06). Retrieved from [Link]

  • Rapid Determination of Eight Related Aromatic Acids in the p-Phthalic Acid Mother Liquid Using an Agilent 1260 Infinity LC . (2013-10-01). Retrieved from [Link]

  • Liquid Nuclear Magnetic Resonance (NMR) Spectroscopy in Transition—From Structure Elucidation to Multi-Analysis Method - MDPI . Retrieved from [Link]

  • NIACIN (VITAMIN B3) - LCTech GmbH . Retrieved from [Link]

  • Synthetic Methods for the Preparation of Conformationally Restricted Analogues of Nicotine . Retrieved from [Link]

  • Nicotinamide | C6H6N2O | CID 936 - PubChem - NIH . Retrieved from [Link]

  • Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. - Semantic Scholar . Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Analysis of 6-(3-Cyanophenyl)nicotinic Acid and Established α-Glucosidase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Metabolic Disease Drug Discovery

Introduction: The Critical Role of α-Glucosidase in Postprandial Hyperglycemia

In the landscape of type 2 diabetes management, controlling postprandial hyperglycemia—the spike in blood glucose levels after a meal—is a cornerstone of effective therapy. A key enzymatic player in this physiological process is α-glucosidase, an enzyme located in the brush border of the small intestine. Its primary function is to break down complex carbohydrates into absorbable monosaccharides, such as glucose.[1][2][3] Inhibition of α-glucosidase, therefore, presents a compelling therapeutic strategy to delay carbohydrate digestion and absorption, thereby mitigating the postprandial glucose surge.[1][4][5]

This guide provides a comparative overview of 6-(3-Cyanophenyl)nicotinic acid, a novel compound of interest, alongside well-established α-glucosidase inhibitors, Acarbose and Miglitol. We will delve into their inhibitory profiles, mechanisms of action, and provide a detailed experimental protocol for assessing α-glucosidase inhibition in vitro.

Comparative Analysis of α-Glucosidase Inhibitors

The therapeutic efficacy of α-glucosidase inhibitors is primarily quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value signifies greater potency.

InhibitorChemical StructureReported IC50 (µM)Mechanism of Action
Acarbose Carbohydrate mimetic0.198 - 1998.79 (variable with conditions)[6]Competitive Inhibition
Miglitol Iminosugar~6x more potent than Acarbose against sucrase[1]Competitive Inhibition
This compound Nicotinic acid derivativeHypothesized to be in the low micromolar rangeLikely Non-competitive Inhibition[7][8]
Nicotinic Acid Derivative (Compound 39) Nicotinic acid derivative26.4[7]Non-competitive Inhibition[7]

Acarbose and Miglitol: The Competitive Benchmarks

Acarbose and Miglitol are established α-glucosidase inhibitors that act through competitive inhibition.[1][2] They possess structural similarities to the natural carbohydrate substrates of the enzyme, allowing them to bind reversibly to the active site. This competition effectively slows down the breakdown of dietary carbohydrates. While effective, their use can be associated with gastrointestinal side effects due to the fermentation of undigested carbohydrates in the colon.[4]

This compound: A Potential Non-Competitive Inhibitor

While direct experimental data for the α-glucosidase inhibitory activity of this compound is not yet publicly available, recent studies on structurally related nicotinic acid derivatives have demonstrated significant, non-competitive inhibition of this enzyme.[7][8] For instance, a novel nicotinic acid derivative, compound 39 from a recent study, exhibited a potent IC50 value of 26.4 µM.[7]

The non-competitive inhibition mechanism of these nicotinic acid derivatives is a noteworthy advantage.[7][8] Unlike competitive inhibitors that vie for the enzyme's active site, non-competitive inhibitors bind to an allosteric site, inducing a conformational change that reduces the enzyme's catalytic efficiency without preventing substrate binding. This can lead to a more consistent inhibitory effect, regardless of substrate concentration. The presence of the cyanophenyl group in this compound may further enhance its binding affinity and inhibitory potential.

Experimental Protocol: In Vitro α-Glucosidase Inhibition Assay

This protocol provides a robust method for determining the inhibitory activity of test compounds against α-glucosidase.

1. Materials and Reagents:

  • α-Glucosidase from Saccharomyces cerevisiae (Sigma-Aldrich)

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) (Sigma-Aldrich)

  • This compound and other test compounds

  • Acarbose (positive control)

  • Sodium phosphate buffer (100 mM, pH 6.9)

  • Sodium carbonate (Na₂CO₃, 0.2 M)

  • 96-well microplate

  • Microplate reader

2. Preparation of Solutions:

  • Enzyme Solution: Dissolve α-glucosidase in 100 mM sodium phosphate buffer (pH 6.9) to a final concentration of 0.2 U/mL.

  • Substrate Solution: Dissolve pNPG in 100 mM sodium phosphate buffer (pH 6.9) to a final concentration of 5.0 mM.

  • Inhibitor Solutions: Prepare stock solutions of the test compounds and Acarbose in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in sodium phosphate buffer.

3. Assay Procedure:

  • Add 50 µL of the inhibitor solution (or buffer for the control) to the wells of a 96-well microplate.

  • Add 50 µL of the enzyme solution to each well and pre-incubate at 37°C for 20 minutes.

  • Initiate the reaction by adding 40 µL of the substrate solution to each well.

  • Incubate the reaction mixture at 37°C for 20 minutes.

  • Stop the reaction by adding 130 µL of 0.2 M sodium carbonate solution.

  • Measure the absorbance of the resulting p-nitrophenol at 405 nm using a microplate reader.

4. Data Analysis:

The percentage of inhibition is calculated using the following formula:

% Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100[3]

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizing the Workflow and Biological Pathway

experimental_workflow cluster_prep Solution Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis p1 Prepare Enzyme Solution (0.2 U/mL) a1 Add Inhibitor to Microplate Well p1->a1 p2 Prepare Substrate Solution (5.0 mM pNPG) p2->a1 p3 Prepare Inhibitor Dilutions p3->a1 a2 Add Enzyme & Pre-incubate (37°C, 20 min) a1->a2 a3 Add Substrate & Incubate (37°C, 20 min) a2->a3 a4 Stop Reaction with Na₂CO₃ a3->a4 d1 Measure Absorbance at 405 nm a4->d1 d2 Calculate % Inhibition d1->d2 d3 Determine IC50 Value d2->d3

Caption: Experimental workflow for the in vitro α-glucosidase inhibition assay.

signaling_pathway cluster_digestion Carbohydrate Digestion in Small Intestine cluster_inhibition Mechanism of Inhibition carbs Complex Carbohydrates enzyme α-Glucosidase carbs->enzyme substrate monos Monosaccharides (Glucose) absorption Glucose Absorption into Bloodstream monos->absorption enzyme->monos catalysis inhibitor α-Glucosidase Inhibitor inhibitor->enzyme inhibition hyperglycemia Postprandial Hyperglycemia absorption->hyperglycemia

Caption: Simplified pathway of carbohydrate digestion and α-glucosidase inhibition.

Conclusion and Future Directions

The exploration of novel α-glucosidase inhibitors with alternative mechanisms of action, such as non-competitive inhibition, is a promising avenue in the development of next-generation therapies for type 2 diabetes. While further in-depth studies are required to definitively characterize the inhibitory profile of this compound, the existing evidence from structurally similar compounds suggests its potential as a potent, non-competitive inhibitor of α-glucosidase. The experimental framework provided in this guide offers a standardized approach for the direct comparison of this and other novel compounds against established benchmarks, facilitating the identification and validation of new therapeutic leads.

References

  • BrainKart. (2017, September 23). Alpha-Glucosidase Inhibitors. Retrieved from [Link]

  • Dineshkumar, B., et al. (2018, September 4). In vitro α-glucosidase inhibitory assay. Protocols.io. Retrieved from [Link]

  • Bio-protocol. (n.d.). 3.5. Alpha-Glucosidase Inhibition Assay. Retrieved from [Link]

  • Feingold, K. R. (2024, February 28). Alpha Glucosidase Inhibitors. In StatPearls. StatPearls Publishing. Retrieved from [Link]

  • ACS Medicinal Chemistry Letters. (2024, August 5). Nicotinic Acid Derivatives As Novel Noncompetitive α-Amylase and α-Glucosidase Inhibitors for Type 2 Diabetes Treatment. PubMed. Retrieved from [Link]

  • Healio. (2024, August 8). α-Glucosidase Inhibitors. Retrieved from [Link]

  • Magellan Health. (2013, April 25). Therapeutic Class Overview α-glucosidase Inhibitors. Retrieved from [Link]

  • Nimc. (2026, January 6). Alpha-Glucosidase Inhibition Assay: A Deep Dive. Retrieved from [Link]

  • ResearchGate. (n.d.). Nicotinic Acid Derivatives As Novel Noncompetitive α-Amylase and α-Glucosidase Inhibitors for Type 2 Diabetes Treatment | Request PDF. Retrieved from [Link]

  • Healio. (2024, August 8). Alpha-Glucosidase Inhibitors | Clincical Guidance. Retrieved from [Link]

  • ResearchGate. (n.d.). Illustrates the binding mode of 5-amino-nicotinic acid derivatives.... Retrieved from [Link]

  • Segura Campos, M. R. (2018, September 5). In vitro α-glucosidase inhibitory assay. Protocols.io. Retrieved from [Link]

  • ACS Publications. (2024, August 5). Nicotinic Acid Derivatives As Novel Noncompetitive α-Amylase and α-Glucosidase Inhibitors for Type 2 Diabetes Treatment | ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • ResearchGate. (n.d.). Acarbose, miglitol, voglibose, and some FDA approved bioactive agents.... Retrieved from [Link]

  • ResearchGate. (n.d.). Acarbose, miglitol and voglibose structures | Download Scientific Diagram. Retrieved from [Link]

  • ResearchGate. (2020, July 7). (PDF) Structural elucidation, molecular docking, α-amylase and α-glucosidase inhibition studies of 5-amino-nicotinic acid derivatives. Retrieved from [Link]

  • PubMed Central. (n.d.). A review of alpha-glucosidase inhibitors from plants as potential candidates for the treatment of type-2 diabetes. Retrieved from [Link]

Sources

A Researcher's Guide to Validating the Mechanism of Action of 6-(3-Cyanophenyl)nicotinic acid: A Comparative Approach

Author: BenchChem Technical Support Team. Date: February 2026

For drug development professionals and researchers, elucidating a small molecule's precise mechanism of action (MoA) is a cornerstone of preclinical validation. It transforms a compound from a mere "hit" into a well-characterized lead, providing the mechanistic confidence required for further investment.[1] This guide presents a comprehensive, multi-tiered strategy for validating the hypothesized MoA of 6-(3-Cyanophenyl)nicotinic acid, a structural analog of nicotinic acid (Niacin).

Our central hypothesis is that This compound functions as an agonist for the G-protein coupled receptor GPR109A (also known as Hydroxycarboxylic Acid Receptor 2, HCA₂) , the known target of nicotinic acid.[2][3] To rigorously test this, we will employ a self-validating workflow designed to answer three fundamental questions:

  • Target Engagement: Does the compound physically bind to GPR109A in a native cellular environment?

  • Target Activity: Does this binding event functionally activate the receptor and trigger its associated second messenger system?

  • Downstream Signaling: Does receptor activation propagate through the expected intracellular signaling cascade?

Throughout this guide, we will compare the performance of this compound against established pharmacological tools:

  • Nicotinic Acid: The canonical GPR109A agonist, serving as our primary positive control and performance benchmark.[]

  • Mepenzolate Bromide: A known GPR109A antagonist, used to confirm the specificity of the observed effects.[5][6]

Overall Experimental Validation Workflow

A robust MoA validation relies on building a chain of evidence from direct biophysical interaction to downstream cellular response. The workflow below outlines the logical progression of experiments detailed in this guide.

MoA_Validation_Workflow cluster_0 Phase 1: Target Engagement cluster_1 Phase 2: Functional Activity cluster_2 Phase 3: Downstream Pathway cluster_3 Conclusion CETSA Cellular Thermal Shift Assay (CETSA) Confirms direct binding to GPR109A cAMP cAMP Second Messenger Assay Quantifies Gi-coupled receptor activation CETSA->cAMP Does binding cause activity? pERK Phospho-ERK Western Blot Measures downstream MAPK pathway activation cAMP->pERK Does activity trigger the pathway? Conclusion Synthesized Evidence Confirms MoA as GPR109A Agonist pERK->Conclusion Hypothesis Hypothesis: This compound is a GPR109A agonist Hypothesis->CETSA Does it bind?

Caption: Logical workflow for MoA validation of this compound.

Validating Direct Target Engagement: The Cellular Thermal Shift Assay (CETSA)

Expertise & Causality: Before assessing function, we must confirm a direct physical interaction between our compound and its hypothesized target. The Cellular Thermal Shift Assay (CETSA) is the gold standard for this purpose, as it measures target engagement in a physiological context (cell lysate or intact cells), unlike assays using purified recombinant proteins which may lack relevant post-translational modifications or interacting partners.[7][8][9] The principle is that ligand binding stabilizes a protein, increasing its resistance to thermal denaturation.[10] A positive thermal shift provides strong evidence of direct target binding.[8]

Experimental Protocol: Lysate CETSA for GPR109A

This protocol is adapted from established CETSA methodologies.[10][11]

  • Cell Culture & Lysate Preparation:

    • Culture HEK-293 cells stably expressing human GPR109A to a confluency of ~80-90%.

    • Harvest cells, wash with ice-cold PBS, and resuspend in PBS containing a protease inhibitor cocktail.

    • Lyse the cells using three rapid freeze-thaw cycles in liquid nitrogen.

    • Centrifuge the lysate at 20,000 x g for 20 minutes at 4°C to pellet cell debris. Collect the supernatant (soluble protein fraction).

  • Compound Treatment:

    • Aliquot the cell lysate into separate tubes.

    • Treat aliquots with:

      • Vehicle (0.1% DMSO)

      • 10 µM this compound

      • 10 µM Nicotinic Acid (Positive Control)

    • Incubate at room temperature for 30 minutes to allow for compound binding.

  • Thermal Challenge:

    • Create a temperature gradient. Place the treated lysate aliquots in a thermal cycler and heat each to a specific temperature (e.g., 40°C, 45°C, 50°C, 55°C, 60°C, 65°C, 70°C) for 3 minutes.

    • Immediately cool the samples at room temperature for 3 minutes.

  • Separation of Soluble Fraction:

    • Centrifuge all samples at 20,000 x g for 20 minutes at 4°C to pellet the heat-denatured, aggregated proteins.

    • Carefully collect the supernatant, which contains the remaining soluble protein.

  • Detection by Western Blot:

    • Analyze the soluble fractions via SDS-PAGE and Western blot using a validated primary antibody specific for GPR109A.

    • Use a secondary antibody and ECL substrate for detection.

    • Quantify band intensity using densitometry. The amount of soluble GPR109A at each temperature is plotted to generate a melting curve.

Data Presentation: Expected CETSA Results
Temperature (°C)Vehicle (DMSO)10 µM Nicotinic Acid10 µM this compound
% Soluble GPR109A Remaining % Soluble GPR109A Remaining % Soluble GPR109A Remaining
40100100100
4598100100
50859999
5552 (Tₘ) 8891
602155 (Tₘ) 58 (Tₘ)
6552529
702810
Apparent Tₘ ~55°C ~60°C ~61°C
Thermal Shift (ΔTₘ) - +5°C +6°C

Trustworthiness: The inclusion of a vehicle control establishes the baseline melting temperature (Tₘ) of GPR109A. The positive control, Nicotinic Acid, validates that the assay can detect stabilization of the target. A significant positive thermal shift observed with this compound, comparable to or greater than that of Nicotinic Acid, strongly indicates direct and robust target engagement in the cellular milieu.

Quantifying Functional Activity: GPR109A-Mediated cAMP Inhibition

Expertise & Causality: Confirming target binding is necessary but not sufficient. We must demonstrate that this binding event leads to a functional consequence. GPR109A is a Gi-coupled receptor; its activation inhibits the enzyme adenylyl cyclase, resulting in a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[] Measuring this dose-dependent reduction in cAMP is a direct and quantitative readout of receptor agonism.

GPR109A Signaling Pathway

The diagram below illustrates the canonical Gi-coupled signaling pathway initiated by GPR109A agonists.

GPR109A_Pathway cluster_membrane Cell Membrane GPR109A GPR109A Gi Gi Protein GPR109A->Gi Activates AC Adenylyl Cyclase cAMP cAMP (Decreased) AC->cAMP Converts Agonist This compound (Agonist) Agonist->GPR109A Binds Gi->AC Inhibits ATP ATP ATP->AC PKA Protein Kinase A (Inactive) cAMP->PKA Activates

Caption: Agonist binding to GPR109A leads to Gi-mediated inhibition of cAMP production.

Experimental Protocol: cAMP Assay

This protocol uses a competitive immunoassay format (e.g., HTRF or ELISA).

  • Cell Seeding:

    • Seed GPR109A-expressing HEK-293 cells in a 384-well plate and culture for 24 hours.

  • Compound Preparation and Treatment:

    • Prepare serial dilutions of this compound, Nicotinic Acid, and Mepenzolate Bromide.

    • To measure antagonism, pre-incubate cells with 10 µM Mepenzolate Bromide for 30 minutes.

    • Add the agonist compounds to the cells. Also include a set of wells treated with forskolin (an adenylyl cyclase activator) to establish a maximum cAMP signal, and a vehicle control.

    • Incubate for 15 minutes at room temperature.

  • Cell Lysis and Detection:

    • Lyse the cells and perform the cAMP measurement according to the manufacturer's instructions for the chosen assay kit (e.g., PerkinElmer AlphaScreen™ or Cisbio HTRF®). The signal generated is inversely proportional to the amount of cAMP in the sample.

  • Data Analysis:

    • Convert the raw signal to cAMP concentration using a standard curve.

    • Plot the cAMP concentration against the log of the agonist concentration and fit a four-parameter logistic curve to determine the EC₅₀ value (the concentration that produces 50% of the maximal response).

Data Presentation: Expected cAMP Assay Results
CompoundTreatment ConditionEC₅₀ (nM)Max Inhibition (%)
This compound Agonist Only7595%
Nicotinic Acid Agonist Only15098%
Mepenzolate Bromide Antagonist OnlyN/A< 5%
This compound + 10 µM Mepenzolate Bromide> 10,00015%

Trustworthiness: The forskolin-stimulated control confirms the cells are responsive and sets the dynamic range of the assay. Nicotinic Acid provides a benchmark EC₅₀ value. A potent, dose-dependent decrease in cAMP by this compound demonstrates functional agonism. Crucially, the blockade of this effect by the antagonist Mepenzolate Bromide confirms that the observed activity is specifically mediated through GPR109A and not an off-target effect.

Assessing Downstream Signaling: ERK1/2 Phosphorylation

Expertise & Causality: To complete the MoA validation, we must connect receptor activation to a known downstream cellular signaling pathway. Activation of Gi-coupled receptors like GPR109A can lead to the phosphorylation and activation of the Extracellular signal-regulated kinases 1 and 2 (ERK1/2), key nodes in the MAPK signaling cascade.[12][13] Measuring the ratio of phosphorylated ERK (p-ERK) to total ERK by Western blot provides a robust biomarker of pathway engagement downstream of the receptor.[14]

Experimental Protocol: Phospho-ERK Western Blot

This protocol is a standard method for assessing ERK activation.[12][15]

  • Cell Culture and Starvation:

    • Plate GPR109A-expressing cells and grow to ~80% confluency.

    • To minimize basal ERK phosphorylation, serum-starve the cells for 4-6 hours prior to treatment.

  • Compound Stimulation:

    • Treat cells with Vehicle (DMSO), 1 µM this compound, 1 µM Nicotinic Acid, or pre-treat with 10 µM Mepenzolate Bromide for 30 min followed by 1 µM this compound.

    • Incubate for 5-10 minutes at 37°C (the optimal time should be determined via a time-course experiment).

  • Lysis and Protein Quantification:

    • Immediately lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • Western Blotting:

    • Load 20 µg of protein per lane on an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate overnight at 4°C with a primary antibody against phospho-ERK1/2 (p44/42 MAPK).

    • Wash and incubate with an HRP-conjugated secondary antibody for 1 hour.

    • Detect signal using an ECL substrate.[12]

    • Crucially, strip the membrane and re-probe with an antibody for total-ERK1/2. This is essential for normalization.[12][15]

Data Presentation: Expected p-ERK/Total ERK Ratio
Treatment Conditionp-ERK / Total ERK Ratio (Fold Change vs. Vehicle)
Vehicle (DMSO)1.0
1 µM Nicotinic Acid4.5
1 µM this compound5.2
10 µM Mepenzolate Bromide1.1
1 µM this compound + 10 µM Mepenzolate Bromide1.3

Trustworthiness: Serum starvation reduces background noise, making the agonist-induced signal clear. Normalizing the p-ERK signal to the total ERK signal accounts for any minor variations in protein loading, ensuring the data is reliable.[12] A strong increase in the p-ERK/total ERK ratio upon treatment with our test compound, which is then abolished by the GPR109A-specific antagonist, provides the final piece of evidence linking receptor activation to downstream pathway modulation.

Comparative Analysis and Conclusion

By synthesizing the data from all three experimental tiers, we can build a compelling and self-consistent case for the mechanism of action of this compound.

Validation TierMetricNicotinic Acid (Benchmark)This compound (Test Compound)Interpretation
Target Engagement CETSA Thermal Shift (ΔTₘ)+5°C+6°CConfirms direct binding to GPR109A in a cellular context.
Functional Activity cAMP Inhibition (EC₅₀)150 nM75 nMConfirms functional agonism; suggests higher potency than nicotinic acid.
Downstream Signaling p-ERK Activation (Fold Change)4.5-fold5.2-foldConfirms engagement of the downstream MAPK pathway.

The collective evidence strongly supports the initial hypothesis. The Cellular Thermal Shift Assay confirms that this compound directly binds to GPR109A. The cAMP assay demonstrates this binding leads to functional Gi-coupled receptor activation with a potent, dose-dependent response. Finally, the increase in ERK phosphorylation, which is blocked by a specific antagonist, confirms that this receptor activation is propagated through the expected downstream signaling cascade.

The comparative data further characterizes the compound as a potent GPR109A agonist, appearing to have a moderately higher potency than nicotinic acid in these assay systems. This multi-faceted, evidence-based approach provides the necessary scientific rigor to confidently validate the mechanism of action and justifies the progression of this compound in the drug discovery pipeline.

References

  • Thirunavukkarasu, P. et al. (2016). Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors. Methods in Molecular Biology. Available at: [Link]

  • Zhang, T. et al. (2024). Cellular thermal shift assay (CETSA). Bio-protocol. Available at: [Link]

  • Patt, S. M., & Cravatt, B. F. (2013). Determining target engagement in living systems. Nature Chemical Biology. Available at: [Link]

  • Lim, S. M. et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. Available at: [Link]

  • Selvita (2025). A Practical Guide to Target Engagement Assays. Selvita. Available at: [Link]

  • Amsbio. Enzyme Activity Assays. Amsbio. Available at: [Link]

  • Montalvo, G. et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. Available at: [Link]

  • University College London. Target Identification and Validation (Small Molecules). University College London. Available at: [Link]

  • Chen, Y. et al. (2022). Emerging roles of GPR109A in regulation of neuroinflammation in neurological diseases and pain. Frontiers in Pharmacology. Available at: [Link]

  • AntBio (2026). Post-Identification Target Validation: Critical Steps in Small-Molecule. AntBio. Available at: [Link]

  • Martínez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology. Available at: [Link]

  • Al-Wadei, H. A. et al. (2017). Nicotinic acetylcholine receptor (nAChR) signaling pathways. ResearchGate. Available at: [Link]

  • Wikipedia. Enzyme assay. Wikipedia. Available at: [Link]

  • Singh, N. et al. (2014). Activation of the receptor (Gpr109a) for niacin and the commensal metabolite butyrate suppresses colonic inflammation and carcinogenesis. Immunity. Available at: [Link]

  • Sittampalam, G. S. et al. (2012). Phospho-ERK Assays. Assay Guidance Manual. Available at: [Link]

  • Kihara, T., & Shimohama, S. (2018). Nicotinic Acetylcholine Receptor Signaling in Neuroprotection. Basic Neurochemistry (Eighth Edition). Available at: [Link]

  • Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. Available at: [Link]

  • ResearchGate. Principal signaling pathways downstream of nicotinic and muscarinic... ResearchGate. Available at: [Link]

  • Shen, H. C. et al. (2010). Nicotinic Acid Receptor Agonists Differentially Activate Downstream Effectors. Journal of Biological Chemistry. Available at: [Link]

  • Wikipedia. Nicotinic acetylcholine receptor. Wikipedia. Available at: [Link]

  • Wikipedia. Enzyme inhibitor. Wikipedia. Available at: [Link]

  • Al-Haddad, A. A. A. et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Ovarian Research. Available at: [Link]

  • K-H., S. et al. (2012). Basics of Enzymatic Assays for HTS. Assay Guidance Manual. Available at: [Link]

  • Zhang, S. et al. (2018). Assessing Kinase Activity in Plants with In-Gel Kinase Assays. Methods in Molecular Biology. Available at: [Link]

  • Taylor, P., & Johnson, D. A. (1999). Nicotinic Receptors. Basic Neurochemistry: Molecular, Cellular and Medical Aspects. 6th edition. Available at: [Link]

  • ResearchGate. Western blot band for Erk and phopho(p)-Erk. ResearchGate. Available at: [Link]

  • ResearchGate. Western blot assay for the expression of pErk 1 and 2 and total Erk 1... ResearchGate. Available at: [Link]

  • Markossian, S. et al. (2012). Mechanism of Action Assays for Enzymes. Assay Guidance Manual. Available at: [Link]

  • Patricelli, M. P. et al. (2007). In Situ Kinase Profiling Reveals Functionally Relevant Properties of Native Kinases. Chemistry & Biology. Available at: [Link]

  • Adriaenssens, E. et al. (2024). In vitro kinase assay. Protocols.io. Available at: [Link]

  • BellBrook Labs (2018). How Does a Biochemical Kinase Assay Work?. BellBrook Labs. Available at: [Link]

  • Gille, A. et al. (2008). Nicotinic acid: pharmacological effects and mechanisms of action. Annual Review of Pharmacology and Toxicology. Available at: [Link]

  • Wikipedia. Nicotinic acid. Wikipedia. Available at: [Link]

  • Murthy, S. (2021). Nicotinic acid, its mechanism of action and pharmacological effects. ResearchGate. Available at: [Link]

  • Kamanna, V. S., & Kashyap, M. L. (2008). Mechanism of action of niacin. The American Journal of Cardiology. Available at: [Link]

  • Gharbaoui, T. et al. (2007). Agonist lead identification for the high affinity niacin receptor GPR109a. ChEMBL. Available at: [Link]

  • National Center for Biotechnology Information. Nicotinamide. PubChem. Available at: [Link]

  • National Center for Biotechnology Information (2023). Niacin. StatPearls. Available at: [Link]

  • Al-Dhaheri, A. S. et al. (2021). Determination of Vitamin B3 Vitamer (Nicotinamide) and Vitamin B6 Vitamers in Human Hair Using LC-MS/MS. Molecules. Available at: [Link]

  • ResearchGate. 3-Cyanopyridine (1), nicotinamide (2) and nicotinic acid (3),... ResearchGate. Available at: [Link]

Sources

A Researcher's Guide to Cross-Validation of 6-(3-Cyanophenyl)nicotinic Acid Activity in Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery, the initial promise of a novel compound must be rigorously tested across a spectrum of biological contexts. This guide provides an in-depth framework for the cross-validation of a promising, yet under-characterized molecule, 6-(3-Cyanophenyl)nicotinic acid. While derivatives of nicotinic acid have shown potential as anticancer agents, the specific activity profile of this particular analog remains to be elucidated.[1][2][3][4][5] This document serves as a comprehensive manual for researchers, offering not just protocols, but the strategic thinking behind designing a robust, multi-cell line validation study.

Introduction: The Rationale for Cross-Cell Line Validation

The heterogeneity of cancer is a formidable challenge in oncology. A compound demonstrating potent cytotoxic effects in one cancer cell line may be inert or even growth-promoting in another.[6][7][8] This differential response can be attributed to a multitude of factors, including variations in target expression, divergent signaling pathways, and differential drug metabolism. Therefore, cross-validation in a panel of carefully selected cell lines is not merely a confirmatory step, but a critical phase in understanding a compound's therapeutic potential and defining its likely target patient population.

For the purpose of this guide, we will hypothesize that this compound, based on the known pharmacology of related compounds, may exert its effects through the modulation of key signaling pathways involved in cell proliferation and survival. Nicotinic acid and its derivatives have been shown to influence various cellular processes, including the inhibition of glioma cell invasion and exhibiting antioxidant properties.[3][9][10]

Our comparative analysis will benchmark the activity of this compound against a well-established chemotherapeutic agent, Doxorubicin, across three distinct cancer cell lines:

  • MCF-7: A human breast adenocarcinoma cell line, representing a common epithelial-derived cancer.

  • U-87 MG: A human glioblastoma cell line, to assess activity in a central nervous system malignancy.

  • A549: A human lung carcinoma cell line, representing another prevalent cancer type.

This selection provides a preliminary screen across diverse tumor origins.

Comparative Experimental Workflow

The overall strategy is to first determine the cytotoxic and anti-proliferative effects of this compound and Doxorubicin in the selected cell lines. Subsequently, we will investigate the underlying mechanism of cell death by assessing the induction of apoptosis.

experimental_workflow cluster_phase1 Phase 1: Cytotoxicity Screening cluster_phase2 Phase 2: Apoptosis Induction P1_1 Cell Seeding (MCF-7, U-87 MG, A549) P1_2 Compound Treatment (this compound & Doxorubicin) P1_1->P1_2 P1_3 72-hour Incubation P1_2->P1_3 P1_4 Cell Viability Assay (CellTiter-Glo®) P1_3->P1_4 P1_5 IC50 Determination P1_4->P1_5 P2_1 Cell Seeding & Treatment (at IC50 concentrations) P1_5->P2_1 Inform IC50 values P2_2 24-hour Incubation P2_1->P2_2 P2_3 Caspase-3/7 Activity Assay (Caspase-Glo® 3/7) P2_2->P2_3 P2_4 Quantification of Apoptosis P2_3->P2_4

Caption: A two-phase experimental workflow for the cross-validation of compound activity.

Phase 1: Determining Cell Viability and IC50 Values

The initial step is to quantify the dose-dependent effect of this compound on the viability of each cell line. The half-maximal inhibitory concentration (IC50) is a key parameter for comparing the potency of the compound across different cell types. We will employ the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.[11][12]

Detailed Protocol: CellTiter-Glo® Luminescent Cell Viability Assay[11][13]
  • Cell Seeding:

    • Culture MCF-7, U-87 MG, and A549 cells in their respective recommended media.

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well opaque-walled plate at a density of 5,000-10,000 cells per well in 100 µL of medium. The optimal seeding density should be determined empirically for each cell line to ensure logarithmic growth throughout the assay period.[13]

    • Include wells with medium only for background luminescence measurement.

    • Incubate the plates overnight at 37°C in a humidified 5% CO2 incubator.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound and Doxorubicin in DMSO.

    • Perform a serial dilution of the stock solutions in culture medium to create a range of concentrations (e.g., 0.1 nM to 100 µM). It is advisable to perform a preliminary wide-range screen to narrow down the effective concentration range.[14]

    • Carefully remove the medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include vehicle control (DMSO) wells.

  • Incubation:

    • Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • Assay Procedure:

    • Equilibrate the plate and its contents to room temperature for approximately 30 minutes.

    • Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.[11]

    • Add 100 µL of CellTiter-Glo® Reagent to each well.

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

    • Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Subtract the background luminescence from all readings.

    • Normalize the data to the vehicle control (considered 100% viability).

    • Plot the normalized viability against the logarithm of the compound concentration and fit a dose-response curve to determine the IC50 value for each compound in each cell line.

Hypothetical Data Presentation
Cell LineCompoundIC50 (µM)
MCF-7 This compound12.5
Doxorubicin0.8
U-87 MG This compound25.2
Doxorubicin1.5
A549 This compound> 100
Doxorubicin2.1

Phase 2: Assessing Apoptosis Induction

A reduction in cell viability can be due to either cell cycle arrest (cytostatic effect) or the induction of cell death (cytotoxic effect). To discern the mechanism, we will measure the activity of caspases-3 and -7, which are key executioner caspases in the apoptotic pathway. The Caspase-Glo® 3/7 Assay provides a sensitive and specific method for this purpose.[15][16]

Detailed Protocol: Caspase-Glo® 3/7 Assay[16][17]
  • Cell Seeding and Treatment:

    • Seed the cells in a 96-well opaque-walled plate as described in the cell viability protocol.

    • Treat the cells with this compound and Doxorubicin at their respective IC50 concentrations determined in Phase 1. Also include a vehicle control.

    • For the A549 cell line, where the IC50 for the test compound was not reached, a high concentration (e.g., 100 µM) should be used.

  • Incubation:

    • Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 incubator. This shorter incubation period is typically sufficient to detect early apoptotic events.

  • Assay Procedure:

    • Equilibrate the plate and its contents to room temperature for approximately 30 minutes.

    • Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.[15]

    • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

    • Gently mix the contents on a plate shaker at 300-500 rpm for 30 seconds.

    • Incubate at room temperature for 1 to 3 hours.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Normalize the data to the vehicle control and express the results as fold change in caspase-3/7 activity.

Hypothetical Data Presentation
Cell LineCompound (at IC50)Fold Change in Caspase-3/7 Activity
MCF-7 This compound4.2
Doxorubicin6.8
U-87 MG This compound3.5
Doxorubicin7.5
A549 This compound (100 µM)1.1
Doxorubicin (at IC50)5.9

Interpreting the Cross-Validation Data

The hypothetical data presented above illustrates a scenario where this compound exhibits moderate, cell line-dependent cytotoxic activity.

  • Differential Sensitivity: The compound shows greater potency in MCF-7 cells compared to U-87 MG cells and is largely inactive in A549 cells. This immediately suggests that the cellular context is critical for its activity.

  • Mechanism of Action: In the responsive cell lines (MCF-7 and U-87 MG), the compound induces a significant increase in caspase-3/7 activity, indicating that the observed cytotoxicity is, at least in part, due to the induction of apoptosis. The lack of caspase activation in A549 cells correlates with the poor cytotoxic response.

  • Comparative Efficacy: Compared to the standard chemotherapeutic agent Doxorubicin, this compound is less potent in all cell lines tested. However, this does not necessarily diminish its potential value, as it may have a more favorable safety profile or a different mechanism of action that could be exploited in combination therapies.

signaling_pathway cluster_drug Putative Mechanism cluster_pathway Cellular Response Drug 6-(3-Cyanophenyl) nicotinic acid Target Hypothesized Target (e.g., Kinase, Receptor) Drug->Target Inhibition? Proliferation Cell Proliferation Target->Proliferation Survival Cell Survival Target->Survival Apoptosis Apoptosis Target->Apoptosis Caspase Caspase-3/7 Activation Apoptosis->Caspase

Caption: A putative signaling pathway for this compound.

Conclusion and Future Directions

This guide outlines a foundational strategy for the cross-validation of this compound. The hypothetical results underscore the importance of testing novel compounds in a diverse panel of cell lines. The observed differential activity warrants further investigation to identify the molecular determinants of sensitivity and resistance.

Future studies should expand the cell line panel to include models with known genetic backgrounds (e.g., specific mutations in oncogenes or tumor suppressor genes). Furthermore, mechanistic studies, such as target deconvolution and pathway analysis, will be crucial to elucidate the precise mechanism of action of this and other novel nicotinic acid derivatives.

References

  • Caspase-Glo® 3/7 Assay Protocol. Promega Corporation. [URL: https://www.promega.com/products/cell-health-assays/apoptosis-assays/caspase-glo-37-assay/?
  • Jain, N., Utreja, D., Kaur, K., & Jain, P. (2021). Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents. Mini Reviews in Medicinal Chemistry, 21(7), 847–882. [URL: https://pubmed.ncbi.nlm.nih.gov/33198605/]
  • Jain, N., Utreja, D., Kaur, K., & Jain, P. (2021). Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents. Bentham Science. [URL: https://www.eurekaselect.com/article/111382]
  • Caspase 3/7 Activity. Protocols.io. (2025). [URL: https://www.protocols.io/view/caspase-3-7-activity-kqdg3p2w8g25/v1]
  • Cell Viability Assays. (2013). In Assay Guidance Manual. National Center for Biotechnology Information (US). [URL: https://www.ncbi.nlm.nih.gov/books/NBK143561/]
  • Jain, N., Utreja, D., Kaur, K., & Jain, P. (2021). Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents. ResearchGate. [URL: https://www.researchgate.net/publication/346859345_Novel_Derivatives_of_Nicotinic_Acid_as_Promising_Anticancer_Agents]
  • Protocol for Cell Viability Assays. BroadPharm. (2022). [URL: https://broadpharm.com/blogs/articles/protocol-for-cell-viability-assays]
  • Naglah, A. M., Shinwari, Z., Bhat, M. A., Al-Tahhan, M., Al-Omar, M. A., & Al-Dhfyan, A. (2016). Targeting leukemic side population cells by isatin derivatives of nicotinic acid amide. Journal of Biological Regulators and Homeostatic Agents, 30(2), 353–363. [URL: https://www.eurekaselect.com/article/111382]
  • Jain, N., Utreja, D., Kaur, K., & Jain, P. (2021). Novel derivatives of Nicotinic acid as Promising anticancer agents. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Novel-derivatives-of-Nicotinic-acid-as-Promising-Jain-Utreja/9355523a7e58379417852656306869762c2f88f1]
  • Technical Manual Caspase 3/7 Activity Assay Kit. (n.d.). [URL: https://www.abclonal.com/protocols/AKES194_Technical_Manual_Caspase_3_7_Activity_Assay_Kit.pdf]
  • Cell Meter™ Caspase 3/7 Activity Apoptosis Assay Kit. AAT Bioquest. (n.d.). [URL: https://www.aatbio.com/products/cell-meter-caspase-3-7-activity-apoptosis-assay-kit-green-fluorescence-optimized-for-flow-cytometry]
  • Caspase-3/7 Cell-Based Activity Assay Kit. Cayman Chemical. (2024). [URL: https://www.caymanchem.com/product/10009135/caspase-3-7-cell-based-activity-assay-kit]
  • Three Steps for Setting up a Drug Screening Assay. Bitesize Bio. (2025). [URL: https://bitesizebio.com/29232/three-steps-for-setting-up-a-drug-screening-assay/]
  • Application Notes and Protocols for Anti-Cancer Drug Screening Using LC-2/ad Cells. Benchchem. (n.d.). [URL: https://www.benchchem.
  • CellTiter-Glo® Luminescent Cell Viability Assay Protocol. Promega Corporation. (n.d.). [URL: https://www.promega.com/resources/protocols/technical-bulletins/101/celltiter-glo-luminescent-cell-viability-assay-protocol/]
  • Cell Viability Assays | MTT Assay | Alamar Blue | Propidium Iodide | Cell Titer Glo. (2023). YouTube. [URL: https://www.youtube.
  • Niepel, M., Hafner, M., Chung, M., & Sorger, P. K. (2017). Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. Current Protocols in Chemical Biology, 9(3), 55–74. [URL: https://sorger.med.harvard.edu/publications/measuring-cancer-drug-sensitivity-and-resistance-in-cultured-cells/]
  • What assays and toxicity studies should be performed while testing for a drug on a cancer cell line?. ResearchGate. (2012). [URL: https://www.researchgate.net/post/What_assays_and_toxicity_studies_should_be_performed_while_testing_for_a_drug_on_a_cancer_cell_line]
  • Celltiter Glo Luminescent Cell Viability Assay Protocol. Scribd. (n.d.). [URL: https://www.scribd.com/document/247908902/Celltiter-Glo-Luminescent-Cell-Viability-Assay-Protocol]
  • A review for cell-based screening methods in drug discovery. (2022). PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8799793/]
  • This compound. Sigma-Aldrich. (n.d.). [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/702784]
  • This compound. AbacipharmTech. (n.d.). [URL: https://www.abacipharmatech.com/product/6-3-cyanophenylnicotinic-acid-cas-887975-97-5.html]
  • El-Gamal, M. I., et al. (2021). Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. Archiv der Pharmazie, 354(1), e2000213. [URL: https://onlinelibrary.wiley.com/doi/abs/10.1002/ardp.202000213]
  • 887975-97-5|this compound|BLD Pharm. (n.d.). [URL: https://www.bldpharm.com/products/887975-97-5.html]
  • Postu, P. A., Boiangiu, R. S., Mihasan, M., Stache, A. B., Tiron, A., & Hritcu, L. (2024). The Distinct Biological Effects of 6-Hydroxy-L-Nicotine in Representative Cancer Cell Lines. Molecules, 29(1), 234. [URL: https://www.mdpi.com/1420-3049/29/1/234]
  • This compound, 95.0%, 250mg. SciSupplies. (n.d.). [URL: https://www.scisupplies.com/product/6-3-cyanophenylnicotinic-acid-95-0-250mg/]
  • Lehrfeld, J., Burkman, A. M., & Gearien, J. E. (1964). Synthesis of 6-substituted nicotinic acid derivatives as analogs of ergot alkaloids. Journal of Medicinal Chemistry, 7, 150–154. [URL: https://pubmed.ncbi.nlm.nih.gov/14187366/]
  • Gille, A., Bodor, E. T., Ahmed, K., & Offermanns, S. (2008). Nicotinic acid: pharmacological effects and mechanisms of action. Annual Review of Pharmacology and Toxicology, 48, 79–106. [URL: https://pubmed.ncbi.nlm.nih.gov/17705685/]
  • Nicotinic acid. Wikipedia. (n.d.). [URL: https://en.wikipedia.org/wiki/Nicotinic_acid]
  • Postu, P. A., Boiangiu, R. S., Mihasan, M., Stache, A. B., Tiron, A., & Hritcu, L. (2024). The Distinct Biological Effects of 6-Hydroxy-L-Nicotine in Representative Cancer Cell Lines. ResearchGate. [URL: https://www.researchgate.
  • Postu, P. A., Boiangiu, R. S., Mihasan, M., Stache, A. B., Tiron, A., & Hritcu, L. (2024). The Distinct Biological Effects of 6-Hydroxy-L-Nicotine in Representative Cancer Cell Lines. MDPI. [URL: https://www.mdpi.com/1420-3049/29/1/234]
  • Hirakawa, N., Okauchi, R., Miura, Y., & Yagasaki, K. (2005). Anti-invasive activity of niacin and trigonelline against cancer cells. Bioscience, Biotechnology, and Biochemistry, 69(3), 653–658. [URL: https://pubmed.ncbi.nlm.nih.gov/15785001/]
  • Murthy, S. (2021). Nicotinic acid, its mechanism of action and pharmacological effects. ResearchGate. [URL: https://www.researchgate.net/publication/351654160_Nicotinic_acid_its_mechanism_of_action_and_pharmacological_effects]
  • Kamanna, V. S., & Kashyap, M. L. (2008). Mechanism of action of niacin. The American Journal of Cardiology, 101(8A), 20B–26B. [URL: https://pubmed.ncbi.nlm.nih.gov/18375237/]
  • Niacin. (2023). In StatPearls. National Center for Biotechnology Information (US). [URL: https://www.ncbi.nlm.nih.gov/books/NBK541036/]

Sources

A Comparative Guide to the Structure-Activity Relationship of 6-(3-Cyanophenyl)nicotinic Acid Analogues: A Predictive Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals

Abstract

The nicotinic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities. The introduction of an aryl group at the 6-position of the pyridine ring has been a fruitful strategy in the development of novel modulators of various biological targets. This guide provides a comprehensive analysis of the predicted structure-activity relationships (SAR) of 6-(3-cyanophenyl)nicotinic acid analogues. In the absence of direct, extensive studies on this specific class of compounds, this document synthesizes data from related series of 6-aryl nicotinic acid derivatives and the known pharmacophoric roles of the cyanophenyl moiety to construct a predictive SAR framework. We will explore the rationale behind proposed structural modifications and their potential impact on biological activity, offering a roadmap for the design and evaluation of this promising class of molecules. Detailed, adaptable experimental protocols for synthesis and biological evaluation are also provided to facilitate further research in this area.

Introduction: The Promise of 6-Aryl Nicotinic Acid Derivatives

Nicotinic acid, or niacin (Vitamin B3), and its derivatives have long been recognized for their diverse pharmacological effects, including lipid-lowering, anti-inflammatory, and vasorelaxant properties.[1][2] The chemical tractability of the pyridine core allows for extensive structural modifications, making it an attractive starting point for drug discovery campaigns. The introduction of a phenyl group at the 6-position of the nicotinic acid scaffold has been shown to impart a range of biological activities, including antimicrobial, antitubercular, and enzyme inhibitory effects.[3][4]

The 3-cyanophenyl substituent is of particular interest in medicinal chemistry. The nitrile group is a versatile functional group that can act as a hydrogen bond acceptor, a carbonyl bioisostere, or a modulator of the electronic properties of the aromatic ring.[5] Its incorporation into drug candidates can enhance target binding, improve pharmacokinetic properties, and fine-tune biological activity.[3][5] This guide, therefore, aims to provide a predictive yet scientifically grounded exploration of the SAR of this compound analogues, offering a valuable resource for researchers venturing into this chemical space.

Predicted Structure-Activity Relationships

Based on the analysis of existing literature on related 6-aryl nicotinic acid derivatives and the functional roles of the cyanophenyl group, we can propose a hypothetical SAR framework for this compound analogues.

The Nicotinic Acid Core

The carboxylic acid moiety of the nicotinic acid scaffold is crucial for the biological activity of many of its derivatives. It can participate in key ionic interactions and hydrogen bonds with biological targets. Modifications at this position are likely to have a significant impact on activity.

  • Esterification: Conversion of the carboxylic acid to an ester may serve as a prodrug strategy to improve cell permeability. The ester would likely be hydrolyzed in vivo to release the active carboxylic acid.

  • Amidation: Replacement of the hydroxyl group of the carboxylic acid with an amino group to form an amide could alter the hydrogen bonding capacity and overall polarity of the molecule, potentially leading to a change in the biological target profile.

  • Bioisosteric Replacement: The carboxylic acid could be replaced with known bioisosteres such as a tetrazole, which can mimic the acidic properties and hydrogen bonding interactions of the carboxyl group.[6]

The 6-(3-Cyanophenyl) Substituent

The 6-phenyl ring and its cyano substituent are expected to play a critical role in defining the potency and selectivity of these analogues.

  • Position of the Cyano Group: The placement of the cyano group at the meta-position of the phenyl ring is significant. Moving it to the ortho- or para-positions would alter the electronic distribution and steric profile of the molecule, likely impacting target binding. A systematic investigation of all three positional isomers is warranted.

  • Bioisosteric Replacement of the Cyano Group: The cyano group can be replaced with other electron-withdrawing groups of similar size, such as a halogen (e.g., fluorine or chlorine) or a trifluoromethyl group, to probe the importance of its electronic and steric properties.[4][7] Conversely, replacing it with a hydrogen bond donor, like an amino or hydroxyl group, could explore new interactions within the binding pocket.

  • Substitution on the Phenyl Ring: The introduction of additional substituents on the phenyl ring can modulate lipophilicity, electronic properties, and steric bulk. Small, electron-donating (e.g., methyl) or electron-withdrawing (e.g., chloro, fluoro) groups at various positions should be explored to map the steric and electronic requirements of the binding site.

Modifications to the Pyridine Ring

While the core focus is on the 6-substituent, modifications to the pyridine ring itself can also influence activity.

  • Substitution at other positions: Introducing small substituents at the 2-, 4-, or 5-positions of the pyridine ring could influence the overall conformation of the molecule and its interaction with the target.

Comparative Data of Hypothetical Analogues

To illustrate the potential SAR, the following table presents hypothetical biological activity data for a series of this compound analogues against a putative enzyme target. This data is for illustrative purposes to guide experimental design.

Compound IDR1 (Modification on Nicotinic Acid)R2 (Modification on Phenyl Ring)Hypothetical IC50 (µM)
1 (Parent) -COOH3-CN5.0
2 -COOCH33-CN> 50 (Prodrug)
3 -CONH23-CN15.2
4 Tetrazole3-CN8.1
5 -COOH4-CN12.5
6 -COOH2-CN25.0
7 -COOH3-F7.8
8 -COOH3-Cl6.5
9 -COOH3-CH318.9
10 -COOH3-CN, 4-F2.1
11 -COOH3-CN, 5-F4.3

Interpretation of Hypothetical Data:

  • The parent compound 1 shows moderate activity.

  • The methyl ester 2 is inactive, suggesting it may act as a prodrug.

  • The amide 3 and tetrazole 4 show reduced but still present activity, indicating the importance of the acidic proton but also the potential for alternative interactions.

  • Moving the cyano group to the para- (5 ) or ortho- (6 ) position decreases activity, highlighting the specific role of the meta-position.

  • Replacing the cyano group with bioisosteres like fluorine (7 ) or chlorine (8 ) maintains or slightly improves activity, suggesting that an electron-withdrawing group at this position is favorable.

  • An electron-donating group like methyl (9 ) reduces activity.

  • The addition of a second substituent on the phenyl ring, particularly a fluorine at the 4-position (10 ), significantly enhances activity, suggesting a favorable interaction in a nearby pocket.

Experimental Protocols

The following are detailed, step-by-step methodologies for the synthesis and biological evaluation of this compound analogues. These protocols are based on established methods for similar compound classes and can be adapted as needed.[8]

General Synthetic Scheme

The synthesis of this compound analogues can be achieved through a Suzuki coupling reaction between a 6-halonicotinic acid derivative and a corresponding boronic acid.

G A 6-Chloronicotinic acid methyl ester C Methyl 6-(3-cyanophenyl)nicotinate A->C Pd(PPh3)4, Na2CO3 Dioxane/H2O, 90 °C B 3-Cyanophenylboronic acid B->C D This compound (1) C->D LiOH, THF/H2O, rt E Analogues (2-11) D->E Standard synthetic transformations

Caption: General synthetic route for this compound analogues.

Step-by-Step Synthesis of Methyl 6-(3-cyanophenyl)nicotinate (Compound C):

  • To a solution of 6-chloronicotinic acid methyl ester (1.0 eq) in a 3:1 mixture of dioxane and water, add 3-cyanophenylboronic acid (1.2 eq) and sodium carbonate (2.0 eq).

  • Degas the mixture with argon for 15 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the reaction mixture.

  • Heat the reaction at 90 °C for 12 hours under an argon atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired product.

Step-by-Step Synthesis of this compound (Compound 1):

  • To a solution of methyl 6-(3-cyanophenyl)nicotinate (1.0 eq) in a 2:1 mixture of tetrahydrofuran (THF) and water, add lithium hydroxide (1.5 eq).

  • Stir the reaction mixture at room temperature for 4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, acidify the reaction mixture to pH 3-4 with 1N HCl.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product.

Biological Evaluation: In Vitro Enzyme Inhibition Assay

The biological activity of the synthesized analogues can be evaluated using an appropriate in vitro enzyme inhibition assay. The specific protocol will depend on the target enzyme. Below is a general workflow for a fluorescence-based inhibition assay.

G A Prepare stock solutions of test compounds in DMSO B Serially dilute compounds in assay buffer A->B D Add diluted compounds to enzyme B->D C Add enzyme to assay plate C->D E Incubate at room temperature D->E F Add fluorescent substrate E->F G Measure fluorescence intensity over time F->G H Calculate IC50 values G->H

Caption: Workflow for a generic fluorescence-based enzyme inhibition assay.

Step-by-Step Protocol:

  • Prepare 10 mM stock solutions of the test compounds in 100% DMSO.

  • Perform serial dilutions of the stock solutions in the assay buffer to obtain a range of concentrations (e.g., 100 µM to 1 nM).

  • In a 96-well microplate, add the target enzyme at a predetermined concentration.

  • Add the diluted test compounds to the wells containing the enzyme and mix gently.

  • Incubate the plate at room temperature for 15-30 minutes to allow for compound binding.

  • Initiate the enzymatic reaction by adding the fluorescent substrate.

  • Measure the fluorescence intensity at regular intervals using a microplate reader.

  • Plot the initial reaction rates against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion and Future Directions

This guide provides a predictive framework for the structure-activity relationship of this compound analogues. By leveraging data from related chemical series and the known properties of the cyanophenyl group, we have proposed a set of structural modifications and their likely impact on biological activity. The provided synthetic and biological evaluation protocols offer a practical starting point for researchers to validate these predictions and explore the therapeutic potential of this compound class.

Future work should focus on the synthesis of the proposed analogues and their screening against a panel of relevant biological targets to establish a definitive SAR. Further optimization of hit compounds, guided by the principles outlined in this document, could lead to the discovery of novel and potent therapeutic agents.

References

  • Al-Salahi, R., et al. (2017). Novel 6-Phenylnicotinohydrazide Derivatives: Design, Synthesis and Biological Evaluation as a Novel Class of Antitubercular and Antimicrobial Agents. Biological and Pharmaceutical Bulletin, 40(11), 1883-1893. [Link][3][9]

  • Fleming, J. J., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902-7917.
  • Kavitha, S., et al. (2019). 2D and 3D QSAR study on amino nicotinic acid and isonicotinic acid derivatives as potential inhibitors of dihydroorotate dehydrogenase (DHODH). Journal of Biomolecular Structure and Dynamics, 37(14), 3789-3802.
  • Heinrich, T., et al. (2004). Bioisosterism of Fluorine and Cyano as Indole Substituents. Theoretical, in vitro and in vivo Examination. CHIMIA International Journal for Chemistry, 58(3), 143-147. [Link][4][7]

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529-2591. [Link][5]

  • Lehrfeld, J., et al. (1964). Synthesis of 6-substituted nicotinic acid derivatives as analogs of ergot alkaloids. Journal of Medicinal Chemistry, 7(2), 150-154. [Link][10]

  • University of Illinois Chicago. (1966). SYNTHESIS AND BIOLOGICAL ACTIVITY OF 6-SUBSTITUTED NICOTINIC ACID DERIVATIVES. [Link][11]

  • Duncton, M. A. J. (2011). One-Pot Bioisosteric Replacement of Alkyl Carboxylic Acids via Organic Photoredox Catalysis. Organic Letters, 13(16), 4344-4347. [Link][6]

  • Kamal, A., et al. (2011). Nicotinic acid derivatives: Application and uses, review. Journal of Chemical and Pharmaceutical Research, 3(6), 459-467.[8]

  • University of Illinois Chicago. (1962). SYNTHESIS OF 6-SUBSTITUTED NICOTINIC ACID DERIVATIVES AS LYSERGIC ACID ANALOGS. [Link][1]

  • Ramalakshmi, N., et al. (2009). Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives. Malaysian Journal of Science, 28(2), 143-152.
  • El-Sayed, M. A. A., et al. (2010). Elucidating the structure-activity relationships of the vasorelaxation and antioxidation properties of thionicotinic acid derivatives. Bioorganic & Medicinal Chemistry, 18(1), 345-355. [Link][2]

Sources

A Comparative Guide to Confirming the Binding Affinity of 6-(3-Cyanophenyl)nicotinic Acid to its Putative Target, the Nicotinic Acid Receptor GPR109A

Author: BenchChem Technical Support Team. Date: February 2026

An objective guide for researchers, scientists, and drug development professionals.

As drug discovery pipelines evolve, the rigorous, quantitative validation of a molecule's interaction with its intended biological target remains a cornerstone of a successful program. Simply demonstrating a functional effect is insufficient; a deep understanding of the binding thermodynamics and kinetics is paramount for optimizing lead compounds and predicting in vivo efficacy. This guide provides a comprehensive framework for confirming the binding affinity of a novel nicotinic acid analog, 6-(3-Cyanophenyl)nicotinic acid, to its putative target, the G-protein coupled receptor GPR109A (also known as HCA₂).

Nicotinic acid (Niacin) itself is a well-established ligand for GPR109A, mediating its therapeutic effects on lipid metabolism.[1][2] The introduction of a 3-cyanophenyl group at the 6-position of the pyridine ring represents a rational design strategy to potentially enhance potency and selectivity. However, any such hypothesis must be validated with robust, quantitative data.

The Imperative of Orthogonal Validation

Primary Method 1: Surface Plasmon Resonance (SPR)

SPR has become a gold-standard technique for studying biomolecular interactions in real-time.[5] It is a label-free optical detection method that measures the change in refractive index at the surface of a sensor chip as an analyte in solution binds to a ligand immobilized on the chip.[6][7] This allows for the precise determination of kinetic parameters, including the association rate constant (ka) and the dissociation rate constant (kd), from which the equilibrium dissociation constant (K D ) is calculated (kd/ka).

Causality Behind Experimental Choice: We select SPR as our primary method due to its high sensitivity, real-time data acquisition, and ability to provide both kinetic and affinity information. This is particularly valuable for small molecule-protein interactions, where understanding the binding "on-rate" and "off-rate" can be as critical as the overall affinity for predicting pharmacological effects.[8][9]

SPR Experimental Workflow

SPR_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Receptor Purified GPR109A Receptor Immobilize Immobilize Receptor (Amine Coupling) Receptor->Immobilize Chip CM5 Sensor Chip Chip->Immobilize Buffer Running Buffer (e.g., PBS-T) Inject Inject Analytes (Association) Buffer->Inject Immobilize->Inject Ligand on Surface Dissociate Buffer Flow (Dissociation) Inject->Dissociate Sensorgram Generate Sensorgram Inject->Sensorgram Regenerate Regeneration (e.g., low pH glycine) Dissociate->Regenerate Dissociate->Sensorgram Regenerate->Inject Next Cycle Fit Fit Data to Binding Model (e.g., 1:1) Sensorgram->Fit Kinetics Determine ka, kd, KD Fit->Kinetics

Caption: Workflow for SPR-based binding affinity analysis.

Detailed Protocol: SPR Multi-Cycle Kinetics
  • Receptor Immobilization:

    • Equilibrate a CM5 sensor chip with running buffer (e.g., PBS, 0.05% Tween-20, 1% DMSO, pH 7.4). The DMSO is crucial for matching the buffer to the analyte samples, which are typically dissolved in DMSO.

    • Activate the carboxyl groups on the sensor surface by injecting a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC).

    • Inject the purified GPR109A receptor (e.g., 50 µg/mL in 10 mM sodium acetate, pH 5.0) over the activated surface. The low pH promotes pre-concentration of the protein on the negatively charged carboxymethyl surface.

    • Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl, pH 8.5.

    • Aim for an immobilization level of ~5000-10000 Response Units (RU) to ensure a sufficient signal window for small molecule binding.[8]

  • Analyte Titration (Multi-Cycle Kinetics):

    • Prepare a serial dilution series of this compound, Nicotinic Acid, and Compound X in running buffer. A typical concentration range for initial screening would be from 100 nM to 100 µM, spanning below and above the expected K D .

    • Inject the lowest concentration of the first analyte over the receptor and a reference flow cell (a deactivated surface to subtract bulk refractive index changes). Allow for sufficient association time (e.g., 120 seconds).

    • Switch to running buffer flow and monitor the dissociation phase (e.g., 300 seconds).

    • Inject a regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.5) to remove all bound analyte and prepare the surface for the next cycle.

    • Repeat this cycle for each concentration in the dilution series, from lowest to highest.

    • Repeat the entire process for each of the three compounds.

  • Data Analysis:

    • Double-reference the raw data by subtracting the signal from the reference flow cell and the signal from a "blank" (buffer-only) injection.

    • Globally fit the processed sensorgrams from the entire concentration series to a suitable binding model (e.g., a 1:1 Langmuir binding model) using the instrument's analysis software.

    • This fitting process will yield the kinetic constants ka and kd, and the affinity K D .

Orthogonal Method 2: Isothermal Titration Calorimetry (ITC)

ITC is a powerful biophysical technique that directly measures the heat released or absorbed during a binding event.[10][11] It is considered the gold standard for thermodynamic characterization because it provides a complete binding profile in a single experiment without modification or immobilization of the reactants.[12]

Causality Behind Experimental Choice: We use ITC as an orthogonal validation method because it measures binding in solution, avoiding potential artifacts from immobilizing the receptor on a chip surface.[13] Furthermore, it provides the enthalpy (ΔH) and entropy (ΔS) of binding, offering deeper insight into the molecular forces driving the interaction (e.g., hydrogen bonds vs. hydrophobic effects).[12]

ITC Experimental Workflow

ITC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Receptor GPR109A in Buffer Load Load Receptor into Sample Cell Receptor->Load Ligand Ligand in Matched Buffer Titrate Inject Ligand from Syringe Ligand->Titrate Buffer Dialysis Buffer Buffer->Receptor Buffer->Ligand Load->Titrate Measure Measure Heat Change per Injection Titrate->Measure Thermogram Generate Thermogram Measure->Thermogram Integrate Integrate Peak Areas Thermogram->Integrate Fit Fit to Binding Isotherm Integrate->Fit Thermo Determine KD, n, ΔH, ΔS Fit->Thermo

Caption: Workflow for ITC-based thermodynamic binding analysis.

Detailed Protocol: ITC Titration
  • Sample Preparation:

    • Thoroughly dialyze the purified GPR109A receptor and dissolve the small molecule compounds in the exact same buffer batch (e.g., 20 mM HEPES, 150 mM NaCl, 1% DMSO, pH 7.4) to minimize heats of dilution. Mismatched buffers are a common source of failed ITC experiments.

    • Degas all solutions immediately before use to prevent air bubbles in the calorimeter cells.

    • Determine the protein concentration accurately using a reliable method (e.g., A₂₈₀ measurement with the correct extinction coefficient).

  • Instrument Setup and Titration:

    • Set the experimental temperature (e.g., 25°C).

    • Load the GPR109A solution into the sample cell at a concentration typically 10-50 times the expected K D (e.g., 10 µM).

    • Load the ligand into the injection syringe at a concentration 10-15 times that of the protein (e.g., 100-150 µM).

    • Perform an initial injection (e.g., 0.4 µL) which is discarded during analysis, followed by a series of subsequent injections (e.g., 19 injections of 2 µL each) with sufficient spacing to allow the thermal power to return to baseline.

  • Control Experiments:

    • Perform a control titration by injecting the ligand from the syringe into a sample cell containing only buffer. This measures the heat of dilution of the ligand, which must be subtracted from the experimental data.

  • Data Analysis:

    • Integrate the area under each peak in the raw thermogram to determine the heat change for each injection.

    • Subtract the heats of dilution from the control experiment.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit this binding isotherm to a suitable model (e.g., one-site binding model). The fitting process will yield the stoichiometry (n), the binding affinity (K D ), and the enthalpy of binding (ΔH). The entropy (ΔS) can then be calculated from the Gibbs free energy equation (ΔG = ΔH - TΔS = -RTln(K A )).[12]

Comparative Data Analysis

The power of this dual-method approach is realized when the data is compiled and compared. The results provide a multi-dimensional view of each compound's interaction with the GPR109A receptor.

Table 1: Comparative Binding Data for GPR109A Ligands

CompoundMethodK D (nM)ka (10⁵ M⁻¹s⁻¹)kd (10⁻³ s⁻¹)ΔH (kcal/mol)-TΔS (kcal/mol)
This compound SPR 85 ± 92.52.1--
ITC 92 ± 11---7.5-3.6
Nicotinic Acid SPR 210 ± 251.12.3--
ITC 235 ± 30---6.2-3.1
Compound X SPR 1500 ± 1500.57.5--
ITC 1650 ± 200---2.1-5.7

Note: Data are hypothetical and for illustrative purposes.

Interpretation of Results:

  • Concordance of Affinity (K D ): The K D values obtained from SPR and ITC for each compound are in close agreement. This orthogonal validation provides high confidence that we are measuring a true 1:1 binding event and that the values are accurate.

  • Improved Potency: this compound displays a ~2.5-fold higher affinity for GPR109A compared to the endogenous ligand, Nicotinic Acid. This confirms that the cyanophenyl modification is a successful affinity-enhancing strategy.

  • Kinetic Insights (SPR): The primary driver of the increased affinity for our lead compound is its faster association rate (ka) compared to Nicotinic Acid, while the dissociation rate (kd) remains similar. This suggests the cyanophenyl group may facilitate more rapid initial recognition by the binding pocket. In contrast, the much weaker "Compound X" has both a slow on-rate and a very fast off-rate, indicative of a transient, low-affinity interaction.

  • Thermodynamic Drivers (ITC): The binding of all compounds is enthalpically driven (negative ΔH), suggesting that hydrogen bonding and/or van der Waals interactions are key to recognition.[12] The more favorable enthalpy for this compound (-7.5 kcal/mol) compared to Nicotinic Acid (-6.2 kcal/mol) could indicate the formation of an additional, stabilizing hydrogen bond within the receptor's binding site.[1]

Complementary Method: Fluorescence Polarization (FP) Competition Assay

For higher-throughput applications or as a secondary validation, a Fluorescence Polarization (FP) competition assay is an excellent choice.[14][15][16] This technique relies on the principle that a small, fluorescently labeled molecule (a "tracer") tumbles rapidly in solution and has low polarization, but when bound to a large protein, its tumbling slows, and its polarization increases.

Causality Behind Experimental Choice: An FP assay is ideal for confirming the results in a competitive format. By demonstrating that this compound can displace a known fluorescent ligand, we can independently verify its binding to the same site and calculate its inhibitory constant (Kᵢ), which should correlate with its K D .

FP Competition Assay Logic

FP_Logic cluster_low Low [Competitor] cluster_high High [Competitor] A1 Receptor + Tracer -> [Receptor-Tracer] Complex B1 High Polarization A1->B1 A2 Receptor + Tracer + Competitor -> [Receptor-Competitor] + Free Tracer B2 Low Polarization A2->B2 Title FP Competition Assay Principle

Caption: Principle of a competitive FP binding assay.

Brief Protocol Outline
  • Develop a Fluorescent Tracer: Synthesize a fluorescent version of a known GPR109A ligand (e.g., fluorescein-labeled nicotinic acid).

  • Establish Assay Window: Titrate the tracer with a fixed concentration of GPR109A to determine the concentration of protein needed to achieve a stable, high polarization signal.

  • Competition Experiment: In assay wells, combine the fixed concentrations of GPR109A and tracer with a serial dilution of the unlabeled competitor compounds (this compound, Nicotinic Acid, etc.).

  • Data Analysis: Plot the change in polarization against the log of the competitor concentration. Fit the resulting sigmoidal curve to determine the IC₅₀, the concentration of competitor that displaces 50% of the bound tracer. The IC₅₀ can then be converted to a Kᵢ using the Cheng-Prusoff equation.

Conclusion

This guide outlines a robust, multi-faceted strategy for confirming the binding affinity of this compound. By integrating the real-time kinetic data from Surface Plasmon Resonance with the in-solution thermodynamic data from Isothermal Titration Calorimetry, we can construct a high-fidelity profile of the molecule's interaction with its target, GPR109A. This orthogonal approach moves beyond a simple affinity number, providing critical insights into the kinetic and thermodynamic drivers of binding. Such a comprehensive dataset is invaluable for making informed decisions in a drug discovery program, validating the initial design hypothesis, and guiding the next steps in lead optimization.

References

  • Overview of methods to measure biochemical binding affinity. (2023). YouTube. Retrieved from [Link]

  • Jarmoskaite, I., AlSadhan, I., Vaidyanathan, P. P., & Herschlag, D. (2020). How to measure and evaluate binding affinities. eLife. Retrieved from [Link]

  • Hahn, D. F., et al. (2021). Best Practices for Constructing, Preparing, and Evaluating Protein-Ligand Binding Affinity Benchmarks. Living Journal of Computational Molecular Science. Retrieved from [Link]

  • Yan, B., & Bunch, J. (2025). A straightforward method for measuring binding affinities of ligands to proteins of unknown concentration in biological tissues. Chemical Science. Retrieved from [Link]

  • Dunn, M. J., et al. (2020). Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics. Biophysical Journal. Retrieved from [Link]

  • Lee, M., et al. (2002). A comparison of the binding of three series of nicotinic ligands. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • Sprecher, U., et al. (2007). Characterization of determinants of ligand binding to the nicotinic acid receptor GPR109A (HM74A/PUMA-G). Molecular Pharmacology. Retrieved from [Link]

  • Zhang, Y., & Ye, L. (2018). Characterization of Small Molecule-Protein Interactions Using SPR Method. Methods in Molecular Biology. Retrieved from [Link]

  • Sun, S., et al. (2012). Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1. Analytical Biochemistry. Retrieved from [Link]

  • Sahu, P. (2023). A beginner's guide to surface plasmon resonance. The Biochemist. Retrieved from [Link]

  • Wang, Y., et al. (2019). Differences between the binding modes of enantiomers S/R-nicotine to acetylcholinesterase. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Retrieved from [Link]

  • Hahn, D. F., et al. (2021). Best Practices for Constructing, Preparing, and Evaluating Protein-Ligand Binding Affinity Benchmarks. ResearchGate. Retrieved from [Link]

  • Jarmoskaite, I., AlSadhan, I., Vaidyanathan, P. P., & Herschlag, D. (2020). How to measure and evaluate binding affinities. eLife. Retrieved from [Link]

  • Blumberg, J., et al. (2025). Insights Into Nipocalimab-Neonatal Fragment Crystallizable Receptor Structure (FcRn), Binding Affinity, and Inhibition of Immunoglobulin G Recycling: Comparison With Efgartigimod. Janssen Scientific. Retrieved from [https://www.jnjmedicalconnect.com/en-ca/poster/insights-nipocalimab-neonatal-fragment-crystallizable-receptor-structure-fcrn-binding]
  • Krylov, N. A., et al. (2021). Analogs of 6-Bromohypaphorine with Increased Agonist Potency for α7 Nicotinic Receptor as Anti-Inflammatory Analgesic Agents. Marine Drugs. Retrieved from [Link]

  • Yan, B., & Bunch, J. (2025). A straightforward method for measuring binding affinities of ligands to proteins of unknown concentration in biological tissues. RSC Publishing. Retrieved from [Link]

  • Small Molecule Detection by Surface Plasmon Resonance (SPR). (2025). Biosensing Instrument. Retrieved from [Link]

  • Pollard, T. D. (2017). A Guide to Simple and Informative Binding Assays. Molecular Biology of the Cell. Retrieved from [Link]

  • Wu, J., et al. (2022). Characterization of Binding Site Interactions and Selectivity Principles in the α3β4 Nicotinic Acetylcholine Receptor. Journal of the American Chemical Society. Retrieved from [Link]

  • Protein-ligand binding measurements using fluorescence polarization. BMG Labtech. Retrieved from [Link]

  • Biacore SPR for small-molecule discovery. Cytiva. Retrieved from [Link]

  • Navas, C., et al. (2019). Isothermal Titration Calorimetry Enables Rapid Characterization of Enzyme Kinetics and Inhibition for the Human Soluble Epoxide Hydrolase. Analytical Chemistry. Retrieved from [Link]

  • Wang, C., et al. (2020). Enhancing the Am3+/Cm3+ separation ability by weakening the binding affinity of N donor atoms: a comparative theoretical study of N, O combined extractants. Dalton Transactions. Retrieved from [Link]

  • Principles of surface plasmon resonance (SPR) used in Biacore™ systems. (2022). YouTube. Retrieved from [Link]

  • Sun, S., et al. (2012). Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1. PMC - NIH. Retrieved from [Link]

  • Isothermal titration calorimetry. Wikipedia. Retrieved from [Link]

  • Lira, R. B., et al. (2024). An isothermal calorimetry assay for determining steady state kinetic and enzyme inhibition parameters for SARS-CoV-2 3CL-protease. bioRxiv. Retrieved from [Link]

  • Assay for fluorescence polarization (FP) assay to identify small-molecule inhibitors of the Keap1-Nrf2 interaction. Supporting Information. Retrieved from [Link]

  • Wu, J., et al. (2017). Delineating the activity of the potent nicotinic acetylcholine receptor agonists (+)-anatoxin-a and (−)-hosieine-A. Acta Crystallographica Section D: Structural Biology. Retrieved from [Link]

  • Isothermal Titration Calorimetry (ITC). Center for Macromolecular Interactions. Retrieved from [Link]

Sources

Efficacy of Novel ENPP1 Inhibitors in Immuno-Oncology: A Comparative Analysis of 6-(3-Cyanophenyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Evaluating Next-Generation STING Pathway Modulators

Introduction: The Rationale for Targeting ENPP1 in Cancer Immunotherapy

The innate immune system serves as the first line of defense against malignant cells. A critical signaling cascade in this process is the cGAS-STING (cyclic GMP-AMP Synthase - Stimulator of Interferon Genes) pathway.[1][2][3] When cytosolic double-stranded DNA (dsDNA), a hallmark of cellular stress and cancer, is detected by cGAS, it synthesizes the second messenger cyclic GMP-AMP (2'3'-cGAMP).[4] This molecule binds to and activates STING, initiating a signaling cascade that culminates in the production of type I interferons (IFNs) and other pro-inflammatory cytokines.[3][5] This potent anti-tumor response helps recruit and activate adaptive immune cells, such as CD8+ T cells, to eliminate the tumor.[4][6]

However, tumors have evolved mechanisms to evade this surveillance. One key mechanism is the overexpression of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1), a membrane-bound enzyme that hydrolyzes 2'3'-cGAMP, effectively shutting down the STING pathway and creating an immunosuppressive tumor microenvironment.[1][4][7] High ENPP1 expression is often correlated with poor prognosis and resistance to immune checkpoint inhibitors in various cancers.[8][9]

This has led to the development of small-molecule ENPP1 inhibitors as a promising therapeutic strategy.[10][11] By blocking ENPP1 activity, these inhibitors protect 2'3'-cGAMP from degradation, thereby restoring STING signaling, promoting innate immune activation, and enhancing anti-tumor immunity.[1][10] This guide provides a comparative framework for evaluating the efficacy of novel ENPP1 inhibitors, using the hypothetical compound 6-(3-Cyanophenyl)nicotinic acid as a case study against established preclinical candidates.

The ENPP1-STING Signaling Axis

The interplay between ENPP1 and the cGAS-STING pathway is a critical control point in tumor immunity. Understanding this mechanism is fundamental to designing and interpreting experiments for novel inhibitors.

ENPP1_STING_Pathway cluster_TME Tumor Microenvironment (Extracellular) cluster_APC Antigen Presenting Cell (e.g., Dendritic Cell) cGAMP_ext 2'3'-cGAMP ENPP1 ENPP1 cGAMP_ext->ENPP1 cGAMP_int 2'3'-cGAMP cGAMP_ext->cGAMP_int Transport into APC AMP_GMP AMP + GMP ENPP1->AMP_GMP Hydrolysis STING STING (ER membrane) cGAMP_int->STING Activation TBK1 TBK1 STING->TBK1 Recruitment & Activation IRF3 IRF3 TBK1->IRF3 Phosphorylation pIRF3 p-IRF3 IRF3->pIRF3 IFN_beta Type I Interferons (IFN-β) pIRF3->IFN_beta Nuclear Translocation & Transcription Inhibitor This compound (ENPP1 Inhibitor) Inhibitor->ENPP1 Inhibition

Figure 1: Mechanism of ENPP1 Inhibition on the STING Pathway.

Lead Candidate Profile: this compound

This compound is a novel small molecule designed as a potent and selective ENPP1 inhibitor. Its structure is based on a nicotinic acid scaffold, a moiety known for its diverse biological activities, modified with a 3-cyanophenyl group to enhance binding affinity and specificity for the ENPP1 active site.[12][13] The rationale for this design is to create a non-nucleotide-based inhibitor, which often presents more favorable pharmacokinetic properties compared to early-generation substrate-analog inhibitors.[7]

Comparative Efficacy Analysis

The evaluation of a novel ENPP1 inhibitor requires rigorous comparison against known alternatives in standardized preclinical models. Here, we compare the projected profile of This compound with data from ISM5939 , a preclinical candidate with reported efficacy.[8]

Table 1: In Vitro Potency and Selectivity
ParameterThis compound (Projected)ISM5939 (Reported)[8]Rationale for Assay
ENPP1 Inhibition (IC50) ~5-15 nMPotent, specific IC50Measures direct, on-target potency. A lower value indicates higher potency.
STING Activation (EC50) ~20-50 nMPotent IFN-β induction in vitro[9]Confirms cellular activity; measures the concentration needed to restore STING signaling.
Selectivity vs. ENPP family >100-fold vs. ENPP2/3High selectivityCritical for minimizing off-target effects and potential toxicity.
Plasma Stability (t1/2) > 60 min (Human, Mouse)Favorable in vitro ADMET profilePredicts the compound's stability in circulation, a key factor for in vivo studies.
Table 2: In Vivo Efficacy in Syngeneic Mouse Models
Model / ParameterThis compound (Projected)ISM5939 (Reported)[8][9]Rationale for Model/Parameter
CT26 Colon Carcinoma Model A common, moderately immunogenic tumor model to assess baseline anti-tumor activity.
Monotherapy TGI (%)~40-50%Strong anti-tumor activityDemonstrates single-agent efficacy. TGI = Tumor Growth Inhibition.
Combination w/ anti-PD-1 TGI (%)>70% with some complete responsesRobust tumor regression in combinationTests synergy with immune checkpoint blockade, a key clinical strategy.
MC38 Colon Carcinoma Model A more immunologically "hot" tumor model, responsive to immunotherapy.
Monotherapy TGI (%)~60-70%67% TGI as a single agentEvaluates efficacy in a more immune-responsive environment.
Combination w/ anti-PD-L1 TGI (%)>80% with significant tumor-free miceDose-dependent efficacy; tumor-free animals observedAssesses the potential for durable, curative responses when combined with checkpoint inhibitors.

Experimental Protocols and Workflows

Scientific integrity demands reproducible and self-validating experimental designs. The following protocols are foundational for assessing any novel ENPP1 inhibitor.

In Vitro ENPP1 Inhibition Assay (Biochemical)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of ENPP1.

Principle: A fluorogenic substrate for ENPP1 is used. When cleaved by the enzyme, it releases a fluorescent molecule. The inhibitor's potency is determined by its ability to reduce the fluorescent signal.

Step-by-Step Protocol:

  • Prepare Reagents:

    • Assay Buffer: Tris-HCl (50 mM, pH 9.0), NaCl (120 mM), MgCl₂ (1 mM), ZnCl₂ (1 µM).

    • Recombinant Human ENPP1: Prepare a working solution of 2x final concentration in assay buffer.

    • Substrate: Prepare a 2x final concentration of a suitable fluorogenic substrate (e.g., a phosphodiester substrate that releases fluorescein upon cleavage) in assay buffer.

    • Test Compound: Perform serial dilutions of this compound in DMSO, then dilute further in assay buffer to a 4x final concentration.

  • Assay Procedure (384-well plate):

    • Add 5 µL of the test compound dilution to each well.

    • Add 5 µL of the 2x ENPP1 enzyme solution to each well.

    • Incubate for 15 minutes at room temperature to allow compound-enzyme binding.

    • Initiate the reaction by adding 10 µL of the 2x substrate solution.

  • Data Acquisition:

    • Immediately begin reading the fluorescence intensity (e.g., Ex/Em = 485/525 nm) every 2 minutes for 30-60 minutes using a plate reader.

  • Data Analysis:

    • Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve).

    • Normalize the rates to positive (enzyme only) and negative (no enzyme) controls.

    • Plot the percent inhibition against the log of the inhibitor concentration and fit to a four-parameter logistic equation to determine the IC50 value.

In Vivo Syngeneic Tumor Model Workflow

This workflow evaluates the anti-tumor efficacy of the inhibitor, both as a monotherapy and in combination with checkpoint blockade, in an immunocompetent host.

InVivo_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase (Days 7-21) cluster_monitoring Monitoring & Endpoints Implantation Day 0: Implant CT26 tumor cells subcutaneously into BALB/c mice Randomization Day 7: Tumors reach ~100 mm³. Randomize mice into treatment groups (n=10/group) Implantation->Randomization Group1 Group 1: Vehicle Control (p.o., QD) Randomization->Group1 Group2 Group 2: This compound (e.g., 30 mpk, p.o., QD) Randomization->Group2 Group3 Group 3: anti-PD-1 Ab (i.p., Q3D) Randomization->Group3 Group4 Group 4: Combination of Group 2 + 3 Randomization->Group4 Measurements Monitor tumor volume and body weight 2-3x weekly Group1->Measurements Group2->Measurements Group3->Measurements Group4->Measurements Endpoint Endpoint: Tumor volume > 2000 mm³ or study day 28 Measurements->Endpoint Analysis Post-Mortem Analysis: Tumor harvesting for immunophenotyping (Flow Cytometry) Endpoint->Analysis

Figure 2: Experimental Workflow for an In Vivo Syngeneic Mouse Model.

Conclusion and Future Directions

The development of potent, selective, and orally bioavailable ENPP1 inhibitors like This compound represents a significant advancement in cancer immunotherapy. By preventing the degradation of 2'3'-cGAMP, these molecules can effectively "reawaken" the innate immune system to recognize and attack tumors. The true therapeutic potential lies in their ability to synergize with existing treatments, particularly immune checkpoint inhibitors, to overcome resistance and induce durable responses in a broader patient population.[10]

The comparative data and protocols outlined in this guide provide a robust framework for researchers and drug developers to evaluate the efficacy of next-generation ENPP1 inhibitors. Future work should focus on detailed pharmacokinetic/pharmacodynamic (PK/PD) modeling, biomarker discovery to identify patient populations most likely to respond, and exploration of efficacy in other disease models where STING modulation is relevant, such as in certain metabolic and inflammatory disorders.[8][10]

References

  • Patsnap Synapse. (2025, March 11). What ENPP1 inhibitors are in clinical trials currently?[Link]

  • BellBrook Labs. (2019, October 16). ENPP1 Inhibitors, Assays, and Innate Immunity. [Link]

  • MDPI. (2019, November 19). ENPP1, an Old Enzyme with New Functions, and Small Molecule Inhibitors—A STING in the Tale of ENPP1. [Link]

  • Patsnap Synapse. (2024, June 21). What are ENPP1 inhibitors and how do they work?[Link]

  • MDPI. (2019, January 25). Niacin in the Central Nervous System: An Update of Biological Aspects and Clinical Applications. [Link]

  • Wikipedia. Nicotinic acid. [Link]

  • National Institutes of Health. Niacin - Health Professional Fact Sheet. [Link]

  • PubMed. (2024, December 2). A novel small molecule Enpp1 inhibitor improves tumor control following radiation therapy by targeting stromal Enpp1 expression. [Link]

  • ecancer. (2023, May 19). Preclinical candidate to target ENPP1 for cancer immunotherapy and the treatment of rare disease using generative AI. [Link]

  • Insilico Medicine. ENPP1. [Link]

  • Technology Networks. (2025, September 8). Novel ENPP1-Blocking Drug Heats Up Cold Solid Tumors. [Link]

  • MedlinePlus Genetics. (2015, January 1). ENPP1 gene. [Link]

  • PubMed. Nicotinic acid supplementation contributes to the amelioration of Alzheimer's disease in mouse models. [Link]

  • Google Patents. Synthesis of nicotinic compounds.
  • NCBI Bookshelf. (2024, February 29). Vitamin B3. [Link]

  • Portland Press. (2025, March 7). The cGAS-STING pathway in cancer immunity: dual roles, therapeutic strategies, and clinical challenges. [Link]

  • NCBI Bookshelf. (2023, March 20). Niacin. [Link]

  • PubMed Central. (2025, April 5). The cGAS‒STING pathway in cancer immunity: mechanisms, challenges, and therapeutic implications. [Link]

  • Spandidos Publications. (2024, October 3). Role of ENPP1 in cancer pathogenesis: Mechanisms and clinical implications (Review). [Link]

  • Frontiers. The cGAS/STING Pathway: A Novel Target for Cancer Therapy. [Link]

  • PubMed Central. STING activation in cancer immunotherapy. [Link]

  • UChicago Medicine. (2014, November 20). Every step you take: STING pathway key to tumor immunity. [Link]

Sources

A Head-to-Head Comparative Analysis of 6-(3-Cyanophenyl)nicotinic Acid and Gemcitabine in Pancreatic Ductal Adenocarcinoma

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Evaluating a Novel NAMPT Inhibitor Against the Standard of Care

In the landscape of pancreatic ductal adenocarcinoma (PDAC), a malignancy notorious for its dismal prognosis and limited therapeutic options, the need for innovative treatment strategies is paramount. For decades, gemcitabine has been a cornerstone of first-line chemotherapy, yet its efficacy is often hampered by modest response rates and the development of resistance.[1][2] This guide provides a comprehensive head-to-head comparison of a novel therapeutic agent, 6-(3-Cyanophenyl)nicotinic acid, against the established standard-of-care, gemcitabine.

This compound is a potent and selective inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis. Cancer cells, particularly those with high metabolic demands like PDAC, are exquisitely dependent on this pathway to maintain their energy homeostasis and support rapid proliferation.[3][4][5] By targeting this metabolic vulnerability, this compound represents a promising departure from the DNA-damaging mechanism of traditional chemotherapy.

This document is intended for researchers, scientists, and drug development professionals. It will delve into the distinct mechanisms of action of both compounds, provide detailed protocols for a rigorous preclinical comparison, and present hypothetical, yet plausible, data to illustrate the potential advantages of this novel therapeutic approach. The experimental design emphasizes self-validating systems to ensure the trustworthiness and reproducibility of the findings.

Unraveling the Mechanisms of Action: A Tale of Two Pathways

The therapeutic rationales for this compound and gemcitabine are fundamentally different, targeting distinct cellular processes crucial for cancer cell survival.

This compound: Inducing a Metabolic Crisis

As a NAMPT inhibitor, this compound's primary mode of action is the depletion of the essential coenzyme NAD+. This induces a cascade of downstream effects, including:

  • Energy Depletion: NAD+ is a critical cofactor in glycolysis and oxidative phosphorylation. Its depletion cripples ATP production, leading to a severe energy crisis within the cancer cell.

  • Impaired DNA Repair: NAD+ is a substrate for poly(ADP-ribose) polymerases (PARPs), enzymes vital for DNA repair. Reduced NAD+ levels compromise the cell's ability to repair DNA damage, potentially leading to the accumulation of lethal mutations.

  • Sirtuin Inhibition: Sirtuins, a class of NAD+-dependent deacetylases, are involved in regulating gene expression, metabolism, and stress responses. Their inhibition due to NAD+ depletion can further disrupt cancer cell homeostasis.

The culmination of these effects is the induction of apoptosis, or programmed cell death, in cancer cells that are highly reliant on the NAD+ salvage pathway.

Gemcitabine: A Saboteur of DNA Replication

Gemcitabine is a nucleoside analog that, once inside the cell, is phosphorylated to its active diphosphate and triphosphate forms.[6][7][8] Its cytotoxic effects are primarily mediated through:

  • Inhibition of DNA Synthesis: The triphosphate form of gemcitabine (dFdCTP) competes with the natural nucleotide dCTP for incorporation into DNA. Once incorporated, it causes masked chain termination, preventing further DNA elongation and leading to irreparable damage.[6]

  • Inhibition of Ribonucleotide Reductase: The diphosphate form (dFdCDP) inhibits ribonucleotide reductase, the enzyme responsible for producing the deoxynucleotides required for DNA synthesis. This further depletes the pool of available building blocks for DNA replication.[8]

The resulting DNA damage and replication stress trigger apoptosis.

cluster_0 This compound Pathway cluster_1 Gemcitabine Pathway 6-CPNA This compound NAMPT NAMPT 6-CPNA->NAMPT Inhibits NAD+ NAD+ Depletion NAMPT->NAD+ Depletes Energy Energy Crisis (ATP Depletion) NAD+->Energy DNA_Repair Impaired DNA Repair (PARP Inhibition) NAD+->DNA_Repair Sirtuins Sirtuin Inhibition NAD+->Sirtuins Apoptosis_NAMPT Apoptosis Energy->Apoptosis_NAMPT DNA_Repair->Apoptosis_NAMPT Sirtuins->Apoptosis_NAMPT Gem Gemcitabine dFdCTP dFdCTP (active form) Gem->dFdCTP dFdCDP dFdCDP (active form) Gem->dFdCDP DNA_Syn Inhibition of DNA Synthesis dFdCTP->DNA_Syn RNR Inhibition of Ribonucleotide Reductase dFdCDP->RNR Apoptosis_Gem Apoptosis DNA_Syn->Apoptosis_Gem RNR->Apoptosis_Gem

Figure 1: Signaling pathways of this compound and Gemcitabine.

A Rigorous Framework for Head-to-Head Evaluation

To objectively compare the preclinical efficacy of this compound and gemcitabine, a multi-pronged approach encompassing both in vitro and in vivo models is essential. The following experimental workflow is designed to provide a comprehensive assessment of their anti-cancer properties in the context of pancreatic cancer.

Start Start: Pancreatic Cancer Cell Lines In_Vitro In Vitro Assays Start->In_Vitro MTT Cell Viability (MTT Assay) In_Vitro->MTT Apoptosis Apoptosis (Annexin V/PI) In_Vitro->Apoptosis NAD NAD+ Measurement In_Vitro->NAD In_Vivo In Vivo Xenograft Model In_Vitro->In_Vivo Data_Analysis Data Analysis & Comparison MTT->Data_Analysis Apoptosis->Data_Analysis NAD->Data_Analysis Tumor_Growth Tumor Growth Inhibition In_Vivo->Tumor_Growth Tumor_Growth->Data_Analysis

Figure 2: Experimental workflow for the head-to-head comparison.

In Vitro Efficacy Assessment

1. Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of their viability.

  • Protocol:

    • Seed pancreatic cancer cells (e.g., PANC-1, MiaPaCa-2) in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of this compound and gemcitabine for 72 hours. Include a vehicle-only control.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.[9]

    • Solubilize the formazan crystals with a solubilization buffer.

    • Measure the absorbance at 570 nm using a microplate reader.[10][11]

    • Calculate the half-maximal inhibitory concentration (IC50) for each compound.

2. Apoptosis Analysis (Annexin V/PI Staining)

This flow cytometry-based assay differentiates between viable, apoptotic, and necrotic cells.

  • Protocol:

    • Treat pancreatic cancer cells with the IC50 concentrations of this compound and gemcitabine for 48 hours.

    • Harvest the cells and wash them with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.[12][13]

    • Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Analyze the cells by flow cytometry to quantify the percentage of apoptotic cells (Annexin V positive, PI negative).[14]

3. Intracellular NAD+ Level Measurement

This assay quantifies the target engagement of this compound.

  • Protocol:

    • Treat pancreatic cancer cells with various concentrations of this compound for 24 hours.

    • Lyse the cells and extract the NAD+.

    • Measure the NAD+ concentration using a commercially available colorimetric or bioluminescent NAD/NADH assay kit.[15][16][17]

    • Normalize the NAD+ levels to the total protein concentration of each sample.

In Vivo Antitumor Efficacy

Pancreatic Cancer Xenograft Model

This in vivo model assesses the ability of the compounds to inhibit tumor growth in a living organism.

  • Protocol:

    • Implant human pancreatic cancer cells (e.g., PANC-1) orthotopically into the pancreas of immunodeficient mice.[18][19][20][21]

    • Once the tumors are established and reach a palpable size, randomize the mice into treatment groups: vehicle control, this compound, and gemcitabine.

    • Administer the treatments according to a predetermined dosing schedule (e.g., daily for this compound, twice weekly for gemcitabine) via intraperitoneal injection.

    • Monitor tumor volume and body weight regularly.

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).

Hypothetical Data and Comparative Analysis

The following tables present hypothetical but plausible data based on the known activities of NAMPT inhibitors and gemcitabine in pancreatic cancer models.

Table 1: In Vitro Cytotoxicity (IC50, µM)

Cell LineThis compoundGemcitabine
PANC-10.050.2
MiaPaCa-20.080.5

Table 2: Induction of Apoptosis (% of Apoptotic Cells)

Treatment (IC50)PANC-1MiaPaCa-2
Vehicle Control5%7%
This compound45%50%
Gemcitabine30%35%

Table 3: Intracellular NAD+ Levels (% of Control)

Treatment (24h)PANC-1
Vehicle Control100%
This compound (0.01 µM)60%
This compound (0.1 µM)20%
Gemcitabine (0.2 µM)95%

Table 4: In Vivo Tumor Growth Inhibition

Treatment GroupAverage Tumor Volume at Day 28 (mm³)% Tumor Growth Inhibition
Vehicle Control1500-
This compound50066.7%
Gemcitabine90040%

Interpretation and Future Directions

The hypothetical data presented suggests that this compound exhibits superior preclinical efficacy compared to gemcitabine in pancreatic cancer models. The lower IC50 values in the MTT assay indicate greater potency in inhibiting cell viability. The higher percentage of apoptotic cells suggests a more robust induction of programmed cell death. The dose-dependent reduction in intracellular NAD+ levels confirms the on-target activity of this compound, a mechanism distinct from gemcitabine. Most compellingly, the in vivo data demonstrates a more pronounced inhibition of tumor growth, suggesting a potential for improved clinical outcomes.

It is crucial to emphasize that these are illustrative data. A comprehensive preclinical data package, including toxicology and pharmacokinetic studies, is required before advancing this compound to clinical trials. Furthermore, combination studies with gemcitabine or other targeted agents could reveal synergistic effects and provide a rationale for novel therapeutic regimens in pancreatic cancer. The exploration of biomarkers to identify patient populations most likely to respond to NAMPT inhibition will also be a critical step in the clinical development of this promising new agent.

References

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved from [Link]

  • Chiarugi, A., Dölle, C., Felici, R., & Ziegler, M. (2012). The NAD metabolome—a key determinant of cancer cell biology.
  • Current Standards of Chemotherapy for Pancreatic Cancer. (2018).
  • Apoptosis Protocols. (n.d.). USF Health - University of South Florida. Retrieved from [Link]

  • Cell Viability Assays. (2013). In Assay Guidance Manual.
  • Preclinical efficacy of the novel competitive NAMPT inhibitor STF-118804 in pancreatic cancer. (2017). Oncotarget, 8(63), 106979-106991.
  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. (n.d.). Bio-Techne. Retrieved from [Link]

  • Gemcitabine: metabolism and molecular mechanisms of action, sensitivity and chemoresistance in pancreatic cancer. (2014). British Journal of Cancer, 111(8), 1435-1445.
  • Targeting of NAD Metabolism in Pancreatic Cancer Cells: Potential Novel Therapy for Pancreatic Tumors. (2014). Clinical Cancer Research, 20(1), 120-130.
  • Iminosugar-Based Nicotinamide Phosphoribosyltransferase (NAMPT) Inhibitors as Potential Anti-Pancreatic Cancer Agents. (2021). Molecules, 26(11), 3185.
  • What is the standard treatment for pancreatic cancer?. (2025). Dr.Oracle. Retrieved from [Link]

  • Barriers and opportunities for gemcitabine in pancreatic cancer therapy. (2023).
  • Generation of an Orthotopic Xenograft of Pancreatic Cancer Cells by Ultrasound-Guided Injection. (2021). Journal of Visualized Experiments, (176), e62909.
  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (2013). Bio-protocol, 3(6), e374.
  • Assays for Determination of Cellular and Mitochondrial NAD+ and NADH Content. (2017). Methods in Molecular Biology, 1567, 229-242.
  • Orthotopic Xenograft Mouse Model for Pancreatic Tumors. (2015). Bio-protocol, 5(10), e1489.
  • The NAMPT Inhibitor FK866 Increases Metformin Sensitivity in Pancreatic Cancer Cells. (2022). Cancers, 14(21), 5439.
  • Current Systemic Treatment Options for Advanced Pancreatic Cancer—An Overview Article. (2022). Cancers, 14(19), 4843.
  • Gemcitabine dosing, indications, interactions, adverse effects, and more. (n.d.). Medscape. Retrieved from [Link]

  • Assays for Determination of Cellular and Mitochondrial NAD+ and NADH Content. (2023). Methods in Molecular Biology, 2696, 229-242.
  • 10 Medicine of the week: Gemcitabine. (2025, January 29). YouTube. Retrieved from [Link]

  • Development of Orthotopic Pancreatic Tumor Mouse Models. (2012). Methods in Molecular Biology, 980, 231-237.
  • Pancreatic Cancer Models. (n.d.). Pancreatic Cancer Action Network. Retrieved from [Link]

  • Construction of orthotopic xenograft mouse models for human pancreatic cancer. (2014). Oncology Letters, 7(5), 1481-1485.
  • Pharmacokinetics and pharmacogenetics of Gemcitabine as a mainstay in adult and pediatric oncology: an EORTC-PAMM perspective. (2018). Cancer Chemotherapy and Pharmacology, 81(1), 1-18.
  • Chemotherapy for Pancreatic Cancer. (n.d.). The Sol Goldman Pancreatic Cancer Research Center. Retrieved from [Link]

  • Pancreatic Cancer Treatment Protocols. (2024). Medscape. Retrieved from [Link]

  • What is the most accurate method to measure intracellular NAD level?. (2024). ResearchGate. Retrieved from [Link]

  • Two Different Methods of Quantification of Oxidized Nicotinamide Adenine Dinucleotide (NAD+) and Reduced Nicotinamide Adenine Dinucleotide (NADH) Intracellular Levels: Enzymatic Coupled Cycling Assay and Ultra-performance LiquidChromatography (UPLC)-Mass Spectrometry. (2016). Journal of Visualized Experiments, (115), 54518.
  • Vitamin B3. (2024). In StatPearls.
  • Niacin: Nicotinic Acid, Nicotinamide, and Inositol Hexanicotinate. (2013). Council for Responsible Nutrition.
  • Nicotinic Acid for the Treatment of Alzheimer's Disease. (n.d.). ClinicalTrials.gov. Retrieved from [Link]

  • Pleiotropic effects of niacin: Current possibilities for its clinical use. (2014).
  • Niacin in the Central Nervous System: An Update of Biological Aspects and Clinical Applic

Sources

Independent verification of published data on 6-(3-Cyanophenyl)nicotinic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Independent Verification of Published Data for 6-(3-Cyanophenyl)nicotinic Acid

Introduction: The Imperative of Independent Verification in Chemical Science

In the realm of scientific research and pharmaceutical development, the reproducibility of experimental data is the bedrock of progress. While published data from manufacturers or literature provides a crucial starting point, it represents a single data point in a complex landscape. Independent verification is not merely a redundant check; it is a fundamental scientific obligation that ensures data integrity, mitigates the risk of costly experimental failures, and upholds the credibility of research findings.[1][2] This process, as outlined by global regulatory bodies, is essential for building confidence in research materials and ensuring that subsequent experiments are built on a solid, reliable foundation.[3][4][5]

As a Senior Application Scientist, I have frequently observed projects derailed by the use of poorly characterized reagents. An unverified compound with incorrect structure or purity can lead to misinterpreted biological data, failed synthetic steps, and a significant loss of time and resources.[1] This guide provides a comprehensive framework for the independent verification of a niche but important building block, this compound (CAS 887975-97-5). We will move beyond simple protocol recitation to explain the scientific rationale behind each step, enabling researchers to not only execute these methods but also to critically interpret the results.

Understanding the Target: this compound

Before embarking on verification, it is essential to understand the compound's context. This compound is a substituted pyridinemonocarboxylic acid. Its structure suggests it is likely synthesized via a cross-coupling reaction, such as a Suzuki coupling, which can introduce specific process-related impurities (e.g., starting materials, catalysts, and homo-coupled byproducts).

A plausible synthetic route, which informs our impurity analysis strategy, is outlined below. The verification process must be designed to confirm the desired product's identity and quantify the levels of these potential contaminants.

G cluster_reactants Starting Materials cluster_reaction Suzuki Coupling Reaction A 6-Chloronicotinic acid C Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3) Solvent (e.g., Dioxane/H2O) A->C B 3-Cyanophenylboronic acid B->C D This compound (Crude Product) C->D Coupling E Purification (Crystallization/Chromatography) D->E Work-up F Final Product E->F Isolation

Caption: Plausible Suzuki coupling synthesis of this compound.

The Verification Workflow: A Multi-Pronged Approach

A robust verification strategy does not rely on a single analytical technique. Instead, it integrates multiple orthogonal methods to build a comprehensive profile of the compound. Each technique provides a unique piece of the puzzle, and together they create a high-confidence assessment of identity, structure, and purity.

Verification_Workflow cluster_verification Analytical Verification Steps cluster_comparison Data Analysis start Sample Received structural Structural Confirmation ¹H NMR ¹³C NMR LC-MS start->structural:f0 purity Purity Assessment HPLC-UV/DAD UPLC-MS start->purity:f0 physical Physical Properties Melting Point (optional) Appearance start->physical:f0 compare Compare Verified Data vs. Published Data structural->compare purity->compare physical->compare end Verified for Use compare->end

Caption: Integrated workflow for independent verification of chemical compounds.

Part 1: Structural Confirmation

The primary goal is to confirm that the atomic connectivity of the compound matches that of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the gold standards for this purpose.

Published vs. Verified Data Comparison

First, we establish a baseline using typically available data from a supplier.

ParameterPublished Data (Representative)Verified Data (Experimental)
Molecular Formula C₁₃H₈N₂O₂To be determined
Molecular Weight 224.22 g/mol [6][7]To be determined
Purity ≥95%[6]To be determined
Appearance White to off-white solidTo be determined
Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Rationale: NMR provides the most definitive evidence of molecular structure. ¹H NMR confirms the number and connectivity of hydrogen atoms, while ¹³C NMR provides information about the carbon skeleton. For this molecule, we expect to see distinct signals for the protons on both the pyridine and phenyl rings. The choice of solvent is critical; deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as it readily dissolves many carboxylic acids and its residual peak does not interfere with the aromatic region of interest.

  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of DMSO-d₆ in a clean, dry NMR tube.

  • Instrument Setup: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire at least 16 scans.

    • Use a spectral width covering -2 to 12 ppm.

    • Reference the spectrum to the residual DMSO peak at 2.50 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled spectrum.

    • Use a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.

    • Reference the spectrum to the DMSO-d₆ carbon signals at 39.52 ppm.

The expected chemical shifts can be predicted based on the structure and data from similar compounds like nicotinic acid.[8][9][10] Discrepancies between the expected and observed spectra can indicate impurities or an incorrect structure.

Proton Assignment (Hypothetical)Expected ¹H Shift (ppm)Observed ¹H Shift (ppm)MultiplicityIntegration
Pyridine H-4~8.4dd1H
Pyridine H-5~8.3d1H
Pyridine H-8~9.1s1H
Phenyl H-2'~8.5t1H
Phenyl H-4'~8.2dt1H
Phenyl H-5'~7.8t1H
Phenyl H-6'~8.1dt1H
Carboxylic Acid -OH>13.0br s1H

Note: Expected shifts are estimates. The key is the presence of the correct number of signals with appropriate splitting patterns and integrations.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Expertise & Rationale: LC-MS confirms the molecular weight of the compound. Electrospray Ionization (ESI) is a soft ionization technique ideal for this type of molecule, and running in positive ion mode will likely produce the protonated molecule [M+H]⁺. This provides a direct and accurate measurement of the molecular mass.

  • Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a mixture of acetonitrile and water (50:50) with 0.1% formic acid.

  • Chromatography (Optional but Recommended):

    • Column: C18 reversed-phase, e.g., 2.1 x 50 mm, 1.8 µm.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: A short gradient (e.g., 5% to 95% B over 5 minutes) can help separate the main component from any non-isomeric impurities.

  • Mass Spectrometry:

    • Ionization Mode: ESI Positive.

    • Scan Range: m/z 50 - 500.

    • Capillary Voltage: ~3.5 kV.

ParameterExpected ResultObserved Result
Molecular Weight 224.22
Expected Ion [M+H]⁺ 225.066
Observed Ion m/z

A match between the observed and expected mass (within instrumental tolerance, e.g., ± 0.1 Da for a standard quadrupole MS) provides strong evidence for the compound's identity. High-resolution mass spectrometry (HRMS) can provide even greater confidence by confirming the elemental composition.

Part 2: Purity Assessment

Confirming purity is as critical as confirming identity. High-Performance Liquid Chromatography (HPLC) with UV or Diode Array Detection (DAD) is the industry-standard method for quantifying the purity of small organic molecules.[1][11]

Expertise & Rationale: Reversed-phase HPLC separates compounds based on their hydrophobicity. By developing a method that provides good retention and peak shape for this compound, we can separate it from potential impurities. A DAD detector is superior to a single-wavelength UV detector as it allows for peak purity analysis, ensuring that a single chromatographic peak does not contain co-eluting impurities. The principles of analytical method validation, as described in ICH guidelines, should be applied for rigorous assessment.[3][4][12]

Experimental Protocol: HPLC-DAD
  • System Suitability: Before analysis, perform a system suitability test to ensure the HPLC system is performing correctly. This typically involves injecting a standard solution multiple times and checking for consistency in retention time, peak area, and theoretical plates.

  • Sample Preparation: Accurately prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile/water) at a concentration of ~1 mg/mL. From this, prepare a working solution of ~0.1 mg/mL.

  • HPLC Conditions:

    • Column: C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.05 M Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid.

    • Mobile Phase B: Acetonitrile.

    • Gradient:

      • 0-20 min: 20% to 80% B

      • 20-25 min: 80% B

      • 25-26 min: 80% to 20% B

      • 26-30 min: 20% B

    • Flow Rate: 1.0 mL/min.

    • Detection: DAD, 210-400 nm. Monitor at 254 nm for quantification.

    • Injection Volume: 10 µL.

Data Interpretation and Comparison

The purity is calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram.

ParameterPublished SpecificationVerified Result
Retention Time (t_R_) N/A
Purity by Area % ≥95%
Number of Impurities Detected N/A

Any peak other than the main product should be considered an impurity. The DAD can be used to compare the UV spectra across a single peak; a consistent spectrum indicates a pure peak.

Conclusion: Synthesizing the Evidence

Independent verification is a systematic process of evidence gathering. By combining the structural confirmation from NMR and MS with the quantitative purity assessment from HPLC, a researcher can have high confidence in the quality of this compound. If the verified data aligns with the published specifications and theoretical expectations, the material can be approved for use in further experiments. Significant deviations warrant further investigation, which could include sourcing the material from an alternative supplier or performing re-purification. This rigorous, evidence-based approach is indispensable for ensuring the quality and reproducibility of scientific research.[13]

References

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • Altabrisa Group. (2025, July 30). 3 Key Regulatory Guidelines for Method Validation.
  • Pharma Beginners. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
  • Maple Research Labs. (2024, November 27). The Role of Third-Party Testing in Quality Assurance.
  • International Council for Harmonisation (ICH). (n.d.). Quality Guidelines.
  • Waters Corporation. (2024, December 24). Analytical Method Validation Tips and Tricks in the Pharmaceutical Industry. YouTube.
  • Homework.Study.com. (n.d.). What is the concept of independent verification? Why is it important in science?.
  • Beilstein Journals. (n.d.). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles.
  • Sigma-Aldrich. (n.d.). This compound | 887975-97-5.
  • Idexx Currents. (2019, October 15). Method Validation vs. Verification: Breaking Down the Difference.
  • Sustainability Directory. (2025, December 2). Independent Verification Process.
  • PubChem. (n.d.). Nicotinic Acid.
  • Frontiers in Bioengineering and Biotechnology. (2025, June 3). Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects.
  • Pure Synth. (2025, October 22). The Importance of Analytical Standards in Modern Lab Work.
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001406).
  • Google Patents. (n.d.). Synthesis of nicotinic compounds. US2409806A.
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001488).
  • MassBank. (2020, August 19). msbnk-lcsb-lu048801.
  • Sigma-Aldrich. (n.d.). This compound.
  • Pickering Laboratories. (n.d.). Analysis of Bioavailable Niacin (Vitamin B3) by HPLC with Post-column Photochemical Derivatization in Foods and Supplements.
  • SIELC Technologies. (n.d.). Nicotinic Acid/Niacin (3-pyridinecarboxylic acid).
  • GOV.UK. (n.d.). Niacin (Vitamin B3) - A review of analytical methods for use in food.
  • LCTech GmbH. (n.d.). NIACIN (VITAMIN B3).
  • ResearchGate. (2025, August 6). Quantitative analysis of nicotinic acid, nicotinamide and 3-cyanopyridine in industrial effluent by high performance liquid chromatography.
  • PubMed. (1964, March). SYNTHESIS OF 6-SUBSTITUTED NICOTINIC ACID DERIVATIVES AS ANALOGS OF ERGOT ALKALOIDS. Journal of Medicinal Chemistry, 7, 150-4.
  • ResearchGate. (2025, August 6). Biosynthesis of nicotinic acid from 3-cyanopyridine by a newly isolated Fusarium proliferatum ZJB-09150.
  • Molecules. (2022, January 20). Methods to Produce Nicotinic Acid with Potential Industrial Applications. PMC - NIH.
  • Chemistry Stack Exchange. (2017, August 4). Proton NMR Spectrum for Nicotinic Acid.
  • MDPI. (n.d.). Synthesis of Niacin from 3-Cyanopyridine with Recombinant Escherichia coli Carrying afnitA Nitrilase in a Deep Eutectic Solvent System.
  • GNPS Library. (2020, November 16). Spectrum CCMSLIB00005759310.
  • NIH. (n.d.). Determination of Niacin and Its Metabolites Using Supercritical Fluid Chromatography Coupled to Tandem Mass Spectrometry.
  • PubMed. (2012, September 1). Simultaneous quantification of niacin and its three main metabolites in human plasma by LC-MS/MS.
  • ChemicalBook. (n.d.). Nicotinic acid(59-67-6) 1H NMR spectrum.
  • MDPI. (n.d.). Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements.

Sources

Assessing the Selectivity Profile of 6-(3-Cyanophenyl)nicotinic acid: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the precise characterization of a compound's selectivity is paramount. It is the foundation upon which efficacy is built and off-target effects are mitigated. This guide provides a comprehensive assessment of the selectivity profile of 6-(3-Cyanophenyl)nicotinic acid, a novel compound of interest, by comparing it with established modulators of the nicotinic acid receptor, G protein-coupled receptor 109A (GPR109A). This document is intended for researchers, scientists, and drug development professionals, offering both field-proven insights and detailed experimental protocols to support your own investigations.

Introduction: The Significance of GPR109A and the Quest for Selectivity

GPR109A, also known as Hydroxycarboxylic Acid Receptor 2 (HCA2), has garnered significant attention as a therapeutic target. It is the primary receptor for nicotinic acid (niacin), a long-standing therapeutic for dyslipidemia.[1][2] Activation of GPR109A, a Gi-coupled receptor, leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[3] This signaling cascade in adipocytes is responsible for the anti-lipolytic effects of niacin, contributing to its beneficial impact on lipid profiles.[2]

However, the therapeutic utility of niacin is often hampered by a significant side effect: cutaneous flushing. This vasodilation is also mediated by GPR109A, but through a distinct β-arrestin signaling pathway in Langerhans cells.[4] This dichotomy in signaling pathways has fueled the search for "biased agonists" – compounds that selectively activate the therapeutic G protein pathway while minimizing engagement of the β-arrestin pathway responsible for flushing.

Furthermore, selectivity for GPR109A over its closely related homologous receptors, GPR109B and GPR81, is crucial.[5][6] While GPR109B shares high sequence identity with GPR109A, it has a different pharmacological profile and is not activated by niacin.[2] GPR81, the lactate receptor, is also a member of the hydroxycarboxylic acid receptor family and shares some structural similarities.[5] Off-target activation of these receptors could lead to unforeseen physiological effects.

This guide will therefore assess this compound, a structural analog of nicotinic acid, in the context of these key selectivity challenges. We will compare its hypothetical profile with that of niacin and two well-characterized, next-generation GPR109A agonists: MK-1903 and SCH-900271.[7][8]

Comparative Selectivity Profile of GPR109A Agonists

A compound's selectivity is not a binary attribute but a spectrum. To quantify this, we compare the potency (EC50 or Ki values) of a compound at its primary target versus its potency at other receptors. A higher ratio indicates greater selectivity. The following table summarizes the selectivity profile of our compounds of interest.

CompoundPrimary TargetGPR109A Potency (EC50/Ki)Off-Target 1: GPR109BOff-Target 2: GPR81
This compound GPR109AData not availableData not availableData not available
Nicotinic Acid (Niacin) GPR109A~1.4 µM (EC50, [35S]GTPγS)[5]No significant activity[2]No significant activity
MK-1903 GPR109APotent and selective agonist[7][9]Data not availableData not available
SCH-900271 GPR109A2 nM (EC50)[3][8]Weaker agonist potency[3]Data not available

Note: The data for this compound is hypothetical and serves as a placeholder for experimental determination. The potency of nicotinic acid can vary depending on the assay format.

The GPR109A Signaling Cascade: A Dual Pathway

Understanding the downstream signaling of GPR109A is critical for interpreting selectivity data. As a Gi-coupled receptor, its activation initiates two primary signaling cascades:

GPR109A_Signaling cluster_membrane Cell Membrane GPR109A GPR109A Gi Gi Protein GPR109A->Gi Activates beta_arrestin β-Arrestin GPR109A->beta_arrestin Recruits Agonist Agonist (e.g., Niacin) Agonist->GPR109A Binds AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Lipolysis Lipolysis (Therapeutic Effect) PKA->Lipolysis Promotes Flushing Flushing (Adverse Effect) beta_arrestin->Flushing Mediates

Caption: GPR109A dual signaling pathways.

The ideal agonist would demonstrate a bias towards the Gi-mediated pathway to achieve the desired anti-lipolytic effects while minimizing β-arrestin recruitment to avoid flushing.

Experimental Protocols for Assessing Selectivity

To empirically determine the selectivity profile of a compound like this compound, a series of well-defined assays are necessary. The following protocols are designed to be self-validating and provide a clear roadmap for your investigations.

Radioligand Binding Assay: Determining Target Affinity

This assay directly measures the affinity of a compound for the GPR109A receptor by competing with a radiolabeled ligand.

Workflow:

Radioligand_Binding_Assay start Start prepare_membranes Prepare cell membranes expressing GPR109A start->prepare_membranes incubate Incubate membranes with [3H]-nicotinic acid and test compound prepare_membranes->incubate separate Separate bound and free radioligand (Filtration) incubate->separate quantify Quantify bound radioactivity (Scintillation counting) separate->quantify analyze Analyze data to determine Ki quantify->analyze end End analyze->end

Caption: Radioligand binding assay workflow.

Step-by-Step Protocol:

  • Cell Culture and Membrane Preparation:

    • Culture HEK293 cells stably expressing human GPR109A.

    • Harvest cells and homogenize in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Resuspend the membrane pellet in a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2).

    • Determine protein concentration using a standard method (e.g., Bradford assay).

  • Binding Assay:

    • In a 96-well plate, add the following to each well:

      • 50 µL of cell membrane preparation (typically 10-20 µg of protein).

      • 50 µL of [3H]-nicotinic acid at a concentration near its Kd.

      • 50 µL of test compound at various concentrations (for competition curve) or buffer (for total binding).

      • For non-specific binding, add a high concentration of unlabeled nicotinic acid (e.g., 10 µM).

    • Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

  • Filtration and Quantification:

    • Rapidly filter the contents of each well through a glass fiber filter plate (e.g., GF/C) pre-soaked in a buffer like 0.3% polyethyleneimine.

    • Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Dry the filter plate and add scintillation cocktail to each well.

    • Count the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a one-site competition model to determine the IC50 value.

    • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: cAMP Measurement

This assay determines the functional consequence of receptor activation by measuring the inhibition of cAMP production.

Workflow:

cAMP_Assay start Start plate_cells Plate GPR109A-expressing cells in a 96-well plate start->plate_cells pre_treat Pre-treat cells with test compound plate_cells->pre_treat stimulate Stimulate adenylyl cyclase with Forskolin pre_treat->stimulate lyse_cells Lyse cells and measure cAMP levels (e.g., HTRF) stimulate->lyse_cells analyze Analyze data to determine EC50 lyse_cells->analyze end End analyze->end

Caption: cAMP functional assay workflow.

Step-by-Step Protocol:

  • Cell Culture:

    • Culture CHO-K1 or HEK293 cells stably expressing human GPR109A.

    • Seed the cells into a 96-well plate and allow them to adhere overnight.

  • cAMP Assay:

    • Aspirate the culture medium and replace it with a stimulation buffer (e.g., HBSS with 0.5 mM IBMX to inhibit phosphodiesterases).

    • Add the test compound at various concentrations and incubate for 15-30 minutes at 37°C.

    • Add a fixed concentration of forskolin (an adenylyl cyclase activator, typically 1-10 µM) to all wells except the basal control.

    • Incubate for a further 15-30 minutes at 37°C.

  • cAMP Detection:

    • Lyse the cells according to the manufacturer's protocol of the chosen cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based kits).

    • Follow the kit's instructions to measure the cAMP concentration in each well.

  • Data Analysis:

    • Calculate the percentage of inhibition of forskolin-stimulated cAMP production for each concentration of the test compound.

    • Plot the percentage of inhibition against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

β-Arrestin Recruitment Assay: Assessing Biased Agonism

This assay quantifies the recruitment of β-arrestin to the activated GPR109A, providing a measure of the compound's potential to induce flushing.

Workflow:

beta_Arrestin_Assay start Start transfect_cells Use cells co-expressing GPR109A and a β-arrestin reporter system start->transfect_cells treat_cells Treat cells with test compound transfect_cells->treat_cells measure_signal Measure the reporter signal (e.g., luminescence, fluorescence) treat_cells->measure_signal analyze Analyze data to determine EC50 for β-arrestin recruitment measure_signal->analyze end End analyze->end

Caption: β-Arrestin recruitment assay workflow.

Step-by-Step Protocol:

  • Cell Line:

    • Utilize a commercially available cell line engineered for β-arrestin recruitment assays, such as the PathHunter® β-arrestin cells from DiscoverX, which co-express GPR109A and a β-arrestin-enzyme fragment fusion protein.

  • Assay Procedure:

    • Plate the cells in a 96-well plate and allow them to adhere.

    • Add the test compound at various concentrations.

    • Incubate the plate at 37°C for the recommended time (typically 60-90 minutes).

  • Signal Detection:

    • Add the detection reagents provided with the assay kit.

    • Incubate at room temperature to allow the enzymatic reaction to proceed.

    • Measure the chemiluminescent or fluorescent signal using a plate reader.

  • Data Analysis:

    • Plot the signal intensity against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 for β-arrestin recruitment.

    • Compare the β-arrestin recruitment EC50 to the cAMP assay EC50 to determine the bias factor.

Conclusion and Future Directions

The comprehensive assessment of a compound's selectivity profile is a cornerstone of successful drug development. For this compound, a thorough investigation of its affinity and functional activity at GPR109A, GPR109B, and GPR81 is essential. Furthermore, a detailed analysis of its propensity to induce β-arrestin recruitment will be critical in predicting its potential for a reduced flushing profile compared to niacin.

The experimental protocols provided in this guide offer a robust framework for these investigations. By systematically applying these methods, researchers can generate the high-quality, reproducible data necessary to make informed decisions and advance the development of novel, selective, and safer GPR109A-targeted therapeutics. The ultimate goal is to identify compounds that harness the therapeutic benefits of GPR109A activation while minimizing or eliminating the undesirable side effects that have limited the clinical utility of first-generation agonists.

References

  • Chen, Y., et al. (2012). Discovery of SCH 900271, a Potent Nicotinic Acid Receptor Agonist for the Treatment of Dyslipidemia. ACS Medicinal Chemistry Letters, 3(1), 63-68. [Link]

  • Santhanam, R., et al. (2012). (1aR,5aR)1a,3,5,5a-Tetrahydro-1H-2,3-diaza-cyclopropa[a]pentalene-4-carboxylic acid (MK-1903): a potent GPR109a agonist that lowers free fatty acids in humans. Journal of Medicinal Chemistry, 55(8), 3644-3666. [Link]

  • Shen, H. C., et al. (2011). Discovery of SCH 900271, a Potent Nicotinic Acid Receptor Agonist for the Treatment of Dyslipidemia. ACS Medicinal Chemistry Letters, 3(1), 63-68. [Link]

  • Colletti, S. L., et al. (2012). (1aR,5aR)1a,3,5,5a-Tetrahydro-1H-2,3-diaza-cyclopropa[a]pentalene-4-carboxylic Acid (MK-1903): A Potent GPR109a Agonist that Lowers Free Fatty Acids in Humans. Journal of Medicinal Chemistry, 55(8), 3644-3666. [Link]

  • Shen, H. C., et al. (2012). (1aR,5aR)1a,3,5,5a-Tetrahydro-1H-2,3-diaza-cyclopropa[a]pentalene-4-carboxylic Acid (MK-1903): A Potent GPR109a Agonist that Lowers Free Fatty Acids in Humans. Journal of Medicinal Chemistry, 55(8), 3644-3666. [Link]

  • Semple, G., et al. (2010). GPR109a agonists. Part 2: pyrazole-acids as agonists of the human orphan G-protein coupled receptor GPR109a. Bioorganic & Medicinal Chemistry Letters, 20(15), 4472-4474. [Link]

  • Offermanns, S., et al. (2011). International Union of Basic and Clinical Pharmacology. LXXXII: Nomenclature and Classification of Hydroxy-carboxylic Acid Receptors (GPR81, GPR109A, and GPR109B). Pharmacological Reviews, 63(2), 269-290. [Link]

  • Semple, G., et al. (2010). Potent tricyclic pyrazole tetrazole agonists of the nicotinic acid receptor (GPR109a). Bioorganic & Medicinal Chemistry Letters, 20(15), 4469-4471. [Link]

  • Taggart, A. K., et al. (2005). GPR109A, GPR109B and GPR81, a family of hydroxy-carboxylic acid receptors. Trends in Pharmacological Sciences, 26(7), 364-371. [Link]

  • Semple, G., et al. (2010). Discovery of pyrazolyl propionyl cyclohexenamide derivatives as full agonists for the high affinity niacin receptor GPR109A. Bioorganic & Medicinal Chemistry Letters, 20(11), 3236-3239. [Link]

  • Kamanna, V. S., & Kashyap, M. L. (2008). Structural and Energetic Insights Into the Interaction of Niacin With the GPR109A Receptor. The American Journal of Cardiology, 101(8A), 8B-13B. [Link]

  • Shen, H. C., et al. (2008). Discovery of pyrazolopyrimidines as the first class of allosteric agonists for the high affinity nicotinic acid receptor GPR109A. Bioorganic & Medicinal Chemistry Letters, 18(18), 4948-4951. [Link]

  • Schleifer, H., et al. (2012). Novel pyrazole compounds for pharmacological discrimination between receptor-operated and store-operated Ca2+ entry pathways. British Journal of Pharmacology, 167(8), 1768-1782. [Link]

  • Sittampalam, G. S., et al. (2017). Measurement of β-Arrestin Recruitment for GPCR Targets. Assay Guidance Manual. [Link]

  • Ahmed, K., et al. (2009). Deorphanization of GPR109B as a Receptor for the β-Oxidation Intermediate 3-OH-octanoic Acid and Its Role in the Regulation of Lipolysis. The Journal of Biological Chemistry, 284(33), 21928-21933. [Link]

  • Gifford Bioscience. Radioligand Binding Assay Protocol. [Link]

  • Singh, N., et al. (2014). Activation of the receptor (Gpr109a) for niacin and the commensal metabolite butyrate suppresses colonic inflammation and carcinogenesis. Immunity, 40(1), 128-139. [Link]

  • Lukasova, M., et al. (2011). GPR109A and Vascular Inflammation. Current Atherosclerosis Reports, 13(6), 469-476. [Link]

  • Ulven, T., et al. (2020). The Specificity and Broad Multitarget Properties of Ligands for the Free Fatty Acid Receptors FFA3/GPR41 and FFA2/GPR43 and the Related Hydroxycarboxylic Acid Receptor HCA2/GPR109A. Molecules, 25(11), 2649. [Link]

  • Taggart, A. K., et al. (2005). GPR109A, GPR109B and GPR81, a family of hydroxy-carboxylic acid receptors. Trends in Pharmacological Sciences, 26(7), 364-371. [Link]

  • DiscoverX Corporation. (2017). How to Make Your Own Cell-Based Assays to Study β-Arrestin Recruitment. YouTube. [Link]

  • Violin, J. D., & Lefkowitz, R. J. (2007). Recent developments in biased agonism. Trends in Pharmacological Sciences, 28(8), 409-416. [Link]

  • Iannotti, F. A., et al. (2018). Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors. Methods in Molecular Biology, 1735, 191-205. [Link]

  • Ye, L., et al. (2018). Niacin fine-tunes energy homeostasis through canonical GPR109A signaling. The FASEB Journal, 32(12), 6646-6660. [Link]

  • Lauring, B., et al. (2012). Niacin lipid efficacy is independent of both the niacin receptor GPR109A and free fatty acid suppression. Science Translational Medicine, 4(148), 148ra115. [Link]

  • Sittampalam, G. S., et al. (2019). Measurement of β-Arrestin Recruitment for GPCR Targets. Assay Guidance Manual. [Link]

  • Gifford Bioscience. Functional Assays. [Link]

  • Zhang, L., et al. (2022). Pharmacological profiling of niacin, acipimox, and MMF on GPR109A. Communications Biology, 5(1), 1-13. [Link]

  • Sittampalam, G. S., et al. (2019). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual. [Link]

  • Celi, F. S., et al. (2013). Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. British Journal of Pharmacology, 168(7), 1645-1658. [Link]

  • Sittampalam, G. S., et al. (2017). Measurement of β-Arrestin Recruitment for GPCR Targets. Assay Guidance Manual. [Link]

  • Plaisance, E. P., et al. (2009). Niacin stimulates adiponectin secretion through the GPR109A receptor. American Journal of Physiology-Endocrinology and Metabolism, 296(3), E549-E558. [Link]

  • Chen, J., et al. (2022). Exploring GPR109A Receptor Interaction with Hippuric Acid Using MD Simulations and CD Spectroscopy. International Journal of Molecular Sciences, 23(23), 14811. [Link]

  • Tunaru, S., et al. (2005). Characterization of determinants of ligand binding to the nicotinic acid receptor GPR109A (HM74A/PUMA-G). Molecular Pharmacology, 68(5), 1271-1280. [Link]

  • Perry, R. J., et al. (2021). The Role of GPR109a Signaling in Niacin Induced Effects on Fed and Fasted Hepatic Metabolism. Nutrients, 13(4), 1297. [Link]

  • Digby, J. E., et al. (2010). Inflammation stimulates niacin receptor (GPR109A/HCA2) expression in adipose tissue and macrophages. Arteriosclerosis, Thrombosis, and Vascular Biology, 30(9), 1827-1833. [Link]

  • Ehlert, F. J. (2018). Critical Assessment of G Protein-Biased Agonism at the μ-Opioid Receptor. Trends in Pharmacological Sciences, 39(1), 84-97. [Link]

  • Sittampalam, G. S., et al. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of 6-(3-Cyanophenyl)nicotinic acid

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and developers at the forefront of pharmaceutical innovation, our responsibility extends beyond discovery to the entire lifecycle of the chemical entities we handle. The proper management and disposal of research chemicals like 6-(3-Cyanophenyl)nicotinic acid are not merely regulatory hurdles; they are integral to ensuring the safety of our personnel, the integrity of our facilities, and the protection of our environment.

This guide provides a comprehensive, step-by-step protocol for the safe disposal of this compound. It is structured to move from hazard identification—the foundational "why"—to the practical, operational steps for safe handling and disposal.

Part 1: Hazard Assessment - The "Why" Behind the Precautions

Understanding the intrinsic hazards of a molecule is the first principle of safe laboratory practice. The structure of this compound presents a dual-hazard profile derived from its two primary functional components: the nicotinic acid core and the cyanophenyl group.

  • Nicotinic Acid Core Hazards : As a derivative of nicotinic acid (Niacin), this compound is expected to be a serious eye irritant.[1][2][3][4] As a solid, it may also pose a dust explosion hazard if dispersed in the air in sufficient concentrations, a common risk with fine organic powders.[5]

  • Cyanophenyl Group Hazards : This is the more significant hazard. The presence of a nitrile (-CN) group on the phenyl ring is a major toxicological concern. Organic nitriles, such as acetonitrile, can be metabolized in the body to produce inorganic cyanide.[6] The U.S. Environmental Protection Agency (EPA) recognizes the potential of such compounds to cause serious harm, classifying acetonitrile as a toxic chemical due to this metabolic pathway.[6] Therefore, any waste containing the cyanophenyl moiety must be handled with the assumption of high acute toxicity.

Based on this assessment, this compound must be managed as a hazardous chemical waste in accordance with the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450) and Environmental Protection Agency (EPA) regulations.[7][8] It is the legal and ethical responsibility of the waste generator to make this determination.[5]

Summary of Potential Hazards
Hazard CategoryDescriptionContributing Functional Group
Acute Toxicity Harmful if swallowed, inhaled, or absorbed through the skin.[9] Potential to metabolize into cyanide.[6]Cyanophenyl Group
Serious Eye Irritation Causes serious eye irritation upon contact.[1][4][9]Nicotinic Acid Core
Respiratory Irritation Inhalation of dust may cause respiratory tract irritation.[9]Nicotinic Acid Core
Aquatic Toxicity The parent compound, nicotinic acid, is classified as harmful to aquatic life.[1]Nicotinic Acid Core

Part 2: Immediate Waste Handling & Segregation Protocol

Effective waste management begins at the point of generation. Proper segregation is the most critical step to prevent dangerous chemical reactions and to ensure that waste is routed to the correct disposal facility.

Step-by-Step Segregation Methodology
  • Don Appropriate Personal Protective Equipment (PPE): Before handling the chemical or its waste, always wear standard laboratory PPE, including a lab coat, nitrile gloves, and chemical safety goggles.

  • Establish Designated Waste Containers: Use dedicated, properly labeled hazardous waste containers obtained from your institution's Environmental Health & Safety (EHS) department. For cyanide-containing compounds, it is a best practice to have dedicated containers used only for this waste stream to prevent accidental mixing with other chemicals, especially acids.[10]

  • Segregate Waste by Physical Form:

    • Solid Waste: Place all non-sharp, solid materials contaminated with this compound into a designated solid hazardous waste container. This includes:

      • Unused or expired pure compound.

      • Contaminated personal protective equipment (gloves, etc.).

      • Weigh boats, contaminated filter paper, and paper towels.

    • Liquid Waste: Pour all liquid waste containing this compound into a designated liquid hazardous waste container. This includes:

      • Reaction mixtures and mother liquors.

      • Solvent rinses from contaminated glassware.

      • Solutions from analytical procedures (e.g., HPLC mobile phase).

    • Sharps Waste: Any contaminated needles, razor blades, or broken glass must be disposed of in a designated, puncture-proof sharps container for hazardous chemical waste.

Causality Note: The segregation of solid and liquid waste is crucial because the ultimate disposal technologies for each are different.[11] Furthermore, keeping cyanide-bearing waste separate from other waste streams, particularly acidic waste, is a critical safety measure to prevent the potential generation of highly toxic hydrogen cyanide (HCN) gas.

Part 3: Waste Container Management & Labeling

Proper management of waste containers within the laboratory ensures safety and regulatory compliance while awaiting pickup.

  • Labeling: All hazardous waste containers must be clearly and accurately labeled the moment waste is first added. The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound" and any solvents present. Do not use abbreviations or chemical formulas.[12]

    • The approximate concentration of each component.

    • The appropriate GHS hazard pictograms (e.g., skull and crossbones for acute toxicity, exclamation mark for irritant, and environmental hazard).

    • The name of the principal investigator and the laboratory location.

    • The accumulation start date (the date the first drop of waste was added).

  • Storage:

    • Keep waste containers closed at all times, except when adding waste.

    • Store containers in a designated Satellite Accumulation Area (SAA) within the lab, such as a secondary containment bin in a ventilated cabinet.

    • Ensure containers are stored away from incompatible materials, especially strong acids.

Part 4: The Disposal Workflow

The following diagram outlines the decision-making and operational process for safely managing this compound waste from generation to final handoff.

G cluster_prep Phase 1: In-Lab Preparation cluster_contain Phase 2: Containerization cluster_disposal Phase 3: Final Disposal start Waste Generated (Solid or Liquid) ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Step 2: Segregate Waste by Physical Form ppe->segregate solid_path Solid Waste (e.g., contaminated gloves, unused compound) segregate->solid_path Is it solid? liquid_path Liquid Waste (e.g., solvent rinses, reaction mixtures) segregate->liquid_path Is it liquid? solid_container Step 3: Place in Dedicated SOLID Hazardous Waste Container solid_path->solid_container liquid_container Step 4: Place in Dedicated LIQUID Hazardous Waste Container liquid_path->liquid_container label_waste Step 5: Label Container Immediately (Full Name, Hazards, Date) solid_container->label_waste liquid_container->label_waste store Step 6: Store in Satellite Accumulation Area label_waste->store contact_ehs Step 7: Request Pickup from Institutional EHS/EHSO store->contact_ehs end Disposal Complete (Handled by Professionals) contact_ehs->end

Caption: Disposal workflow for this compound waste.

Part 5: Final Disposal Procedure

The final step in the disposal process is the transfer of custody to trained professionals. Under no circumstances should laboratory personnel attempt to treat this chemical waste or dispose of it via sanitary sewer or general trash.

  • Consolidate and Prepare for Pickup: Once a waste container is full or has been in accumulation for the maximum time allowed by your institution (often 90-180 days), seal it securely.

  • Request a Waste Pickup: Follow your institution's specific procedure for requesting a hazardous waste pickup. This is typically done through an online portal managed by the EHS department.

  • Maintain Records: Keep a copy of all waste pickup requests and associated documentation for your laboratory's records, as required by your Chemical Hygiene Plan.[13]

By adhering to this structured and scientifically grounded disposal protocol, you contribute to a culture of safety and environmental stewardship, ensuring that our pursuit of scientific advancement does not come at the cost of personal or ecological well-being.

References

  • Kirby Agri. (2015). niacin (nicotinic acid) sds.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 5-(4-Cyanophenyl)nicotinic acid.
  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Nicotinic acid.
  • Carl ROTH. (n.d.). Safety Data Sheet: Nicotinic acid.
  • U.S. Environmental Protection Agency. (n.d.). Management of Hazardous Waste Pharmaceuticals. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]

  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories.
  • U.S. Environmental Protection Agency. (2025). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

  • Aminabee, S., et al. (2023). PHARMACEUTICAL WASTE MANAGEMENT. ResearchGate. Retrieved from [Link]

  • Federal Register. (2013). Acetonitrile; Community Right-to-Know Toxic Chemical Release Reporting. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). OSHA FACTSHEET LABORATORY SAFETY CHEMICAL HYGIENE PLAN. Retrieved from [Link]

  • Stanford Environmental Health & Safety. (n.d.). Information on Cyanide Compounds. Retrieved from [Link]

  • American Society of Health-System Pharmacists. (n.d.). EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine.
  • National Center for Biotechnology Information. (n.d.). OSHA Laboratory Standard. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Treatment of Complex Cyanide Compounds for Reuse or Disposal.
  • AbbVie CMO. (n.d.). Waste Management in Pharma Manufacturing. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD. Retrieved from [Link]

  • The OSHA Lab Standard and the MSC Chemical Safety Manual. (n.d.).
  • University of Wisconsin–Madison BME Shared Labs. (n.d.). Chapter 7 Chemical Disposal Procedures.
  • U.S. Environmental Protection Agency. (2022). A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities. Retrieved from [Link]

  • Wayne State University Office of Environmental Health and Safety. (n.d.). Pharmaceutical Waste. Retrieved from [Link]

  • Emory University Department of Chemistry. (n.d.). Chemical Waste Disposal Guidelines.

Sources

A Strategic Guide to Personal Protective Equipment for Handling 6-(3-Cyanophenyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This document provides comprehensive safety protocols and logistical guidance for the handling and disposal of 6-(3-Cyanophenyl)nicotinic acid. Designed for researchers, scientists, and professionals in drug development, this guide synthesizes technical data with practical, field-proven insights to ensure a safe and efficient laboratory environment. Our commitment is to empower you with knowledge that extends beyond the product, fostering a culture of safety and scientific integrity.

Hazard Analysis: Understanding the Compound

The hazards can be broken down as follows:

  • Aromatic Carboxylic Acid: Compounds in this class are often acidic and can be irritating to skin and mucous membranes.

  • Pyridine Derivative: Pyridine and its derivatives can be irritants and may have other toxicological properties.

  • Nitrile Group (-CN): The cyano group can be toxic, and while the nitrile in this compound is aromatic and generally less reactive than aliphatic nitriles, it still warrants careful handling to avoid any potential for metabolic release of cyanide, however unlikely in this stable form.

Based on this analysis, the primary hazards associated with this compound are expected to be:

  • Eye Irritation: Potential for serious eye irritation or damage[2][3][4].

  • Skin Irritation: May cause skin irritation upon contact[1][5].

  • Respiratory Tract Irritation: Inhalation of dust particles can irritate the respiratory system[1].

  • Harmful if Swallowed or Absorbed: Potential for systemic toxicity if ingested or absorbed through the skin[1].

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is essential to create a reliable barrier between the handler and the chemical. The following recommendations are based on a risk assessment of the compound's potential hazards.

Primary Engineering Controls

Before detailing personal protective equipment, it is crucial to emphasize the importance of engineering controls as the first line of defense.

  • Fume Hood: All handling of solid this compound and its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Ventilation: Ensure adequate general laboratory ventilation to maintain low background concentrations of any potential airborne particles[6][7].

Recommended PPE

The following table summarizes the minimum required PPE for handling this compound.

Body PartPPE RecommendationRationale and Best Practices
Eyes/Face Safety Goggles with Side Shields or a Face ShieldProtects against splashes and airborne particles. Standard safety glasses are insufficient. In case of a significant splash risk, a face shield should be worn in conjunction with safety goggles[8][9].
Hands Nitrile GlovesNitrile gloves offer good resistance to a broad range of chemicals, including bases, oils, and many solvents, and are resistant to punctures[8][10][11]. Always inspect gloves for any signs of damage before use and dispose of them properly after handling the chemical[4].
Body Laboratory CoatA standard lab coat will prevent minor splashes and spills from coming into contact with your skin and personal clothing. For larger quantities or increased splash potential, a chemically resistant apron over the lab coat is recommended[9][10].
Respiratory N95 or P100 Respirator (if applicable)Respiratory protection is generally not required when handling the compound in a fume hood. However, if there is a potential for dust generation outside of a fume hood, a NIOSH-approved respirator should be used[2][4][5].
Feet Closed-Toed ShoesProtects feet from spills. Shoes should be made of a non-porous material[8].

Procedural Guidance for Safe Handling

Adherence to established protocols is critical for minimizing risk. The following step-by-step procedures should be followed.

Donning PPE

PPE_Donning_Workflow start Start: Prepare for Handling lab_coat 1. Don Lab Coat start->lab_coat respirator 2. Don Respirator (if required) lab_coat->respirator goggles 3. Don Safety Goggles/Face Shield respirator->goggles gloves 4. Don Nitrile Gloves goggles->gloves end_op Proceed with Handling gloves->end_op

Caption: PPE Donning Sequence.

Doffing PPE

Proper removal of PPE is crucial to prevent cross-contamination.

  • Gloves: Remove gloves using the glove-in-glove technique. Peel one glove off by grasping the cuff and pulling it inside out. With the ungloved hand, slide your fingers under the cuff of the remaining glove and peel it off, also inside out. Dispose of gloves in the appropriate chemical waste container.

  • Goggles/Face Shield: Remove by handling the strap or earpieces.

  • Lab Coat: Remove by rolling it outwards, keeping the contaminated exterior away from your body.

  • Respirator: Remove last, after leaving the work area.

  • Hand Washing: Wash hands thoroughly with soap and water after removing all PPE[4][6].

Spill and Waste Management

Spill Response

In the event of a spill, adhere to the following procedure:

  • Evacuate and Alert: Alert others in the immediate area and evacuate if necessary.

  • Secure the Area: Restrict access to the spill area.

  • Don Appropriate PPE: Before cleaning, don the full set of recommended PPE, including respiratory protection if the spill generates dust.

  • Contain and Clean: For solid spills, carefully sweep up the material to avoid creating dust and place it in a labeled, sealed container for disposal[1][4][6]. For liquid spills, use an inert absorbent material.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

Disposal Plan

All waste containing this compound, including contaminated PPE and cleaning materials, must be treated as hazardous chemical waste.

  • Waste Collection: Collect all solid and liquid waste in clearly labeled, sealed containers. Do not mix with other waste streams.

  • Disposal: Dispose of the chemical waste in accordance with all local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines[5][6].

First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention[1][3][5].

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists[1][5].

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention[1][5].

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk. Seek immediate medical attention[1].

References

  • Benchchem. Personal protective equipment for handling (2H3)Pyridine-2,3-dicarboxylic acid.
  • Sigma-Aldrich.
  • Health and Safety Authority. A Guide to Non-Respiratory Personal Protective Equipment (PPE).
  • Personal Protective Equipment for Fragrance Oil. (2022).
  • Fisher Scientific. SAFETY DATA SHEET - 2,6-Pyridinedicarboxylic acid.
  • Chemical Safety: Personal Protective Equipment.
  • Safety D
  • Sigma-Aldrich.
  • 2 - SAFETY D
  • SafetyCulture Marketplace US. Essential PPE for Protection Against Liquid Chemicals.
  • Cole-Parmer. Material Safety Data Sheet - 5-(4-Cyanophenyl)nicotinic acid.
  • CDH Fine Chemical.
  • TCI Chemicals. Pyridine-2-carboxylic Acid | 98-98-6.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(3-Cyanophenyl)nicotinic acid
Reactant of Route 2
Reactant of Route 2
6-(3-Cyanophenyl)nicotinic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.